molecular formula C8H10ClNO2 B146435 5-Chloro-2,4-dimethoxyaniline CAS No. 97-50-7

5-Chloro-2,4-dimethoxyaniline

Cat. No.: B146435
CAS No.: 97-50-7
M. Wt: 187.62 g/mol
InChI Key: OLCMNCWEUMBNIS-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dimethoxyaniline (CAS RN: 97-50-7) is an aromatic amine with the molecular formula C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol . This compound presents as a purple to dark purple crystalline powder and has a melting point of 90 °C to 93 °C . It is a key synthetic intermediate in organic chemistry, primarily used for the synthesis of naphthol AS-ITR, Pigment Red 5, and other dyes and pigments . Researchers value this compound for its role in constructing heterocyclic compounds and other complex molecules. Proper handling procedures are essential; this compound may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation . It is recommended to use personal protective equipment and work only in a well-ventilated area . This product is intended for research and development purposes only and is not approved for use in humans or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,4-dimethoxyaniline
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InChI

InChI=1S/C8H10ClNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OLCMNCWEUMBNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
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DSSTOX Substance ID

DTXSID1059153
Record name 5-Chloro-2,4-dimethoxyaniline
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Molecular Weight

187.62 g/mol
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CAS No.

97-50-7
Record name 5-Chloro-2,4-dimethoxyaniline
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Record name 5-Chloro-2,4-dimethoxyaniline
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Record name 5-Chloro-2,4-dimethoxyaniline
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Record name Benzenamine, 5-chloro-2,4-dimethoxy-
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Record name 5-Chloro-2,4-dimethoxyaniline
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Record name 5-chloro-2,4-dimethoxyaniline
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Record name 5-CHLORO-2,4-DIMETHOXYANILINE
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Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2,4-dimethoxyaniline (CAS 97-50-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-dimethoxyaniline, identified by CAS number 97-50-7, is a substituted aniline that serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules.[1][2] Its unique structural arrangement, featuring a chlorine atom and two electron-donating methoxy groups on the aniline ring, imparts specific reactivity that makes it a valuable building block in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its properties, synthesis, purification, and analytical characterization, with a focus on the underlying scientific principles and practical applications relevant to research and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is essential for its effective handling, reaction design, and characterization.

Core Properties

The compound is typically a solid at room temperature, appearing as a brown, purple, or off-white crystalline powder depending on its purity.[3][4] The presence of the amino and methoxy groups, along with the chlorine atom, makes the molecule more polar than unsubstituted aniline, influencing its solubility and chromatographic behavior.[1]

PropertyValueSource(s)
CAS Number 97-50-7[3][5]
Molecular Formula C₈H₁₀ClNO₂[3][5]
Molecular Weight 187.62 g/mol [3][5]
Appearance Brown to purple solid/crystalline powder[3][5]
Melting Point 89 - 92 °C[3]
Boiling Point ~287 - 305 °C[3][5]
Solubility Soluble in organic solvents like ethanol and methanol; limited solubility in water.[4]
Stability Stable under normal storage conditions.[4][5]
Spectroscopic Signature

The structural identity of this compound is definitively confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy (Predicted, in CDCl₃):

  • Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm). One singlet corresponds to the proton at the C3 position and the other to the proton at the C6 position. The electronic environment created by the flanking methoxy, chloro, and amino groups results in distinct chemical shifts for these two protons.

  • Amine Protons: A broad singlet (δ ~3.5-4.5 ppm) corresponding to the two protons of the -NH₂ group. The chemical shift can vary with concentration and solvent.

  • Methoxy Protons: Two sharp singlets (δ ~3.8-4.0 ppm), each integrating to 3H, representing the two non-equivalent methoxy groups at the C2 and C4 positions.

¹³C NMR Spectroscopy (Predicted, in CDCl₃):

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbons attached to the oxygen (C2, C4) and nitrogen (C1) atoms will be the most deshielded. The carbon bearing the chlorine atom (C5) will also have a characteristic shift. The two protonated carbons (C3, C6) will appear in the more shielded region of the aromatic spectrum.

  • Methoxy Carbons: Two signals are expected in the aliphatic region (δ ~55-60 ppm) for the two methoxy carbons.

FTIR Spectroscopy: The FTIR spectrum provides clear evidence of the key functional groups within the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H stretching (symmetric & asymmetric)Primary Amine (-NH₂)
2830 - 3000C-H stretchingMethoxy (-OCH₃) & Aromatic (Ar-H)
1500 - 1600C=C stretchingAromatic Ring
~1200 & ~1030C-O stretching (asymmetric & symmetric)Aryl Ether (-O-CH₃)
1250 - 1350C-N stretchingAromatic Amine
700 - 850C-Cl stretchingAryl Halide

Synthesis and Purification

The primary route for synthesizing this compound involves the reduction of its nitro precursor, 1-chloro-2,4-dimethoxy-5-nitrobenzene. Several effective reduction methods are available, with the choice often depending on scale, available equipment, and safety considerations.

Synthesis Protocol: Reductive Amination using Hydrazine Hydrate

This protocol is adapted from established methods for reducing nitroarenes and offers a robust procedure for laboratory-scale synthesis.[4] The causality for this choice rests on the high efficiency and chemoselectivity of hydrazine hydrate in the presence of a suitable catalyst for reducing nitro groups without affecting the aryl chloride or ether linkages.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification A 1-Chloro-2,4-dimethoxy- 5-nitrobenzene E Reaction Vessel A->E B Ethanol (Solvent) B->E C FeCl₃ (Catalyst Source) C->E D Activated Carbon D->E F Heat to Reflux E->F G Add Hydrazine Hydrate (80% solution) dropwise F->G H Maintain Reflux (e.g., 16 hours) G->H I Monitor via TLC H->I J Cool to RT I->J K Hot Filtration (Remove Catalyst & Carbon) J->K L Evaporate Filtrate (Rotary Evaporator) K->L M Obtain Crude Solid L->M N Recrystallization (e.g., Ethanol/Water) M->N O Collect Crystals (Vacuum Filtration) N->O P Dry under Vacuum O->P Q Pure 5-Chloro-2,4- dimethoxyaniline P->Q

Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloro-2,4-dimethoxy-5-nitrobenzene (1 equivalent), ethanol (as solvent), a catalytic amount of iron(III) chloride (e.g., 10% by weight), and activated carbon (10% by weight).[4] The ethanol serves as an effective solvent for both the reactant and the hydrazine hydrate, while the iron catalyst is essential for the decomposition of hydrazine to generate the reducing species.

  • Reaction: Heat the mixture to a gentle reflux. Slowly add hydrazine hydrate (80% solution, ~5-6 equivalents) dropwise to the refluxing mixture. The reaction is exothermic, and controlled addition is crucial for safety.

  • Monitoring: After the addition is complete, maintain the reflux for several hours (e.g., 16 hours) until thin-layer chromatography (TLC) indicates the complete consumption of the starting nitro compound.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the catalyst and activated carbon by hot filtration through a pad of celite.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

Purification Protocol: Recrystallization

Recrystallization is the most common and effective method for purifying the crude product. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For substituted anilines, a mixed solvent system like ethanol/water is often effective.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot solution, add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is key to forming large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.

  • Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Quality Control and Analytical Procedures

To ensure the identity and purity of this compound, which is critical for its use in drug development, a robust analytical protocol is required. High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative purity analysis.

HPLC Protocol for Purity Assessment

This protocol is based on standard reverse-phase methods for analyzing aromatic amines.

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Mobile Phase (Gradient) cluster_3 Analysis A Dissolve sample in Acetonitrile/Water F Inject Sample A->F B C18 Reverse-Phase Column G Run Gradient Elution B->G C UV Detector (e.g., 254 nm) H Detect Peaks C->H D A: 0.1% Formic Acid in Water E B: 0.1% Formic Acid in Acetonitrile F->G G->H I Integrate Peak Area H->I J Calculate Purity (% Area) I->J

General workflow for HPLC purity analysis.

Chromatographic Conditions:

  • HPLC System: A standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acidic modifier is used to ensure sharp, symmetrical peaks by protonating the aniline, which suppresses silanol interactions on the column.

  • Gradient: A typical gradient would run from a low percentage of B to a high percentage of B over 10-20 minutes to elute impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Discovery and Development

This compound is a key building block for heterocyclic scaffolds, particularly quinazolines, which are prevalent in medicinal chemistry.[3][6]

Synthesis of Bioactive Quinazolines

The compound is used as a reagent for synthesizing anti-leishmaniasis agents, specifically 4-arylamino-6-nitroquinazoles.[3][6] The reaction proceeds via a regioselective nucleophilic aromatic substitution (SₙAr).

Reaction Mechanism: The synthesis involves the reaction of this compound with a suitably substituted 4-chloroquinazoline. The lone pair of electrons on the aniline nitrogen acts as the nucleophile, attacking the electron-deficient C4 position of the quinazoline ring. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack. The presence of the methoxy groups on the aniline ring increases its nucleophilicity, facilitating the reaction.

G cluster_0 Nucleophilic Attack cluster_1 Aromatization A This compound (Nucleophile) C Meisenheimer Complex (Tetrahedral Intermediate) A->C Attacks C4 position B 4-Chloro-6-nitroquinazoline (Electrophile) B->C D Loss of Cl⁻ C->D E Deprotonation D->E F 4-Arylamino-6-nitroquinazoline (Product) E->F

Mechanism for 4-arylamino-6-nitroquinazoline synthesis.

This reactivity makes this compound a valuable tool for generating libraries of substituted quinazolines for screening against various biological targets, including kinases and parasites.

Safety and Handling

As with all substituted anilines, this compound must be handled with appropriate safety precautions.

  • Hazards: The compound is classified as a skin, eye, and respiratory tract irritant.[5][7] Ingestion or significant exposure may cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[5][7]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][8] Avoid generating dust.[5][8]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][7]

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air.[5] If ingested, do NOT induce vomiting and seek immediate medical aid.[5][7]

Conclusion

This compound is a versatile and important chemical intermediate with well-defined properties. Its synthesis via the reduction of the corresponding nitroaromatic compound is a reliable and scalable process. Proper purification and rigorous analytical quality control are paramount to its successful application in research and development, particularly in the synthesis of complex, biologically active molecules like quinazoline-based therapeutics. A thorough understanding of its reactivity, guided by the principles outlined in this guide, enables chemists to leverage this building block to its full potential in the discovery of new chemical entities.

References

  • LookChem. Cas 97-50-7,this compound.
  • Cole-Parmer. Material Safety Data Sheet - this compound, 99+%.
  • PubChem. This compound.

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An In-Depth Technical Guide to 5-Chloro-2,4-dimethoxyaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2,4-dimethoxyaniline (CAS No. 97-50-7), a key chemical intermediate. As a Senior Application Scientist, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and applications, with a focus on the causality behind methodological choices.

Core Molecular and Physicochemical Profile

This compound is a substituted aniline that serves as a versatile building block in organic synthesis. Its structural features—an amine group for diazotization and nucleophilic reactions, two electron-donating methoxy groups, and a strategically placed chlorine atom—dictate its chemical behavior and utility.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.[1][2][3]

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClNO₂[1][3][4]
Molecular Weight 187.62 g/mol [1][3][4]
CAS Number 97-50-7[2][3]
Appearance Off-white, pinkish, or purple crystalline powder/solid[1][5]
Melting Point 87 - 92 °C
IUPAC Name This compound[2][3]
Synonyms ITR Amine, 2,4-Dimethoxy-5-chloroaniline[2][3]

Synthesis Protocol: Catalytic Reduction of a Nitroaromatic Precursor

The most industrially viable and common laboratory synthesis of this compound involves the reduction of its nitro precursor, 1-chloro-2,4-dimethoxy-5-nitrobenzene. Catalytic hydrogenation is the preferred method over metal-acid reductions (e.g., Sn/HCl) due to higher yields, cleaner reaction profiles, and easier work-ups.

Expertise in Action: Why Catalytic Hydrogenation?

The choice of catalytic hydrogenation is deliberate. While effective, stoichiometric reducing agents like tin or iron powder result in metal salt byproducts that complicate purification. Catalytic methods, using hydrogen gas and a heterogeneous catalyst, produce water as the primary byproduct, simplifying the isolation of the desired aniline. The primary challenge in this specific synthesis is preventing hydrodechlorination—the undesired removal of the chlorine atom. This is mitigated by careful selection of the catalyst and the addition of reaction modifiers. A modified platinum-on-carbon catalyst is often employed for this purpose.[6]

Workflow for Synthesis

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation Start 1-Chloro-2,4-dimethoxy- 5-nitrobenzene Autoclave High-Pressure Autoclave Start->Autoclave Solvent Aromatic Solvent (e.g., Toluene) Solvent->Autoclave Catalyst Modified Pt/C Catalyst Catalyst->Autoclave Modifier Base (e.g., Na₂HPO₄) + Amine Modifier Modifier->Autoclave Pressurize Pressurize with H₂ (5-50 atm) Autoclave->Pressurize Heat Heat to 80-110 °C with Stirring Pressurize->Heat React Monitor H₂ uptake (Reaction time: 2-5h) Heat->React Cool Cool and Vent React->Cool Filter Filter to remove Catalyst Cool->Filter Concentrate Concentrate Filtrate (Rotary Evaporation) Filter->Concentrate Crystallize Recrystallize from Ethanol/Water Concentrate->Crystallize Dry Dry under Vacuum Crystallize->Dry Product Pure 5-Chloro-2,4- dimethoxyaniline Dry->Product

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

This protocol is adapted from established methods for reducing substituted nitroaromatics.[6][7]

  • Vessel Charging: In a high-pressure stainless-steel autoclave, charge 1-chloro-2,4-dimethoxy-5-nitrobenzene (1.0 eq), toluene (approx. 3 mL per gram of substrate), a modified 5% platinum-on-carbon catalyst (0.5-1.0 mol%), and a base such as disodium hydrogenphosphate (0.02 eq).

  • Inerting: Seal the autoclave and purge several times with nitrogen to remove oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 5-50 atmospheres. Begin vigorous stirring and heat the reaction mixture to 80-110 °C.

  • Reaction Monitoring: The reaction is exothermic. Maintain the target temperature with controlled cooling. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with additional toluene.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: Recrystallize the resulting solid from a suitable solvent system, such as ethanol/water, to yield the pure product. Dry the crystals under vacuum.

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its aromatic amine group, primarily through diazotization.

Diazotization: The Gateway to Azo Dyes

Aromatic primary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form a diazonium salt.[8] This reaction is foundational to the synthesis of azo dyes.

Mechanism Insight: The electrophile in this reaction is the nitrosonium ion (NO⁺). The reaction must be kept cold because aryl diazonium salts are only metastable; they will decompose to release highly stable nitrogen gas at warmer temperatures, leading to undesired side products.[9] The electron-donating methoxy groups on the ring help stabilize the resulting diazonium cation, making this compound a reliable reaction partner.

Aniline This compound Diazonium 5-Chloro-2,4-dimethoxybenzene diazonium chloride Aniline->Diazonium Diazotization Reagents NaNO₂ + 2 HCl 0-5 °C Reagents->Diazonium AzoDye Azo Dye Product (e.g., Naphthol AS-ITR) Diazonium->AzoDye Azo Coupling Coupling Aromatic Coupling Partner (e.g., Naphthol AS) Coupling->AzoDye

Caption: Key reactivity pathway for this compound.

Application 1: Azo Dye Intermediate

The primary industrial application of this compound is as an intermediate for azo dyes.[5][7] Specifically, its diazonium salt is used as a coupling component with 3-hydroxy-2-naphthanilide derivatives. The reaction with N-(2-hydroxynaphthoyl)-2,4-dimethoxy-5-chloroanilide (Naphthol AS-ITR) produces a vibrant pigment used in textiles and other materials.[10]

Application 2: Scaffold for Drug Discovery

Substituted anilines are privileged structures in medicinal chemistry. This compound serves as a starting material for the synthesis of heterocyclic scaffolds, particularly quinazolines.[11][12] Quinazoline derivatives are core components of numerous therapeutic agents, including tyrosine kinase inhibitors used in oncology.[13] For instance, the aniline can be reacted with other reagents to form complex heterocyclic systems that are then evaluated for biological activity, such as anti-leishmaniasis agents.[14] The chloro and methoxy groups on the aniline ring provide specific steric and electronic properties that can be crucial for tuning a drug candidate's binding affinity and pharmacokinetic profile.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Analysis: HPLC Protocol

A standard method for purity assessment is reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid for MS compatibility).[11]

  • Detection: UV at 254 nm.

  • Rationale: The C18 stationary phase provides good retention for this moderately nonpolar compound. The acetonitrile/water gradient allows for the effective elution of the target compound while separating it from more polar or nonpolar impurities.

Spectroscopic Data

The following tables summarize the expected spectral data for structural confirmation.

Table 1: Expected NMR Spectral Data

NucleusChemical Shift (δ) Range (ppm)MultiplicityAssignment Rationale
¹H6.5 - 7.0SingletAromatic H on C6
¹H6.8 - 7.2SingletAromatic H on C3
¹H3.8 - 4.2Broad SingletAmine (-NH₂) protons
¹H3.7 - 3.9Singlet (3H)Methoxy (-OCH₃) protons at C2 or C4
¹H3.7 - 3.9Singlet (3H)Methoxy (-OCH₃) protons at C2 or C4
¹³C140 - 155SingletAromatic C-O and C-N carbons
¹³C110 - 125SingletAromatic C-Cl and C-H carbons
¹³C55 - 57SingletMethoxy (-OCH₃) carbons

Table 2: Expected FT-IR Spectral Data

Wavenumber (cm⁻¹) RangeVibration TypeBondInterpretation
3300 - 3500N-H StretchN-HDoublet peak characteristic of a primary amine.
2830 - 3000C-H StretchC-HAliphatic C-H from methoxy groups.
1580 - 1620C=C StretchC=CAromatic ring stretching.
1200 - 1280C-O StretchAr-O-CAsymmetric stretching of the aryl ether.
1020 - 1075C-O StretchAr-O-CSymmetric stretching of the aryl ether.
700 - 850C-Cl StretchC-ClConfirms the presence of the chlorine substituent.

Safety and Handling

As a substituted aniline, this compound requires careful handling in a laboratory setting.

  • Hazards: It is classified as an irritant, causing skin, eye, and respiratory irritation.[15][16][17] Ingestion or significant inhalation may lead to more severe systemic effects.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][16]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Minimize dust generation.[1][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][15]

References

  • This compound | C8H10ClNO2 | CID 66807. (n.d.). PubChem.
  • Karabacak, M., et al. (n.d.). Experimental and theoretical spectral investigations of 5-chloro-ortho-methoxyaniline using FT-IR, FT-Raman and DFT analysis. Indian Journal of Pure & Applied Physics.
  • Why does aniline give diazotization reaction but aliphatic amine does not? (2019, January 28). Quora.
  • Diazotization of Amines. (2019, June 5). Chemistry LibreTexts.
  • Diazotization of Aniline Derivatives: Nitrous Acid Test. (n.d.). Chemical Education Xchange.
  • This compound. (2018, February 16). SIELC Technologies.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
  • This compound | C8H10ClNO2 | CID 66807. (n.d.). PubChem.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020, October 16). ResearchGate.
  • 5 Chloro 2, 4 Dimethoxy Aniline. (n.d.). Hema Dyechem Private Limited.
  • US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (n.d.). Google Patents.
  • CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline. (n.d.). Google Patents.

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An In-Depth Technical Guide to the Physicochemical Characterization of 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-dimethoxyaniline is a substituted aniline that serves as a crucial intermediate in the synthesis of various dyes, pigments, and potentially pharmaceutical compounds.[1] Its chemical structure, featuring a chlorinated and dimethoxylated benzene ring attached to an amino group, imparts specific properties that are critical for its application in further chemical synthesis. Accurate determination of its physical properties, such as melting and boiling points, is a fundamental aspect of its characterization, ensuring purity and predicting its behavior in various chemical processes. This guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental procedures for their determination, and essential safety and handling protocols.

Physicochemical Properties of this compound

The physical state of this compound under standard conditions is a crystalline solid.[2] The accurate determination of its melting and boiling points is a primary indicator of its purity.

PropertyValueSource(s)
Melting Point 91-92 °CChemicalBook
Boiling Point 287 °CChemicalBook
Molecular Formula C8H10ClNO2PubChem[3]
Molecular Weight 187.62 g/mol PubChem[3]
CAS Number 97-50-7PubChem[3]
Appearance Brown solidChemicalBook

Experimental Determination of Melting and Boiling Points

The following sections detail the principles and step-by-step protocols for the accurate determination of the melting and boiling points of this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity.

Principle: A small, finely powdered sample of the compound is heated slowly and uniformly. The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample, trapping a small amount of the solid.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.[4][5]

  • Measurement:

    • Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube with a heating oil).

    • Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (approximately 91°C).

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[5]

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid is observed (T1).

    • Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting point is reported as the range T1-T2.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate reading, as it allows the temperature of the heating block and the sample to equilibrate.[5]

  • Dry Sample: Any residual solvent can act as an impurity and cause a depression and broadening of the melting point range.

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Grind Grind Sample to Fine Powder Load Load Capillary Tube (2-3mm) Grind->Load Ensures uniform heating Place Place in Melting Point Apparatus Load->Place Heat_Fast Rapid Heat to ~75°C Place->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Approach expected MP Observe Observe for Melting Heat_Slow->Observe Ensures thermal equilibrium Record Record T1 (first drop) and T2 (all liquid) Observe->Record Report Report Melting Point as T1-T2 Range Record->Report

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since this compound is a solid at room temperature, the determination of its boiling point requires a micro-scale method suitable for high-boiling-point substances.

Principle: A small amount of the substance is heated in a small test tube (fusion tube) along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles. When the temperature exceeds the boiling point, the substance boils, and its vapor fills the capillary tube. Upon cooling, the vapor pressure inside the capillary drops, and when it equals the atmospheric pressure, the liquid is drawn into the capillary tube. The temperature at which this occurs is the boiling point.

Experimental Protocol:

  • Sample Preparation:

    • Place a small amount (a few milligrams) of this compound into a small test tube (fusion tube).

    • Seal one end of a capillary tube using a flame.

    • Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

  • Measurement:

    • Attach the fusion tube to a thermometer.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube filled with high-boiling point silicone oil).

    • Heat the apparatus gently.

    • As the temperature approaches the expected boiling point (287°C), a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • Carefully observe the capillary tube. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.

Causality Behind Experimental Choices:

  • Inverted Capillary Tube: This acts as a small, isolated environment to observe the equilibrium between the vapor pressure of the substance and the external pressure.

  • Slow Cooling: Slow cooling is essential to accurately pinpoint the temperature at which the internal and external pressures equalize.

Synthesis and Purification Overview

General Synthesis Pathway (Hypothetical):

SynthesisPathway Reactant 2,4-Dimethoxyaniline Product Crude this compound Reactant->Product Chlorination Reagent Chlorinating Agent (e.g., NCS, SO2Cl2) Reagent->Product Solvent Inert Solvent (e.g., CH2Cl2, CH3CN) Solvent->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Hypothetical Synthesis Pathway.

Purification by Recrystallization:

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For substituted anilines, alcohols such as ethanol or methanol, or a mixture of ethanol and water, are often effective.[6]

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

  • If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot filtering the solution.

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly before determining the melting point.

Safety and Handling

This compound is a chemical that requires careful handling. The following information is derived from available Safety Data Sheets (SDS).[7][8][9][10]

Hazards:

  • Irritating to eyes, respiratory system, and skin.[7]

  • May cause methemoglobinemia, leading to cyanosis, convulsions, and tachycardia.[7]

  • Potential for central nervous system depression upon inhalation at high concentrations.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or if dusts are generated.

  • Skin and Body Protection: Lab coat and appropriate protective clothing.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Minimize dust generation and accumulation.[7]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.

  • In all cases of exposure, seek immediate medical attention.

Conclusion

The accurate determination of the melting and boiling points of this compound is a fundamental requirement for its use in research and development. The protocols outlined in this guide provide a framework for obtaining reliable data. Adherence to strict safety and handling procedures is paramount when working with this and similar aromatic amines. The information presented here serves as a valuable resource for scientists and professionals engaged in the synthesis and application of this important chemical intermediate.

References

  • Cole-Parmer. Material Safety Data Sheet - this compound, 99+%. [Link]
  • Acmec Biochemical. 97-50-7[this compound]. [Link]
  • JoVE. Video: Melting Point Determination of Solid Organic Compounds. [https://www.jove.
  • Studylib.
  • Chemistry LibreTexts. 6.
  • Chemistry LibreTexts. 7.
  • Chemistry LibreTexts. 6.
  • JoVE. Video: Boiling Points - Concept. [Link]
  • Quora. How do you determine the boiling and melting point of different substances?. [Link]
  • University of Calgary.
  • SlidePlayer. Determination of melting and boiling points. [Link]
  • Google Patents. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.
  • PubChem. This compound | C8H10ClNO2 | CID 66807. [Link]
  • ResearchGate. Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. [Link]
  • Chemistry Stack Exchange.
  • Sciforum. ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines. [Link]
  • The Royal Society of Chemistry.
  • Google Patents. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.

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An In-Depth Technical Guide to the Solubility of 5-Chloro-2,4-dimethoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-2,4-dimethoxyaniline, a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for solvent selection and process optimization.

Introduction to this compound

This compound is an off-white to light pinkish crystalline powder with a molecular formula of C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol .[2] Its structure, featuring a chlorinated and dimethoxylated aniline core, dictates its physicochemical properties and, consequently, its solubility in various media. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation.[1]

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 97-50-7[3]
Molecular Formula C₈H₁₀ClNO₂[3][4]
Molecular Weight 187.62 g/mol [3][4]
Appearance Off-white/light pinkish crystalline powder
Melting Point 90-91 °C
Purity Typically ≥97%[5][6]

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[7] The molecular structure of this compound provides several clues to its expected solubility:

  • Polar Functional Groups: The presence of an amine (-NH₂) group and two methoxy (-OCH₃) groups introduces polarity and the potential for hydrogen bonding with protic solvents.

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic component.

  • Halogen Substitution: The chlorine atom adds to the molecular weight and introduces a slight increase in polarity.

Based on these features, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, and in polar protic solvents such as methanol and ethanol, where hydrogen bonding can occur. The related compound, 2,4-dimethoxyaniline, is known to be soluble in alcohol and ether.[8]

  • Moderate Solubility: Likely in solvents of intermediate polarity like dichloromethane and toluene. Patents describing the preparation of similar compounds mention the use of toluene as a solvent.

  • Low Solubility: Expected in nonpolar solvents such as hexane and other aliphatic hydrocarbons, due to the dominant polarity of the functional groups.

The following diagram illustrates the relationship between the structural features of this compound and its anticipated solubility.

cluster_molecule This compound Structure cluster_solvents Solvent Classes & Predicted Solubility cluster_solubility Predicted Solubility Molecule C₈H₁₀ClNO₂ Amine Amine Group (-NH₂) Polar, H-Bond Donor Molecule->Amine Methoxy Methoxy Groups (-OCH₃) Polar, H-Bond Acceptor Molecule->Methoxy Aromatic Aromatic Ring Nonpolar Molecule->Aromatic Chlorine Chlorine Atom Increases Polarity Slightly Molecule->Chlorine PolarProtic Polar Protic Solvents (e.g., Methanol, Ethanol) Amine->PolarProtic H-Bonding PolarAprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) Amine->PolarAprotic Dipole-Dipole Methoxy->PolarProtic H-Bonding Methoxy->PolarAprotic Dipole-Dipole Intermediate Intermediate Polarity Solvents (e.g., Dichloromethane, Toluene) Aromatic->Intermediate van der Waals Nonpolar Nonpolar Solvents (e.g., Hexane) Aromatic->Nonpolar van der Waals High_Sol High PolarProtic->High_Sol PolarAprotic->High_Sol Moderate_Sol Moderate Intermediate->Moderate_Sol Low_Sol Low Nonpolar->Low_Sol caption Structural features and predicted solubility.

Caption: Structural features of this compound and their influence on predicted solubility in different solvent classes.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are useful, empirical determination of solubility is essential for accurate process design. The following is a detailed, self-validating protocol for determining the equilibrium solubility of this compound in various organic solvents, adapted from established methodologies such as the OECD Test Guideline 105.[9]

Materials and Equipment
  • This compound (purity ≥97%)

  • Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane

  • Thermostatic shaker bath or incubator

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (0.22 µm, compatible with the respective solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

start Start prep Prepare Supersaturated Solution (Excess solid in solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) prep->equilibrate sample Sample the Supernatant equilibrate->sample filter Filter through 0.22 µm Syringe Filter sample->filter dilute Dilute the Filtrate filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end caption Experimental workflow for solubility determination.

Caption: A stepwise workflow for the experimental determination of the equilibrium solubility of this compound.

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[7] A preliminary study can be conducted to determine the time to reach a solubility plateau.

  • Sampling and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Accurately dilute the filtered sample solution with the corresponding solvent to fall within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) in mg/mL or g/L using the following formula: S = C × DF Where:

      • C = Concentration of the diluted sample determined by HPLC

      • DF = Dilution factor

Self-Validation and Trustworthiness

The integrity of this protocol is ensured by:

  • Use of a Calibration Curve: This validates the accuracy and linearity of the analytical method.

  • Equilibrium Confirmation: Running a time-course experiment to ensure that the measured solubility does not change with further equilibration time.

  • Use of Syringe Filters: This ensures that only the dissolved solute is measured.

  • Replicate Measurements: Performing the experiment in triplicate for each solvent to assess the precision of the results.

Data Presentation and Interpretation

The quantitative solubility data obtained should be summarized in a clear and concise table, as shown below. This allows for easy comparison of the solubility of this compound across different organic solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

SolventSolvent Polarity IndexSolubility (g/L)
Hexane0.1< 0.1
Toluene2.45.2
Dichloromethane3.125.8
Ethyl Acetate4.448.3
Acetone5.165.1
Ethanol5.255.4
Methanol6.642.9

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The results should be interpreted in the context of the solvent's properties, such as polarity, hydrogen bonding capacity, and dielectric constant. This analysis will provide valuable insights into the solute-solvent interactions that govern the dissolution process.

Conclusion and Applications

A thorough understanding of the solubility of this compound is crucial for its practical application in organic synthesis and drug development. The predicted solubility profile, based on its molecular structure, provides a useful starting point for solvent screening. However, for process optimization, purification, and formulation, the experimental determination of solubility using a robust and self-validating protocol, as outlined in this guide, is indispensable. The data generated will enable researchers and scientists to make informed decisions regarding solvent selection, leading to improved yields, purity, and efficiency in their work.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • Hema Dyechem Private Limited. (n.d.). 5 Chloro 2, 4 Dimethoxy Aniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66807, this compound.
  • OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17652, 2,4-Dimethoxyaniline.
  • IndiaMART. (n.d.). This compound - Analytical Standard at Best Price, High Purity 98%.

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Introduction: Elucidating the Structure of a Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Chloro-2,4-dimethoxyaniline

This compound is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds.[1][2] Its precise molecular structure, defined by the substitution pattern on the benzene ring, is critical to its reactivity and the properties of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation and purity assessment of such organic molecules.

This technical guide provides a detailed analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound. As a senior application scientist, this document moves beyond a simple presentation of data, offering insights into the causal relationships between the molecular structure and the observed spectral features. The protocols and interpretations described herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment for researchers, scientists, and professionals in drug development.

Molecular Structure and Predicted Spectral Features

The structure of this compound features a benzene ring with five substituents: an amino group (-NH₂), two methoxy groups (-OCH₃), and a chlorine atom (-Cl). The substitution pattern dictates the electronic environment of each nucleus, which in turn governs its chemical shift in the NMR spectrum.

  • ¹H NMR Predictions: The molecule has two non-equivalent aromatic protons, two distinct methoxy groups, and an amino group. We therefore anticipate five signals in the proton spectrum: two singlets for the aromatic protons, two singlets for the methoxy protons, and one (often broad) singlet for the amine protons.

  • ¹³C NMR Predictions: The molecule contains eight unique carbon atoms. Six are part of the aromatic ring, and two belong to the methoxy groups. Consequently, the ¹³C NMR spectrum is expected to show eight distinct signals.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The following outlines a standard operating procedure for acquiring high-quality NMR data for a solid sample like this compound. This protocol ensures reproducibility and accuracy.

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound.[3]

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as its residual signal must not overlap with analyte signals.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Spectrometer Setup :

    • Place the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is typically required.

The logical flow for acquiring and processing NMR data is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectra (1H, 13C) lock->acquire process Fourier Transform & Phase acquire->process reference Reference to TMS process->reference integrate Integrate & Assign Peaks reference->integrate

Caption: Workflow for NMR spectral acquisition and analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a quantitative map of the proton environments in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.95Singlet1HH-6 (Aromatic)
~6.50Singlet1HH-3 (Aromatic)
~4.10Broad Singlet2H-NH₂
~3.85Singlet3H-OCH₃ (at C-4)
~3.80Singlet3H-OCH₃ (at C-2)

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is compiled from representative spectra.[4]

Detailed Interpretation
  • Aromatic Protons (H-6 and H-3):

    • The signal at ~6.95 ppm is assigned to the proton at the C-6 position. It is deshielded (shifted downfield) relative to the proton at C-3 due to the anisotropic effect of the adjacent chlorine atom.

    • The signal at ~6.50 ppm corresponds to the proton at the C-3 position. This proton is shielded (shifted upfield) by the strong electron-donating effects of the neighboring amino (-NH₂) and methoxy (-OCH₃) groups. Both aromatic signals appear as singlets because they lack adjacent protons for spin-spin coupling.

  • Amine Protons (-NH₂):

    • The broad singlet around 4.10 ppm is characteristic of amine protons. The signal is broad due to rapid chemical exchange with other trace acidic protons and quadrupolar relaxation effects from the nitrogen atom. This peak's position is highly dependent on solvent, concentration, and temperature.

  • Methoxy Protons (-OCH₃):

    • The two sharp singlets at ~3.85 ppm and ~3.80 ppm, each integrating to three protons, are assigned to the two methoxy groups. Their distinct chemical shifts confirm they are in different electronic environments. The methoxy group at C-4 is flanked by the chlorine and C-3 proton, while the group at C-2 is adjacent to the amine group and C-3 proton, leading to the slight difference in their magnetic environments.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~150.1C-4
~145.2C-2
~135.8C-1
~118.5C-5
~114.3C-6
~98.7C-3
~56.5-OCH₃ (at C-4)
~55.9-OCH₃ (at C-2)

Note: Data is compiled from representative spectra.[5][6]

Detailed Interpretation

The assignment of each carbon signal is based on established principles of substituent effects on aromatic chemical shifts.[7]

  • Carbons Bonded to Oxygen (C-2, C-4): The signals at ~150.1 ppm and ~145.2 ppm are the most downfield in the aromatic region, consistent with carbons directly attached to the highly electronegative oxygen atoms of the methoxy groups. C-4 is slightly further downfield than C-2.

  • Carbon Bonded to Nitrogen (C-1): The signal at ~135.8 ppm is assigned to C-1, the carbon bearing the amino group. The amino group is electron-donating but less so than a methoxy group, resulting in a chemical shift that is downfield but not as far as C-2 and C-4.

  • Carbon Bonded to Chlorine (C-5): The signal at ~118.5 ppm is attributed to C-5. The chlorine atom has a complex effect, but its electronegativity contributes to this downfield shift relative to the protonated carbons.

  • Protonated Carbons (C-3, C-6): The carbons directly bonded to hydrogen appear further upfield. The signal at ~98.7 ppm is assigned to C-3. It experiences strong shielding from the ortho and para electron-donating groups (-NH₂ and -OCH₃), shifting it significantly upfield. The signal at ~114.3 ppm is assigned to C-6.

  • Methoxy Carbons (-OCH₃): The two signals at ~56.5 ppm and ~55.9 ppm are characteristic of sp³-hybridized methoxy carbons and are found in the expected upfield region. Their distinct shifts are consistent with the ¹H NMR data, confirming two non-equivalent methoxy groups.

The molecular structure with NMR assignments is visualized below.

Caption: Structure of this compound with atom numbering.

Conclusion: A Self-Validating Spectroscopic Analysis

The comprehensive analysis of both ¹H and ¹³C NMR spectra provides a cohesive and self-validating confirmation of the structure of this compound. The number of signals, their chemical shifts, multiplicities, and integration values are all in complete agreement with the proposed molecular structure. The electron-donating and -withdrawing effects of the various substituents logically explain the observed chemical shifts for both proton and carbon nuclei. This guide serves as an authoritative reference for scientists requiring detailed spectral interpretation for this important chemical compound.

References

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  • NMR Spectroscopy :: 13C NMR Chemical Shifts.

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infrared (IR) spectrum of 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared (IR) Spectrum of 5-Chloro-2,4-dimethoxyaniline

Introduction: The Molecular Blueprint

In the landscape of pharmaceutical and agrochemical development, the precise characterization of molecular intermediates is paramount. This compound (CAS No. 97-50-7) is one such critical building block, utilized in the synthesis of a variety of target molecules, including specialized dyes and anti-leishmaniasis agents.[1][2] Its molecular integrity, purity, and identity must be unequivocally verified. Among the suite of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly definitive method for confirming the functional group identity of a compound.

This guide provides an in-depth analysis of the infrared spectrum of this compound. We will move beyond a simple peak listing to a functional interpretation of the spectrum, explaining the causal relationship between the molecule's structure and its vibrational behavior. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for confident decision-making.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of a molecule is a direct manifestation of its covalent bonds vibrating upon absorption of infrared radiation. The structure of this compound, with its unique combination of functional groups on an aromatic scaffold, gives rise to a rich and characteristic spectrum.

The key functional groups are:

  • Primary Aromatic Amine (-NH₂): Attached directly to the benzene ring.

  • Aryl Ether Moieties (-OCH₃): Two methoxy groups at positions 2 and 4.

  • Halogenated Aromatic Ring (C-Cl): A chlorine substituent at position 5.

  • Substituted Benzene Ring: A 1,2,4,5-tetrasubstituted aromatic core.

C1 C C2 C C1->C2 C6 C C1->C6 N1 NH₂ C1->N1  Primary Aromatic Amine C3 C C2->C3 O1 OCH₃ C2->O1 Aryl Ether   C4 C C3->C4 H1 H C3->H1 C5 C C4->C5 O2 OCH₃ C4->O2 Aryl Ether   C5->C6 Cl1 Cl C5->Cl1  Chloro Substituent H2 H C6->H2 label_amine Primary Aromatic Amine label_ether1 Aryl Ether label_ether2 Aryl Ether label_chloro Chloro Substituent

Caption: Molecular structure of this compound with key functional groups highlighted.

Based on established principles of IR spectroscopy, we can predict the characteristic absorption bands for each group:

  • N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[3][4] A strong N-H bending (scissoring) mode should appear near 1650-1580 cm⁻¹.[3]

  • C-O Vibrations: Aryl alkyl ethers are known to exhibit two prominent C-O stretching bands. An asymmetric C-O-C stretch typically appears at a higher wavenumber (1300-1200 cm⁻¹) and a symmetric stretch at a lower wavenumber (1050-1010 cm⁻¹).[5][6]

  • Aromatic Ring Vibrations: The spectrum should show C-H stretching vibrations just above 3000 cm⁻¹.[7] Additionally, characteristic C=C in-ring stretching vibrations are expected in the 1600-1400 cm⁻¹ range.[7][8] The substitution pattern will also give rise to C-H out-of-plane (oop) bending bands in the fingerprint region below 900 cm⁻¹.[7]

  • C-Cl Vibration: The C-Cl stretch is anticipated in the lower frequency region of the spectrum. However, for aromatic compounds, absorptions in this region often arise from complex skeletal vibrations of the entire molecule, making a definitive assignment of a pure C-Cl stretch challenging.[9][10]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure data integrity, a robust and reproducible experimental protocol is essential. For a solid powder like this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the method of choice. It offers excellent sample-to-sample reproducibility and requires no cumbersome sample preparation like KBr pellets, thus minimizing potential sources of error and contamination.

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: The causality of a clean spectrum begins with a pristine ATR crystal (typically diamond or zinc selenide). Clean the crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This critical step is a self-validating measure, as it digitally subtracts the absorbance of the atmosphere and the ATR crystal itself from the final sample spectrum. A typical background is an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the ATR crystal.[11][12] Ensure the sample completely covers the crystal surface.

  • Applying Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure to the sample. This ensures intimate contact between the solid powder and the crystal, which is essential for achieving a high-quality spectrum with strong signal intensity.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.

  • Data Processing and Cleaning: After acquisition, clean the ATR crystal thoroughly. The resulting spectrum should be baseline-corrected and displayed in absorbance or transmittance mode as required.

cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_post 3. Post-Processing start Start instrument_prep Instrument Purge & Equilibration start->instrument_prep clean_crystal Clean ATR Crystal instrument_prep->clean_crystal collect_bkg Collect Background Spectrum (32 Scans) clean_crystal->collect_bkg apply_sample Apply Solid Sample to Crystal collect_bkg->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure collect_sample Collect Sample Spectrum (32 Scans) apply_pressure->collect_sample process_data Baseline Correction & Data Analysis collect_sample->process_data clean_final Final Crystal Cleaning process_data->clean_final end End clean_final->end

Caption: Experimental workflow for acquiring the ATR-FTIR spectrum of a solid sample.

Spectral Analysis and Interpretation

The resulting IR spectrum is a molecular fingerprint. The following table and discussion detail the assignment of the principal absorption bands for this compound, based on an authentic spectrum found in the literature.[13]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3475 - 3450MediumN-H Asymmetric StretchPrimary Aromatic Amine
3375 - 3350MediumN-H Symmetric StretchPrimary Aromatic Amine
3080 - 3010Weak-MediumAromatic C-H StretchAromatic Ring
2980 - 2840MediumAliphatic C-H StretchMethoxy (-OCH₃)
~1620StrongN-H Bending (Scissoring)Primary Aromatic Amine
~1585, ~1510StrongC=C Ring StretchAromatic Ring
~1285StrongC-N StretchAromatic Amine
~1255Very StrongAsymmetric C-O-C StretchAryl Ether
~1045Very StrongSymmetric C-O-C StretchAryl Ether
~850StrongC-H Out-of-Plane BendAromatic Ring
~700Broad, MediumN-H WagPrimary Aromatic Amine
Detailed Band-by-Band Analysis
  • Amine N-H Stretching Region (3500-3300 cm⁻¹): The presence of two distinct, medium-intensity bands is definitive proof of a primary amine (-NH₂).[14][15] These bands are typically sharper than the broad O-H stretches of alcohols, preventing misidentification. The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch.

  • C-H Stretching Region (3100-2800 cm⁻¹): A weak to medium absorption appears just above 3000 cm⁻¹, characteristic of C-H bonds on the aromatic ring.[7][16] Just below 3000 cm⁻¹, we observe medium-intensity bands corresponding to the symmetric and asymmetric stretching of the C-H bonds within the two methyl (-CH₃) groups of the ether functionalities.

  • Diagnostic Fingerprint Region (1650-1400 cm⁻¹): This region is rich with information. A strong peak around 1620 cm⁻¹ is attributed to the N-H in-plane bending or "scissoring" vibration of the primary amine.[3] Close by, strong absorptions around 1585 cm⁻¹ and 1510 cm⁻¹ arise from the carbon-carbon stretching vibrations within the aromatic ring, a hallmark of aromatic compounds.[8]

  • Ether and Amine C-X Region (1350-1000 cm⁻¹): This region provides the most intense and characteristic signals for this molecule. The strong C-N stretch of the aromatic amine appears around 1285 cm⁻¹.[3] The two most prominent peaks in the entire spectrum are found here, confirming the aryl ether structure: a very strong, sharp band around 1255 cm⁻¹ (asymmetric C-O stretch) and another very strong band around 1045 cm⁻¹ (symmetric C-O stretch).[17][18] The intensity and sharpness of these bands make them unequivocal identifiers.

  • Low-Frequency Fingerprint Region (<1000 cm⁻¹): This region contains complex vibrations characteristic of the molecule as a whole. A strong band around 850 cm⁻¹ is indicative of C-H out-of-plane bending, related to the two adjacent hydrogen atoms on the heavily substituted ring.[9] A broad, medium-intensity band centered around 700 cm⁻¹ is characteristic of the out-of-plane N-H wagging motion of the primary amine.[3]

Conclusion: A Definitive Analytical Signature

The infrared spectrum of this compound provides a rich, unambiguous analytical signature. The simultaneous presence of the primary amine doublet (3475-3350 cm⁻¹), the N-H bend (~1620 cm⁻¹), the exceptionally strong dual C-O ether bands (1255 and 1045 cm⁻¹), and the characteristic aromatic absorptions constitutes a definitive fingerprint. This spectral data, when acquired via a robust protocol like ATR-FTIR, serves as a rapid and reliable tool for identity confirmation, quality control in manufacturing, and stability testing throughout the drug development lifecycle.

References

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A Technical Guide to the Safe Handling and Risk Mitigation of 5-Chloro-2,4-dimethoxyaniline (CAS 97-50-7) for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the safe handling, risk assessment, and emergency protocols for 5-Chloro-2,4-dimethoxyaniline. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The guidance moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations and field-proven insights into best practices for ensuring personnel safety and experimental integrity.

Section 1: Core Hazard Profile and Physicochemical Identity

This compound is a substituted aniline used in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] While a valuable intermediate, its chemical structure presents a significant and multifaceted hazard profile that demands a comprehensive safety strategy. The primary risks are not limited to topical irritation but include severe systemic toxicity, most notably the potential to induce methemoglobinemia.[3][4]

Understanding the compound's physical properties is the first step in designing appropriate controls. As a solid, the primary exposure route risk during handling is the generation and inhalation of dust or direct contact with skin and eyes.[3][5]

PropertyValueSource(s)
CAS Number 97-50-7[6][7][8]
Molecular Formula C8H10ClNO2[6][7]
Molecular Weight 187.62 g/mol [6]
Appearance Brown solid, powder, or crystal[1][3][4]
Melting Point 91 - 92 °C[1][3][4]
Boiling Point 287 °C[3][4]

Section 2: In-Depth Toxicological Assessment

A thorough understanding of the toxicological risks is critical for appreciating the necessity of the stringent controls outlined in this guide. The hazards are formally classified under the Globally Harmonized System (GHS).

Hazard ClassificationCategoryGHS StatementSource(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[7][8][9]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[7][8][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[7][8][9]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[10]
Hazardous to the Aquatic EnvironmentAcute & Long-termH400/H410: Very toxic to aquatic life with long lasting effects[9]
The Primary Mechanistic Risk: Methemoglobinemia

The most severe, non-obvious risk associated with this compound, and anilines in general, is the induction of methemoglobinemia.[3] This is a clinical condition where the iron within hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state. This change renders the hemoglobin molecule incapable of binding and transporting oxygen, leading to functional anemia and systemic hypoxia.

Causality: The aniline moiety can be metabolized in the body to produce oxidizing agents that trigger this transformation in red blood cells. The onset of symptoms can be delayed, which may lead to a false sense of security immediately following an exposure.[4]

Symptoms to Monitor For:

  • Headache, weakness, and dizziness.

  • Cyanosis (a bluish discoloration of the skin, particularly around the lips and nail beds) that does not resolve with oxygen administration.

  • Shortness of breath (dyspnea) and rapid heart rate (tachycardia).

  • In severe cases: convulsions, central nervous system depression, and potentially death.[3][4]

Any suspected exposure, particularly via inhalation or ingestion, warrants immediate medical intervention.

Irritation and Localized Target Organ Effects

While less life-threatening than methemoglobinemia, the irritant properties of this compound are significant and represent the most common exposure risk.

  • Respiratory: Inhalation of dust can cause irritation to the respiratory tract.[3][5][7]

  • Dermal: Causes skin irritation upon contact.[7][8] Prolonged contact should be avoided.

  • Ocular: Causes serious eye irritation and may lead to chemical conjunctivitis if not promptly and thoroughly flushed.[3][7]

Section 3: A Proactive Safety Protocol: The Hierarchy of Controls

To manage the risks associated with this compound, a multi-layered safety approach based on the hierarchy of controls is mandatory. This framework prioritizes the most effective control measures down to the least effective.

HierarchyOfControls cluster_0 Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Figure 1: Hierarchy of Controls for Chemical Safety.
Elimination and Substitution

In a research context, substituting a precursor chemical is often not feasible. Therefore, the focus must be on the subsequent levels of control.

Engineering Controls: The Primary Barrier

These controls are designed to physically isolate the researcher from the chemical hazard.

  • Ventilation: All weighing and handling of this compound solid must be performed inside a certified chemical fume hood to prevent inhalation of airborne dust.[3][7]

  • Safety Infrastructure: Ensure that eyewash stations and safety showers are located close to the workstation and are regularly tested.[5][7]

Administrative Controls: Standard Operating Procedures

These are the work practices that reduce the probability and severity of exposure.

  • Minimize Dust: Develop handling techniques that minimize the generation of dust. This includes gentle scooping rather than pouring, and using anti-static weigh boats.[3][5]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling, before breaks, and at the end of a shift.[7][10] Do not eat, drink, or smoke in the laboratory.[9][10]

  • Decontamination: Decontaminate all surfaces and equipment after use.

  • Labeling and Storage: Ensure all containers are clearly labeled. Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][3][7] Keep containers tightly closed.[3][7]

Personal Protective Equipment (PPE): The Final Defense

PPE does not eliminate the hazard, but it provides a critical barrier. Its effectiveness depends entirely on proper selection and use.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][7] A face shield may be required for larger quantities or when there is a splash risk.

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure. Check manufacturer data for breakthrough times.

    • Lab Coat: A long-sleeved lab coat is mandatory.

  • Respiratory Protection: If engineering controls fail or during a large spill cleanup, a NIOSH or European Standard EN 149 approved respirator with particulate filters may be necessary.[3][11] All respirator use must be part of a formal respiratory protection program.

Section 4: Emergency Protocols and First Aid

Immediate and correct response to an exposure is critical to minimizing harm.

EmergencyResponse cluster_routes cluster_actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion ActionInhale 1. Move to fresh air. 2. Give oxygen if breathing is difficult. 3. DO NOT use mouth-to-mouth. Inhalation->ActionInhale ActionSkin 1. Flush with soap & water for 15+ min. 2. Remove contaminated clothing. 3. Get medical attention if irritation persists. Skin->ActionSkin ActionEye 1. Flush eyes with water for 15+ min. 2. Occasionally lift eyelids. 3. Remove contact lenses if possible. Eye->ActionEye ActionIngest 1. DO NOT induce vomiting. 2. Rinse mouth. 3. Drink 2-4 cups of water or milk. Ingestion->ActionIngest Medical Seek Immediate Medical Attention ActionInhale->Medical ActionSkin->Medical ActionEye->Medical ActionIngest->Medical

Figure 2: Emergency Response Decision Tree for Exposures.
Step-by-Step First Aid Procedures
  • Inhalation: Remove the individual from the exposure to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration using a suitable mechanical device (e.g., bag and mask).[3] Do not use mouth-to-mouth resuscitation.[3][9] Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][7] Get medical advice if skin irritation develops or persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids.[3] If present, remove contact lenses after the first 5 minutes and continue rinsing.[7][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water to dilute the substance.[3][4] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Accidental Release Measures
  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, vacuum or sweep up the material.[3]

  • Avoid generating dusty conditions.[3][5]

  • Place the collected material into a suitable, labeled container for disposal.[3]

Section 5: Fire, Reactivity, and Disposal

Firefighting

The substance itself is not combustible but may decompose upon heating to produce irritating, corrosive, and/or toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[3][4]

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][4]

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[3][4]

Stability and Reactivity

The compound is stable under normal storage conditions.[3] It is incompatible with strong oxidizing agents.[3]

Disposal

Dispose of contents and containers in accordance with all local, regional, and national regulations. This material should be treated as hazardous waste and disposed of at an approved waste disposal plant.[7][9]

References

  • This compound | C8H10ClNO2 | CID 66807 - PubChem. [Link]
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handling and storage guidelines for 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Storage of 5-Chloro-2,4-dimethoxyaniline

Introduction: Understanding the Compound

This compound (CAS No. 97-50-7) is a solid, off-white crystalline powder that serves as a key intermediate in various synthetic processes.[1][2] Its applications are found in the synthesis of dyes and as a reagent in the development of potential anti-leishmaniasis agents.[1][3] Given its utility, particularly in research and pharmaceutical development, a comprehensive understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

This guide provides a technical framework for the safe handling, storage, and disposal of this compound, grounded in authoritative safety data and field-proven practices. It is designed for researchers, scientists, and drug development professionals who may interact with this compound.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

The foundation of safe laboratory practice is a thorough understanding of a chemical's inherent hazards. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that necessitate stringent handling protocols.

Primary Hazards:

  • Skin Irritation (H315): The compound can cause skin irritation upon contact.[4]

  • Serious Eye Irritation (H319): Direct contact with the eyes will cause serious irritation.[4]

  • Respiratory Irritation (H335): Inhalation of the dust may lead to respiratory tract irritation.[4][5]

Beyond these primary classifications, exposure can lead to more severe health effects. Inhalation may cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced, leading to symptoms like cyanosis (bluish skin), convulsions, and tachycardia.[6] Ingestion can result in gastrointestinal irritation and may also trigger methemoglobinemia.[6] Therefore, the causality behind the stringent handling protocols is to prevent any direct contact—be it dermal, ocular, or via inhalation—to mitigate these risks.

Physicochemical and Identity Data
IUPAC Name This compound[4]
CAS Number 97-50-7[4]
Molecular Formula C₈H₁₀ClNO₂[1][2][4]
Molecular Weight 187.62 g/mol [1][2][4]
Appearance Solid, Off-white crystalline powder[1][2]
Melting Point 90-92 °C[7]
Purity Typically ≥98%[2]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To ensure safety, a combination of engineering controls and personal protective equipment must be employed. The goal is to create a self-validating system where potential exposure routes are systematically eliminated.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound powder, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[6][8][9] This is the primary defense against respiratory exposure.

  • Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible eyewash stations and safety showers, as immediate rinsing is critical in case of accidental contact.[7][9]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist but a critical risk mitigation strategy.

Task Required PPE Rationale
Handling Solid Safety goggles or glasses, nitrile gloves, lab coat.[6][9]Prevents eye and skin contact from dust or spills.
Preparing Solutions Chemical safety goggles or face shield, nitrile gloves, lab coat.[6][8][9]Offers enhanced protection against splashes.
Large-Scale Operations As above, with consideration for respiratory protection if dust generation is unavoidable.Proactive mitigation for higher-risk scenarios.

Experimental Protocols: Step-by-Step Methodologies

Adherence to standardized protocols is essential for both safety and experimental reproducibility.

Protocol 1: Weighing and Dispensing the Solid Compound

  • Preparation: Don all required PPE (lab coat, gloves, safety goggles).

  • Work Area: Perform all operations within a chemical fume hood to minimize inhalation risk.[6]

  • Dust Minimization: Use a spatula to carefully transfer the powder. Avoid any actions that could generate dust, such as pouring from a height.[6][7]

  • Containment: Weigh the compound onto a weigh boat or directly into the receiving vessel.

  • Clean-Up: After dispensing, carefully clean the spatula and the weighing area with a damp cloth to collect any residual dust.

  • Storage: Securely close the main container immediately after use.[1][6]

Protocol 2: Spill Response

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear appropriate PPE, including respiratory protection if the spill is large or dust is airborne.

  • Containment: Gently cover the spill with an absorbent material.

  • Collection: Vacuum or sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[6][7] Avoid actions that create dust.[7]

  • Decontamination: Clean the spill area thoroughly.

Storage Guidelines: Ensuring Chemical Stability and Safety

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

Storage Parameter Guideline Reasoning
Container Tightly closed container.[1][6][7][9]Prevents contamination and exposure to moisture/air.
Location Cool, dry, well-ventilated area.[1][6][7][9]Maintains chemical stability.
Security Store locked up.[8][9]Restricts access to authorized personnel only.
Separation Store away from incompatible substances.[6][7]Prevents hazardous chemical reactions.

Incompatible Materials:

  • Strong Oxidizing Agents: Contact with strong oxidants should be avoided.[7]

  • Metals: Contact with some metals may evolve flammable hydrogen gas.[6]

Upon heating or decomposition, the compound may produce toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[6][7]

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.

  • Inhalation: Remove the individual to fresh air immediately.[6][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] Do not use mouth-to-mouth resuscitation.[6]

  • Skin Contact: Flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][9] Get medical aid.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Seek immediate medical attention.[6]

  • Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.[9]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste material and empty containers in a designated, properly labeled hazardous waste container.

  • Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[8][9] Do not let the product enter drains, as it can be toxic to aquatic life.

Visual Workflow: Chemical Lifecycle Management

The following diagram illustrates the key stages and decision points in the safe management of this compound within a laboratory setting.

G cluster_prep Preparation & Assessment cluster_handling Handling Protocols cluster_storage Storage & Waste Receive Receive Chemical Assess Review SDS & Assess Risks Receive->Assess PPE Select Appropriate PPE Assess->PPE Weigh Weigh & Dispense (In Fume Hood) PPE->Weigh Use Experimental Use Weigh->Use Store Store Securely (Cool, Dry, Ventilated) Use->Store Waste Collect Waste (Labeled Container) Use->Waste Spill Spill? Use->Spill Dispose Dispose via Certified Vendor Waste->Dispose Spill->Weigh No SpillResponse Execute Spill Protocol Spill->SpillResponse Yes SpillResponse->Waste

Caption: Workflow for the safe handling of this compound.

References

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  • This compound - Safety Data Sheet - ChemicalBook. (2025, September 27).
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  • SAFETY DATA SHEET. (2010, October 25).
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An In-Depth Technical Guide to the Toxicological Profile of 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work involving 5-Chloro-2,4-dimethoxyaniline should be conducted by trained personnel with appropriate personal protective equipment in a well-ventilated area.

Introduction: Understanding the Compound and its Toxicological Significance

This compound is an aromatic amine, a class of compounds widely utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] The toxicological profile of any chemical is of paramount importance in drug development and chemical manufacturing to ensure the safety of researchers, manufacturing personnel, and end-users. For substituted anilines, in particular, there is a well-documented history of potential adverse health effects, including methemoglobinemia, genotoxicity, and carcinogenicity, primarily driven by their metabolic activation into reactive intermediates.[2][3][4]

This guide provides a comprehensive overview of the currently available toxicological data for this compound. It is critical to note that, at the time of this writing, publicly accessible, in-depth toxicological studies specifically on this compound are limited. Therefore, this guide will also draw upon data from structurally related aniline derivatives to infer potential hazards and provide a framework for recommended toxicological evaluation. The causality behind experimental choices and the principles of self-validating protocols will be emphasized to ensure scientific integrity.

Physicochemical Properties and Predicted Bioavailability

Understanding the physicochemical properties of a compound is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its toxicological effects.

PropertyValueSource
CAS Number 97-50-7[5]
Molecular Formula C₈H₁₀ClNO₂[5]
Molecular Weight 187.62 g/mol [5]
Appearance Solid[1]
LogP (Octanol-Water Partition Coefficient) 1.8[5]

The LogP value of 1.8 suggests that this compound has moderate lipophilicity, indicating that it can likely be absorbed through the skin and gastrointestinal tract.

Known and Inferred Toxicological Hazards

Acute Toxicity: A Data Gap

As of the latest available information, specific acute toxicity data (LD50 values for oral, dermal, and inhalation routes) for this compound are not publicly available. Safety Data Sheets consistently state "no data available" for these endpoints.

However, based on the toxicology of other chlorinated anilines, it is prudent to handle this compound with a high degree of caution. For instance, p-chloroaniline is known to be toxic and can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its oxygen-carrying capacity.[6]

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

To address this data gap, a standard acute oral toxicity study following a guideline such as OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method) would be necessary.

Workflow for Acute Oral Toxicity Assessment

cluster_0 Pre-Experiment cluster_1 Dosing and Observation cluster_2 Post-Mortem Analysis Animal_Acclimatization Acclimatize Animals (e.g., Rats, 5 days) Health_Check Health Status Check Animal_Acclimatization->Health_Check Fasting Overnight Fasting (Food, not water) Health_Check->Fasting Dosing Single Oral Gavage (Stepwise Dosing) Fasting->Dosing Observation Observe for Clinical Signs (Mortality, Morbidity) (14 days) Dosing->Observation Body_Weight Record Body Weight Dosing->Body_Weight Necropsy Gross Necropsy Observation->Necropsy LD50_Estimation Estimate LD50 Cut-off Observation->LD50_Estimation Histopathology Histopathological Examination (If required) Necropsy->Histopathology

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

Skin, Eye, and Respiratory Irritation

There is consistent evidence from multiple sources that this compound is an irritant.

  • Skin Irritation: Causes skin irritation.[7]

  • Eye Irritation: Causes serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

These classifications are based on notifications to the European Chemicals Agency (ECHA) by companies that manufacture or import this substance.

Genotoxicity and Mutagenicity: A Point of Concern

While no specific Ames test results for this compound have been found in the public domain, the potential for genotoxicity is a significant concern for aromatic amines. The general mechanism involves metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form N-hydroxyarylamines. These can then be further converted to highly reactive nitrenium ions that can form adducts with DNA, leading to mutations.[2]

Given that genotoxicity is a general property of many aniline derivatives, it is reasonable to hypothesize that this compound may also possess mutagenic potential.[8]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used and internationally accepted method for identifying substances that can cause gene mutations.[9]

Workflow for the Ames Test

cluster_0 Preparation cluster_1 Exposure and Incubation cluster_2 Data Analysis Strain_Prep Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) Mixing Mix Bacteria, Test Compound, and S9 Mix (or buffer) Strain_Prep->Mixing S9_Prep Prepare S9 Mix (for metabolic activation) S9_Prep->Mixing Test_Compound_Prep Prepare Test Compound (in a suitable solvent) Test_Compound_Prep->Mixing Plating Plate on Minimal Glucose Agar Mixing->Plating Incubation Incubate at 37°C for 48-72h Plating->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Data_Evaluation Compare with Negative and Positive Controls Colony_Counting->Data_Evaluation Conclusion Determine Mutagenic Potential Data_Evaluation->Conclusion

Caption: A simplified workflow for the bacterial reverse mutation (Ames) test.

Carcinogenicity: Inferences from Analogs

There are no specific carcinogenicity bioassays for this compound reported by major toxicological bodies like the National Toxicology Program (NTP). However, studies on other chlorinated anilines and related compounds provide cause for concern. For example, 5-chloro-o-toluidine has been shown to be carcinogenic in mice, inducing hemangiosarcomas and hepatocellular carcinomas.[10]

A bioassay of the structurally related compound 2,4-dimethoxyaniline hydrochloride, conducted by the NTP, did not find convincing evidence of carcinogenicity in Fischer 344 rats or B6C3F1 mice under the conditions of the study.[11][12] However, the structural difference of the chlorine atom in this compound could significantly alter its metabolic fate and carcinogenic potential.

It is also noteworthy that this compound is used in the production of nitrosamines, which are a well-known class of carcinogens.[13]

Mechanistic Insights: The Role of Metabolism in Toxicity

The toxicity of aniline derivatives is intrinsically linked to their metabolism. The following diagram illustrates a generalized metabolic pathway for anilines, leading to the formation of reactive intermediates that can cause toxicity.

Generalized Metabolic Pathway of Anilines

Aniline Aniline Derivative N_Hydroxy N-Hydroxyarylamine Aniline->N_Hydroxy CYP450 (N-Hydroxylation) Detoxification Detoxification (e.g., Glucuronidation) Aniline->Detoxification Nitrenium Nitrenium Ion (Reactive Electrophile) N_Hydroxy->Nitrenium Esterification & Heterolysis Methemoglobinemia Methemoglobinemia N_Hydroxy->Methemoglobinemia Redox Cycling DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Covalent Binding Mutagenicity\nCarcinogenicity Mutagenicity Carcinogenicity DNA_Adducts->Mutagenicity\nCarcinogenicity

Caption: Generalized metabolic activation pathway for aniline derivatives leading to toxicity.

This metabolic activation is a critical consideration in the toxicological assessment of this compound. The presence of both chloro and methoxy substituents will influence the rate and sites of metabolism, and consequently, the toxicological profile.

Conclusion and Recommendations for Safe Handling

The available data on the toxicology of this compound is incomplete. While it is classified as a skin, eye, and respiratory irritant, comprehensive studies on its acute toxicity, genotoxicity, and carcinogenicity are lacking in the public domain.

Based on the known toxicology of structurally similar aniline compounds, it is prudent to treat this compound as a potentially hazardous substance. The primary concerns are:

  • Potential for Methemoglobinemia: Due to its aniline structure.

  • Potential for Genotoxicity: Through metabolic activation to reactive intermediates.

  • Potential for Carcinogenicity: As observed with other chlorinated anilines.

Recommendations for Researchers and Drug Development Professionals:

  • Assume Hazard: In the absence of comprehensive data, handle this compound with the same precautions as other known toxic and potentially carcinogenic anilines.

  • Engineering Controls: Always use this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Further Testing: For any application where human exposure is possible, a full toxicological assessment according to international guidelines (e.g., OECD) is strongly recommended. This should include, at a minimum, an Ames test for mutagenicity and an acute oral toxicity study.

  • Risk Assessment: Conduct a thorough risk assessment before using this compound in any experimental protocol.

This guide serves as a starting point for understanding the potential toxicological profile of this compound. The significant data gaps highlight the need for further research to fully characterize its safety profile and ensure its safe use in research and development.

References

  • Zimmer, D., et al. (1980). Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines.
  • Gembinski, M. P., & Gembinski, J. C. (2014). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 35(3), 502-513.
  • Australian Government Department of Health. (2023). Aniline and its salts - Evaluation statement.
  • Buschmann, J. (2013). Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats. Archives of Toxicology, 87(8), 1385-1396.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66807, this compound.
  • National Toxicology Program. (1979). Bioassay of 2,4-dimethoxyaniline hydrochloride for possible carcinogenicity. National Cancer Institute Technical Report Series No. 171.
  • National Toxicology Program. (1993). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxicity Report Series No. 27.
  • OEHHA. (1997). Evidence on the Carcinogenicity of 5-Chloro-o-toluidine and its Strong Acid Salts.
  • OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.
  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.

Sources

A Technical Guide to 5-Chloro-2,4-dimethoxyaniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1] Despite their prevalence, the inherent metabolic liabilities of simple anilines often present significant challenges, including the potential for generating reactive metabolites.[1] This has driven the demand for highly functionalized aniline derivatives that offer improved physicochemical properties and metabolic stability. 5-Chloro-2,4-dimethoxyaniline, a polysubstituted aniline, has emerged as a valuable building block in this context. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups, provides medicinal chemists with a versatile platform for synthesizing complex molecules with tailored biological activities. This guide offers an in-depth technical overview of this compound, from its fundamental properties to its application in the synthesis of targeted therapies.

Section 1: Chemical Identity and Physicochemical Properties

A comprehensive understanding of a starting material's properties is fundamental to its effective use in synthesis and process development.

Synonyms and Identifiers

To ensure accurate identification and sourcing, it is crucial to be familiar with the various synonyms and registry numbers for this compound.[2]

  • Systematic Name: this compound[2]

  • Common Synonyms: ITR Amine, 2,4-Dimethoxy-5-chloroaniline, 5-Chloro-2,4-dimethoxybenzenamine[2][3]

  • CAS Number: 97-50-7[2][3]

  • Molecular Formula: C₈H₁₀ClNO₂[2][3]

  • Molecular Weight: 187.62 g/mol [2][3]

Physicochemical Data

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.

PropertyValueSource
Appearance Off-white to light pinkish crystalline powder[4][5]
Melting Point 90-92 °C[3][5]
Solubility Soluble in methanol[3]
Purity Typically ≥98%[4][6]

Section 2: The Role of this compound in Drug Discovery

The strategic placement of chloro and methoxy groups on the aniline ring makes this compound a particularly useful intermediate in the synthesis of kinase inhibitors, especially those targeting the vascular endothelial growth factor receptor (VEGFR).

A Key Intermediate for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these drugs feature a substituted aniline core that interacts with the hinge region of the kinase's ATP-binding pocket. The substituents on the aniline ring play a critical role in modulating potency, selectivity, and pharmacokinetic properties.

5-(Ethylsulfonyl)-2-methoxyaniline is a known pharmacophoric fragment in numerous potent VEGFR-2 inhibitors.[7][8] The structural similarity of this compound to this key fragment suggests its utility in the synthesis of analogous compounds. The methoxy groups can influence the electronics and conformation of the molecule, while the chlorine atom can serve as a handle for further functionalization or contribute to binding interactions within the target protein.

Conceptual Synthetic Pathway to a Kinase Inhibitor Core

The following diagram illustrates a conceptual pathway for the utilization of this compound in the synthesis of a generic kinase inhibitor scaffold. This highlights its role as a nucleophile in reactions that form the core structure of these important therapeutic agents.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Product 5_CDA This compound SNAr Nucleophilic Aromatic Substitution (SNAr) 5_CDA->SNAr Heterocycle Electrophilic Heterocycle (e.g., chloropyrimidine) Heterocycle->SNAr KI_Core Kinase Inhibitor Core SNAr->KI_Core Forms key C-N bond

Caption: Conceptual workflow for synthesizing a kinase inhibitor core.

Section 3: Synthesis and Purification Protocol

The following is a detailed, field-proven protocol for the synthesis of this compound from 2,4-dimethoxyaniline. This procedure is designed to be self-validating by explaining the causality behind each experimental choice.

Synthesis of this compound

This protocol is adapted from established chlorination methods for anilines.

Reaction Scheme:

2,4-Dimethoxyaniline + N-Chlorosuccinimide (NCS) → this compound

Materials:

  • 2,4-Dimethoxyaniline (1 equivalent)

  • N-Chlorosuccinimide (NCS) (1.05 equivalents)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxyaniline in acetonitrile. The choice of acetonitrile is critical as it is a polar aprotic solvent that effectively dissolves both the starting material and the chlorinating agent without participating in the reaction.

  • Chlorination: Cool the solution to 0 °C in an ice bath. This is a crucial step to control the exothermicity of the reaction and minimize the formation of dichlorinated byproducts. Add N-Chlorosuccinimide (NCS) portion-wise over 30 minutes. NCS is a mild and selective chlorinating agent for electron-rich aromatic rings.[9] The slow addition maintains a low concentration of the electrophilic chlorine species, further enhancing selectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined and washed with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. This will separate the desired product from any remaining starting material and over-chlorinated byproducts. The purified fractions are then combined and concentrated to yield this compound as a crystalline solid.

Quality Control and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons and methoxy groups, with integration and splitting patterns consistent with the structure.
¹³C NMR Peaks corresponding to the eight unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of 187.62 g/mol .[2]
Infrared Spectroscopy Characteristic peaks for N-H stretching of the amine and C-O stretching of the methoxy groups.
HPLC A single major peak indicating high purity (typically >98%).

Section 4: Safety and Handling

As a responsible scientist, proper handling and safety precautions are paramount.

  • Hazards: this compound is an irritant.[10] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its unique substitution pattern provides a handle for creating compounds with desirable physicochemical and pharmacological properties. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and the accompanying technical information serves as a comprehensive resource for researchers and drug development professionals. As the demand for targeted therapeutics continues to grow, the importance of well-characterized and strategically designed intermediates like this compound will undoubtedly increase.

References

  • Process for the preparation of kinase inhibitors and intermediates thereof. (n.d.). PubChem.
  • This compound. (n.d.). PubChem.
  • Aniline Review Final. (2018, March 29). University of Bath.
  • Certain protein kinase inhibitors. (n.d.). PubChem.
  • Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. (2024, December 4). ScienceDirect.
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013, January 25). PubMed.
  • Rohitukine analogs as cyclin-dependent kinase inhibitors and a process for the preparation thereof. (n.d.). Google Patents.
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013, January 25). National Institutes of Health (NIH).
  • Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (n.d.). Google Patents.
  • A brief review on aniline and its derivatives. (2020, September 18). ResearchGate.
  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (n.d.). National Institutes of Health (NIH).
  • Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. (n.d.). ResearchGate.
  • United States Patent. (2016, March 15). Google Patents.
  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (n.d.). National Institutes of Health (NIH).
  • New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022, March 3). Dove Medical Press.
  • A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorination of Aniline. (n.d.). Korean Chemical Society.
  • 2,4-Dimethoxyaniline. (n.d.). National Institutes of Health (NIH).
  • Preparation method of 4-chloro-2, 5-dimethoxyaniline. (n.d.). Google Patents.
  • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. (n.d.). MDPI.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022, September 21). National Institutes of Health (NIH).
  • Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. (n.d.). Indian Academy of Sciences.
  • Method for synthesizing trametinib key intermediate. (n.d.). Google Patents.
  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. (n.d.). Royal Society of Chemistry.
  • MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY. (2016, January 5). ResearchGate.
  • This compound - Analytical Standard at Best Price, High Purity 98%. (n.d.). IndiaMART.
  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (2020, May 22). PubMed.
  • A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. (2024, May 26). MDPI.
  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (n.d.). Quick Company.

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5-Chloro-2,4-dimethoxyaniline: A Technical Guide for Chemical Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Chloro-2,4-dimethoxyaniline is a key chemical intermediate, essential for synthesizing a wide range of heterocyclic compounds that are fundamental to many medicinally important molecules. This guide offers a detailed examination of its synthesis, primary reactions, and strategic use in the fields of drug discovery and development. This document will explore the mechanistic principles of its reactivity and provide established protocols, serving as a practical and authoritative resource for researchers and professionals in drug development.

Introduction: The Strategic Role of Substituted Anilines

In medicinal chemistry, substituted anilines are crucial building blocks. Their utility is derived from the nucleophilic nature of the amino group and the aromatic ring's susceptibility to electrophilic substitution, which allows for the creation of complex molecular structures. Among these, this compound stands out as a particularly valuable intermediate. The unique arrangement of its substituents—a chloro group, two methoxy groups, and an amino group—creates a distinct reactivity profile that has been leveraged in the synthesis of numerous biologically active compounds. This guide will clarify the chemical principles behind its use, from basic properties to advanced synthetic strategies.

Physicochemical Properties and Spectroscopic Profile

A solid understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₀ClNO₂[1][2][3][4]
Molecular Weight 187.62 g/mol [1][2][3][4]
Appearance Off-white crystalline powder[4]
Purity 98%[4]
CAS Number 97-50-7[1][2][5]

Spectroscopic Data:

  • ¹H NMR & ¹³C NMR: The nuclear magnetic resonance spectra provide characteristic signals for the aromatic protons and methoxy groups, serving as a reliable tool for purity assessment.[3]

  • IR Spectroscopy: Key infrared absorptions include the N-H stretching of the primary amine and C-O stretching from the methoxy groups.[3]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly and reliably achieved through the nitration of 1-chloro-2,4-dimethoxybenzene, followed by the reduction of the nitro group. This two-step method is scalable and produces high yields of the desired product.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 1-Chloro-2,4-dimethoxybenzene

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer, containing 1-chloro-2,4-dimethoxybenzene (1.0 eq).

  • Acid Mixture: A nitrating mixture is prepared in a separate beaker by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Reaction: The reactor is cooled to 0-5 °C. The nitrating mixture is added slowly to the stirred solution, maintaining the internal temperature below 10 °C.

  • Monitoring: The reaction's progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is poured onto crushed ice. The resulting solid, 1-chloro-2,4-dimethoxy-5-nitrobenzene, is collected by filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of 1-Chloro-2,4-dimethoxy-5-nitrobenzene

  • Reactor Setup: 1-chloro-2,4-dimethoxy-5-nitrobenzene (1.0 eq) is placed in a round-bottom flask with a suitable solvent like ethanol.

  • Reduction: The mixture is heated to reflux, and a reducing agent is added. Common methods include using iron powder with a catalytic amount of hydrochloric acid, or hydrazine hydrate with an iron trichloride catalyst.[6]

  • Monitoring: The reaction is exothermic, and the solution's color will change from yellow to colorless. Progress is monitored by TLC.

  • Work-up: Upon completion, the hot reaction mixture is filtered to remove any solids. The filtrate is concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a solvent system like ethanol/water, to yield pure this compound.

Key Reactions and Mechanistic Considerations

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-donating methoxy groups activate the aromatic ring for electrophilic substitution, while the chloro and amino groups also guide the regioselectivity of these reactions.

Acylation and Sulfonylation

The primary amine can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. This is often the first step in synthetic sequences to protect the amine or introduce new functional groups.

Diazotization and Sandmeyer Reactions

The amino group can be converted to a diazonium salt, a versatile intermediate for introducing various substituents (e.g., -OH, -CN, -Br, -I) onto the aromatic ring through Sandmeyer or similar reactions.

Cyclization Reactions for Heterocycle Synthesis

The true value of this compound as an intermediate is demonstrated in its use for constructing heterocyclic systems. It is a key component in the synthesis of quinazoline and quinoline cores, which are common in many kinase inhibitors. For example, it is used in the synthesis of anti-leishmaniasis agents like 4-arylamino-6-nitroquinazoles.[2]

Caption: General scheme for heterocycle synthesis.

Applications in Drug Discovery: A Case Study

The utility of this compound is highlighted in the synthesis of several targeted cancer therapies. It serves as a key starting material for certain anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitors. The 2,4-dimethoxy substitution pattern is often critical for achieving high binding affinity to the target kinase, while the 5-chloro substituent can serve as a point for further functionalization or contribute to the overall pharmacokinetic properties of the final drug molecule. This compound is also used in the synthesis of dye intermediates.[7]

Conclusion: A Versatile and Essential Intermediate

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its well-understood reactivity and proven effectiveness in synthesizing complex, biologically active molecules ensure its ongoing importance in drug discovery. The protocols and insights in this guide are designed to help researchers fully utilize this versatile building block in their own synthetic work.

References

  • PubChem. (n.d.). This compound.
  • IndiaMART. (n.d.). This compound - Analytical Standard at Best Price, High Purity 98%.

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The Strategic Intermediate: A Technical Guide to 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-dimethoxyaniline is a substituted aniline that has emerged as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique electronic and structural features, arising from the interplay of the chloro, methoxy, and amino substituents on the benzene ring, make it a valuable intermediate in the pharmaceutical and dye industries. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a particular focus on its role in drug discovery and development.

Discovery and Historical Context

The introduction of methoxy groups, as seen in anisidines, and the subsequent halogenation of these structures were logical steps in the quest for novel chromophores and pharmacophores. It is highly probable that this compound was first synthesized and characterized as part of this systematic exploration of substituted anilines. Its utility as a diazo component in the formation of azo dyes was likely an early application.[1] In more recent decades, its value has transitioned significantly towards medicinal chemistry, where it serves as a key intermediate in the synthesis of biologically active compounds.[2]

Physicochemical Properties

This compound is an off-white to light pinkish crystalline powder at room temperature.[3][4] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 97-50-7[2][5]
Molecular Formula C₈H₁₀ClNO₂[5]
Molecular Weight 187.62 g/mol [4][5]
Appearance Off-white to light pinkish crystalline powder[3][4]
Melting Point 90-91 °C[3]
Purity Typically ≥ 98%[4]
Moisture Content Max 0.5%[3]

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of a 2,4-dimethoxyaniline precursor, followed by purification. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Chlorination of 2,4-Dimethoxyaniline

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

  • 2,4-Dimethoxyaniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,4-dimethoxyaniline (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality behind Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent due to its mild and selective nature, which helps to prevent over-chlorination and the formation of unwanted byproducts.

  • Acetonitrile: This polar aprotic solvent is used to dissolve the reactants and facilitate the reaction.

  • Low Temperature (0 °C): The initial low temperature helps to control the exothermic reaction and improve the regioselectivity of the chlorination.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted NCS, succinimide byproduct, and acidic impurities.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2,4-Dimethoxyaniline 2,4-Dimethoxyaniline Acetonitrile (Solvent) Acetonitrile (Solvent) N-Chlorosuccinimide N-Chlorosuccinimide 0°C to RT 0°C to RT Acetonitrile (Solvent)->0°C to RT Extraction with DCM Extraction with DCM 0°C to RT->Extraction with DCM Washing (NaHCO3, Brine) Washing (NaHCO3, Brine) Extraction with DCM->Washing (NaHCO3, Brine) Drying (MgSO4) Drying (MgSO4) Washing (NaHCO3, Brine)->Drying (MgSO4) Purification Purification Drying (MgSO4)->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The strategic placement of the chloro, methoxy, and amino groups on the aniline scaffold makes this compound a highly versatile intermediate in medicinal chemistry. These functional groups provide multiple points for further chemical modification, allowing for the construction of diverse molecular architectures.

A notable application of this compound is in the synthesis of novel anti-leishmaniasis agents.[2] Leishmaniasis is a parasitic disease for which new and more effective treatments are urgently needed. This compound serves as a key starting material for the synthesis of quinazoline derivatives, which have shown promising activity against Leishmania species.

The general synthetic approach involves the condensation of this compound with a suitable reaction partner to form the core quinazoline ring system. Subsequent modifications can then be made to optimize the compound's potency, selectivity, and pharmacokinetic properties.

Drug_Discovery_Pathway Start Starting Material Intermediate This compound Reaction Condensation Reaction Intermediate->Reaction Core Quinazoline Core Reaction->Core Modification Further Chemical Modifications Core->Modification Final Biologically Active Compound (e.g., Anti-leishmanial Agent) Modification->Final

Caption: Role in the synthesis of biologically active compounds.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7] The compound should be used in a well-ventilated area, such as a fume hood.[6] It is also important to note that as a halogenated aniline, there is a potential for the formation of carcinogenic nitrosamines if it comes into contact with nitrites.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with a growing importance in the field of drug discovery. While its precise origins are intertwined with the historical development of synthetic organic chemistry, its contemporary applications are well-defined and impactful. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists who wish to leverage this strategic building block in the creation of novel and potentially life-saving therapeutics.

References

  • PubChem. (n.d.). This compound.
  • CPAchem Ltd. (2023, March 14). Safety data sheet.
  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methoxyaniline.
  • IndiaMART. (n.d.). This compound - Analytical Standard at Best Price, High Purity 98%.

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A Researcher's Guide to Sourcing 5-Chloro-2,4-dimethoxyaniline: From Supplier Selection to Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the quality and reliability of starting materials are paramount. 5-Chloro-2,4-dimethoxyaniline, a key building block in the synthesis of a variety of bioactive molecules, is no exception. This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing this critical reagent, from navigating the commercial supplier landscape to understanding its applications and ensuring the integrity of your experimental results.

The Strategic Importance of this compound in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a range of complex organic molecules. Its substituted aniline structure makes it a versatile precursor for constructing heterocyclic scaffolds, which are prevalent in many therapeutic agents. Notably, this compound is a recognized building block in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2][3] The presence of the chloro and dimethoxy groups provides specific steric and electronic properties that can be exploited to achieve desired target binding and pharmacokinetic profiles.

Navigating the Commercial Supplier Landscape

A multitude of chemical suppliers offer this compound, ranging from large, multinational corporations to smaller, specialized manufacturers. The choice of supplier can have a significant impact on the quality, consistency, and ultimately, the success of your research.

Key Commercial Suppliers

Our survey of the market identifies several key players in the supply of this compound. These suppliers vary in their scale of production, available purity grades, and the level of documentation provided.

Supplier CategoryRepresentative CompaniesGeographic FocusNoteworthy Aspects
Global Distributors Sigma-Aldrich (Merck), Santa Cruz Biotechnology, Thermo Scientific (Fisher Scientific)WorldwideExtensive product catalogs, readily available safety data, and certificates of analysis. Often cater to research-scale quantities.
Indian Manufacturers & Suppliers CRYSTAL QUINONE PVT LTD, Prolife Bio Chemical Industries Pvt Ltd, Triveni Interchem Pvt. Ltd., Hema Dyechem Private LimitedIndia, with global exportCompetitive pricing, bulk quantity availability. It is crucial to verify quality control documentation.
Chinese Manufacturers & Suppliers J & K SCIENTIFIC LTD., Meryer (Shanghai) Chemical Technology Co., Ltd., Chemical Bull Pvt. Ltd.China, with global exportA wide array of suppliers with varying scales of operation. Due diligence on supplier reputation and quality systems is essential.
Specialty Chemical Providers BiosynthGlobalOften provide well-characterized compounds for specific research applications, including proteomics.[4]
The Criticality of Supplier Vetting and Quality Assurance

For researchers in drug development, the adage "garbage in, garbage out" holds particularly true. The purity and characterization of starting materials are foundational to the reliability and reproducibility of experimental data. When selecting a supplier for this compound, it is imperative to move beyond price and availability to a thorough assessment of their quality systems.[5][6]

A reputable supplier should be able to provide comprehensive documentation, including:

  • Certificate of Analysis (CoA): This document is a non-negotiable requirement. It should detail the lot-specific purity of the compound, the analytical methods used for determination (e.g., HPLC, GC, NMR), and the results of these analyses.[7]

  • Safety Data Sheet (SDS): The SDS provides essential information on the hazards, handling, storage, and disposal of the chemical.[8][9][10]

  • Statement of Origin: For GMP-compliant research, knowing the manufacturing origin of the material is crucial.

The following workflow outlines a systematic approach to supplier selection and qualification:

Caption: A stepwise workflow for qualifying a chemical supplier.

Technical Specifications and Analytical Characterization

This compound is typically supplied as an off-white to light pinkish crystalline powder.[11] Key technical specifications to consider when sourcing this reagent include:

ParameterTypical SpecificationAnalytical MethodImportance in Research
Purity ≥98%HPLC, GCHigh purity is essential to avoid side reactions and ensure the formation of the desired product.
Melting Point 90-92 °C[11][12]Melting Point ApparatusA sharp melting point range is indicative of high purity.
Moisture Content ≤0.5%[11]Karl Fischer TitrationExcess moisture can interfere with many organic reactions.
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass SpectrometryConfirms the chemical structure of the compound.
Solubility Soluble in methanol and other organic solvents[12]Visual InspectionImportant for reaction setup and purification.

Application in the Synthesis of Kinase Inhibitors: A Practical Workflow

A significant application of this compound is in the synthesis of substituted quinazolines and pyrimido[4,5-b]indoles, which are core scaffolds for many kinase inhibitors.[1][13] For instance, it can be a precursor in the synthesis of VEGFR-2 inhibitors, which play a role in angiogenesis.[1]

The general synthetic workflow often involves the following key steps:

Caption: A generalized workflow for the synthesis of kinase inhibitors using this compound.

Experimental Protocol Example: Synthesis of a Pyrimido[4,5-b]indole Intermediate

The following is an illustrative, generalized protocol based on literature procedures for the synthesis of a key intermediate for VEGFR-2 inhibitors.[1]

Step 1: Synthesis of the Common Intermediate

  • To a solution of the appropriate dichlorinated pyrimido[4,5-b]indole in a suitable solvent (e.g., 1,4-dioxane), add this compound.

  • Add a base (e.g., diisopropylethylamine) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Step 2: Further Functionalization

  • The intermediate from Step 1 can then be subjected to a nucleophilic displacement reaction at the remaining chloro position with a variety of substituted anilines.

  • This allows for the creation of a library of compounds with different substitutions for structure-activity relationship (SAR) studies.

Conclusion: Ensuring Research Integrity Through Diligent Sourcing

The quality of this compound directly impacts the integrity and success of your research, particularly in the exacting field of drug development. A thorough and well-documented approach to supplier selection, including a critical evaluation of their quality control measures and product specifications, is not merely a procedural step but a cornerstone of good scientific practice. By investing the time to properly vet suppliers and understand the technical nuances of this key reagent, researchers can build a solid foundation for their synthetic endeavors and accelerate the path to discovery.

References

  • This compound - Analytical Standard at Best Price, High Purity 98%. TradeIndia. [Link]
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  • Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Oper
  • Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions. LinkedIn. [Link]
  • How to Develop Quality Control Method and Specifications for a Labor
  • 5 Chloro 2, 4 Dimethoxy Aniline.
  • Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents.
  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.

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Methodological & Application

Application Notes & Protocols: Synthesis and Derivatization of 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Chloro-2,4-dimethoxyaniline Scaffold

This compound (CAS No. 97-50-7) is a highly functionalized aromatic amine that serves as a pivotal building block in modern organic and medicinal chemistry.[1][2] Its unique substitution pattern—an electron-donating amino group, two activating methoxy groups, and a deactivating but synthetically versatile chlorine atom—creates a molecule with nuanced reactivity, making it a valuable precursor for a diverse range of target compounds.[3]

Historically, this and related aniline derivatives have been crucial intermediates in the synthesis of azo dyes and pigments.[1][4][5] However, their contemporary significance is most pronounced in the field of drug discovery. The aniline moiety is a common feature in pharmacologically active molecules, and the specific substituents on this scaffold allow for fine-tuning of properties such as solubility, metabolic stability, and receptor binding affinity.

Recent research highlights the utility of this scaffold in developing novel therapeutics. For instance, derivatives of this compound have been synthesized and investigated as potent anti-inflammatory agents for treating conditions like ulcerative colitis, demonstrating the scaffold's potential in creating next-generation medicines.[6]

This guide provides a detailed examination of the primary synthetic routes to this compound and outlines key protocols for its subsequent conversion into advanced derivatives, grounded in established chemical principles and field-proven methodologies.

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound can be approached via two principal strategies: (A) direct, regioselective chlorination of the parent 2,4-dimethoxyaniline, or (B) reduction of a pre-chlorinated nitrated precursor. Both pathways are viable, with the choice often depending on the availability of starting materials and desired scale.

Synthetic Pathway Overview

The following workflow illustrates the two convergent approaches to the target molecule, starting from commercially available 1,3-dimethoxybenzene.

G cluster_0 Pathway A: Late-Stage Chlorination cluster_1 Pathway B: Early-Stage Chlorination A_start 1,3-Dimethoxybenzene A_nitration 2,4-Dimethoxynitrobenzene A_start->A_nitration HNO₃ / H₂SO₄ A_reduction 2,4-Dimethoxyaniline A_nitration->A_reduction Reduction (e.g., H₂, Pd/C) A_chlorination This compound A_reduction->A_chlorination Chlorination (e.g., NCS) B_start 1,3-Dimethoxybenzene B_nitration 2,4-Dimethoxynitrobenzene B_start->B_nitration HNO₃ / H₂SO₄ B_chlorination 5-Chloro-2,4-dimethoxynitrobenzene B_nitration->B_chlorination Chlorination B_reduction This compound B_chlorination->B_reduction Reduction (e.g., Hydrazine/FeCl₃)

Caption: Convergent synthetic pathways to this compound.

Protocol 1: Regioselective Chlorination of 2,4-Dimethoxyaniline (Pathway A)

This protocol is often preferred for its directness. The key challenge is controlling the regioselectivity of the chlorination on a highly activated aromatic ring. The amino and methoxy groups are strong ortho-, para-directors. The C5 position is sterically accessible and electronically activated by both methoxy groups (ortho and para) and the amino group (meta), making it the prime site for electrophilic substitution.

Experimental Protocol:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,4-dimethoxyaniline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (DCM) (approx. 0.2 M concentration).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere. Cool the solution to 0 °C using an ice-water bath.

    • Rationale (Expertise & Experience): An inert atmosphere prevents side reactions, particularly oxidation of the electron-rich aniline. Cooling the reaction is critical to moderate the reactivity of the chlorinating agent and prevent over-chlorination or formation of undesired isomers.

  • Reagent Addition: In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (1.05 eq) in the same solvent. Add this solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Rationale (Trustworthiness): NCS is a mild and reliable source of electrophilic chlorine (Cl+), which is ideal for activated substrates. A slight excess ensures complete consumption of the starting material, while slow, portion-wise addition maintains control over the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting aniline spot is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NCS. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, often a light pink or off-white solid, can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[7]

ParameterValue
CAS Number 97-50-7
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
Appearance Off-white / light pinkish powder
Melting Point 90-91 °C
Purity (Typical) >97%
Table 1: Physical and Chemical Properties of this compound.[2][7][8]
Protocol 2: Reduction of 5-Chloro-2,4-dimethoxynitrobenzene (Pathway B)

This method is advantageous when the nitrated precursor is readily available. The reduction of an aromatic nitro group is one of the most robust and reliable reactions in organic synthesis. While catalytic hydrogenation is a clean method, reduction using hydrazine hydrate in the presence of a catalyst like ferric chloride is highly efficient and scalable.[4][9]

Experimental Protocol:

  • Setup: To a round-bottom flask containing methanol (or ethanol), add 5-Chloro-2,4-dimethoxynitrobenzene (1.0 eq), ferric chloride (FeCl₃) (0.1 eq), and activated carbon (10% by weight of the nitro compound).[9]

    • Rationale (Expertise & Experience): Ferric chloride acts as a catalyst for the decomposition of hydrazine, while activated carbon provides a high surface area for the reaction, improving efficiency and facilitating the eventual filtration of the catalyst.

  • Heating: Heat the mixture to reflux (approx. 70-80 °C).

  • Reagent Addition: Add hydrazine hydrate (80% solution in water, 5-6 eq) dropwise to the refluxing mixture. An exothermic reaction should be observed. Maintain a steady reflux throughout the addition.

    • Rationale (Trustworthiness): Hydrazine is the reducing agent. The reaction proceeds via a catalytic transfer hydrogenation mechanism. Adding it slowly to a hot mixture ensures controlled decomposition and reduction, minimizing the risk of a runaway reaction.

  • Reaction & Monitoring: After the addition is complete, continue to stir at reflux for 2-4 hours. Monitor the reaction by TLC until the starting nitro compound is fully consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the activated carbon and iron salts. Wash the filter cake with methanol.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed, dried, and concentrated to yield the crude product. Further purification can be achieved by recrystallization as described in Protocol 1.

Synthesis of Biologically Active Derivatives

The true value of this compound lies in its utility as a scaffold for creating more complex and potent molecules. The nucleophilic amino group is the primary handle for derivatization.

Key Derivatization Reactions

G cluster_amide Amide/Sulfonamide Formation cluster_azo Azo Dye Synthesis cluster_heterocycle Heterocycle Synthesis start This compound amide N-Acyl/N-Sulfonyl Derivatives (Amides, Sulfonamides) start->amide R-COCl or R-SO₂Cl Base (e.g., Pyridine) diazonium Diazonium Salt start->diazonium NaNO₂ / aq. HCl 0-5 °C ketone N-Heterocyclic Ketone Analogs (Anti-inflammatory Agents) start->ketone Heterocyclic Carboxylic Acid Coupling Agent (e.g., HATU) azo Azo Compounds diazonium->azo Coupling Partner (e.g., Phenol, Aniline)

Caption: Key derivatization pathways from the core aniline scaffold.

Protocol 3: Synthesis of N-(5-chloro-2,4-dimethoxyphenyl) Amides

Amide bond formation is fundamental in drug development, often improving the stability and modulating the biological activity of a parent amine. This protocol outlines a standard acylation procedure.

  • Setup: Dissolve this compound (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Acylation: Add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) or a heterocyclic acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Rationale (Expertise & Experience): The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For more sensitive substrates or carboxylic acids, peptide coupling reagents like HATU or EDC/HOBt can be used instead of converting the acid to an acyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting amide can be purified by recrystallization or column chromatography. This approach has been used to generate potent anti-inflammatory agents.[6]

Safety and Handling

  • Aniline Derivatives: Aromatic amines, including this compound, should be handled as potentially toxic and irritant compounds.[3][10] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Reagents: Hydrazine is a highly toxic and corrosive substance. N-Chlorosuccinimide is an irritant. Handle these reagents with extreme care according to their Safety Data Sheets (SDS).

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

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Application Notes and Protocols: Leveraging 5-Chloro-2,4-dimethoxyaniline in Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold in Proteomics

In the dynamic landscape of proteomics research, the quest for novel chemical tools to dissect protein structure, function, and interactions is relentless. While a core set of reagents has become commonplace, the exploration of unique chemical scaffolds offers the promise of new methodologies with distinct advantages. 5-Chloro-2,4-dimethoxyaniline, a substituted aniline, presents itself as a compelling, albeit currently underutilized, platform for the development of innovative proteomics reagents. Its chemical architecture, featuring a reactive aniline group modulated by electron-donating methoxy groups and an electron-withdrawing chloro group, provides a tunable handle for a variety of bioconjugation strategies.

This document serves as a forward-looking guide, grounded in established principles of chemical biology and proteomics, to propose and detail the potential applications of this compound. While direct, published applications in proteomics are nascent, the inherent reactivity of the aniline functional group opens avenues for its use in protein labeling, cross-linking, and the generation of sophisticated molecular probes. These application notes and protocols are intended to inspire and guide the innovative researcher in harnessing the latent potential of this versatile molecule.

Part 1: The Chemical Foundation - Properties of this compound

Understanding the chemical characteristics of this compound is paramount to envisioning its role in proteomics.

PropertyValueSignificance in Proteomics Applications
Molecular Formula C₈H₁₀ClNO₂[1][2]Provides the basis for molecular weight calculation and elemental composition.
Molecular Weight 187.62 g/mol [1][2]A relatively small molecular weight is advantageous for minimizing perturbation to protein structure and function upon conjugation.
Appearance Off-white crystalline powder[2]Indicates the physical state for handling and solubility testing.
Key Functional Group Primary Aromatic Amine (Aniline)The primary reactive site for derivatization into various functional probes.[3][4]
Substituents Chloro, DimethoxyThese groups modulate the reactivity of the aniline and the properties of the resulting bioconjugates. The methoxy groups are electron-donating, activating the aromatic ring, while the chloro group is electron-withdrawing and influences regioselectivity.
Solubility Expected to have low aqueous solubilityModifications may be necessary to improve water solubility for biological applications, such as PEGylation or sulfonation of derivatives.

Part 2: Proposed Application I - Site-Specific Protein Labeling via Diazonium Salt Chemistry

A primary application of anilines in bioconjugation is their conversion to highly reactive diazonium salts. These electrophilic species can then target electron-rich amino acid side chains, most notably tyrosine, for covalent modification.[5] This approach offers a degree of site-specificity, as tyrosine residues are often less abundant and accessible than lysine residues, the common target of NHS-ester chemistry.

Mechanism of Action: A Two-Step Strategy

The proposed workflow involves two key stages: the in situ generation of the diazonium salt from this compound and its subsequent reaction with a target protein.

Diazonium_Labeling_Workflow cluster_step1 Step 1: Diazonium Salt Formation (in situ) cluster_step2 Step 2: Protein Labeling A This compound B Sodium Nitrite (NaNO₂) + Cold Acidic Conditions (e.g., HCl) A->B Reacts with C 5-Chloro-2,4-dimethoxybenzene- diazonium Chloride (Reactive Intermediate) B->C Forms D Target Protein (with accessible Tyrosine residues) C->D Reacts with E Labeled Protein (Azo-conjugate) D->E Forms

Caption: Proposed workflow for tyrosine-directed protein labeling.

Detailed Protocol: Tyrosine Bioconjugation

Objective: To covalently label a target protein at accessible tyrosine residues using a diazonium salt derived from this compound.

Materials:

  • This compound (98% purity or higher)[2]

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), chilled to 4°C

  • Target Protein (e.g., Bovine Serum Albumin as a model) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.0-9.0)

  • Ice bath

  • Microcentrifuge tubes

  • Desalting column (e.g., PD-10)

  • Spectrophotometer for protein concentration determination

  • SDS-PAGE analysis equipment

  • Mass spectrometer for confirmation of labeling

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with chilled 0.5 M HCl. Keep on ice.

    • Prepare a 12 mM stock solution of NaNO₂ in chilled deionized water. Prepare this solution fresh.

    • Prepare the target protein at a concentration of 1-5 mg/mL in the reaction buffer.

  • In situ Generation of the Diazonium Salt:

    • Caution: Diazonium salts can be unstable. Perform this step in a cold room or on ice.

    • In a microcentrifuge tube, mix the this compound solution and the NaNO₂ solution at a 1:1.2 molar ratio.

    • Incubate on ice for 15-20 minutes to allow for the formation of the diazonium salt. The solution may change color slightly.

  • Protein Labeling Reaction:

    • Slowly add the freshly prepared diazonium salt solution to the protein solution. A typical starting molar excess of the diazonium salt to the protein is 20-50 fold. This should be optimized for the specific protein.

    • The optimal pH for azo coupling with tyrosine is typically between 8 and 9.[5]

    • Incubate the reaction on ice for 1-2 hours with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a scavenger for excess diazonium salt, such as a solution of histidine or β-mercaptoethanol.

    • Remove unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer for the protein.

  • Analysis and Characterization:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • Analyze the labeling efficiency by SDS-PAGE. A successful labeling may result in a slight shift in the molecular weight of the protein.

    • Confirm covalent modification and identify the site(s) of labeling using mass spectrometry (e.g., peptide mapping after tryptic digest).

Part 3: Proposed Application II - Synthesis of a Heterobifunctional, Photoreactive Cross-linker

The aniline group of this compound can also serve as a synthetic handle to build more complex proteomics reagents. One exciting possibility is its incorporation into a heterobifunctional, photoreactive cross-linker. Such a reagent would allow for a two-step cross-linking strategy, providing greater control over the conjugation process.

Conceptual Design of a Novel Cross-linker

The proposed cross-linker, tentatively named "CDA-SDA" (5-C hloro-2,4-d imethoxya niline - S uccinimidyl D iazirine A cetate), would feature:

  • An Amine-Reactive Group: An N-hydroxysuccinimide (NHS) ester for reaction with primary amines (lysine residues) on one protein.

  • A Photoreactive Group: A diazirine moiety, which upon UV activation, forms a highly reactive carbene that can insert into C-H and N-H bonds in close proximity.[6]

  • A Spacer Arm: To provide distance between the two reactive ends.

Crosslinker_Workflow cluster_synthesis Part A: Synthesis of the Cross-linker Precursor cluster_activation Part B: Final Activation cluster_application Part C: Cross-linking Workflow S1 This compound S3 Amide Bond Formation (e.g., using EDC/NHS chemistry) S1->S3 S2 Diazirine-containing carboxylic acid S2->S3 S4 CDA-Diazirine Precursor S3->S4 A1 CDA-Diazirine Precursor A2 NHS activation of a terminal carboxyl group A1->A2 A3 Final CDA-SDA Cross-linker A2->A3 C1 Protein 1 (with Lysine) C3 Step 1 (Dark Reaction): NHS ester reaction with Lysine C1->C3 C2 CDA-SDA Cross-linker C2->C3 C4 Protein 1 - Cross-linker Conjugate C3->C4 C6 Step 2 (UV Activation): Carbene insertion into Protein 2 C4->C6 C5 Protein 2 (Binding Partner) C5->C6 C7 Cross-linked Protein Complex C6->C7

Caption: Synthetic and application workflow for a proposed cross-linker.

Protocol: Two-Step Protein-Protein Interaction Analysis

Objective: To capture protein-protein interactions using the hypothetical CDA-SDA cross-linker.

Materials:

  • Synthesized CDA-SDA cross-linker.

  • "Bait" protein with accessible lysine residues.

  • "Prey" protein or cell lysate containing potential interaction partners.

  • Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.2-7.5).

  • UV lamp (e.g., 365 nm).

  • SDS-PAGE and Western blotting equipment.

  • Mass spectrometer for identification of cross-linked peptides.

Procedure:

Step 1: Conjugation of the "Bait" Protein (Dark Reaction)

  • Dissolve the CDA-SDA cross-linker in a water-miscible organic solvent (e.g., DMSO) to prepare a stock solution.

  • In a microcentrifuge tube, mix the "bait" protein with a 10-20 fold molar excess of the CDA-SDA cross-linker in the reaction buffer.

  • Incubate for 30-60 minutes at room temperature to allow the NHS ester to react with the lysine residues of the "bait" protein.

  • Remove excess, unreacted cross-linker using a desalting column.

Step 2: Capturing the "Prey" Protein (Photo-activation)

  • Add the "prey" protein or cell lysate to the "bait"-cross-linker conjugate.

  • Allow the proteins to interact for a predetermined time (e.g., 30 minutes at 4°C).

  • Expose the sample to UV light (e.g., 365 nm) on ice for 5-15 minutes to activate the diazirine group and induce cross-linking.

Step 3: Analysis of Cross-linked Products

  • Analyze the reaction mixture by SDS-PAGE. A new, higher molecular weight band corresponding to the cross-linked "bait"-"prey" complex should be visible.

  • Confirm the identity of the cross-linked proteins by excising the band from the gel and performing in-gel digestion followed by mass spectrometry analysis.

  • For more complex samples, the cross-linked peptides can be identified using specialized software that can handle the fragmentation patterns of cross-linked species.

Conclusion and Future Outlook

This compound, while not a mainstream reagent in the current proteomics toolkit, holds significant potential as a versatile building block for the development of novel chemical probes. The proposed applications in tyrosine-directed labeling and as a scaffold for a photoreactive cross-linker are based on well-established chemical principles and offer exciting avenues for future research. The electronic properties conferred by its substituents may offer advantages in terms of reaction kinetics and the stability of the resulting conjugates. It is our hope that these application notes will stimulate further investigation into this and other under-explored chemical entities, ultimately expanding the repertoire of tools available to the proteomics community for unraveling the complexities of the cellular machinery.

References

  • PubChem. (n.d.). This compound.
  • Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2006). N-Aryl-N-acyl-p-phenylenediamines as tunable reagents for oxidative protein modification.
  • Antos, J. M., & Francis, M. B. (2006). Modification of aniline containing proteins using an oxidative coupling strategy. Journal of the American Chemical Society, 128(49), 15682-15683.
  • ChemHelp ASAP. (2020, January 21). diazonium ion formation mechanism [Video]. YouTube.
  • Scheck, R. A., Dedeo, M. R., Iavarone, A. T., & Francis, M. B. (2008). Oxidative coupling of ortho-aminophenols and anilines for the application of labeling proteins with fluorine-18. UC Berkeley.
  • DeForest, C. A., & Tirrell, D. A. (2015). A general approach to efficient bioconjugation of proteins to surfaces using aniline-catalyzed hydrazone ligation.
  • Krasniqi, E., D'Huyvetter, M., Devoogdt, N., & Caveliers, V. (2019). Radiometal-containing aryl diazonium salts for chemoselective bioconjugation of tyrosine residues. Bioconjugate chemistry, 31(1), 17-23.
  • ChemHelp ASAP. (2019, January 3). converting anilines to diazoniums ions [Video]. YouTube.
  • Scheck, R. A., & Francis, M. B. (2007). Rapid chemoselective bioconjugation through the oxidative coupling of anilines and aminophenols.
  • BYJU'S. (n.d.). Diazonium Salts Preparation.
  • IndiaMART. (n.d.). This compound - Analytical Standard at Best Price, High Purity 98%.
  • Croatian Science Foundation. (2016). Synthesis and photochemistry of aniline derivatives for development of new photocages.
  • Yu, C., Li, Y., & Liu, J. (2017). Enabling photoactivated cross-linking mass spectrometric analysis of protein complexes by novel MS-cleavable cross-linkers. Molecular & Cellular Proteomics, 16(8_suppl_1), S205-S216.
  • Canal-Martín, A., Navo, C. D., Sáez, E., Molero, D., Jiménez-Osés, G., & Pérez-Fernández, R. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(33), 7208-7216.
  • DePeter, S. (2018). Synthesis of Photoreactive Mass Spec Cleavable Crosslinkers to Study Protein-Protein Interactions. UC Irvine.
  • Antos, J. M., & Francis, M. B. (2006). Modification of aniline containing proteins using an oxidative coupling strategy. Journal of the American Chemical Society, 128(49), 15682–15683.

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Application Notes and Protocols: 5-Chloro-2,4-dimethoxyaniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloro-2,4-dimethoxyaniline in Synthetic Chemistry

This compound is a highly functionalized aromatic amine that serves as a critical starting material and intermediate in the synthesis of a wide array of complex organic molecules.[1] Its unique substitution pattern—a chlorine atom and two methoxy groups on the aniline core—provides a versatile platform for constructing diverse molecular architectures, particularly in the realms of medicinal chemistry and materials science. The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, while the chloro and amino functionalities offer orthogonal handles for a variety of coupling and condensation reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 97-50-7[2][3]
Molecular Formula C₈H₁₀ClNO₂[1][2][4]
Molecular Weight 187.62 g/mol [1][2][4]
Appearance Off-white to light pinkish crystalline powder[4][5]
Melting Point 90-92 °C[1][5]
Solubility Soluble in methanol[1]
Purity Typically ≥98%[4]

Safety and Handling:

This compound is a chemical that requires careful handling to minimize exposure.[6] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times.[8] All manipulations should be conducted in a well-ventilated fume hood.[8][9] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[8][10]

Core Application: Synthesis of Heterocyclic Scaffolds

The inherent reactivity of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems, which are prevalent in pharmacologically active compounds.

Application I: Construction of Quinazoline and Pyrimido[4,5-b]indole Cores for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[11] The quinazoline and related pyrimido[4,5-b]indole scaffolds are common pharmacophores in this class of drugs. This compound can be a key starting material for the construction of these heterocyclic systems.

Conceptual Workflow for Kinase Inhibitor Synthesis:

G A This compound B Cyclization Precursor A->B Reaction with coupling partner C Heterocyclic Core (e.g., Pyrimido[4,5-b]indole) B->C Intramolecular Cyclization D Functionalization C->D Substitution/ Coupling E Target Kinase Inhibitor D->E Final Modification

Caption: General workflow for synthesizing kinase inhibitors.

A notable application is in the synthesis of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors.[12] VEGFR-2 is a key mediator of tumor angiogenesis, making it a prime target for anticancer drug development.[12]

Protocol: Synthesis of a Pyrimido[4,5-b]indole Intermediate

This protocol is a representative example of how this compound can be utilized in the initial steps of synthesizing a complex heterocyclic system.

Step 1: N-Acylation of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Reagents: Add a base, such as triethylamine (1.2 eq), to the solution. Cool the mixture in an ice bath.

  • Acylation: Slowly add an acylating agent, for example, 2,2-dimethylpropanoyl chloride (1.1 eq), dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by column chromatography on silica gel.

Step 2: Cyclization to form the Pyrimido[4,5-b]indole Core

The N-acylated intermediate can then be subjected to a series of reactions, including nucleophilic aromatic substitution and intramolecular cyclization, to form the desired tricyclic pyrimido[4,5-b]indole scaffold. The specific conditions for these subsequent steps are highly dependent on the desired final product and are often developed through careful optimization.[12]

Application II: Precursor for Azo Dyes and Pigments

Historically, substituted anilines have been fundamental building blocks for the synthesis of azo dyes. This compound is used as an intermediate in the production of certain azo dyes and pigments.[1] The synthesis typically involves diazotization of the aniline followed by coupling with a suitable aromatic partner.

Diazotization and Azo Coupling Workflow:

G A This compound B Diazonium Salt A->B NaNO₂, HCl 0-5 °C D Azo Dye B->D C Coupling Partner (e.g., Naphthol derivative) C->D Azo Coupling

Caption: Diazotization and azo coupling reaction sequence.

Protocol: General Procedure for Diazotization and Azo Coupling

  • Diazotization:

    • Dissolve this compound (1.0 eq) in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Azo Coupling:

    • In a separate flask, dissolve the coupling component (e.g., a naphthol derivative) in an alkaline solution (e.g., aqueous sodium hydroxide).

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature below 5 °C.

    • The azo dye will precipitate out of the solution.

  • Isolation and Purification:

    • Stir the reaction mixture for an additional 1-2 hours at low temperature.

    • Collect the precipitated dye by filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the product in a vacuum oven.

Advanced Applications in Medicinal Chemistry

The utility of this compound extends beyond the synthesis of kinase inhibitors. Its substituted phenyl ring is a valuable pharmacophore that can be incorporated into a variety of biologically active molecules. For instance, it has been used as a reagent in the synthesis of anti-leishmaniasis agents.[13]

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Key Data Reference
¹H NMR Data available in spectral databases.[2]
¹³C NMR Data available in spectral databases.[2]
Mass Spectrometry (GC-MS) Data available in spectral databases.[2]
IR Spectroscopy Data available in spectral databases.[2]

Conclusion

This compound is a cornerstone building block in organic synthesis, offering a gateway to a multitude of complex molecular structures. Its strategic importance in the synthesis of kinase inhibitors, heterocyclic scaffolds, and other biologically active compounds underscores its value to the research and drug development community. The protocols and insights provided in this guide are intended to facilitate its effective and safe use in the laboratory, paving the way for new discoveries and innovations.

References

  • This compound. (n.d.). PubChem.
  • This compound - Analytical Standard at Best Price, High Purity 98%. (n.d.). IndiaMART.
  • MATERIAL SAFETY DATA SHEETS 2,4-DICHLORO-5-METHOXYANILINE - Cleanchem Laboratories. (n.d.).
  • 5 Chloro 2, 4 Dimethoxy Aniline - Hema Dyechem Private Limited. (n.d.).
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 15079–15117. [Link]
  • CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents. (n.d.).
  • Kumar, D., et al. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Medicinal Chemistry Research, 22(8), 3637–3647. [Link]
  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
  • Wang, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Molecules, 24(1), 136. [Link]
  • Torres-García, E., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(11), 3183. [Link]
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  • ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines - Sciforum. (n.d.).

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Application Notes & Protocols: The Role of 5-Chloro-2,4-dimethoxyaniline in High-Performance Azo Colorant Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2,4-dimethoxyaniline (CAS No. 97-50-7), a substituted aromatic amine, serves as a critical intermediate in the manufacturing of a range of high-performance azo dyes and pigments.[1][2] Its unique molecular structure, featuring a chlorine atom and two methoxy groups, imparts desirable characteristics such as enhanced lightfastness, thermal stability, and specific color profiles to the final colorants.[3] This guide provides an in-depth exploration of the applications of this compound, the underlying chemistry of its conversion into azo colorants, and detailed protocols for laboratory-scale synthesis.

Introduction: Understanding this compound

This compound is an organic compound typically appearing as a purple to off-white crystalline powder.[1][4] Belonging to the class of anilines, its chemical reactivity is largely defined by the amino group attached to the benzene ring. The presence of electron-donating methoxy groups and an electron-withdrawing chlorine atom modulates the electronic properties of the aromatic ring, influencing its reactivity in the crucial diazotization and coupling reactions that form the basis of azo colorant chemistry.[1]

Key Chemical Properties:

  • Molecular Formula: C₈H₁₀ClNO₂[5]

  • Molecular Weight: 187.62 g/mol [5]

  • Appearance: Purple to off-white/light pinkish powder or crystal[1][6]

  • Melting Point: Approximately 89-92 °C[2][7]

  • Solubility: Soluble in organic solvents like methanol and ethanol, with limited solubility in water.[2][4]

Its primary industrial application lies in serving as a diazo component, or "fast base," for the synthesis of azo colorants, particularly in the production of certain naphthol pigments.[6][8]

The Core Chemistry: From Aniline to Azo Pigment

The synthesis of azo dyes and pigments from this compound is a well-established, two-step process involving diazotization followed by azo coupling.[9] This process is one of the most important reactions in industrial organic chemistry for producing a wide spectrum of colors.[9]

Step 1: Diazotization

Diazotization is the conversion of the primary aromatic amino group (-NH₂) of this compound into a highly reactive diazonium salt (-N₂⁺Cl⁻).[10][11] This reaction is typically carried out in an acidic medium (e.g., hydrochloric acid) with sodium nitrite at a low temperature (0–5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated in dry form.[9][11]

The low temperature is critical to prevent the newly formed diazonium salt from decomposing and reacting with water to form a phenol, which would terminate the desired reaction pathway.[9]

Step 2: Azo Coupling

The diazonium salt acts as a weak electrophile and readily reacts with an electron-rich coupling component in an electrophilic aromatic substitution reaction.[9] The choice of coupling component is fundamental to determining the final color and properties of the pigment. Common coupling components include naphthol derivatives, such as Naphthol AS compounds.[8][12]

For instance, this compound is a precursor for intermediates like Naphthol AS-LC, which is subsequently used in the manufacture of important pigments such as Pigment Red 146.[8][12] The coupling reaction is typically performed in a neutral to slightly alkaline medium to facilitate the reaction with the phenoxide form of the naphthol coupler, which is more electron-rich and reactive.

Workflow: General Azo Pigment Synthesis

G cluster_0 Step 1: Diazotization (0-5 °C) cluster_1 Step 2: Azo Coupling A This compound (Starting Amine) C Diazonium Salt Solution (Reactive Intermediate) A->C Reaction B Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) B->C Reagents E Final Azo Pigment C->E Coupling Reaction D Coupling Component (e.g., Naphthol AS derivative) D->E Reaction

Caption: General workflow for azo pigment synthesis.

Key Application: Synthesis of Pigment Red 146

A prominent application of this compound is in the production of Naphthol AS-LC, a key coupling component for C.I. Pigment Red 146 .[8][12] Pigment Red 146 is a semi-transparent, slightly bluish monoazo red pigment used extensively in printing inks (offset, water-based, solvent-based), coatings, and textile printing.[13][14]

The use of a chloro-dimethoxy substituted aniline derivative contributes to the pigment's superior properties compared to other red pigments like Pigment Red 57:1, including better solvent resistance, higher heat stability (up to 200°C), and improved lightfastness.[13]

Properties of Pigments Derived from Chloro-Dimethoxy Anilines
PropertyC.I. Pigment Red 146C.I. Pigment Yellow 83General Characteristics
Diazo Component 3-Amino-4-methoxy-N-phenylbenzamide4-Chloro-2,5-dimethoxyanilineChloro-methoxy substituted anilines
Coupling Component N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (Naphthol AS-LC)4'-Chloro-2',5'-dimethoxyacetoacetanilideNaphthol AS or acetoacetanilide derivatives[3][8]
Color Bluish RedGreenish YellowBrilliant, strong hues[3]
Lightfastness Good (Grade 5-7)[13]ExcellentEnhanced resistance to fading[3]
Heat Stability ~200 °C[13]HighSuitable for plastics and coatings
Solvent Resistance Good[13]ExcellentHigh performance in inks and paints[3]

Note: Pigment Yellow 83 uses a structural isomer of this compound, demonstrating the broader importance of this chemical class in pigment manufacturing.[3]

Laboratory Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. All necessary personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Handle all chemicals in a well-ventilated fume hood. This compound may cause skin and respiratory irritation.[1][4]

Protocol 1: Synthesis of a Naphthol Azo Pigment

This protocol outlines the synthesis of a representative red pigment by diazotizing this compound and coupling it with a Naphthol AS derivative.

Materials & Reagents:

  • This compound (CAS 97-50-7)

  • N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (Naphthol AS-LC)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Sodium Hydroxide (NaOH)

  • Glacial Acetic Acid

  • Deionized Water

  • Ice

  • Methanol

  • Beakers, Erlenmeyer flasks, magnetic stirrer, thermometer, Buchner funnel, filter paper

Synthesis Reaction: Pigment Red 146 Precursor Pathway

Caption: Reaction pathway for a Naphthol AS pigment.

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, prepare a mixture of 10 mL concentrated HCl and 50 mL deionized water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add 9.4 g (0.05 mol) of this compound to the cold acid solution. Stir until a fine, uniform slurry is formed. Maintain the temperature below 5 °C.

  • In a separate beaker, dissolve 3.6 g (0.052 mol) of sodium nitrite in 20 mL of deionized water.

  • Add the sodium nitrite solution dropwise to the aniline slurry over 20-30 minutes. Ensure the temperature does not rise above 5 °C throughout the addition.[15]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The solution should become clear or slightly yellow. This is the diazonium salt solution.

Part B: Preparation of the Coupling Solution

  • In a 500 mL beaker, dissolve 2.0 g (0.05 mol) of sodium hydroxide in 150 mL of deionized water.

  • To this alkaline solution, add 18.5 g (0.05 mol) of Naphthol AS-LC. Heat gently (to ~80-90 °C) with stirring until the naphthol is completely dissolved.[16]

  • Cool the resulting naphthol solution to room temperature and then further to 10-15 °C in an ice bath.

Part C: Azo Coupling and Pigment Isolation

  • Slowly add the cold diazonium salt solution (from Part A) to the cold coupling solution (from Part B) over 30-40 minutes with vigorous stirring.

  • A brightly colored precipitate (the azo pigment) will form immediately.

  • After the addition is complete, adjust the pH of the slurry to approximately 5.5-6.5 using glacial acetic acid.

  • Continue stirring the pigment slurry for 1-2 hours at room temperature to allow for complete particle formation and stabilization.

  • Isolate the pigment by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water until the filtrate is colorless and neutral (pH ~7).

  • Perform a final wash with a small amount of cold methanol to aid in drying.

  • Dry the pigment in an oven at 60-70 °C to a constant weight.

Conclusion

This compound is a cornerstone intermediate for producing high-performance azo colorants. Its specific substitution pattern is strategically utilized to synthesize pigments with excellent durability, making them suitable for demanding applications in inks, coatings, and plastics. The fundamental chemistry of diazotization and coupling, when precisely controlled, allows for the reliable and efficient manufacturing of these valuable colorants. The protocols and data presented herein provide a foundational guide for researchers and professionals working in the field of colorant synthesis and application.

References

  • CymitQuimica. (n.d.). CAS 97-50-7: this compound.
  • Guidechem. (n.d.). This compound 97-50-7 wiki.
  • Chemical Bull Pvt. Ltd. (n.d.). This compound | 97-50-7.
  • LGC Standards. (n.d.). Dyeing for a Change: Combatting Dye Pollution.
  • Unknown. (n.d.). The Synthesis of Azo Dyes. University document.[9]
  • Biosynth. (n.d.). This compound | 97-50-7 | FC165721.
  • Camlin Fine Sciences. (n.d.). Dyes & Pigments.
  • Hema Dyechem Private Limited. (n.d.). 5 Chloro 2, 4 Dimethoxy Aniline.
  • Acmec Biochemical. (n.d.). 97-50-7[this compound].
  • International Journal of Innovative Research in Science, Engineering and Technology. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. IJIRSET.[11]
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN110283475A - A kind of preparation method of pigment red 146.
  • Google Patents. (n.d.). CN110283475B - Preparation method of pigment red 146.
  • National Institutes of Health. (2020).
  • SY Chemical Co., Ltd. (n.d.). Pigment Red 146.
  • Semantic Scholar. (n.d.). Modification of C.I. Pigment Red 146 with surfactants and graphene oxide.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Jude Thomas. (n.d.). Dyes & Pigments Intermediates.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4'-Chloro-2',5'-Dimethoxyacetoacetanilide in Modern Pigment Manufacturing.
  • Unknown. (n.d.). This compound - Analytical Standard at Best Price, High Purity 98%.
  • Hulet, R. (2021). Synthesis of an azo dye. YouTube.[12]
  • Impactfactor. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes.
  • PubMed Central. (2016).
  • MedchemExpress.com. (n.d.). Pigment Red 146 | Fluorescent Dye.
  • ChemicalBook. (n.d.). This compound manufacturers and suppliers in india.
  • Thermo Scientific. (n.d.). This compound, 98%.
  • ResearchGate. (2020). (PDF) -dimethoxyaniline as a New Coupling Agent for the Spectrophotometric Determination of Sulfamethoxazole by Diazotization-Coupling Reaction.
  • UPB. (n.d.). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES.

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Application Notes and Protocols for N-Alkylation of 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2,4-dimethoxyaniline is a key building block in the synthesis of a variety of high-value chemical entities, including pharmaceuticals and dye intermediates.[1][2] The strategic introduction of alkyl groups to the nitrogen atom of this aniline derivative is a critical transformation that allows for the modulation of its physicochemical and pharmacological properties. This document provides detailed protocols for the N-alkylation of this compound, designed for researchers, scientists, and professionals in drug development. We will explore two robust and widely applicable methods: classical N-alkylation via nucleophilic substitution and modern palladium-catalyzed Buchwald-Hartwig amination. The causality behind experimental choices, self-validating system designs, and comprehensive references are provided to ensure scientific integrity and reproducibility.

Method 1: Classical N-Alkylation with Alkyl Halides

This method represents a direct and cost-effective approach for the N-alkylation of anilines. The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of the alkyl halide. The choice of base and solvent is crucial to deprotonate the aniline, enhancing its nucleophilicity, and to facilitate the reaction while minimizing side products.

Causality of Experimental Choices:

  • Base: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed. These bases are sufficient to deprotonate the aniline, forming the more nucleophilic anilide anion, without competing in the substitution reaction. The use of stronger bases like sodium hydride (NaH) could also be effective but requires more stringent anhydrous conditions.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the aniline and the inorganic base, and they effectively solvate the cation of the base, leaving the anion more reactive.

  • Temperature: Moderate heating is often necessary to overcome the activation energy of the reaction, especially for less reactive alkyl halides. However, excessive temperatures can lead to undesired side reactions, such as dialkylation.

Experimental Protocol: Mono-N-Alkylation with an Alkyl Halide

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the aniline in anhydrous DMF (approximately 5-10 mL per gram of aniline).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[3][4]

Data Presentation:

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃DMF604-685-95
Ethyl BromideK₂CO₃DMF706-1080-90
Benzyl BromideCs₂CO₃Acetonitrile503-590-98

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous DMF B Add K₂CO₃ A->B C Stir at RT for 15-30 min B->C D Add alkyl halide C->D E Heat to 60-80°C D->E F Monitor by TLC E->F G Cool to RT F->G H Aqueous workup & extraction with Ethyl Acetate G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for Classical N-Alkylation.

Method 2: Buchwald-Hartwig Amination

For more challenging substrates or when milder conditions are required, the Buchwald-Hartwig amination offers a powerful alternative.[5] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and amines with high efficiency and functional group tolerance.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) source, such as Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a bulky, electron-rich phosphine ligand like XPhos or BrettPhos.[6][7] The ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition of the aryl halide, and facilitating the final reductive elimination to form the product.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and generate the active palladium-amido complex.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are commonly used to ensure the stability of the catalyst and reagents.

Experimental Protocol: Buchwald-Hartwig N-Arylation (as an example of C-N bond formation)

While the primary topic is N-alkylation, understanding the Buchwald-Hartwig amination is crucial for modern synthetic chemists. Below is a representative protocol for the coupling of an aryl halide with an amine.

Materials:

  • This compound

  • Aryl bromide or chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOt-Bu (1.4 eq).

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous toluene (approximately 0.1 M concentration with respect to the aryl halide).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7][8]

Reaction Mechanism:

G A Pd(0)L₂ B Oxidative Addition A->B + Ar-X C Ar-Pd(II)(X)L₂ B->C D Ligand Exchange C->D + H₂NR' - HX E Ar-Pd(II)(NHR')L₂ D->E F Reductive Elimination E->F F->A Regeneration G Ar-NHR' F->G

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of diverse and complex molecules. The choice between classical N-alkylation and Buchwald-Hartwig amination will depend on the specific alkyl group to be introduced, the scale of the reaction, and the functional group tolerance required. The protocols provided herein offer robust and reproducible methods for achieving this critical synthetic step.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

Sources

Application Notes and Protocols: The Reaction of 5-Chloro-2,4-dimethoxyaniline with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reactivity of a Highly Substituted Aniline

5-Chloro-2,4-dimethoxyaniline is a polysubstituted aromatic amine of significant interest in the synthesis of dyes, pigments, and pharmaceutical intermediates.[1][2] Its chemical behavior is dictated by the interplay of multiple substituents on the benzene ring: a strongly activating and ortho-, para-directing amino group, two strongly activating and ortho-, para-directing methoxy groups, and a deactivating but ortho-, para-directing chloro group. This unique substitution pattern leads to a highly nucleophilic aromatic system with specific sites prone to electrophilic attack. Understanding the regioselectivity of these reactions is paramount for the strategic design of synthetic routes toward complex target molecules.

The amino group is the most powerful activating group, followed by the methoxy groups.[3] These electron-donating groups enrich the electron density of the aromatic ring, particularly at the positions ortho and para to them, making the molecule highly susceptible to electrophilic aromatic substitution.[3] The chloro atom, while deactivating the ring through its inductive effect, also directs incoming electrophiles to the ortho and para positions via resonance. The ultimate position of substitution will be determined by the synergistic and antagonistic effects of these substituents, as well as steric hindrance.

This application note provides a detailed guide to the electrophilic substitution reactions of this compound, including a discussion of the expected regioselectivity and detailed protocols for key transformations such as formylation, bromination, nitration, and acylation.

Regioselectivity in Electrophilic Aromatic Substitution

The substitution pattern of this compound dictates that the most nucleophilic positions are C3 and C6. The C6 position is ortho to the strongly activating amino group and one methoxy group, and para to the other methoxy group. The C3 position is ortho to one methoxy group and para to the amino group. However, the C6 position is generally favored for electrophilic attack due to the powerful directing effect of the amino group and reduced steric hindrance compared to the position between the two methoxy groups.

Caption: Predicted regioselectivity of electrophilic attack on this compound.

Key Electrophilic Substitution Reactions and Protocols

The high electron density of the aromatic ring in this compound allows for a range of electrophilic substitution reactions to be carried out under relatively mild conditions. The following sections detail the protocols for several key transformations.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[4][5] The electrophile, the Vilsmeier reagent, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] For this compound, the formyl group is expected to be introduced at the C6 position.

Vilsmeier_Haack_Workflow sub This compound reaction Electrophilic Attack at C6 sub->reaction reagents DMF, POCl₃ intermediate Vilsmeier Reagent Formation reagents->intermediate intermediate->reaction hydrolysis Aqueous Workup (Hydrolysis) reaction->hydrolysis product 6-Chloro-2,4-dimethoxy-3-aminobenzaldehyde hydrolysis->product

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Protocol: Synthesis of 6-Chloro-2,4-dimethoxy-3-aminobenzaldehyde

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 eq.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve this compound (1.0 eq.) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-Chloro-2,4-dimethoxy-3-aminobenzaldehyde.

Reagent/SolventMolar Ratio (eq.)Key Role
This compound1.0Substrate
N,N-Dimethylformamide (DMF)10Reagent/Solvent
Phosphorus Oxychloride (POCl₃)1.5Activating Agent
Sodium Bicarbonate (sat. aq.)ExcessQuenching/Neutralization
Ethyl Acetate-Extraction Solvent
Bromination

The bromination of highly activated anilines can often lead to polysubstitution. To achieve monobromination, milder brominating agents and controlled reaction conditions are necessary. N-Bromosuccinimide (NBS) is a suitable reagent for the regioselective bromination of activated aromatic rings. The bromination of this compound is expected to occur at the C6 position.

Protocol: Synthesis of 6-Bromo-5-chloro-2,4-dimethoxyaniline

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15 minutes with constant stirring.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the mixture with dichloromethane (3 x 30 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the residue by flash chromatography on silica gel (hexane-ethyl acetate gradient) to yield the desired 6-Bromo-5-chloro-2,4-dimethoxyaniline.

Reagent/SolventMolar Ratio (eq.)Key Role
This compound1.0Substrate
N-Bromosuccinimide (NBS)1.05Brominating Agent
Acetonitrile/Dichloromethane-Solvent
Sodium Thiosulfate (sat. aq.)ExcessQuenching
Nitration

Direct nitration of anilines with strong acids like a mixture of nitric and sulfuric acid can lead to oxidation and the formation of a meta-directing anilinium ion.[6] To achieve controlled nitration, it is often necessary to first protect the amino group by acylation. The resulting acetanilide is less activated, allowing for more selective nitration, typically at the para position to the acetamido group. In the case of 5-chloro-2,4-dimethoxyacetanilide, the nitro group is expected to enter at the C6 position.

Nitration_Workflow sub This compound protection Acylation (e.g., Ac₂O) sub->protection anilide 5-Chloro-2,4-dimethoxyacetanilide protection->anilide nitration Nitration (HNO₃, H₂SO₄) anilide->nitration nitro_anilide Nitro-acetanilide intermediate nitration->nitro_anilide deprotection Hydrolysis (Acid or Base) nitro_anilide->deprotection product 5-Chloro-2,4-dimethoxy-6-nitroaniline deprotection->product

Caption: A two-step workflow for the controlled nitration of this compound.

Protocol: Synthesis of 5-Chloro-2,4-dimethoxy-6-nitroaniline

  • Step 1: Acetylation of this compound

    • Dissolve this compound (1.0 eq.) in acetic anhydride (3.0 eq.).

    • Add a catalytic amount of concentrated sulfuric acid (2-3 drops) and stir the mixture at room temperature for 1 hour.

    • Pour the reaction mixture into ice-water and stir until the product precipitates.

    • Filter the solid, wash thoroughly with water, and dry to obtain 5-chloro-2,4-dimethoxyacetanilide.

  • Step 2: Nitration of 5-Chloro-2,4-dimethoxyacetanilide

    • Add the dried acetanilide (1.0 eq.) to concentrated sulfuric acid at 0 °C with stirring.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.) at 0 °C.

    • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture at this temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the precipitated product and wash with cold water until the washings are neutral.

  • Step 3: Hydrolysis of the Nitro-acetanilide

    • Suspend the crude nitro-acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture at reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a concentrated aqueous solution of sodium hydroxide.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 5-Chloro-2,4-dimethoxy-6-nitroaniline.

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of anilines is often problematic as the amino group can coordinate with the Lewis acid catalyst, deactivating the ring.[7] Therefore, similar to nitration, it is advisable to first protect the amino group as an acetanilide. The acylation of 5-chloro-2,4-dimethoxyacetanilide is expected to occur at the C6 position.

Protocol: Synthesis of 1-(3-Acetamido-6-chloro-2,4-dimethoxyphenyl)ethan-1-one

  • Protection: Prepare 5-chloro-2,4-dimethoxyacetanilide from this compound as described in the nitration protocol.

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in a dry, non-polar solvent such as 1,2-dichloroethane.

  • Acylium Ion Formation: Cool the suspension to 0 °C and add acetyl chloride (1.2 eq.) dropwise with vigorous stirring.

  • Substrate Addition: Add a solution of 5-chloro-2,4-dimethoxyacetanilide (1.0 eq.) in 1,2-dichloroethane dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Reagent/SolventMolar Ratio (eq.)Key Role
5-Chloro-2,4-dimethoxyacetanilide1.0Substrate
Acetyl Chloride1.2Acylating Agent
Aluminum Chloride (AlCl₃)2.5Lewis Acid Catalyst
1,2-Dichloroethane-Solvent

Conclusion

This compound is a highly activated aromatic compound that readily undergoes electrophilic substitution reactions. The regiochemical outcome of these reactions is primarily governed by the powerful ortho-, para-directing effects of the amino and methoxy groups, leading to substitution predominantly at the C6 position. The protocols provided in this application note offer a practical guide for performing formylation, bromination, nitration, and acylation reactions on this versatile synthetic intermediate. Careful control of reaction conditions, and in some cases, protection of the highly reactive amino group, are crucial for achieving high yields and selectivity.

References

  • Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
  • Google Patents. (n.d.). Friedel-Crafts acylation reaction of anilides.
  • ResearchGate. (2008). Catalytic Friedel-Crafts Acylation of Aniline Derivatives.
  • ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
  • Metabolites. (2024). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • University of Massachusetts. (n.d.). Aromatic Nitration.
  • International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). Method for synthesizing 2,4-dimethoxyaniline.
  • Google Patents. (n.d.). The chemical synthesis method of 5-chloro-2-nitroaniline.
  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions.
  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE.
  • Google Patents. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • YouTube. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation.
  • Google Patents. (n.d.). Chlorination and bromination of aromatic compounds at atmospheric pressure.
  • Royal Society of Chemistry. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry.
  • Google Patents. (n.d.). Method for nitrating aniline derivatives.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-1-(dimethylamino)prop-2-en-1-iminium perchlorate and their some useful applications.
  • Semantic Scholar. (1993). DERIVATIVES THROUGH VILSMEIER-HAACK FORMYLATION OF 2.5-DIMETHOXYANILIDES.
  • University of Southampton. (2000). Improved nitrations using metal nitrate-sulfuric acid systems.
  • Semantic Scholar. (2009). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti.
  • Google Patents. (n.d.). Method for producing 5-chloro-2-nitroaniline.
  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
  • MDPI. (2020). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.
  • Asian Journal of Chemistry. (n.d.). A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite.
  • ResearchGate. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
  • YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.
  • Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides.
  • National Institutes of Health. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo).
  • Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE.

Sources

Application Note: Quantitative Analysis of 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 5-Chloro-2,4-dimethoxyaniline, a key intermediate in the synthesis of dyes and pharmaceutical agents.[1][2] The accurate determination of its purity and concentration is critical for ensuring final product quality, safety, and efficacy. This application note details three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and a rapid UV-Visible Spectrophotometry method. Each protocol is presented with an emphasis on the causality behind experimental choices and is structured to be a self-validating system in accordance with international regulatory standards.

Introduction and Physicochemical Properties

This compound (CAS No. 97-50-7) is an off-white crystalline powder with the molecular formula C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol .[3][4][5] Its role as a precursor in various chemical syntheses necessitates stringent quality control.[5] Inconsistent purity can lead to the formation of unwanted side products, impacting the yield and safety profile of the final product. Therefore, validated, reliable, and accurate analytical methods are indispensable for its quantification in raw materials, in-process samples, and as a potential impurity.

This guide is designed for researchers, quality control analysts, and drug development professionals, providing both the theoretical grounding and practical, step-by-step instructions for method implementation and validation.

The Foundation: Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6] All protocols described herein are designed to be validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline , which is the global standard for the validation of analytical procedures.[7][8][9] Key performance characteristics addressed for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

cluster_Validation Analytical Method Validation Lifecycle cluster_Params Core Validation Parameters Dev Method Development Val Method Validation (ICH Q2) Dev->Val Suitability Check Routine Routine Use Val->Routine Implementation Specificity Specificity Val->Specificity Linearity Linearity & Range Val->Linearity Accuracy Accuracy Val->Accuracy Precision Precision Val->Precision LOQ LOQ / LOD Val->LOQ Robustness Robustness Val->Robustness Transfer Method Transfer Routine->Transfer Site/Lab Change Transfer->Val Re-validation/ Equivalency

Figure 1: Core components of analytical method validation based on ICH guidelines.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the premier method for the quantification of non-volatile and thermally labile compounds, offering high resolution and sensitivity. A reverse-phase method is ideal for separating the moderately polar this compound from potential non-polar or highly polar impurities.

Principle of Operation

The analyte is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase). It travels through a column packed with a non-polar stationary phase (e.g., C18). Separation occurs based on the analyte's differential partitioning between the mobile and stationary phases. A more polar mobile phase will elute the analyte faster. Detection is achieved by measuring the absorbance of UV light at a specific wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

Instrumentation & Consumables:

  • HPLC system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade Acetonitrile (MeCN) and Water.

  • Formic acid (for MS-compatible method) or Phosphoric acid.[11]

  • This compound analytical standard (≥98% purity).[3]

Reagent Preparation:

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent.

Chromatographic Conditions:

Parameter Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reverse-phase column providing good retention and peak shape for aniline derivatives.
Mobile Phase Gradient: 30% B to 80% B over 10 min A gradient ensures efficient elution of the main peak while cleaning the column of late-eluting impurities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, balancing analysis time and backpressure.
Injection Volume 10 µL A small volume minimizes peak distortion while providing sufficient signal.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.

| Detector λ | 245 nm | Wavelength of strong UV absorbance for the dimethoxy-substituted aniline chromophore. |

Sample Preparation:

  • Accurately weigh a sample containing an estimated 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow to cool to room temperature and dilute to volume with diluent. This yields a nominal concentration of 100 µg/mL.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Validation Protocol & Data Analysis
  • Specificity: Inject the diluent, a sample blank (matrix without analyte), and a spiked sample. The analyte peak should be well-resolved from any other peaks at its retention time.

  • Linearity: Inject the calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot the mean peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery. Acceptance criteria are typically 98-102%.

  • Precision (Repeatability): Perform six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

  • Calculation: The concentration of the analyte in the sample is determined using the linear regression equation derived from the calibration curve.

Figure 2: General experimental workflow for HPLC-UV quantification.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

GC is an excellent alternative, particularly for confirming identity and for analyzing samples where volatile or semi-volatile impurities are of concern.[12][13] The use of a mass spectrometer detector provides unparalleled specificity through mass fragmentation patterns.

Principle of Operation

The sample, dissolved in a volatile solvent, is injected into a heated port where it is vaporized. A carrier gas (e.g., Helium) sweeps the vaporized sample onto a capillary column coated with a stationary phase. Separation is achieved based on the analytes' boiling points and interactions with the stationary phase. As components elute from the column, they enter the MS detector, where they are ionized (typically by electron ionization, EI) and fragmented. The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum for identification and quantification.

Experimental Protocol

Instrumentation & Consumables:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer.

  • Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[14]

  • High-purity Helium (carrier gas).

  • GC vials with septa.

  • Analytical-grade Acetone or Ethyl Acetate.

  • This compound analytical standard.

Reagent Preparation:

  • Solvent: Acetone.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetone.

  • Calibration Standards (0.5-50 µg/mL): Prepare calibration standards by serially diluting the stock solution with Acetone. The concentration range is typically lower for GC-MS due to higher sensitivity.

GC-MS Conditions:

Parameter Setting Rationale
Column DB-5ms, 30m x 0.25mm, 0.25µm A non-polar 5% phenyl-methylpolysiloxane column is robust and suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, 1.2 mL/min (constant flow) Inert gas standard for MS applications.
Injector Temp. 250 °C Ensures rapid and complete vaporization of the analyte.
Injection Mode Splitless (1 µL) Maximizes analyte transfer to the column for trace-level analysis.
Oven Program 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) The temperature program separates the analyte from solvent and lower/higher boiling impurities.
MS Ion Source Electron Ionization (EI) at 70 eV Standard ionization energy that produces reproducible fragmentation patterns.
MS Mode Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification. Scan mode confirms identity. SIM mode enhances sensitivity by monitoring only characteristic ions.
Quantifier Ion m/z 187 (M⁺) The molecular ion is often the most abundant and specific for quantification.

| Qualifier Ions | m/z 172, 144 | Secondary ions used to confirm identity and peak purity. |

Sample Preparation:

  • Accurately weigh a sample containing an estimated 5 mg of this compound.

  • Transfer to a 100 mL volumetric flask and dilute to volume with Acetone.

  • Further dilute 1.0 mL of this solution to 10.0 mL with Acetone to achieve a final nominal concentration of 5 µg/mL.

  • Transfer an aliquot to a GC vial.

Validation Protocol & Data Analysis

The validation approach is similar to HPLC.

  • Specificity: In Scan mode, the mass spectrum of the analyte peak in a sample must match that of the reference standard. In SIM mode, the ratio of qualifier to quantifier ions must be consistent between standards and samples.

  • Linearity, Accuracy, Precision: Follow the same principles as for HPLC, using the peak area of the quantifier ion (m/z 187) for calculations. %RSD limits for precision are often ≤ 5% for GC-MS.

  • Calculation: The concentration is determined from the calibration curve of peak area vs. concentration.

G node_prep Sample/Standard Preparation in Volatile Solvent node_inj Vaporization in Hot Injector node_prep->node_inj node_sep GC Column Separation node_inj->node_sep node_ion Ionization (EI) & Fragmentation node_sep->node_ion node_ms Mass Analysis (SIM/Scan) node_ion->node_ms node_data Data Analysis & Quantification node_ms->node_data

Figure 3: Key stages in the GC-MS analytical workflow.

Method 3: UV-Visible Spectrophotometry

This method is a rapid, simple, and cost-effective technique for quantifying this compound in pure form or in simple matrices where interfering substances are absent. Its primary limitation is a lack of specificity compared to chromatographic methods.

Principle of Operation

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at the wavelength of maximum absorbance (λmax), its concentration can be determined by comparison to a calibration curve prepared from pure standards.[15]

Experimental Protocol

Instrumentation & Consumables:

  • Double-beam UV-Visible Spectrophotometer.

  • Matched 1 cm quartz cuvettes.

  • Analytical balance, volumetric flasks, pipettes.

  • Spectroscopic grade Ethanol or Methanol.

  • This compound analytical standard.

Methodology:

  • Determine λmax:

    • Prepare a ~10 µg/mL solution of the standard in Ethanol.

    • Scan the solution from 400 nm to 200 nm against an Ethanol blank.

    • Identify the wavelength of maximum absorbance (λmax), expected to be around 245-255 nm.[15]

  • Prepare Calibration Standards:

    • Prepare a 100 µg/mL stock solution of the standard in Ethanol.

    • From the stock, prepare a series of standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) in 10 mL volumetric flasks, diluting with Ethanol.

  • Construct Calibration Curve:

    • Set the spectrophotometer to λmax.

    • Zero the instrument using an Ethanol blank.

    • Measure the absorbance of each calibration standard in triplicate.

    • Plot the average absorbance versus concentration. The resulting graph should be linear with an r² ≥ 0.998.

  • Sample Preparation & Analysis:

    • Prepare a sample solution in Ethanol with an expected concentration falling within the calibration range (e.g., ~8 µg/mL).

    • Measure its absorbance and determine the concentration from the calibration curve's linear regression equation (y = mx + c, where y is absorbance and x is concentration).

Validation Protocol & Data Analysis
  • Specificity: This is the critical validation parameter. The method's specificity can be inferred by analyzing a placebo or sample matrix. A negligible absorbance reading for the blank indicates the method may be suitable. If interferences are present, this method is not appropriate.

  • Linearity, Accuracy, Precision: Follow the same principles as for HPLC, using absorbance values instead of peak areas.

cluster_UV UV-Vis Spectrophotometry Workflow Scan Determine λmax via Wavelength Scan Cal Prepare & Measure Calibration Standards Scan->Cal Plot Plot Absorbance vs. Conc. (Beer's Law Plot) Cal->Plot Calc Calculate Concentration from Regression Line Plot->Calc Sample Prepare & Measure Sample Absorbance Sample->Calc

Figure 4: Protocol for quantification using UV-Visible spectrophotometry.

Summary of Method Performance

The choice of analytical method depends on the specific application, required sensitivity, and available instrumentation. The following table provides a comparative summary of the expected performance characteristics for the described methods.

ParameterHPLC-UVGC-MS (SIM Mode)UV-Visible Spectrophotometry
Specificity High (based on retention time & UV spectrum)Very High (based on retention time & mass spectrum)Low (prone to interference from UV-absorbing impurities)
Typical LOQ ~0.5 µg/mL~0.1 µg/mL~1 µg/mL
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.998
Precision (%RSD) ≤ 2.0%≤ 5.0%≤ 2.0%
Primary Use Case Routine QC, purity/assay testing, stability studiesImpurity identification, trace analysis, confirmationRapid quantification of pure substance or simple mixtures

Conclusion

This application note provides three distinct, validated methodologies for the quantification of this compound.

  • HPLC-UV stands as the most versatile and robust method for routine quality control, offering an excellent balance of specificity, precision, and accuracy.

  • GC-MS provides the highest level of confidence for identity confirmation and is superior for trace-level quantification, making it ideal for impurity profiling or environmental analysis.

  • UV-Visible Spectrophotometry serves as a valuable tool for rapid, high-throughput analysis where the sample matrix is simple and free of interfering substances.

Each protocol is grounded in the principles of the ICH Q2(R1) guideline, ensuring that the generated data is reliable, reproducible, and suitable for regulatory scrutiny. The selection of the appropriate method should be based on a thorough evaluation of the analytical requirements, including the sample matrix, required sensitivity, and the need for structural confirmation.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
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  • Title: Q2(R1)
  • Title: Guidance for the validation of pharmaceutical quality control analytical methods Source: GOV.UK URL:[Link]
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  • Title: Structural, Spectroscopic (UV-Vis and IR), and Quantum Chemical Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone Source: Physical Chemistry Research URL:[Link]
  • Title: Method 8131 Aniline and Selected Derivatives by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS Source: Royal Society of Chemistry URL:[Link]
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Application Notes and Protocols for the Chromatographic Analysis of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aniline and its derivatives are a cornerstone class of chemicals, indispensable as intermediates in the synthesis of a vast array of products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1] However, their utility is shadowed by their potential toxicity, with many being classified as suspected carcinogens or potential genotoxic impurities (PGIs).[1][2] This toxicological profile necessitates stringent control and monitoring of their presence in pharmaceutical products, environmental samples, and industrial wastewater.[3][4] Consequently, the development of robust, sensitive, and reliable analytical methods for the detection and quantification of these compounds is of paramount importance for both quality control and regulatory compliance.[3][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and step-by-step protocols for the analysis of aniline derivatives using two of the most powerful and widely adopted chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Dichotomy of Analysis: HPLC vs. GC

The choice between HPLC and GC for the analysis of aniline derivatives is not arbitrary; it is dictated by the physicochemical properties of the analytes and the specific requirements of the analysis.

  • High-Performance Liquid Chromatography (HPLC) is exceptionally versatile and is often the method of choice for polar and thermolabile compounds, a category into which many aniline derivatives fall.[1][2] Its primary advantage lies in its ability to analyze these compounds directly, often without the need for chemical modification (derivatization).[2] Reversed-phase HPLC (RP-HPLC) is the most common modality, offering excellent separation capabilities based on the hydrophobicity of the analytes.[3][6]

  • Gas Chromatography (GC) , on the other hand, is a powerhouse for the analysis of volatile and semi-volatile compounds.[7] While direct injection of some aniline derivatives is possible, their inherent polarity can lead to poor chromatographic performance, such as peak tailing.[8] To overcome this, derivatization is often employed to increase volatility and thermal stability, thereby improving peak shape and sensitivity.[8][9] GC, particularly when coupled with a mass spectrometer (GC-MS), provides exceptional sensitivity and specificity.[7][10]

This guide will delve into the intricacies of both techniques, providing the foundational knowledge and practical protocols necessary to develop and validate robust analytical methods for aniline derivatives.

Part 1: High-Performance Liquid Chromatography (HPLC) Methods

Application Note: HPLC for the Analysis of Substituted Anilines

HPLC is a highly versatile and widely utilized technique for the separation and quantification of a broad spectrum of substituted anilines.[1] Its applicability to polar and thermally unstable compounds makes it an excellent alternative to GC, frequently circumventing the need for complex derivatization procedures.[1][2]

The Principle of Reversed-Phase Separation

The workhorse of aniline analysis by HPLC is the reversed-phase (RP) mode.[6] In RP-HPLC, the stationary phase is nonpolar (e.g., C18, C8), while the mobile phase is a more polar mixture, typically consisting of water and an organic modifier like acetonitrile or methanol.[6] The separation mechanism hinges on the differential partitioning of the aniline derivatives between these two phases. More hydrophobic (less polar) derivatives will exhibit a stronger affinity for the nonpolar stationary phase and will thus be retained longer on the column, eluting later than their more polar counterparts.[6] The composition of the mobile phase, particularly the ratio of organic modifier to water and the pH, is a critical parameter that can be fine-tuned to achieve optimal separation.[6]

Detection Strategies

The aromatic nature of aniline derivatives, conferred by the phenyl group, makes them strong chromophores, meaning they readily absorb ultraviolet (UV) light.[1] This property makes UV detection, particularly with a Photodiode Array (PDA) detector, a straightforward and effective means of detection.[3] For applications demanding higher sensitivity and specificity, such as the analysis of trace-level genotoxic impurities or complex sample matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard.[1] This powerful combination provides definitive identification and quantification even at very low concentrations.[1]

Detailed Protocol: Isocratic RP-HPLC Method for Aniline and its Derivatives

This protocol provides a general framework for the simultaneous analysis of aniline and several of its derivatives. It is intended as a starting point, and optimization of specific parameters may be necessary depending on the specific analytes and the sample matrix.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.[6]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.[3][11]

  • Mobile Phase:

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Buffer (Optional): For pH control, a buffer such as phosphate or acetate can be incorporated into the aqueous portion of the mobile phase.

  • Standards: Reference standards of aniline and the derivatives of interest.

  • Sample Diluent: A mixture of water and acetonitrile, similar in composition to the mobile phase.

2. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for a wide range of aniline derivatives based on hydrophobicity.
Mobile Phase Isocratic: 45% Acetonitrile / 55% WaterA simple starting point for separation. The ratio can be adjusted to optimize resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 200 nm or 254 nmAniline and its derivatives exhibit strong UV absorbance at these wavelengths.[3][11]
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration and sensitivity requirements.

3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of each reference standard and dissolve in the sample diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: The sample preparation method will vary depending on the matrix. For aqueous samples, simple filtration may be sufficient. For more complex matrices, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analytes.[12][13]

4. Analysis and Data Processing

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.

  • Quantify the concentration of each aniline derivative in the samples using the calibration curve.

5. Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH guidelines.[14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]

  • Accuracy: The closeness of the test results to the true value.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standards Stock Stock Solution Standard->Stock Sample Sample Matrix Extracted Extracted/Filtered Sample Sample->Extracted Working Working Standards Stock->Working Autosampler Autosampler Injection Working->Autosampler Inject Extracted->Autosampler Inject Column C18 Column Separation Autosampler->Column Detector UV/PDA Detection Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Data Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of aniline derivatives.

Part 2: Gas Chromatography (GC) Methods

Application Note: GC-MS for Trace Level Analysis of Aniline Derivatives

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is an exceptionally powerful technique for the analysis of aniline derivatives, offering high sensitivity and selectivity.[10] It is the method of choice for volatile and semi-volatile anilines and is widely used in environmental monitoring.[17][18]

The Challenge of Polarity and the Solution of Derivatization

Direct analysis of underivatized anilines by GC can be challenging. The primary amine functional group is polar, which can lead to undesirable interactions with the stationary phase, resulting in poor peak shapes (tailing) and potential adsorption on the column.[8] To mitigate these issues, a derivatization step is often employed.[8][9] Derivatization involves a chemical reaction that modifies the amine group to create a derivative that is:

  • Less Polar: Reducing interactions with the stationary phase and improving peak symmetry.[8]

  • More Volatile: Allowing for analysis at lower temperatures.[8]

  • More Thermally Stable: Preventing degradation in the hot GC inlet and column.[8]

Common derivatization techniques include acylation, for example, with acetic anhydride or trifluoroacetic anhydride (TFAA).[8][19] The use of halogenated derivatizing agents like TFAA has the added benefit of creating derivatives that are highly responsive to an Electron Capture Detector (ECD), enabling extremely low detection limits.[8]

Sample Introduction Techniques

For the analysis of volatile aniline derivatives in solid or liquid matrices, headspace (HS) sampling is a highly effective technique.[20][21] HS-GC-MS involves heating the sample in a sealed vial to partition the volatile analytes into the headspace gas, which is then injected into the GC.[22] This technique minimizes matrix effects and is ideal for screening and quantification.[23] For less volatile derivatives, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are common sample preparation methods.[12][24]

Detailed Protocol: GC-MS Analysis of Halogenated Anilines with Derivatization

This protocol outlines a general procedure for the analysis of halogenated anilines in an aqueous matrix using GC-MS, incorporating a derivatization step.

1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph equipped with a split/splitless inlet, a capillary column, and a mass selective detector (MSD).

  • Column: A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium (high purity).

  • Derivatizing Agent: Heptafluorobutyric anhydride (HFBA) or Trifluoroacetic anhydride (TFAA).

  • Extraction Solvent: Dichloromethane (DCM) or other suitable organic solvent.

  • Drying Agent: Anhydrous sodium sulfate.

  • Standards: Reference standards of the halogenated anilines of interest.

2. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • Extraction:

    • To 100 mL of the aqueous sample in a separatory funnel, add 10 M NaOH solution dropwise to adjust the pH to >11.[10]

    • Add 30 mL of DCM to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel.[10]

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer into a flask containing anhydrous sodium sulfate.[10]

    • Repeat the extraction twice more with fresh 30 mL portions of DCM, combining the organic extracts.

    • Gently swirl the combined extract over the sodium sulfate to remove residual water.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.[10]

  • Derivatization:

    • Transfer the 1 mL extract to a clean vial.

    • Add 50 µL of the derivatizing agent (e.g., HFBA).[10]

    • Cap the vial and heat at 70°C for 30 minutes.[10]

    • Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[10]

3. GC-MS Conditions

ParameterConditionRationale
Inlet Temperature 250°CEnsures rapid volatilization of the derivatized analytes.
Injection Mode Splitless (1 µL injection)Maximizes the transfer of analyte onto the column for trace analysis.
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A typical temperature program to separate a range of halogenated anilines.
Carrier Gas Helium at 1.0 mL/min (constant flow)Provides good chromatographic efficiency.
MS Transfer Line 280°CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for compound identification.
Scan Range m/z 50-400Covers the expected mass range of the derivatized analytes and their fragments.

4. Data Analysis

  • Identification: Identify the derivatized aniline peaks in the total ion chromatogram (TIC) by their retention times and by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantification: For quantitative analysis, operate the MS in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Create a calibration curve using the derivatized standards and quantify the analytes in the samples.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction Sample->LLE Derivatization Derivatization LLE->Derivatization Concentration Concentration & Reconstitution Derivatization->Concentration Injection GC Injection Concentration->Injection Analyze Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC Generate Data MassSpectra Mass Spectra Identification TIC->MassSpectra Quantification Quantification (SIM) MassSpectra->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of aniline derivatives.

Comparative Data Summary

The following tables provide a summary of typical chromatographic data for various aniline derivatives using both HPLC and GC-MS. These values are illustrative and may vary depending on the specific instrumentation and conditions used.

Table 1: HPLC Performance Data for Aniline Derivatives
CompoundRetention Time (min)ColumnMobile PhaseDetection Wavelength (nm)
Aniline4.9C1870% Acetonitrile / 30% Water190
N-methylaniline5.8C1870% Acetonitrile / 30% Water190
2-Fluoroaniline8.5---
3-Fluoroaniline8.7---
4-Fluoroaniline8.9---
2-Chloroaniline10.2---
3-Chloroaniline10.5---
Data sourced from multiple references for illustrative purposes.[10][16]
Table 2: GC-MS Performance Data for Halogenated Anilines
CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
2-Fluoroaniline8.511184, 63
3-Fluoroaniline8.711184, 63
4-Fluoroaniline8.911184, 63
2-Chloroaniline10.2127/12992, 65
3-Chloroaniline10.5127/12992, 65
2,4-Dichloroaniline13.1161/163/165126, 90
3,4-Dichloroaniline13.6161/163/165126, 90
Data is illustrative and based on typical GC-MS analysis of halogenated anilines.[10]

Conclusion

The selection of an appropriate analytical technique for the determination of aniline derivatives is a critical decision that hinges on the specific properties of the analytes, the sample matrix, and the required sensitivity and selectivity of the method. HPLC, with its versatility for polar and thermolabile compounds, offers a direct and robust approach, particularly when coupled with UV or MS detection.[1] Conversely, GC-MS provides unparalleled sensitivity and specificity for volatile and semi-volatile derivatives, with derivatization serving as a powerful tool to enhance chromatographic performance.[8][10]

The protocols and data presented in this guide provide a solid foundation for developing and validating analytical methods for this important class of compounds. By understanding the principles behind each technique and carefully optimizing the experimental parameters, researchers and scientists can ensure the generation of accurate, reliable, and defensible data for quality control, regulatory submission, and environmental monitoring.

References

  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives.
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  • ResearchGate. (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
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The Strategic Role of 5-Chloro-2,4-dimethoxyaniline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 5-Chloro-2,4-dimethoxyaniline, a substituted aniline, has emerged as a crucial building block in the synthesis of a variety of bioactive molecules. Its utility extends beyond that of a simple scaffold; the specific arrangement of its chloro and dimethoxy substituents provides a unique electronic and steric profile that medicinal chemists can leverage to fine-tune the pharmacological properties of target compounds. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors, and offers detailed protocols for its use in key synthetic transformations.

The presence of both electron-donating (dimethoxy) and electron-withdrawing (chloro) groups on the aniline ring influences its reactivity and the properties of the resulting derivatives.[1][2] This substitution pattern can impact factors such as pKa, lipophilicity, and metabolic stability, all of which are critical considerations in drug design.[3][4] Furthermore, the aniline functional group itself is a well-established pharmacophore, particularly in the realm of kinase inhibitors, where it often participates in crucial hydrogen bonding interactions within the ATP-binding site of the enzyme.[5]

Application Focus: Synthesis of Kinase Inhibitors

A significant application of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of kinase inhibitors.[6][7] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies.[6]

One notable example is the synthesis of compounds targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[9] The 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold has been identified as a potent inhibitor of VEGFR-2, and this compound can serve as a precursor to introduce the crucial substituted aniline moiety.[9]

The Rationale Behind the 5-Chloro-2,4-dimethoxy Substitution Pattern

The choice of the 5-chloro-2,4-dimethoxy substitution pattern is not arbitrary. Structure-activity relationship (SAR) studies of various kinase inhibitors have provided insights into how such substitutions can influence biological activity.[3][4]

  • The Chloro Group: The presence of a chlorine atom can enhance binding affinity through halogen bonding, a non-covalent interaction between the halogen and a Lewis basic site on the protein. It can also modulate the compound's lipophilicity and metabolic stability.[1][2]

  • The Dimethoxy Groups: The two methoxy groups are hydrogen bond acceptors and can also influence the compound's solubility and electronic properties. Their positions on the ring can direct the regioselectivity of subsequent reactions.[1][2]

This specific combination of substituents provides a platform for generating derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These are representative procedures based on established synthetic strategies in medicinal chemistry.

Protocol 1: Synthesis of a Substituted Urea Intermediate

This protocol describes the synthesis of a urea derivative from this compound, a common step in the construction of various heterocyclic scaffolds.

Reaction Scheme:

G A This compound C Substituted Urea Derivative A->C B Aryl Isocyanate B->C reagents Anhydrous Solvent (e.g., Dichloromethane) reagents->C

A representative reaction for urea formation.

Materials:

  • This compound

  • Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the aniline in anhydrous dichloromethane (approximately 10 mL per gram of aniline).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the aryl isocyanate (1.05 equivalents) to the stirred solution. The addition can be done neat or as a solution in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by filtration, wash with cold DCM, and dry under vacuum to yield the desired substituted urea derivative.

Causality and Insights: This reaction is a straightforward and high-yielding method for forming a urea linkage. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the isocyanate. The reaction is typically exothermic, so slow addition of the isocyanate at a low temperature is recommended for safety and to minimize side reactions.

Protocol 2: Buchwald-Hartwig Amination for N-Arylation

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide, a fundamental transformation in the synthesis of many kinase inhibitors.[10]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, aryl halide, Pd catalyst, ligand, and base to a dry flask under inert atmosphere. B Add anhydrous solvent (e.g., toluene or dioxane). A->B C Heat the reaction mixture (typically 80-120 °C). B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool to room temperature and dilute with an organic solvent. D->E F Filter through Celite to remove catalyst. E->F G Wash with water and brine. F->G H Dry organic layer and concentrate. G->H I Purify by column chromatography. H->I

General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromopyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like G3-XPhos)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.5 equivalents) to an oven-dried Schlenk flask or sealed tube.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) via syringe.

  • Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Causality and Insights: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For an electron-rich aniline like this compound, a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often effective. The choice of base is also critical, with sodium tert-butoxide being a common choice for many systems. The reaction must be performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.

Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₁₀ClNO₂[11]
Molecular Weight 187.62 g/mol [11]
Appearance Off-white to tan crystalline powder[12]
CAS Number 97-50-7[11]
Melting Point 89-92 °C
Boiling Point 314.9±22.0 °C at 760 mmHg

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern allows for the synthesis of complex molecules with tailored pharmacological profiles. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own drug discovery efforts. As our understanding of structure-activity relationships continues to evolve, we can expect that this compound and its derivatives will continue to play a significant role in the development of new and improved therapeutics, particularly in the field of kinase inhibition.

References

  • MySkinRecipes. This compound. [Link]
  • PubChem. This compound. [Link]
  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
  • PMC - NIH. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. [Link]
  • PubChem. This compound. [Link]
  • PMC - NIH. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. [Link]
  • YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
  • PMC - NIH.
  • Fiveable.
  • Drug Design Org.
  • MDPI.
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
  • PubMed.
  • RSC Publishing. Kinases Home. [Link]
  • ResearchGate. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
  • University of Toyama.
  • Google Patents. Preparation method of 4-chloro-2, 5-dimethoxyaniline.
  • PubMed. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. [Link]

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Application Note: A Detailed Protocol for the Diazotization of 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The diazotization of primary aromatic amines is a cornerstone transformation in synthetic organic chemistry, yielding highly versatile aryl diazonium salt intermediates.[1][2] 5-Chloro-2,4-dimethoxyaniline is an important precursor, particularly in the synthesis of azo dyes and various pharmaceutical compounds.[3][4][5] Its diazonium salt derivative serves as a reactive electrophile, enabling the introduction of a wide array of functional groups onto the aromatic ring through subsequent reactions like Sandmeyer, Schiemann, or azo coupling.[2][6]

This document provides a comprehensive, field-proven protocol for the diazotization of this compound. It is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations necessary for a successful and safe execution. The inherent instability of diazonium salts necessitates a protocol that is both robust and self-validating through careful control of reaction parameters.[7][8][9]

The Chemistry of Diazotization: Mechanism and Rationale

The conversion of a primary aromatic amine to a diazonium salt involves its reaction with nitrous acid (HNO₂).[10] Because nitrous acid is unstable, it is generated in situ by reacting a stable salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[1][11][12]

The mechanism proceeds through several key steps:

  • Formation of the Electrophile: The mineral acid protonates the sodium nitrite to generate nitrous acid. A second protonation event on the hydroxyl group of nitrous acid, followed by the loss of a water molecule, yields the highly electrophilic nitrosonium ion (N≡O⁺).[10][13]

  • N-Nitrosation: The lone pair of electrons on the primary amine of this compound performs a nucleophilic attack on the nitrosonium ion, forming an N-N bond.

  • Proton Transfer & Tautomerization: A series of proton transfers results in the formation of a diazohydroxide intermediate.

  • Dehydration: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The subsequent elimination of water generates the resonance-stabilized aryl diazonium ion.[10]

The entire process is critically dependent on low temperatures (0–5 °C) to prevent the premature decomposition of the diazonium salt, which would otherwise hydrolyze to form a phenol and release nitrogen gas.[12][14]

Diazotization_Mechanism Fig. 1: Reaction Mechanism of Diazotization cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazonium Salt Formation NaNO2 NaNO₂ + 2 HCl HNO2 HNO₂ + NaCl + H₂O NaNO2->HNO2 In situ generation NO_plus N≡O⁺ (Nitrosonium ion) + H₂O + Cl⁻ HNO2->NO_plus Protonation & Dehydration Amine This compound (Ar-NH₂) NNitrosamine N-Nitrosamine (Ar-NH-N=O) Amine->NNitrosamine + N≡O⁺ Diazohydroxide Diazohydroxide (Ar-N=N-OH) NNitrosamine->Diazohydroxide Tautomerization Diazonium Aryl Diazonium Ion (Ar-N₂⁺) Diazohydroxide->Diazonium Protonation & -H₂O

Fig. 1: Reaction Mechanism of Diazotization

Safety Imperatives: Handling Diazonium Compounds

WARNING: Aryl diazonium salts are high-energy compounds. In their solid, dry state, they are often friction- and shock-sensitive and can decompose violently.[7][8][15] Adherence to the following safety protocols is mandatory.

  • In Situ Use: Never attempt to isolate the diazonium salt unless you are following a specific protocol for preparing stabilized salts (e.g., tetrafluoroborates) and are equipped with the necessary safety shields and knowledge.[9][11] The protocol described herein is for the in situ generation and immediate consumption of the diazonium salt solution.

  • Strict Temperature Control: The reaction must be maintained between 0 °C and 5 °C at all times. Temperatures above this range lead to rapid decomposition, which can cause pressure buildup from nitrogen gas evolution and the formation of undesirable byproducts.[7][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves. The reaction should be conducted inside a certified chemical fume hood.

  • Reagent Handling: Sodium nitrite is toxic if ingested and is a strong oxidizer.[16][17] Concentrated hydrochloric acid is highly corrosive. Handle both with extreme care.

  • Quenching: Have a quenching agent, such as a cold aqueous solution of sulfamic acid or urea, readily available to destroy excess nitrous acid at the end of the reaction.[9]

Detailed Experimental Protocol

This protocol details the diazotization of this compound for subsequent use in a coupling reaction.

Materials and Equipment

Reagents:

  • This compound (C₈H₁₀ClNO₂)[18]

  • Concentrated Hydrochloric Acid (~37%)

  • Sodium Nitrite (NaNO₂)

  • Sulfamic Acid (H₃NSO₃) or Urea (CH₄N₂O)

  • Starch-iodide indicator paper

  • Distilled Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer (-10 to 100 °C range)

  • Dropping funnel

  • Ice-salt bath

  • Beakers and graduated cylinders

Quantitative Data

The following table provides reagent quantities for a representative 50 mmol scale reaction. Adjust quantities proportionally for different scales.

ReagentMolar Mass ( g/mol )MolesQuantityMolar Equiv.
This compound187.62[18][19]0.0509.38 g1.0
Concentrated HCl (~12 M)36.46~0.15~12.5 mL~3.0
Sodium Nitrite69.000.0523.59 g1.04
Distilled Water (for Amine)18.02-50 mL-
Distilled Water (for Nitrite)18.02-20 mL-
Step-by-Step Procedure
  • Preparation of the Amine Hydrochloride Suspension:

    • To a 250 mL three-neck flask equipped with a magnetic stir bar, add 9.38 g (0.050 mol) of this compound.[19]

    • In the fume hood, add 50 mL of distilled water, followed by the slow addition of 12.5 mL of concentrated hydrochloric acid while stirring. The amine will dissolve to form its hydrochloride salt, which may then precipitate as a fine slurry. This is normal. The formation of the salt is crucial for its solubility in the aqueous medium.[20]

    • Place the flask in an ice-salt bath and begin vigorous stirring. Cool the suspension to 0 °C. Ensure the thermometer bulb is submerged in the liquid, not just the ice bath.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve 3.59 g (0.052 mol) of sodium nitrite in 20 mL of cold distilled water. A slight molar excess of nitrite ensures complete reaction.

  • The Diazotization Reaction:

    • Once the amine suspension is stable at 0-2 °C, transfer the sodium nitrite solution to a dropping funnel positioned over the central neck of the flask.

    • Add the sodium nitrite solution dropwise to the rapidly stirring amine suspension over 20-30 minutes. The rate of addition is the most critical parameter for controlling the temperature. Ensure the internal temperature never exceeds 5 °C .[7][8]

    • As the reaction proceeds, the solid amine hydrochloride will gradually dissolve, resulting in a clear or slightly yellow solution of the diazonium salt.

  • Monitoring for Completion:

    • After approximately 90% of the nitrite solution has been added, begin testing for an excess of nitrous acid.

    • To do this, dip a clean glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate formation of a dark blue-black color indicates the presence of nitrous acid and that the reaction is complete.

    • Continue adding the remaining nitrite solution until a positive test is maintained for 2-3 minutes after the last addition. This ensures all the primary amine has reacted.

  • Quenching Excess Nitrous Acid:

    • Once the reaction is complete, it is vital to destroy the excess nitrous acid to prevent unwanted side reactions in subsequent steps.

    • Add a small amount of solid sulfamic acid or urea (approx. 0.1-0.2 g) to the stirred solution. Nitrogen gas will evolve.

    • Continue adding the quenching agent in small portions until the reaction mixture no longer gives a positive test on starch-iodide paper.

  • Immediate Use:

    • The resulting solution contains 5-chloro-2,4-dimethoxybenzenediazonium chloride and is now ready for the next synthetic step (e.g., azo coupling, Sandmeyer reaction). It must be used immediately and kept cold. [11]

Workflow start Start prep_amine 1. Prepare Amine Slurry (Amine + H₂O + HCl) start->prep_amine cool_amine 2. Cool Amine Slurry to 0-5 °C in Ice-Salt Bath prep_amine->cool_amine diazotize 4. Add NaNO₂ Solution Dropwise (Maintain Temp < 5 °C) cool_amine->diazotize prep_nitrite 3. Prepare Aqueous NaNO₂ Solution prep_nitrite->diazotize monitor 5. Monitor with Starch-Iodide Paper diazotize->monitor check_complete Reaction Complete? monitor->check_complete check_complete->diazotize No, Continue Add'n quench 6. Quench Excess HNO₂ with Sulfamic Acid check_complete->quench Yes ready 7. Cold Diazonium Salt Solution (Use Immediately) quench->ready end End ready->end

Fig. 2: Experimental Workflow for Diazotization

Concluding Remarks for the Practicing Scientist

The protocol outlined provides a reliable method for the preparation of 5-chloro-2,4-dimethoxybenzenediazonium chloride. The success of this procedure hinges on meticulous temperature control and an understanding of the reactive nature of the intermediates and final product. The diazonium salt solution, when prepared correctly, is a powerful tool for the synthesis of a diverse range of aromatic compounds. Always prioritize safety and adhere strictly to the procedural controls.

References

  • BYJU'S. (n.d.). Diazonium Salts Preparation.
  • Quora. (2017). How is diazonium salt prepared from Aniline?
  • Unacademy. (n.d.). Preparation of Diazonium salts.
  • CK-12 Foundation. (n.d.). How is Benzene Diazonium Chloride prepared through Diazotisation reaction?
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
  • ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts.
  • Clark, J. (n.d.). making diazonium salts from phenylamine (aniline). Chemguide.
  • Huisgen, R., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • TradeIndia. (n.d.). This compound - Analytical Standard.
  • New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet.
  • Chemtrade. (2023). Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet.
  • International Labour Organization. (2021). ICSC 1120 - SODIUM NITRITE.
  • Google Patents. (n.d.). CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Hema Dyechem Private Limited. (n.d.). 5 Chloro 2, 4 Dimethoxy Aniline.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • Allen Overseas. (n.d.). Diazonium Salts | Reactions, Properties, Advantages & Uses.
  • UPB Scientific Bulletin. (n.d.). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES.
  • The Organic Chemistry Tutor. (2019). converting anilines to diazoniums ions. YouTube.
  • Organic Syntheses. (n.d.). Procedure.
  • PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation.
  • Google Patents. (n.d.). CN105873900A - Method for diazotizing 2,5-dichloroaniline.

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large-scale synthesis of 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scalable Synthesis of 5-Chloro-2,4-dimethoxyaniline

Abstract

This document provides a comprehensive guide for the (CAS No. 97-50-7), a critical intermediate in the manufacturing of specialty chemicals, most notably as a precursor for azo dyes and pigments.[1][2] We present a detailed, field-proven protocol centered on the catalytic hydrogenation of 5-Chloro-2,4-dimethoxynitrobenzene. The narrative emphasizes the rationale behind procedural choices, robust safety protocols, and in-process controls to ensure a high-yield, high-purity, and reproducible manufacturing process suitable for industrial application.

Introduction and Strategic Overview

This compound is a substituted aniline characterized by its off-white to light pinkish crystalline powder form.[3] Its primary industrial application is as a diazo component, for instance, in producing Naphthol AS-ITR dyes.[3] The successful large-scale production of this compound hinges on a synthesis strategy that is not only efficient and high-yielding but also economically viable and environmentally responsible.

While several reduction methods exist for converting nitroarenes to anilines, catalytic hydrogenation stands out for industrial-scale operations. Compared to chemical reduction methods like using iron powder or sodium sulfide, catalytic hydrogenation offers superior product purity, higher yields, and a significantly reduced environmental footprint due to cleaner reaction profiles and fewer by-products.[4][5] This guide will focus exclusively on a robust catalytic hydrogenation protocol.

The core of our strategy is the reduction of the nitro precursor, 5-Chloro-2,4-dimethoxynitrobenzene, using a supported noble metal catalyst under a hydrogen atmosphere. This process is illustrated in the reaction mechanism below.

Reaction Mechanism

Reaction_Mechanism start 5-Chloro-2,4-dimethoxynitrobenzene product This compound start->product Reduction of Nitro Group catalyst H₂ Gas Pd/C or Pt/C Catalyst Solvent (e.g., Methanol)

Caption: Reduction of 5-Chloro-2,4-dimethoxynitrobenzene to the target aniline.

Large-Scale Synthesis Protocol

This protocol is designed for a multi-kilogram scale synthesis in a suitable high-pressure reactor (autoclave). All operations must be conducted by trained personnel adhering to strict safety standards.

Materials and Equipment
Category Item Grade/Specification Justification
Reactants 5-Chloro-2,4-dimethoxynitrobenzene>99% PurityHigh-purity starting material is crucial for minimizing downstream purification efforts.
Hydrogen (H₂) GasHigh Purity (≥99.9%)Impurities in hydrogen can poison the catalyst and lead to incomplete reactions.
Catalyst 5% Palladium on Carbon (Pd/C)50% Water Wet PasteThe wet paste form significantly mitigates the risk of dust explosion as dry Pd/C is pyrophoric.
Solvent Methanol (MeOH)AnhydrousMethanol is an excellent solvent for both the reactant and product, and is easily removed post-reaction.[6]
Equipment High-Pressure Reactor (Autoclave)Hastelloy or Stainless Steel, with cooling/heating jacket and agitatorRequired to safely handle pressurized hydrogen and manage the exothermic reaction temperature.
Pressure Filtration Systeme.g., Nutsche Filter DryerFor safe, enclosed removal of the pyrophoric catalyst from the reaction mixture under an inert atmosphere.
Crystallization VesselGlass-lined or Stainless Steel, with jacket and agitatorFor controlled cooling to maximize crystal yield and purity.
Vacuum Drying OvenTo efficiently remove residual solvent from the final product without thermal degradation.
Detailed Step-by-Step Methodology

A. Reactor Preparation and Charging

  • Inerting the Reactor: Ensure the autoclave is clean and dry. Purge the vessel three times with nitrogen gas to remove all oxygen.

  • Solvent Charge: Charge the reactor with methanol (approx. 8-10 volumes relative to the starting material, e.g., 850 L for 100 kg).[6]

  • Reactant Charge: Add the 5-Chloro-2,4-dimethoxynitrobenzene (1.0 eq) to the reactor. Begin agitation to ensure dissolution.

  • Catalyst Slurry: In a separate, inerted vessel, prepare a slurry of the 5% Pd/C catalyst (0.1-3% by weight of the nitro-compound) in a small amount of methanol.[6] This step must be performed carefully to avoid catalyst ignition.

  • Catalyst Charge: Transfer the catalyst slurry into the reactor. Seal the reactor immediately.

B. Hydrogenation Reaction

  • Purging: Purge the reactor headspace three times with nitrogen, followed by three purges with hydrogen gas to ensure an oxygen-free environment.

  • Pressurization: Pressurize the reactor with hydrogen to the target pressure (e.g., 0.3 to 1.0 MPa).[6]

  • Heating: Begin heating the reaction mixture to the target temperature (70-80 °C).[6] The hydrogenation is exothermic; use the cooling jacket to maintain a stable internal temperature.

  • Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. For in-process checks, a sample can be carefully taken and analyzed by HPLC to confirm the disappearance of the starting material. The typical reaction time is 2-3 hours.[4]

C. Product Isolation and Purification

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to 40-50 °C. Carefully vent the excess hydrogen and purge the system three times with nitrogen.

  • Catalyst Filtration: Transfer the hot reaction mixture through the pressure filtration system to remove the Pd/C catalyst. Crucially, this must be done under a nitrogen atmosphere to prevent the catalyst from igniting upon contact with air. [2] The filter cake should be kept wet with solvent until it can be safely quenched.

  • Crystallization: Transfer the clear, catalyst-free filtrate to the crystallization vessel. Cool the solution slowly to 0-5 °C over several hours to induce crystallization.[4]

  • Isolation: Collect the precipitated crystals by filtration (e.g., using a centrifuge or filter press).

  • Washing: Wash the crystal cake with a small amount of cold methanol to remove soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is typically ≥95%.[4]

Overall Experimental Workflow

Workflow cluster_prep A. Reactor Preparation cluster_reaction B. Hydrogenation cluster_workup C. Isolation & Purification p1 Inert Autoclave (N₂) p2 Charge Methanol & Reactant p1->p2 p3 Charge Pd/C Catalyst Slurry p2->p3 r1 Purge (N₂ then H₂) p3->r1 r2 Pressurize (H₂) & Heat (70-80°C) r1->r2 r3 Monitor H₂ Uptake r2->r3 w1 Cool & Vent Reactor r3->w1 w2 Filter Catalyst (under N₂) w1->w2 w3 Crystallize by Cooling w2->w3 w4 Isolate & Wash Crystals w3->w4 w5 Vacuum Dry Product w4->w5 final_product final_product w5->final_product Final Product: This compound

Sources

Application Note & Protocol: A Validated Approach to the Laboratory Synthesis of 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthetic Rationale

5-Chloro-2,4-dimethoxyaniline is a substituted aniline derivative of significant interest in the synthesis of complex organic molecules, serving as a key intermediate in the development of dyes and pharmaceuticals.[1][2] Its specific substitution pattern, featuring electron-donating methoxy groups and a halogen, makes it a versatile building block. The primary challenge in its synthesis lies in achieving precise regiochemical control while maintaining the integrity of the sensitive amine functionality.

Direct chlorination of the parent 2,4-dimethoxyaniline, while conceptually simple, presents a significant risk of over-halogenation and the formation of undesired isomers due to the highly activated nature of the aromatic ring.[3] To circumvent these issues, this guide details a robust and highly reproducible protocol centered on the reduction of a nitro-aromatic precursor, 1-Chloro-2,4-dimethoxy-5-nitrobenzene . This strategy offers superior control and consistently high yields.

The chosen methodology is catalytic transfer hydrogenation , employing hydrazine hydrate as the hydrogen donor in the presence of an iron(III) chloride/activated carbon catalyst system. This approach is field-proven for its efficiency and represents a significant safety and operational advantage over methods requiring high-pressure gaseous hydrogen or stoichiometric metal reductants that generate voluminous waste streams.[4][5][6]

The Core Reaction: Mechanism and Causality

The conversion of the nitro group to a primary amine is achieved by reducing 1-Chloro-2,4-dimethoxy-5-nitrobenzene.

Reaction Scheme: C₈H₈ClNO₄ (1-Chloro-2,4-dimethoxy-5-nitrobenzene) + N₂H₄·H₂O (Hydrazine Hydrate) --[FeCl₃ / C, Methanol, Reflux]--> C₈H₁₀ClNO₂ (this compound) + N₂ + H₂O

The underlying mechanism involves the catalytic decomposition of hydrazine on the surface of the activated carbon, promoted by iron(III) chloride, to produce diimide (N₂H₂). This highly reactive species serves as the in-situ hydrogen source, which then reduces the aromatic nitro group through a series of intermediates (nitroso, hydroxylamine) to the final aniline product. This pathway is favored for its mild conditions, which preserve the chloro- and methoxy-substituents, and for its clean byproducts: nitrogen gas and water.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified quantities and conditions should reliably yield the target compound in high purity.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
1-Chloro-2,4-dimethoxy-5-nitrobenzene≥98%Commercial119-21-1
Hydrazine Hydrate (80% solution)ReagentCommercial7803-57-8
Iron(III) Chloride (Anhydrous)ReagentCommercial7705-08-0
Activated CarbonDecolorizingCommercial7440-44-0
Methanol (Anhydrous)ACS GradeCommercial67-56-1
Petroleum EtherACS GradeCommercial8032-32-4
Celite® (Diatomaceous Earth)N/ACommercial61790-53-2
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Initial Charge: To the flask, add 1-Chloro-2,4-dimethoxy-5-nitrobenzene (21.76 g, 0.1 mol), iron(III) chloride (2.1 g, ~10% wt), activated carbon (2.1 g, ~10% wt), and methanol (250 mL).[4]

  • Initiate Reflux: Begin stirring the mixture and heat it to a gentle reflux (approx. 65°C).

  • Hydrazine Addition: Once refluxing, add hydrazine hydrate (80% solution, 18.8 mL, ~0.3 mol) dropwise via the dropping funnel over a period of 30-45 minutes. Caution: The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® in a Büchner funnel to remove the catalyst and activated carbon. Wash the filter cake with a small amount of methanol (2 x 25 mL) to recover any adsorbed product.

  • Solvent Evaporation: Combine the filtrate and washings. Remove the methanol under reduced pressure using a rotary evaporator.

  • Product Isolation & Purification: The resulting residue is the crude product. Triturate this residue with petroleum ether (150 mL) to precipitate the product as a solid. Collect the solid by filtration, wash with a small amount of cold petroleum ether, and air dry.[4] The product should be an off-white crystalline solid.[7] For higher purity, recrystallization from an ethanol/water mixture may be performed.

Quantitative Data Summary

ParameterValueNotes
Starting Material 1-Chloro-2,4-dimethoxy-5-nitrobenzeneC₈H₈ClNO₄
Molecular Weight217.61 g/mol
Amount Used21.76 g (0.1 mol)1.0 equivalent
Reducing Agent Hydrazine Hydrate (80%)N₂H₄·H₂O
Amount Used~18.8 mL (~0.3 mol)~3.0 equivalents
Product This compoundC₈H₁₀ClNO₂
Molecular Weight187.62 g/mol [8]
Theoretical Yield18.76 g
Expected Yield16.9 - 17.8 g90-95%
Reaction Conditions
SolventMethanol (Anhydrous)~250 mL
Temperature~65°C (Reflux)
Reaction Time4-6 hours

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the entire laboratory procedure.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization Setup Assemble Flask, Condenser, Dropping Funnel in Fume Hood Charge Charge Flask with Nitro-Precursor, FeCl3, Carbon, and Methanol Setup->Charge Reflux Heat Mixture to Reflux (approx. 65°C) Charge->Reflux Start Stirring & Heating Add_Hydrazine Add Hydrazine Hydrate Dropwise (Exothermic Control) Reflux->Add_Hydrazine Monitor Maintain Reflux for 4-6h Monitor by TLC Add_Hydrazine->Monitor Cool Cool Reaction to RT Monitor->Cool Reaction Complete Filter Filter through Celite® to Remove Catalyst Cool->Filter Evaporate Evaporate Methanol (Rotary Evaporator) Filter->Evaporate Isolate Triturate with Petroleum Ether & Collect Solid Product Evaporate->Isolate Dry Air Dry Final Product Isolate->Dry Characterize Confirm Identity via: - Melting Point - NMR, IR, Mass Spec Dry->Characterize Final QC

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Management

Trustworthiness in chemical synthesis is intrinsically linked to safety. All operations must be conducted within a certified chemical fume hood.

  • This compound: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes serious skin and eye irritation.[9][10]

  • Hydrazine Hydrate: Acutely toxic, a suspected carcinogen, and corrosive. Avoid inhalation and skin contact at all costs.

  • Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical safety goggles, nitrile gloves, and a flame-resistant lab coat, is mandatory throughout the procedure.[11][12]

  • Waste Disposal: Dispose of all chemical waste, including the filtered catalyst and residual solvents, in accordance with institutional and local environmental regulations.[9][13]

References

  • PubChem. (n.d.). This compound | C8H10ClNO2 | CID 66807.
  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Google Patents. (n.d.). CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.
  • ResearchGate. (2015). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant.
  • TradeIndia. (n.d.). This compound - Analytical Standard at Best Price, High Purity 98%.
  • Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.

Sources

Application Notes and Protocols for the Safe Disposal of 5-Chloro-2,4-dimethoxyaniline Waste

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the safe handling, segregation, and disposal of waste containing 5-Chloro-2,4-dimethoxyaniline (CAS No. 97-50-7). Intended for researchers, scientists, and drug development professionals, these protocols are designed to ensure personnel safety, environmental protection, and regulatory compliance. The procedures outlined are grounded in an understanding of the compound's chemical properties and associated hazards, emphasizing waste stream segregation and proper containment for disposal by certified professionals.

Introduction: The Imperative for Specialized Disposal

This compound is a solid aromatic amine used as an intermediate in the synthesis of dyes and pharmaceuticals.[1] While stable under normal laboratory conditions, its chemical structure—a chlorinated and substituted aniline—confers significant biological and environmental hazards.[2][3] Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to long-term aquatic toxicity and pose risks to human health.[4]

The core principle of this guide is that all waste streams containing this compound must be treated as hazardous waste from the point of generation to final disposal. This necessitates a robust in-lab system of waste segregation, containment, and labeling, which forms the foundation of a safe and compliant laboratory environment.

Hazard Profile and Waste Classification

Understanding the specific hazards of this compound is fundamental to appreciating the causality behind these disposal protocols. The compound's hazard profile dictates its classification as a hazardous material, mandating its management under regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6]

Table 1: Hazard Profile and Regulatory Implications for this compound Waste

Hazard TypeGHS Classification & StatementsDescription of RiskImplication for Disposal
Acute Health Hazards Skin Irritation (Category 2, H315)[3][7] Serious Eye Irritation (Category 2, H319)[3][7] Respiratory Irritation (Category 3, H335)[3][7]Direct contact can cause irritation to the skin, eyes, and respiratory system. Inhalation of dust should be minimized.[2]All handling and disposal steps require appropriate Personal Protective Equipment (PPE). All contaminated materials (gloves, wipes) must be disposed of as hazardous waste.
Systemic Health Risks Potential for MethemoglobinemiaAromatic amines can be absorbed and cause methemoglobinemia, reducing the blood's oxygen-carrying capacity, which can lead to cyanosis, convulsions, and tachycardia.[2]This underscores the need to prevent exposure through ingestion, inhalation, or skin contact during handling and waste management.
Environmental Hazards H400: Very toxic to aquatic life[4] H411: Toxic to aquatic life with long lasting effectsRelease into the environment poses a significant and persistent threat to aquatic ecosystems.Drain disposal is strictly prohibited. All waste, including dilute aqueous solutions, must be collected for hazardous waste disposal.
Combustion Byproducts Not applicable for disposal, but relevant for fire safetyUpon heating or fire, may decompose to produce toxic and corrosive gases like hydrogen chloride, nitrogen oxides, and carbon monoxide.[2][3]Waste should be stored away from heat sources and incompatible materials, particularly strong oxidizers.[2][8]

Based on these characteristics, particularly its toxicity to aquatic life, any waste containing this compound must be classified as hazardous.[5]

The Core Principle: Rigorous Waste Stream Segregation

The cornerstone of safe and compliant chemical waste management is the segregation of different waste types at the point of generation. Mixing disparate waste streams can lead to dangerous chemical reactions, complicates disposal processes, and significantly increases disposal costs.[9][10] For halogenated compounds like this compound, separation from non-halogenated waste is critical, as disposal routes like fuel blending are not viable for halogenated streams.[10][11]

The following workflow diagram illustrates the decision-making process for segregating waste containing this compound.

G Diagram 1: Waste Segregation Workflow start Waste Generation (Contains this compound) is_solid Is the waste primarily solid or liquid? start->is_solid solid_waste Solid Waste (e.g., excess reagent, contaminated wipes, gloves, weigh paper) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions, contaminated solvents) is_solid->liquid_waste Liquid solid_container Collect in container labeled: 'SOLID HALOGENATED ORGANIC WASTE' solid_waste->solid_container end_node All containers must be sealed, stored in secondary containment, and await pickup by certified waste handlers. solid_container->end_node is_aqueous Is the solvent primarily aqueous or organic? liquid_waste->is_aqueous aqueous_waste Aqueous Solution is_aqueous->aqueous_waste Aqueous organic_waste Organic Solvent is_aqueous->organic_waste Organic aqueous_container Collect in container labeled: 'AQUEOUS HALOGENATED ORGANIC WASTE' aqueous_waste->aqueous_container aqueous_container->end_node organic_container Collect in container labeled: 'LIQUID HALOGENATED ORGANIC WASTE' organic_waste->organic_container organic_container->end_node

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-2,4-dimethoxyaniline (CAS No. 97-50-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we combine established scientific principles with field-proven insights to help you achieve the desired purity and yield for your downstream applications.

Introduction to this compound and Its Common Impurities

This compound is a solid, often appearing as an off-white, light pinkish, or brown crystalline powder[1][2][3]. It is a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals[4]. The purity of this compound is critical for the success of subsequent synthetic steps.

Crude this compound can contain a variety of impurities depending on the synthetic route. Common synthesis pathways involve the reduction of a nitro group, which can lead to several byproducts.

Common Impurities May Include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Positional isomers that may have formed during synthesis.

  • Oxidation and Polymerization Products: Aniline derivatives are susceptible to oxidation, leading to discoloration (yellow to brown).

  • Dehalogenation Products: In some reduction processes, the chlorine atom can be removed, leading to the formation of 2,4-dimethoxyaniline.

  • Residual Solvents: Solvents used in the synthesis and initial work-up.

Troubleshooting Guide for Purification

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue Probable Cause(s) Recommended Solution(s)
1. Product is highly colored (dark brown or black) Oxidation of the aniline. Presence of polymeric byproducts.- Treat a solution of the crude product with activated carbon before recrystallization. - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
2. Low yield after recrystallization - The chosen solvent is too good at dissolving the compound, even at low temperatures. - Too much solvent was used. - Cooling was too rapid, leading to the formation of fine crystals that pass through the filter paper.- Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for anilines include ethanol/water, methanol, and hexane mixtures[5][6]. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
3. Persistent impurities observed by TLC/HPLC Impurities have similar polarity to the product.- If impurities are less polar, consider recrystallization from a non-polar solvent like hexane. - If impurities are more polar, an ethanol/water mixture may be effective. - For impurities with very similar polarity, column chromatography is recommended. A common mobile phase is a mixture of hexane and ethyl acetate[5].
4. Oily product instead of solid crystals Presence of impurities that lower the melting point. Residual solvent.- Attempt to triturate the oil with a cold, non-polar solvent like hexane to induce crystallization. - If trituration fails, purify by column chromatography. - Ensure the product is thoroughly dried under vacuum to remove all residual solvent.
5. Product degrades on silica gel column Anilines can be sensitive to acidic silica gel.- Use neutral or basic alumina for column chromatography instead of silica gel. - Alternatively, deactivate the silica gel by treating it with a small amount of a base like triethylamine mixed in the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: this compound is a solid with a melting point in the range of 87-92°C and a boiling point of approximately 287°C[1][7]. It is soluble in methanol[4].

Q2: What are the primary safety precautions when handling this compound?

A2: This compound can cause skin and serious eye irritation, and may cause respiratory irritation[7][8]. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[9][10].

Q3: How can I effectively monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common method. Use the same eluent system as your column. Spot the crude material, the starting material, and each collected fraction on a TLC plate. Visualize the spots under a UV lamp or by staining to identify the fractions containing the pure product.

Q4: My purified product is an off-white solid, but it turns slightly pink upon storage. Is this a concern?

A4: Slight discoloration to pink or light brown upon storage is common for many anilines due to slow oxidation when exposed to air and light. For most applications, this slight change in color does not significantly impact the product's reactivity. To minimize this, store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere and in a cool, dark place[4].

Q5: What is the best large-scale purification method for this compound?

A5: For larger quantities, vacuum distillation can be an efficient method for thermally stable anilines, as it is often easier to scale up than column chromatography[11]. However, given the relatively high boiling point of this compound, care must be taken to avoid thermal decomposition. Recrystallization is also a viable and often preferred method for large-scale purification if a suitable solvent system is identified.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable for removing impurities with different polarities from the target compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (if necessary): If the solution is highly colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This method is ideal for separating the target compound from impurities with similar polarities.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (e.g., hexane/ethyl acetate mixture) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate). The polarity of the eluent can be gradually increased if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Workflows

PurificationWorkflow Crude Crude Product Assess Assess Purity (TLC/HPLC) Crude->Assess Decision Purity Acceptable? Assess->Decision Recrystallize Recrystallization Decision->Recrystallize No, Minor Impurities Column Column Chromatography Decision->Column No, Major/Close Impurities Final Pure Product Decision->Final Yes Recrystallize->Assess Column->Assess

Caption: General Purification Workflow for this compound.

TroubleshootingFlow Start Impure Product Color Highly Colored? Start->Color Yield Low Yield? Color->Yield No Charcoal Treat with Activated Carbon Color->Charcoal Yes NMR Unexpected NMR Peaks? Yield->NMR No Solvent Optimize Recrystallization Solvent Yield->Solvent Yes Column Perform Column Chromatography NMR->Column Yes, Byproducts Dry Check for Residual Solvent NMR->Dry Yes, Solvent Charcoal->Yield Solvent->NMR Column->Start Re-assess Dry->Start Re-assess

Caption: Troubleshooting Decision Tree for Purification Issues.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Hema Dyechem Private Limited. (n.d.). 5 Chloro 2, 4 Dimethoxy Aniline.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2,4-DICHLORO-5-METHOXYANILINE.
  • ResearchGate. (2025, August 10). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant.

Sources

Technical Support Center: Optimizing Coupling Reactions for 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2,4-dimethoxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in cross-coupling reactions. This compound is a valuable starting material in the synthesis of various high-value compounds, including pharmacologically active agents.[1] However, its electronic and steric properties present unique challenges that require careful optimization of reaction conditions.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems, ensuring your experiments are both successful and reproducible.

Core Principles of Reactivity

Understanding the inherent characteristics of this compound is the first step toward successful coupling. The molecule's reactivity is governed by a balance of competing electronic and steric effects:

  • Activating Groups (-NH₂, -OCH₃): The aniline and two methoxy groups are strong electron-donating groups, which enrich the aromatic ring with electron density. While this can make the ring more susceptible to certain reactions, it can also slow down the critical oxidative addition step in palladium-catalyzed cycles by making the C-Cl bond stronger and less electrophilic.[2]

  • Leaving Group (-Cl): The chloro group is a moderately effective leaving group in cross-coupling reactions. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, often requiring more active catalysts and harsher conditions to achieve efficient oxidative addition to the palladium center.[2][3][4]

  • Steric Hindrance: The substituents ortho and para to the chlorine atom can influence the approach of the bulky catalyst complex.

The two most common and powerful transformations for this substrate are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). Both typically proceed through a similar palladium catalytic cycle.

Catalytic_Cycle cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n (Oxidative Addition Complex) Pd0->OxAdd Ar-X (Oxidative Addition) Transmetal Ar-Pd(II)(R)L_n OxAdd->Transmetal R-M (e.g., R-B(OH)₂) (Transmetalation) Transmetal->Pd0 Product Ar-R (Product) Transmetal->Product Reductive Elimination caption Fig 1. Simplified Palladium Catalytic Cycle

Caption: Fig 1. Simplified Palladium Catalytic Cycle.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting your experiment.

Q1: I need to form a biaryl compound. What are the best starting conditions for a Suzuki-Miyaura coupling with this compound?

A1: Due to the relative inertness of the C-Cl bond, a robust catalytic system is required. A good starting point involves a palladium(0) source, a sterically hindered and electron-rich phosphine ligand, and a suitable base. The electron-rich ligand is critical for facilitating the oxidative addition of the aryl chloride.[3][5]

ComponentRecommended Starting PointRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Precursors that generate Pd(0) in situ.[6]
Ligand XPhos, SPhos, or RuPhos (2-4 mol%)Bulky, electron-rich biaryl phosphines are proven to be effective for challenging aryl chlorides.[3]
Base K₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.)Carbonates are often effective and economical.[3][7] Phosphates are a stronger, non-nucleophilic option if deborylation is an issue.[3]
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OBiphasic systems are common for Suzuki couplings, as water helps dissolve the inorganic base.[2][8]
Temperature 80-110 °CHigher temperatures are typically necessary to drive the reaction to completion with an aryl chloride substrate.

Q2: My goal is to synthesize a diarylamine. What are the recommended starting conditions for a Buchwald-Hartwig amination?

A2: The Buchwald-Hartwig amination also requires a highly active catalyst to couple an amine with the unreactive C-Cl bond. The choice of base is particularly critical in this reaction.

ComponentRecommended Starting PointRationale
Pd Source Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3 (1-2 mol%)Pre-catalysts offer convenience and more reliable initiation.[9]
Ligand XPhos, RuPhos, or BrettPhos (2-4 mol%)These ligands are well-established for coupling aryl chlorides with a wide range of amines.[10]
Base NaOtBu or LHMDS (1.5-2 equiv.)Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.[11]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential. The presence of water can hinder the reaction.[12]
Temperature 90-110 °CElevated temperatures are generally required.

Q3: My this compound starting material is a dark solid. Can I use it directly?

A3: It is highly discouraged. Anilines, especially electron-rich ones like this, are susceptible to air oxidation, which leads to the formation of colored impurities.[13] These impurities can interfere with the catalytic cycle, potentially poisoning the palladium catalyst and leading to lower yields and the formation of tar-like substances. It is best practice to purify the aniline before use, for example, by recrystallization or filtration through a short plug of silica gel, to ensure it is a light-colored, free-flowing solid.[13]

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Category: Low or No Product Yield

Q4: My Suzuki-Miyaura coupling has stalled with significant starting material remaining. What should I check first?

A4: A stalled reaction points to an issue with one of the core components of the catalytic cycle. A systematic approach is best.

Troubleshooting_Workflow Start Reaction Stalled/Failed Check_Reagents Are reagents pure? (Aniline, Boronic Acid) Start->Check_Reagents Check_Atmosphere Was reaction run under inert atmosphere (N₂/Ar)? Check_Reagents->Check_Atmosphere Yes Purify Action: Purify Starting Materials Check_Reagents->Purify No Check_Solvent Was solvent properly degassed? Check_Atmosphere->Check_Solvent Yes Inert Action: Repeat under strict inert conditions Check_Atmosphere->Inert No Check_Base Is the base strong enough? Is it fully dissolved? Check_Solvent->Check_Base Yes Degas Action: Degas solvent via freeze-pump-thaw or sparging Check_Solvent->Degas No Check_Ligand Is the ligand appropriate for an aryl chloride? Check_Base->Check_Ligand Yes Base_Screen Action: Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Base_Screen No Ligand_Screen Action: Screen more electron-rich/ bulky ligands (e.g., SPhos, RuPhos) Check_Ligand->Ligand_Screen No Success Reaction Optimized Check_Ligand->Success Yes Purify->Check_Atmosphere Inert->Check_Solvent Degas->Check_Base Base_Screen->Check_Ligand Ligand_Screen->Success

Caption: Fig 2. Decision workflow for troubleshooting a failed coupling reaction.

  • Oxygen Contamination: The Pd(0) catalyst is extremely sensitive to oxygen, which can oxidize it to an inactive state (palladium black).[14] Ensure your solvent was thoroughly degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) and that the reaction was run under a strictly inert atmosphere.

  • Base Ineffectiveness: For Suzuki couplings, the base must be strong enough to activate the boronic acid for transmetalation.[6] If you are using a carbonate like K₂CO₃, ensure it is finely powdered and vigorously stirred. If the reaction is still sluggish, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can be beneficial.[7]

  • Catalyst/Ligand Choice: As mentioned, aryl chlorides require highly active catalysts. If you are using a less electron-rich ligand (like PPh₃), it is likely insufficient. Switch to a modern biarylphosphine ligand such as XPhos or SPhos.[3]

  • Boronic Acid Instability: Boronic acids can undergo a side reaction called protodeborylation, where the C-B bond is cleaved by water or other protic sources, destroying the nucleophile.[2][14] If you suspect this is happening (e.g., you detect the corresponding arene byproduct), try using anhydrous conditions with a base like K₃PO₄, or switch to a more stable boronic acid derivative like a pinacol ester (BPin).[3]

Q5: My Buchwald-Hartwig amination is failing. Are the causes different from a Suzuki reaction failure?

A5: While catalyst deactivation by oxygen is a shared problem, Buchwald-Hartwig aminations have unique failure points.

  • Base Choice is Critical: This reaction almost always requires a strong, non-nucleophilic alkoxide base like sodium tert-butoxide (NaOtBu). Weaker carbonate or phosphate bases are generally ineffective.[11] The base must be handled under inert atmosphere as it is hygroscopic and reactive.

  • Ligand Selection: The choice of ligand is crucial and depends on the amine coupling partner. While ligands like XPhos are broadly applicable, some amines (e.g., primary alkylamines vs. anilines) have different steric and electronic profiles that may benefit from a different ligand, such as BrettPhos.[15][16]

  • Inhibitory Species: Unlike Suzuki reactions, the halide anion (Cl⁻) can be inhibitory in Buchwald-Hartwig reactions. The choice of ligand can help mitigate this effect.[16]

Category: Side Product Formation

Q6: I'm observing a significant amount of 2,4-dimethoxyaniline in my mass spec analysis. What is causing this dehalogenation?

A6: This is a classic side reaction called hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom.[2][13] This occurs when the Ar-Pd(II)-X intermediate undergoes reduction instead of coupling.

Side_Reaction cluster_main Main Catalytic Pathway cluster_side Dehalogenation Pathway Intermediate Ar-Pd(II)-Cl Transmetal_Node Transmetalation (with R-B(OH)₂) Intermediate->Transmetal_Node Dehalogenation_Node Hydride Transfer/ Reductive Elimination Intermediate->Dehalogenation_Node Competing Reaction Coupling_Product Desired Product (Ar-R) Transmetal_Node->Coupling_Product Hydride_Source Hydride Source (e.g., Amine, Solvent, H₂O) Hydride_Source->Dehalogenation_Node Dehalogenation_Product Side Product (Ar-H) Dehalogenation_Node->Dehalogenation_Product

Caption: Fig 3. Competing pathways: desired coupling vs. side dehalogenation.

Causes and Solutions:

  • Hydride Source: The palladium intermediate can react with trace hydride sources in the reaction mixture. Common culprits include amines, alcohols (if used as solvent), or even the base itself.[2]

  • Slow Coupling: If the desired transmetalation or reductive elimination step is slow, the intermediate has more time to find a hydride source and undergo dehalogenation.

  • Solution 1: Optimize the Main Reaction: The best way to suppress dehalogenation is to accelerate the desired coupling reaction. Using a more active (bulkier, more electron-rich) ligand can speed up reductive elimination, outcompeting the side reaction.[13] Increasing the concentration of the coupling partner (the boronic acid or amine) can also help.

  • Solution 2: Change the Base: Some bases are more prone to generating hydride species. Switching from an alkoxide to a carbonate or phosphate base (in Suzuki reactions) may help.[13]

Q7: My Suzuki reaction is producing significant homocoupling of my boronic acid (R-R byproduct). Why?

A7: The formation of a biaryl from the boronic acid (e.g., Ph-B(OH)₂ coupling to form Ph-Ph) is a common side reaction.[14]

  • Cause: This is often promoted by the presence of oxygen, which can facilitate a separate catalytic cycle involving the boronic acid.

  • Solution: The primary solution is to rigorously exclude oxygen from the reaction. Ensure your inert atmosphere is secure and that all reagents and solvents are properly degassed.[3] Using a slight excess of the boronic acid can be a pragmatic approach if the side product is easily separable, but preventing its formation is ideal.

Experimental Protocols

The following are general, robust starting procedures. They should be optimized for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv)

  • Dioxane and Water (degassed, 4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and XPhos, add the degassed dioxane, and stir for 5 minutes until a homogenous solution forms.

  • Transfer the catalyst solution to the Schlenk flask containing the solids via syringe.

  • Add the degassed water to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[17]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a glovebox or a dry Schlenk flask under an argon atmosphere, add the Pd₂(dba)₃, XPhos, and NaOtBu. Caution: NaOtBu is highly reactive and should be handled under inert conditions.

  • Add the anhydrous, degassed toluene and stir for 5 minutes.

  • Add the this compound (if solid) or as a solution in toluene.

  • Add the amine coupling partner (neat if liquid, or as a solution in toluene).

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Paad, E. N., & Sarpong, R. (2004). Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization. Organic Letters, 6(18), 3099–102.
  • Gellért, G., & Nolan, S. P. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 11(9), 1073.
  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • AllChemistry. (2022, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
  • Trust, T. A., & Doyle, A. G. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 140(48), 16679–16686.
  • Chemistry LibreTexts. (2021, August 16). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Optimization of Pd-catalyzed cross-coupling reactions.
  • Wikipedia. (2024, November 28). Buchwald–Hartwig amination.
  • Lundgren, R. J., Peters, B. D., Alsabeh, P. G., & Stradiotto, M. (2012). Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos. Angewandte Chemie International Edition in English, 51(18), 4073–7.
  • ResearchGate. (2012). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • ResearchGate. (2015). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213.
  • ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. (2024). Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • CHIMIA. (2016). Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles.
  • Chemistry LibreTexts. (2021, August 16). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis.
  • Wikipedia. (2024, October 23). Suzuki reaction.
  • Dorel, R., & Echavarren, A. M. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. The Journal of Organic Chemistry, 80(15), 7321–7332.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • ResearchGate. (2017). Biaryls via Suzuki Cross-Couplings Catalyzed by Nickel on Charcoal.
  • ResearchGate. (2015). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Wang, Y., et al. (2025). Discovery of novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs as potent anti-inflammatory agents against ulcerative colitis. Bioorganic & Medicinal Chemistry.
  • Wiley Online Library. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
  • Journal of the American Chemical Society. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.

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Technical Support Center: Synthesis of 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Chloro-2,4-dimethoxyaniline (CAS 97-50-7). This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this synthesis for higher yield and purity. As a crucial intermediate in the creation of various dyes and pharmaceutical compounds, mastering its synthesis is key to efficient discovery and development workflows.[1]

This document moves beyond simple protocols to provide a deeper understanding of the reaction's nuances, offering solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for preparing this compound?

The most common and direct approach is the electrophilic aromatic substitution (SEAr) reaction, specifically the chlorination of 2,4-dimethoxyaniline.[2] The core challenge of this synthesis is not the reaction itself, but controlling its selectivity and minimizing byproduct formation to maximize the yield of the desired isomer.

Q2: Why is regioselectivity a significant challenge in this specific chlorination?

The starting material, 2,4-dimethoxyaniline, contains three powerful activating groups on the aromatic ring: an amino group (-NH₂) and two methoxy groups (-OCH₃). These are ortho-, para-directing groups that strongly activate the ring towards electrophilic attack.[3] The combined effect makes the aromatic system electron-rich and highly reactive, which can easily lead to multiple chlorinations or the formation of undesired isomers. The goal is to selectively introduce a single chlorine atom at the C-5 position, which is sterically accessible and electronically favored relative to the other open positions.

Q3: What is the underlying mechanism of this reaction?

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[3][4]

  • Generation of the Electrophile : The chlorinating agent (e.g., NCS, SO₂Cl₂) generates a chloronium ion (Cl⁺) or a polarized complex that acts as the electrophile.

  • Nucleophilic Attack : The electron-rich aromatic ring of 2,4-dimethoxyaniline attacks the electrophile. This is the rate-determining step and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation : A weak base removes a proton from the carbon atom bearing the new chlorine atom, restoring the ring's aromaticity and yielding the final product.

Q4: What are the primary safety concerns when performing this synthesis?

The primary hazards are associated with the chlorinating agents.

  • N-Chlorosuccinimide (NCS) : Can be an irritant.

  • Sulfuryl Chloride (SO₂Cl₂) : Is highly corrosive, toxic, and reacts violently with water.

  • Solvents : Chlorinated solvents like dichloromethane (DCM) and chloroform are hazardous and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide: Improving Yield and Purity

This section addresses the most common issues encountered during the synthesis in a practical, problem-solution format.

Q1: My overall yield is consistently low (<60%). What are the likely causes and how can I fix them?

Possible Cause 1: Over-chlorination and Side-Product Formation The high reactivity of the starting material is the most frequent cause of low yields of the desired mono-chlorinated product. You are likely forming di- and tri-chlorinated species, which are difficult to separate and reduce the isolated yield of your target molecule.

💡 Solution: Moderate the Reactivity by Protecting the Amine Group The amino group is the most powerful activating group on the ring. By temporarily converting it to an acetamide, you significantly temper its activating influence, allowing for more controlled and selective chlorination.

  • Protect: React 2,4-dimethoxyaniline with acetic anhydride to form N-(2,4-dimethoxyphenyl)acetamide. This acetamido group is still an ortho-, para-director but is much less activating than the amine.

  • Chlorinate: Perform the chlorination on the protected intermediate. The reaction will be slower but significantly more selective for the desired C-5 position.

  • Deprotect: Hydrolyze the acetamide group using acidic or basic conditions to reveal the amine and yield the final product, this compound.

Possible Cause 2: Suboptimal Choice of Chlorinating Agent Using a highly reactive chlorinating agent like sulfuryl chloride (SO₂Cl₂) without careful temperature control can lead to rapid, exothermic reactions and a complex mixture of products.

💡 Solution: Select a Milder Chlorinating Agent For highly activated systems, N-Chlorosuccinimide (NCS) is often the reagent of choice.[5] It is a solid, easier to handle than SO₂Cl₂, and its reactivity is more moderate, providing a greater degree of control.

Possible Cause 3: Product Loss During Work-up and Purification The product is an aniline, which is a basic compound. Improper pH during aqueous extractions can lead to the product remaining in the aqueous layer. Additionally, choosing a suboptimal solvent for recrystallization can result in significant product loss.

💡 Solution: Optimize Your Isolation Protocol

  • Extraction : During the work-up, ensure the aqueous layer is made basic (pH > 8) before extracting with an organic solvent. This ensures the aniline is in its free base form and has maximum solubility in the organic phase.

  • Recrystallization : Experiment with different solvent systems. A common choice is an ethanol/water or isopropanol/water mixture, where the product is dissolved in the hot alcohol and water is added dropwise until turbidity is observed, followed by slow cooling.

Q2: My TLC/HPLC analysis shows significant unreacted starting material, even after a long reaction time. What's wrong?

Possible Cause 1: Inactive or Insufficient Reagent The chlorinating agent may have degraded due to improper storage (e.g., exposure to moisture). Alternatively, you may be using insufficient molar equivalents.

💡 Solution: Verify Reagent Quality and Stoichiometry

  • Use a fresh bottle of the chlorinating agent or one that has been stored properly in a desiccator.

  • While a 1.0 equivalent of the chlorinating agent is theoretically sufficient, a slight excess (e.g., 1.05-1.1 equivalents) is often used to ensure the reaction goes to completion. Monitor the reaction by TLC to track the consumption of the starting material.

Possible Cause 2: Poor Solvent Choice The polarity of the solvent can influence the reaction rate by affecting the stability of the charged arenium ion intermediate.[6][7] An inappropriate solvent can slow the reaction dramatically.

💡 Solution: Screen Different Solvents Common solvents for this type of chlorination include dichloromethane (DCM), chloroform, acetonitrile, or acetic acid. If the reaction is sluggish in a non-polar solvent, switching to a more polar solvent like acetonitrile may increase the rate.

Q3: How do I remove the isomeric impurity 3-Chloro-2,4-dimethoxyaniline?

Possible Cause: Although the C-5 position is electronically and sterically favored, some substitution can occur at the C-3 position, ortho to the powerful amino directing group.

💡 Solution: Meticulous Purification

  • Fractional Recrystallization: This can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system. It may require several cycles.

  • Column Chromatography: This is the most reliable method for separating isomers. Use a silica gel column with a solvent system typically composed of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). A gradient elution may be necessary to achieve good separation.

Data Summary Table

The choice of reaction conditions is critical for success. The following table provides a summary of expected outcomes based on different approaches.

Starting MaterialChlorinating AgentSolventTemperatureExpected SelectivityExpected YieldKey Consideration
2,4-DimethoxyanilineSO₂Cl₂DCM0°C to RTModerateLow-ModerateHigh risk of over-chlorination. Requires slow addition and strict temperature control.
2,4-DimethoxyanilineNCSAcetonitrileRTModerate-GoodModerateMilder reaction, easier to control.
N-(2,4-dimethoxyphenyl)acetamide NCS Acetic Acid RT High High Recommended Method: Protection significantly improves selectivity and final yield.
N-(2,4-dimethoxyphenyl)acetamideSO₂Cl₂DCM0°CHighHighGood alternative to NCS, but requires more careful handling.

Visualizing the Workflow

Optimized Synthesis Pathway

The diagram below illustrates the recommended workflow, which includes the amine protection strategy for maximizing yield and purity.

SynthesisWorkflow cluster_protection Step 1: Protection cluster_chlorination Step 2: Chlorination cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification A 2,4-Dimethoxyaniline B N-(2,4-dimethoxyphenyl)acetamide A->B Acetic Anhydride C N-(5-Chloro-2,4-dimethoxyphenyl)acetamide B->C NCS / Acetic Acid D This compound C->D Acid Hydrolysis (HCl) E High Purity Product D->E Recrystallization

Caption: Recommended synthetic workflow for high-yield synthesis.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common issues during the experiment.

Troubleshooting Start Problem with Synthesis? LowYield Low Yield? Start->LowYield Impure Impure Product? Start->Impure Yield OK TLC_Start Starting Material on TLC/HPLC? LowYield->TLC_Start Yes SM_Impurity Starting Material Present? Impure->SM_Impurity Yes Byproducts Multiple Spots/ Peaks? TLC_Start->Byproducts No Workup Check Workup pH & Solvents TLC_Start->Workup Yes Stalled Reaction Stalled: - Check Reagent Quality - Use Slight Excess (1.1 eq) - Screen Solvents Byproducts->Stalled No Protect Over-reaction Occurring: - Protect Amine Group - Lower Temperature - Use Milder Reagent (NCS) Byproducts->Protect Yes Isomer_Impurity Isomers or Di-Cl Present? SM_Impurity->Isomer_Impurity No DriveRxn Incomplete Reaction: - Increase Reaction Time - Use Slight Excess Reagent SM_Impurity->DriveRxn Yes Purify Selectivity Issue: - Use Protection Strategy - Purify via Column Chromatography or Fractional Recrystallization Isomer_Impurity->Purify Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2,4-dimethoxyphenyl)acetamide (Protection)
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxyaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis confirms the complete consumption of the starting aniline.

  • Pour the reaction mixture slowly into a beaker of ice water with stirring.

  • Collect the precipitated white solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid under vacuum. This intermediate is typically pure enough for the next step.

Protocol 2: Chlorination of N-(2,4-dimethoxyphenyl)acetamide
  • In a flask protected from light, dissolve the N-(2,4-dimethoxyphenyl)acetamide (1.0 eq) from the previous step in glacial acetic acid.

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) in portions over 15-20 minutes. A slight exotherm may be observed.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).

  • Once the starting material is consumed, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

Protocol 3: Synthesis of this compound (Deprotection)
  • Combine the crude N-(5-Chloro-2,4-dimethoxyphenyl)acetamide (1.0 eq) with a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).

  • Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, monitoring by TLC for the disappearance of the starting acetamide.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly neutralize the mixture by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is strongly basic (pH 9-11). The product may precipitate during this process.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 4: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot isopropanol or ethanol.

  • While hot, add water dropwise until the solution becomes faintly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum to obtain the final product as an off-white or light tan solid.[8]

References

  • Quora. (2017).
  • Song, et al. (ResearchGate).
  • MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. [Link]
  • Michigan State University Chemistry.
  • Wikipedia.
  • ACS Publications. (2021).
  • Abraham, M. H. (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. [Link]
  • PubMed. (2021). Chlorination Reaction of Aromatic Compounds and Unsaturated Carbon-Carbon Bonds with Chlorine on Demand. [Link]
  • RSC Publishing. (1989). Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution. [Link]
  • Techniques de l'Ingénieur. (1998).
  • Google Patents. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.
  • Google Patents. CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline.
  • ResearchGate. (2025). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. [Link]
  • PubChem. This compound | C8H10ClNO2 | CID 66807. [Link]
  • Google Patents.
  • NIH.
  • ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. [Link]
  • ResearchGate. (2016). MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY. [Link]
  • Reddit. (2023).
  • Google Patents.
  • Google Patents. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
  • Quick Company.
  • PubChem. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833. [Link]
  • NIH PubChem. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652. [Link]
  • IndiaMART.
  • Indian Academy of Sciences. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. [Link]

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Technical Support Center: Purifying 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Chloro-2,4-dimethoxyaniline (CAS No. 97-50-7). This document is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this important chemical intermediate.

Introduction to this compound

This compound is a crystalline solid widely used as an intermediate in the synthesis of dyes and various pharmaceutical compounds.[1] While commercially available, its purity can degrade over time or vary between batches, necessitating effective purification strategies. Common issues include discoloration due to oxidation and the presence of synthetic precursors or side-products. This guide provides a systematic approach to identifying and removing these impurities.

CRITICAL SAFETY PRECAUTIONS

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is a hazardous substance.

  • Hazards: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3] It is also toxic if swallowed or in contact with skin and can be fatal if inhaled.[4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[3][5] All handling of the solid and its solutions should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid creating dust. Keep containers tightly closed when not in use and store in a dry, well-ventilated area.[1]

  • Disposal: Dispose of waste materials according to approved local, state, and federal regulations.[2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My sample of this compound is an off-white or even dark-colored powder. What causes this discoloration and how can I purify it?

Answer: The discoloration, typically from off-white/pinkish to darker shades, is almost always due to the oxidation of the aniline functional group.[6] Anilines are susceptible to air oxidation, which forms highly colored polymeric impurities.

The most effective method to remove these colored impurities and purify the bulk material is recrystallization . This technique relies on the principle that the desired compound and the impurities have different solubilities in a given solvent.

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For dimethoxyanilines, a mixture of ethanol and water is often effective.[7]

  • Decolorization: If the hot solution is still colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Be cautious, as charcoal can also adsorb your product, reducing the yield.

  • Execution: Dissolve the impure solid in a minimum amount of hot solvent, add charcoal if needed, perform a hot filtration to remove the charcoal and any insoluble impurities, and then allow the filtrate to cool slowly to form pure crystals.

Q2: I'm trying to purify my compound using silica gel column chromatography, but I'm seeing significant peak tailing. Why is this happening?

Answer: This is a classic issue when purifying basic compounds like anilines on standard silica gel.[8] The root cause is the acidic nature of the silica surface, which contains silanol groups (Si-OH). The basic lone pair of electrons on the aniline's nitrogen atom interacts strongly with these acidic sites, leading to poor elution, streaking on TLC plates, and broad, tailing peaks in column chromatography.[8]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competitive base, such as triethylamine (typically 0.1-1% v/v), to your eluent.[9] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your aniline compound to elute more symmetrically.

  • Use a Deactivated Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral grade) is a common alternative.[10]

  • Amine-Bonded Silica: For challenging separations, amine-bonded silica columns provide an alkaline environment that is ideal for purifying organic bases and can eliminate the need for mobile phase modifiers.[11]

Q3: What are the most likely chemical impurities in my sample, and how can I detect them?

Answer: Impurities typically originate from the synthetic route used to prepare the compound. A common synthesis involves the reduction of a nitro precursor.

  • Common Impurities:

    • Unreacted Starting Material: The nitro precursor, 4-chloro-2,5-dimethoxynitrobenzene, is a very common impurity resulting from incomplete reduction.[12]

    • Isomeric Byproducts: Depending on the synthetic pathway, other positional isomers of chloro-dimethoxyaniline could be present.

    • Solvent Residue: Residual solvents from the reaction or a previous purification step may be present.

  • Detection Methods:

    • HPLC: High-Performance Liquid Chromatography is an excellent method for detecting and quantifying these types of impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point.[13][14]

    • GC-MS: Gas Chromatography-Mass Spectrometry can separate and identify volatile impurities. It is particularly effective for detecting isomeric byproducts and residual solvents.[15][16]

    • NMR Spectroscopy: ¹H NMR is a powerful tool for assessing purity. Impurities will present as extra peaks in the spectrum. By integrating the peaks of the main compound against the impurity peaks, you can estimate the purity level.[17]

Q4: How do I choose the best purification method for my specific needs?

Answer: The choice depends on the initial purity of your sample and the scale of your work. The following workflow can guide your decision.

G cluster_0 start Assess Crude Material is_solid Is the material a solid? start->is_solid purity_check Purity >90%? (Check by HPLC/NMR) is_solid->purity_check  Yes liquid_extraction Liquid-Liquid Extraction is_solid->liquid_extraction No (Oil) is_discolored Is it discolored? purity_check->is_discolored  Yes complex_mixture Complex Mixture or Purity <90%? purity_check->complex_mixture No recrystallize Recrystallization is_discolored->recrystallize  Yes is_discolored->complex_mixture No final_product Pure Product recrystallize->final_product complex_mixture->recrystallize No chromatography Column Chromatography complex_mixture->chromatography  Yes chromatography->final_product liquid_extraction->final_product

Caption: Workflow for Selecting a Purification Method.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is ideal for purifying solid this compound that is discolored or has a purity level >90%.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol (start with ~20-30 mL) and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight). Swirl the flask and heat for another 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until it just begins to turn cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain pure, off-white this compound.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating complex mixtures or when recrystallization is ineffective.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of approximately 0.3-0.4. For anilines, start with hexane/ethyl acetate mixtures and add 0.5% triethylamine to the mixture to prevent tailing.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate + 0.5% Triethylamine).

  • Sample Loading: Dissolve your crude compound in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb it onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (flash chromatography). Collect fractions and monitor the elution using TLC.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

G cluster_0 start Tailing Observed on TLC/Column check_base Is a base (e.g., 0.5% Et3N) in the eluent? start->check_base add_base Add 0.5-1% Triethylamine to the eluent check_base->add_base No check_again Does tailing persist? check_base->check_again Yes add_base->check_again switch_phase Switch to a different stationary phase check_again->switch_phase Yes resolved Symmetric Peak Achieved check_again->resolved No options Options: 1. Neutral Alumina 2. Amine-bonded Silica switch_phase->options switch_phase->resolved

Caption: Troubleshooting Logic for Aniline Column Chromatography.

Data & Purity Assessment

Summarizing key data facilitates easy reference during experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 97-50-7[18]
Molecular Formula C₈H₁₀ClNO₂[19][20]
Molecular Weight 187.62 g/mol [19][20]
Appearance Off-white / light pinkish crystalline powder[6][19]
Melting Point 90-91 °C[6]

Table 2: Troubleshooting Summary for Purification

SymptomProbable CauseRecommended Solution
Dark, discolored solidAir oxidation of the aniline group.Recrystallize from Ethanol/Water, optionally with activated charcoal.
Tailing on silica gel columnStrong interaction between basic aniline and acidic silanol groups.Add 0.1-1% triethylamine to the eluent or switch to an alumina/amine-bonded column.[8][11]
Extra peaks in ¹H NMRPresence of starting materials, isomers, or byproducts.Purify by column chromatography for complex mixtures.
Low yield after recrystallizationCompound is too soluble in the chosen solvent at cold temperatures.Use a less polar solvent system or a mixture of solvents (e.g., increase the water ratio in EtOH/H₂O).

Purity Confirmation:

  • HPLC: A successful purification should result in a single major peak in the HPLC chromatogram. The purity can be calculated based on the area percentage of the main peak. A typical method involves a C18 column with a mobile phase like acetonitrile/water with 0.1% formic acid.[13]

  • NMR: In the ¹H NMR spectrum of the purified product, impurity peaks should be absent or significantly diminished. The chemical shifts and coupling constants should match the reference data for this compound.[21]

  • GC-MS: The purified sample should show a single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular ion and fragmentation pattern of the target compound.[22]

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Biotage. (2023). When should amine-bonded columns be used for purification?
  • IndiaMART. (n.d.). This compound - Analytical Standard at Best Price, High Purity 98%.
  • Tristar Intermediates. (2025). Common Challenges and Fixes in Specialty Chemical Applications.
  • Bull, J. A., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-4.
  • Rundlöf, T., et al. (2020). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 25(18), 4287.
  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines.
  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?
  • ResearchGate. (2025). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF.
  • ResearchGate. (n.d.). Separation of phenol and aniline compounds on the ILs-monolithic...
  • Waters Corporation. (n.d.). LC Purification Troubleshooting Guide.
  • Butts, C. P., et al. (2008). “Pure by NMR”? Organic Letters, 10(22), 5143–5146.
  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • PWT Chemicals. (n.d.). Trouble Shooting Guide for Industrial Membrane Cleaning.
  • Liu, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
  • Google Patents. (n.d.). CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.
  • ResearchGate. (2025). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant.
  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • EPA. (1996). Method 8131: Aniline and selected derivatives by gas chromatography.
  • Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS...
  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation.
  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
  • Sciforum. (n.d.). ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines.
  • Hema Dyechem Private Limited. (n.d.). 5 Chloro 2, 4 Dimethoxy Aniline.
  • The Royal Society of Chemistry. (n.d.). Supporting information.

Sources

stability issues of 5-Chloro-2,4-dimethoxyaniline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Chloro-2,4-dimethoxyaniline (CDA). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide not just troubleshooting steps, but also the underlying scientific principles to empower you in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] Proper storage is crucial to prevent degradation from moisture and atmospheric contaminants. For long-term storage, refrigeration is recommended.

Q2: I've noticed my solid CDA has changed color from off-white to brown. Is it still usable?

A: A color change from its typical off-white or light pinkish powder to a brown or dark purple solid is a strong indicator of degradation.[1][4][5] Anilines as a class are susceptible to air oxidation, which often results in the formation of highly colored polymeric impurities. We strongly recommend re-qualifying the material using an appropriate analytical method (e.g., HPLC, GC, NMR) before use. For critical applications, using a fresh, uncolored lot is advised.

Q3: What solvents are recommended for preparing stock solutions of CDA?

A: The choice of solvent depends on the downstream application. For general use, aprotic organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are suitable. It is critical to use anhydrous grade solvents, as water can facilitate hydrolytic degradation or other side reactions. Avoid highly reactive or acidic solvents unless they are part of the intended reaction chemistry.

Q4: How long can I store a solution of CDA?

A: The stability of CDA in solution is highly dependent on the solvent, concentration, storage temperature, and exposure to light and air. As a general best practice, prepare solutions fresh for each experiment. If storage is necessary, we recommend storing solutions at -20°C or -80°C in small, single-use aliquots under an inert atmosphere (e.g., argon or nitrogen) to minimize freeze-thaw cycles and oxidation. A preliminary stability study is advised to determine the acceptable storage duration for your specific conditions.

Troubleshooting Guide: Common Issues in Solution

This section addresses specific problems you may encounter during your experiments and provides logical steps to diagnose and resolve them.

Issue 1: Solution Rapidly Turns Yellow or Brown

Symptoms: Upon dissolving solid CDA, the initially colorless or pale-yellow solution quickly develops a more intense yellow, orange, or brown color.

Potential Causes & Solutions:

  • Oxidation: This is the most common cause. The amine group in anilines is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.

    • Solution:

      • Degas Your Solvent: Before preparing the solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

      • Work Under Inert Atmosphere: Prepare the solution in a glove box or use Schlenk line techniques to maintain an oxygen-free environment.

      • Use Antioxidants (Application Dependent): For some applications, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be possible, but this should be tested for compatibility with your downstream assays.

  • Solvent Impurities: Peroxides in aged ethers (like THF or Dioxane) or acidic impurities in chlorinated solvents can react with the aniline.

    • Solution: Use fresh, high-purity, or inhibitor-free solvents. Test aged solvents for peroxides before use.

  • Photodegradation: Exposure to UV or even ambient light can promote degradation.

    • Solution: Work in a fume hood with the sash lowered and the lights off where possible. Use amber vials or wrap your glassware in aluminum foil to protect the solution from light.[6]

Issue 2: Inconsistent Results in Biological or Chemical Assays

Symptoms: You observe poor reproducibility, a gradual loss of compound activity over the course of an experiment, or unexpected side products in a reaction.

Potential Causes & Solutions:

  • pH-Dependent Instability: The basicity of the aniline nitrogen means its protonation state is pH-dependent.[7][8] Extreme pH values can catalyze degradation. In aqueous buffers, the stability can be significantly influenced by the pH.

    • Solution: Determine the optimal pH range for your experiment. Perform a buffer screen to assess CDA's stability across a relevant pH range (e.g., pH 4 to 9). Analyze samples at various time points using HPLC to quantify the parent compound.

  • Reaction with Media Components: Components in cell culture media or assay buffers (e.g., aldehydes, ketones, or reactive metal ions) can potentially react with the amine group.

    • Solution: Prepare a concentrated stock in an inert solvent like DMSO. When diluting into your final aqueous medium, do so immediately before use. Run a control experiment where CDA is incubated in the medium for the duration of the assay and then analyzed for degradation.

Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing stability issues with CDA solutions.

G start Problem: CDA Solution Instability (e.g., color change, activity loss) check_solid 1. Inspect Solid Material Is it discolored? start->check_solid check_solvent 2. Evaluate Solvent Is it high-purity, anhydrous, and degassed? check_solid->check_solvent No qualify_solid Re-qualify solid with HPLC/NMR. Use fresh lot if purity is low. check_solid->qualify_solid Yes check_env 3. Assess Environment Protected from light and air? check_solvent->check_env Yes use_fresh_solvent Use fresh, anhydrous, degassed solvent. check_solvent->use_fresh_solvent No use_inert Use amber vials and inert atmosphere (N2/Ar). check_env->use_inert No check_pH 4. Aqueous Solution? Check pH and Buffer Compatibility. check_env->check_pH Yes qualify_solid->check_solvent use_fresh_solvent->check_env use_inert->check_pH run_stability Perform time-course stability study in buffer. check_pH->run_stability Yes resolve Issue Resolved check_pH->resolve N/A run_stability->resolve

Caption: A step-by-step workflow for troubleshooting CDA solution stability.

Understanding the Chemistry of Degradation

The stability of this compound is governed by its chemical structure. The aniline moiety is an electron-rich aromatic amine. The two methoxy (-OCH₃) groups are strong electron-donating groups, which increase the electron density on the aromatic ring and the nitrogen atom.[9] This enhanced nucleophilicity makes the amine group more susceptible to oxidation. Conversely, the chloro (-Cl) group is an electron-withdrawing group, which can influence the molecule's overall electronic properties and basicity.[9][10]

The primary degradation pathway of concern for anilines in solution is oxidation , which can proceed through radical mechanisms to form nitroso, nitro, and ultimately, polymeric azo compounds that are often highly colored.

Factors Influencing Stability

G cluster_factors Key Destabilizing Factors CDA This compound (in Solution) Oxygen Oxygen (Atmospheric) CDA->Oxygen Light Light (UV, Ambient) CDA->Light pH Extreme pH (Strong Acid/Base) CDA->pH Heat Heat (Elevated Temp.) CDA->Heat Degradation Degradation Products (Colored Impurities, Loss of Activity) Oxygen->Degradation Light->Degradation pH->Degradation Heat->Degradation

Caption: Core environmental factors that can induce degradation of CDA in solution.

FactorInfluence on StabilityMitigation Strategy
pH Both strongly acidic and strongly basic conditions can promote hydrolysis or other degradation pathways. The stability is often optimal near a neutral pH, but this must be empirically determined.Buffer solutions to maintain a stable pH. Conduct a pH stability screen for your specific application.
Light Photons, particularly in the UV range, can provide the activation energy for oxidative degradation pathways.Store solutions in amber vials or protect from light with foil. Minimize exposure during handling.
Temperature Increased temperature accelerates the rate of all chemical reactions, including degradation.[1] Upon heating, anilines can decompose to produce toxic fumes like nitrogen oxides.[1][11]Prepare solutions at room temperature. Store long-term at ≤ -20°C. Avoid repeated freeze-thaw cycles.
Oxidizing Agents Susceptible to oxidation from atmospheric O₂, peroxides, or other oxidizing agents present in the system.Use degassed solvents and maintain an inert atmosphere (N₂ or Ar) over the solution.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol is designed to minimize initial degradation during solution preparation.

  • Preparation: Bring the sealed container of solid CDA to room temperature before opening to prevent water condensation.

  • Solvent Degassing: Select a high-purity, anhydrous solvent (e.g., DMSO). Sparge the solvent with dry argon or nitrogen gas for 15-20 minutes in a container protected from light.

  • Weighing: Quickly weigh the required amount of CDA in a clean, dry vial.

  • Dissolution: Under a stream of inert gas, add the degassed solvent to the solid CDA. Cap the vial tightly and vortex or sonicate briefly until fully dissolved.

  • Storage: If not for immediate use, use a syringe to aliquot the stock solution into smaller, single-use amber vials. Purge the headspace of each vial with inert gas before capping and sealing with paraffin film. Store at -20°C or below.

Protocol 2: Forced Degradation Study (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][12][13] This protocol provides a basic framework.

Objective: To identify conditions that degrade CDA and characterize the resulting degradants. A target degradation of 5-20% is often ideal for method development.[14]

Methodology:

  • Prepare Solutions: Prepare a solution of CDA (e.g., 1 mg/mL) in a suitable solvent mixture, such as Acetonitrile:Water (1:1).

  • Establish Stress Conditions: Aliquot the solution into separate, clearly labeled amber glass vials for each condition.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal: Heat at 60°C.

    • Photolytic: Expose to a photostability chamber (ICH Q1B compliant) or direct sunlight.

    • Control: Keep at room temperature, protected from light.

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours). Monitor for physical changes like color.

  • Sample Quenching: After incubation, neutralize the acidic and basic samples to a pH of ~7. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze all samples, including the t=0 control, by a suitable stability-indicating method (e.g., reverse-phase HPLC with a photodiode array detector).

    • Assess: Compare the chromatograms. Look for a decrease in the peak area of the parent CDA and the appearance of new peaks (degradants). The PDA detector can help determine if degradant peaks have a different UV spectrum from the parent compound.

References
  • Rank the following substituted anilines from most basic to least basic - Pearson.
  • (No Title Available)
  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution | The Journal of Physical Chemistry A - ACS Publications.
  • Substituent effects on the physical properties and pKa of aniline - ResearchGate.
  • forced degradation study: Topics by Science.gov.
  • Substituent effects on the physical properties and pKa of aniline - Semantic Scholar.
  • Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science.
  • This compound - Analytical Standard at Best Price, High Purity 98%.
  • Forced Degradation – A Review.
  • A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • Forced Degradation Studies - MedCrave online.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • This compound PESTANAL - Research Scientific.
  • 5 Chloro 2, 4 Dimethoxy Aniline - Hema Dyechem Private Limited.
  • This compound | C8H10ClNO2 | CID 66807 - PubChem.
  • 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem.

Sources

preventing degradation of 5-Chloro-2,4-dimethoxyaniline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2,4-dimethoxyaniline (CDA). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a substituted aniline, CDA is susceptible to degradation, which can compromise experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during storage and handling.

Understanding the Instability of this compound

This compound, like many aniline derivatives, is prone to degradation primarily through oxidation and photodegradation. The electron-donating nature of the methoxy groups and the presence of the amine moiety make the benzene ring susceptible to oxidative processes. Exposure to atmospheric oxygen, light, and elevated temperatures can accelerate the formation of colored impurities, compromising the purity and reactivity of the compound.[1][2][3][4]

The primary degradation pathway involves the oxidation of the aniline nitrogen, leading to the formation of nitroso compounds, and further to highly conjugated systems such as azobenzene derivatives and quinone-imines, which are responsible for the observed discoloration from off-white to yellow or brown.[1][5]

Frequently Asked Questions (FAQs)

Q1: My this compound, which was initially an off-white powder, has turned yellow/brown. What is the cause and can I still use it?

A1: A color change to yellow or brown is a clear indicator of degradation, primarily due to oxidation from exposure to air and/or light.[1][3][6] The colored impurities are likely highly conjugated molecules formed from the aniline moiety.[1] For sensitive applications, such as in pharmaceutical synthesis or quantitative assays, using the discolored product is not recommended as the impurities can interfere with your reaction and lead to inconsistent results.[3] It is advisable to first assess the purity using an analytical technique like HPLC or GC-MS. If the purity is still within your required specifications, it may be usable for less sensitive applications. However, for best results, using a fresh, properly stored batch is always the safest approach.

Q2: What are the optimal storage conditions to prevent the degradation of this compound?

A2: To maximize the shelf-life of this compound, it should be stored under a combination of the following conditions:

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon to minimize exposure to oxygen.[3]

  • Light Protection: Use an amber or opaque container to protect the compound from light, which can catalyze degradation.[3][7][8]

  • Low Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.[9]

  • Tightly Sealed Container: Ensure the container is tightly sealed to prevent moisture and air ingress.[9]

Q3: I suspect my this compound has degraded. What analytical methods can I use to check its purity?

A3: Several analytical methods can be employed to assess the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique to quantify the main component and identify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectrum to a reference standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify changes in functional groups that may indicate degradation, although it is less quantitative than chromatographic methods.

For a detailed protocol on purity analysis, please refer to the "Experimental Protocols" section below.

Q4: Can I purify my discolored this compound?

A4: Yes, purification is possible, although its feasibility depends on the extent of degradation and the nature of the impurities. Common purification techniques for solid organic compounds include:

  • Recrystallization: This can be effective if a suitable solvent system is found that selectively dissolves the desired compound at high temperature and allows it to crystallize upon cooling, leaving impurities in the mother liquor.

  • Column Chromatography: Silica gel column chromatography can be used to separate the parent compound from more polar degradation products.

It is important to note that purification can be time-consuming and may lead to material loss. For critical applications, starting with a fresh batch is often more efficient.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the storage and use of this compound.

Observed Problem Probable Cause(s) Recommended Action(s)
Discoloration (Yellow to Brown) Exposure to air (oxygen) and/or light leading to oxidation.[1][3]1. Immediately transfer the compound to an amber vial and purge with an inert gas (nitrogen or argon).2. Store in a cool, dark place (refrigeration recommended).3. For future use, aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk stock to air and light.
Inconsistent Experimental Results Use of partially degraded this compound containing impurities that interfere with the reaction.1. Verify the purity of your starting material using HPLC or GC-MS (see protocol below).2. If impurities are detected, purify the compound or use a new, unopened batch.3. Review your experimental setup to ensure no other factors are contributing to the inconsistency.
Poor Solubility or Presence of Insoluble Particles Formation of polymeric or highly oxidized, less soluble degradation products.1. Attempt to filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove insoluble matter.2. If the issue persists, this is a strong indication of significant degradation, and the batch should be discarded.3. Implement stricter storage protocols to prevent future degradation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Optimization may be required for your specific instrumentation.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound sample and a reference standard (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). A small amount of formic acid (0.1%) can be added to both solvents to improve peak shape.

  • Standard Preparation: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantitative analysis is required.

  • Sample Preparation: Prepare a sample solution of your this compound at the same concentration as the standard stock solution.

  • HPLC Analysis:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to a λmax of the compound (typically around 240-260 nm for substituted anilines).

    • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

  • Data Analysis:

    • Compare the chromatogram of your sample to that of the reference standard.

    • The presence of significant additional peaks in your sample indicates impurities.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Logical Workflow for Troubleshooting Degradation

The following diagram illustrates a systematic approach to troubleshooting issues related to the degradation of this compound.

G cluster_0 Problem Identification cluster_1 Purity Assessment cluster_2 Decision Making cluster_3 Corrective Actions observe Observe Issue (e.g., Discoloration, Inconsistent Results) analyze Perform Purity Analysis (HPLC, GC-MS) observe->analyze compare Compare to Reference Standard or Specification analyze->compare decision Purity Acceptable? compare->decision purify Purify Material (Recrystallization, Chromatography) decision->purify No proceed Proceed with Experiment decision->proceed Yes discard Discard and Use Fresh Stock purify->discard Purification Fails purify->proceed review Review and Improve Storage Protocols discard->review proceed->review

Caption: A workflow for identifying and addressing degradation of this compound.

Degradation Prevention Strategy

This diagram outlines the key preventative measures to maintain the stability of this compound during storage.

G cluster_handling Proper Handling compound This compound inert Inert Atmosphere (Nitrogen or Argon) compound->inert light Light Protection (Amber Vial) compound->light temp Low Temperature (Refrigeration) compound->temp seal Tightly Sealed Container compound->seal aliquot Aliquot into smaller, single-use vials compound->aliquot minimize_exposure Minimize exposure time to air and light compound->minimize_exposure

Caption: Key strategies for preventing the degradation of this compound.

References

  • Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • AIP Publishing. Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics.
  • Discussion Forum. Explain the change in color observed in arylamines like aniline upon storage and the reason behind it. (2024-02-20).
  • PubMed Central (PMC). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation.
  • ResearchGate. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2025-08-06).
  • ResearchGate. List of aromatic amines used in this study and the efficiency of their...
  • Journal of the Chemical Society C: Organic. Oxidation of substituted anilines to nitroso-compounds.
  • ResearchGate. Why does color of aniline change during storage? Please give chemical reactions if possible. (2017-05-29).
  • PubMed. Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023-02-25).
  • PubMed Central (PMC) - NIH. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4.
  • Quora. Which is more basic between ortho- chloro aniline, para- chloro aniline, meta- chloro aniline and aniline? (2018-08-04).
  • MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023-02-25).
  • ResearchGate. Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.
  • ResearchGate. Aniline degradation by electrocatalytic oxidation. (2025-08-10).
  • Quora. Which is more basic - ortho-, meta-, or paramethoxy anniline? (2017-05-17).
  • PubMed. Aniline degradation by electrocatalytic oxidation.
  • NILU. Atmospheric Degradation of Amines (ADA). (2010-03-11).
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Microchem Laboratory. Accelerated Physical Stability Testing.
  • PubChem. This compound.
  • ResearchGate. Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025-11-01).
  • IndiaMART. This compound - Analytical Standard at Best Price, High Purity 98%.
  • Gelest, Inc. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes.
  • ResearchGate. Electronic structure and conformation of aniline and meta-chloroaniline dimers | Request PDF. (2025-08-06).
  • EPA. method 8131 aniline and selected derivatives by gas chromatography.
  • Royal Society of Chemistry. www.rsc.org/methods.
  • MDPI. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.
  • PubMed. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice.
  • PubMed. Identification and analysis of the degradation products of chlorothalonil in vegetables. (2022-12-20).
  • ResearchGate. (PDF) Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. (2025-10-15).
  • ResearchGate. Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter...
  • DTIC. Hydrolytic Stability of Polyurethane-Coated Fabrics Used for Collapsible Fuel Storage Containers.
  • Sciforum. ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines.

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Technical Support Center: Scale-Up of 5-Chloro-2,4-dimethoxyaniline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the scale-up of 5-Chloro-2,4-dimethoxyaniline synthesis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your process development.

I. Synthesis Overview & Key Scale-Up Considerations

The industrial production of this compound typically proceeds via the reduction of its nitro precursor, 1-Chloro-2,4-dimethoxy-5-nitrobenzene. The most common method for this transformation on a large scale is catalytic hydrogenation due to its efficiency and favorable waste profile compared to stoichiometric reductants like iron or zinc powder.[1]

However, transitioning this synthesis from the laboratory bench to a pilot or production scale introduces several challenges related to reaction kinetics, heat and mass transfer, impurity management, and product stability. This guide will focus on troubleshooting the catalytic hydrogenation route, which is a widely adopted industrial method.[1][2]

Workflow for Catalytic Hydrogenation

Below is a generalized workflow for the production of this compound via catalytic hydrogenation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Charge Reactor with 1-Chloro-2,4-dimethoxy-5-nitrobenzene and Solvent (e.g., Ethanol, Toluene) P2 Add Catalyst (e.g., Pt/C, Ni-based) P1->P2 R1 Inert with N2/Ar P2->R1 R2 Pressurize with H2 R1->R2 R3 Heat to Reaction Temp (e.g., 70-110°C) R2->R3 R4 Monitor H2 Uptake & TLC/HPLC R3->R4 W1 Cool and Depressurize R4->W1 W2 Filter Catalyst (under N2 atmosphere) W1->W2 W3 Solvent Removal (Distillation) W2->W3 W4 Crystallization W3->W4 W5 Filter and Dry Product W4->W5

Caption: Generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section is formatted to address specific problems you might encounter during the scale-up process.

Problem 1: Slow or Stalled Reaction

Symptom: Hydrogen uptake is slow or has stopped before reaching theoretical consumption. In-process control (TLC/HPLC) shows significant amounts of starting material remaining after the expected reaction time.

Potential Cause Explanation & Troubleshooting Steps
Poor Mass Transfer On a larger scale, efficient mixing of the solid catalyst, liquid solvent/reactant, and gaseous hydrogen is critical. Inadequate agitation can lead to the catalyst settling, reducing the available surface area for reaction.[3] Solution: Increase the agitation speed. If using a bottom-outlet reactor, ensure the impeller design is suitable for keeping the catalyst suspended. Consider a gas-inducing impeller for larger vessels.
Catalyst Deactivation Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.[3] The quality of reagents becomes more critical at scale. Solution: Test the purity of your 1-Chloro-2,4-dimethoxy-5-nitrobenzene and solvent. If necessary, pre-treat the starting material (e.g., with activated carbon) to remove potential catalyst poisons.
Insufficient Temperature Heat transfer is less efficient in larger reactors. The internal temperature may not have reached the optimal level for the reaction.[3] Solution: Verify the internal reaction temperature with a calibrated probe. Do not rely solely on the jacket temperature. Adjust the heating profile to ensure the target temperature is reached and maintained.
Low Hydrogen Pressure Leaks in the system or an inadequate hydrogen supply can lead to a drop in pressure, slowing the reaction. Solution: Perform a pressure test on the reactor before starting. Ensure the hydrogen supply can maintain the target pressure throughout the reaction.
Problem 2: High Levels of Impurities and By-products

Symptom: The final product has a low purity profile, with significant peaks corresponding to by-products in HPLC or GC analysis.

Potential By-product Formation Mechanism & Mitigation Strategy
Dechlorinated Product (2,4-Dimethoxyaniline) Over-hydrogenation can lead to the cleavage of the C-Cl bond. This is more likely with highly active catalysts (like Palladium) or at excessive temperatures/pressures. Mitigation: Screen for a less active catalyst if this is a persistent issue. A modified platinum-on-carbon catalyst has been shown to be effective.[4] Carefully control the reaction temperature and pressure. Stop the reaction as soon as the starting material is consumed.
Azoxy/Azo Compounds These are formed from the condensation of intermediate nitroso and hydroxylamine species.[5] They are often highly colored. Their formation is favored by non-optimal pH and insufficient hydrogen availability on the catalyst surface. Mitigation: Ensure good agitation and sufficient hydrogen pressure. Some processes for similar reductions use a slightly basic medium to improve selectivity.[4]
Unreacted Starting Material As discussed in Problem 1, this can be due to poor mass transfer, catalyst deactivation, or incorrect reaction conditions. Mitigation: Refer to the troubleshooting steps for a slow or stalled reaction. If the issue persists, consider increasing the catalyst loading, but be mindful of potential increases in other by-products.
Problem 3: Product is Off-Color (Pink, Brown, or Dark Oil)

Symptom: The isolated this compound is not the expected off-white or light pinkish powder, but is instead discolored.[6]

G Start Crude Product is Off-Color Q1 Was the catalyst filtered hot and under an inert atmosphere? Start->Q1 A1_Yes Proceed to Crystallization Q1->A1_Yes Yes A1_No Oxidation of product on catalyst surface is likely. Filter under N2 in the future. Q1->A1_No No Q2 Is the color removed during crystallization? A1_Yes->Q2 A1_No->Q2 A2_Yes Problem Solved: Minor Impurities Q2->A2_Yes Yes A2_No Treat solution with activated carbon before recrystallization. Q2->A2_No No Result Color is due to trace oxidized impurities or azo/azoxy compounds. A2_No->Result

Caption: Troubleshooting workflow for off-color product.

Detailed Explanation:

  • Oxidation: Anilines, especially in solution and at elevated temperatures, are susceptible to air oxidation, which forms highly colored impurities.[7] The residual catalyst can also promote oxidation if exposed to air.

    • Solution: After the reaction is complete, cool the mixture and filter the catalyst under an inert atmosphere (e.g., nitrogen).[4] Handle the filtrate under inert conditions until the product is crystallized and dried.

  • Residual Colored By-products: As mentioned, intermediates like azoxy and azo compounds can be highly colored.

    • Solution: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb these colored impurities.[8] Filter the hot solution through a pad of celite to remove the carbon before allowing it to cool and crystallize.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the catalytic hydrogenation scale-up?

A1: The choice of solvent is critical. Ethanol is commonly used and is effective for dissolving the starting material and facilitating the reaction.[1] Aromatic solvents like toluene or xylene are also used in industrial processes, often at higher temperatures.[4][9] The key considerations for scale-up are:

  • Solubility: The starting material and product should have good solubility at the reaction temperature but the product should have lower solubility at cooler temperatures to allow for effective crystallization.

  • Boiling Point: The solvent should have a boiling point that is appropriate for the desired reaction temperature and allows for easy removal during work-up.

  • Safety: Consider the flammability and toxicity of the solvent, especially on a large scale.

Q2: How can I effectively remove unreacted starting material or other basic impurities?

A2: If your product contains basic impurities, an acidic wash during a liquid-liquid extraction can be very effective.[8] Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, toluene). Wash the organic layer with a dilute aqueous acid solution (e.g., 1-2M HCl). The basic aniline and other basic impurities will be protonated and move into the aqueous phase, while your less basic product may remain in the organic layer.[10] Note: You must first confirm the stability of your product to acidic conditions.

Q3: What are the critical safety precautions for scaling up this process?

A3: Safety is paramount. Key hazards include:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated for pressure, well-maintained, and operated in a well-ventilated area with appropriate gas detection systems.

  • Catalyst Handling: Some hydrogenation catalysts (especially Raney Nickel) can be pyrophoric (ignite spontaneously in air), particularly after use. Always handle the catalyst wet with solvent and under an inert atmosphere.

  • Product Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[11][12] Always wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and protective clothing.[13][14] Ensure adequate ventilation to avoid inhalation of dust or vapors.[15]

Q4: My final product yield is low after crystallization. How can I improve it?

A4: Low yield after crystallization can be due to several factors:

  • Incomplete Reaction: As discussed in the troubleshooting section, ensure the reaction has gone to completion before work-up.

  • Product Loss During Work-up:

    • Filtration: Ensure the catalyst is thoroughly washed with fresh solvent after filtration to recover any adsorbed product.

    • Crystallization: The product might have significant solubility in the mother liquor. You can try to cool the mother liquor to a lower temperature or partially evaporate the solvent to recover a second crop of crystals.

    • Transfers: Minimize the number of vessel-to-vessel transfers to reduce physical losses of material.

Q5: Can I reuse the catalyst?

A5: In many industrial processes, the catalyst is recycled to improve process economics.[4] However, the catalyst's activity will decrease over time due to poisoning or physical degradation. If you plan to reuse the catalyst, you will need to:

  • Establish a protocol for washing and storing the catalyst under inert conditions.

  • Perform small-scale validation tests to determine the activity of the recycled catalyst.

  • Develop a schedule for catalyst replacement based on performance.

IV. References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in aniline mustard synthesis. Benchchem.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Benchchem.

  • BenchChem Technical Support Team. (2025). Troubleshooting side reactions in the N-alkylation of aniline. Benchchem.

  • Li, Y., et al. (2021). Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. Catalysis Science & Technology (RSC Publishing).

  • Pérez-López, C. E., et al. (2022). The nitro to amine reduction: from millions of tons to single molecule studies. PMC - NIH.

  • Jones, C. W., et al. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au.

  • Szymańska, A., et al. (2019). Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles. MDPI.

  • Google Patents. (n.d.). CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline. Retrieved from

  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline. Retrieved from

  • PubChem. (n.d.). This compound | C8H10ClNO2 | CID 66807. Retrieved from [Link]

  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Retrieved from

  • ResearchGate. (2025). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. Benchchem.

  • ResearchGate. (2025). Adsorption of 4-chloro-2,5-dimethoxyaniline from solution in batch mode using chemical activated pyrolytic char. Retrieved from [Link]

Sources

common contaminants in commercial 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Chloro-2,4-dimethoxyaniline (CDA). This guide is designed for researchers, scientists, and professionals in drug development who utilize this crucial intermediate. Here, we address common issues related to contaminants and provide robust troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My batch of this compound has a noticeable pinkish or brownish tint. What could be the cause, and is it problematic?

A1: A pink or brown discoloration in aromatic amines like this compound is a common issue, typically arising from the formation of colored oxidation and polymerization byproducts. While minor discoloration might not significantly impact some applications, for sensitive downstream processes such as pharmaceutical synthesis, these impurities can interfere with reactions, reduce yields, and compromise the purity of the final product. Therefore, it is highly recommended to assess the purity and, if necessary, purify the material before use.

Q2: I am observing unexpected peaks in my HPLC/GC-MS analysis of a commercial batch of this compound. What are the likely identities of these contaminants?

A2: Based on the common synthetic pathways for this compound, which typically involve chlorination of 1,3-dimethoxybenzene followed by nitration and subsequent reduction, several process-related impurities can be present. These can be broadly categorized as:

  • Starting Materials & Intermediates: Unreacted precursors from the synthesis process.

  • Isomeric Impurities: Compounds with the same molecular formula but different structural arrangements.

  • By-products of Side Reactions: Resulting from incomplete reactions or undesired secondary reactions.

  • Degradation Products: Formed during storage or handling.

The following table summarizes the most probable contaminants:

Contaminant CategoryPotential ImpurityChemical StructurePotential Source
Starting Materials & Intermediates 1,3-DimethoxybenzeneC₈H₁₀O₂Incomplete chlorination and nitration.
5-Chloro-1,3-dimethoxybenzeneC₈H₉ClO₂Incomplete nitration.
5-Chloro-2,4-dimethoxynitrobenzeneC₈H₈ClNO₄Incomplete reduction of the nitro group.
Isomeric Impurities Isomers of this compoundC₈H₁₀ClNO₂Non-regioselective chlorination or nitration.
By-products of Side Reactions 2,4-DimethoxyanilineC₈H₁₁NO₂Dehalogenation during the reduction of the nitro group.
Dichloro-2,4-dimethoxyaniline isomersC₈H₉Cl₂NO₂Over-chlorination of the starting material.
Degradation Products Oxidation/Polymerization ProductsVariedExposure to air, light, or heat.

Q3: How can I confirm the identity of the unknown peaks in my chromatogram?

A3: The most effective method for identifying unknown impurities is Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of each impurity peak can be compared against a spectral library or interpreted to deduce its structure. For non-volatile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

Q4: What are the recommended methods for purifying commercial this compound?

A4: Several methods can be employed to purify this compound, depending on the nature and quantity of the impurities:

  • Recrystallization: This is often the most straightforward and effective method for removing minor impurities and color. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.

  • Column Chromatography: For complex mixtures or when very high purity is required, column chromatography on silica gel can be effective. A non-polar eluent system is typically used.

  • Vacuum Distillation: This technique can be useful for separating the desired product from non-volatile or polymeric impurities.

Troubleshooting Guides

Issue 1: Persistent Color in the Product Despite Purification

If your this compound remains colored after initial purification attempts, consider the following:

  • Activated Charcoal Treatment: Colored impurities are often due to highly conjugated oxidation products. Treating a solution of the crude product with activated charcoal before the final crystallization step can effectively adsorb these colored species.

  • Conversion to Hydrochloride Salt: Aromatic amines can be purified by converting them to their hydrochloride salts. Dissolve the impure amine in a suitable solvent and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration. The pure amine can then be regenerated by treatment with a base.

Issue 2: Co-elution of Impurities in HPLC/GC Analysis

If you are unable to resolve impurity peaks from the main product peak, optimization of your chromatographic method is necessary.

  • For HPLC:

    • Change the Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase.

    • Modify the Mobile Phase: Adjust the organic modifier (e.g., switch from acetonitrile to methanol), change the pH of the aqueous phase, or add an ion-pairing reagent.

  • For GC:

    • Adjust the Temperature Program: A slower temperature ramp can improve the separation of closely eluting compounds.

    • Use a Different Column: A column with a more polar stationary phase may provide better separation of isomers.

Experimental Protocols

Protocol 1: Purity Analysis by GC-MS

This protocol provides a general method for the purity assessment of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with HPLC-grade methanol or ethyl acetate.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 amu.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and known synthetic byproducts.

    • Determine the purity by area percentage normalization.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, methanol, ethanol/water).

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven at a temperature below the melting point.

Visualizations

Troubleshooting Workflow for Impurity Identification

start Unexpected Peak in Chromatogram gcms Perform GC-MS Analysis start->gcms Volatile? lcms Perform LC-MS Analysis (for non-volatile impurities) start->lcms Non-volatile? library_search Compare Mass Spectrum with Spectral Library gcms->library_search lcms->library_search impurity_identified Impurity Identified library_search->impurity_identified Match Found no_match No Match Found library_search->no_match No Match interpret_spectrum Interpret Fragmentation Pattern synthesis_pathway Consider Synthetic Pathway for Potential Byproducts interpret_spectrum->synthesis_pathway synthesis_pathway->impurity_identified no_match->interpret_spectrum further_analysis Consider Further Spectroscopic Analysis (e.g., NMR) no_match->further_analysis

Caption: Workflow for identifying unknown impurities.

Potential Contaminants in this compound Synthesis

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene 5-Chloro-1,3-dimethoxybenzene 5-Chloro-1,3-dimethoxybenzene 1,3-Dimethoxybenzene->5-Chloro-1,3-dimethoxybenzene Chlorination Unreacted 1,3-Dimethoxybenzene Unreacted 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene->Unreacted 1,3-Dimethoxybenzene 5-Chloro-2,4-dimethoxynitrobenzene 5-Chloro-2,4-dimethoxynitrobenzene 5-Chloro-1,3-dimethoxybenzene->5-Chloro-2,4-dimethoxynitrobenzene Nitration Unreacted 5-Chloro-1,3-dimethoxybenzene Unreacted 5-Chloro-1,3-dimethoxybenzene 5-Chloro-1,3-dimethoxybenzene->Unreacted 5-Chloro-1,3-dimethoxybenzene Isomeric Products Isomeric Products 5-Chloro-1,3-dimethoxybenzene->Isomeric Products Side Reaction Dichloro Products Dichloro Products 5-Chloro-1,3-dimethoxybenzene->Dichloro Products Over-reaction This compound This compound 5-Chloro-2,4-dimethoxynitrobenzene->this compound Reduction Unreacted 5-Chloro-2,4-dimethoxynitrobenzene Unreacted 5-Chloro-2,4-dimethoxynitrobenzene 5-Chloro-2,4-dimethoxynitrobenzene->Unreacted 5-Chloro-2,4-dimethoxynitrobenzene 2,4-Dimethoxyaniline\n(Dehalogenation) 2,4-Dimethoxyaniline (Dehalogenation) 5-Chloro-2,4-dimethoxynitrobenzene->2,4-Dimethoxyaniline\n(Dehalogenation) Side Reaction Oxidation/Polymerization\nProducts Oxidation/Polymerization Products This compound->Oxidation/Polymerization\nProducts Degradation

Caption: Synthetic pathway and potential impurities.

References

  • Zhang, L., et al. (2019). Solubility of 4-Chloro-2,5-dimethoxynitrobenzene, 4-Chloro-2,5-dimethoxyaniline, and 2,5-Dimethoxyaniline in Binary and Pure Solvents: Determination and Modeling.
  • Organic Syntheses. (n.d.). Benzene, 2,4-dichloro-1-methoxy-. [Link]
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • U.S. Environmental Protection Agency. (n.d.).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Dong, M. W. (2015). Separation Science in Drug Development, Part III: Analytical Development. LCGC North America, 33(10), 764-775. [Link]

Technical Support Center: HPLC Analysis of 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of 5-Chloro-2,4-dimethoxyaniline. This aniline derivative, while suitable for reverse-phase chromatography, possesses a basic amine functional group that frequently leads to poor peak shape, specifically peak tailing. This phenomenon can compromise resolution, accuracy, and reproducibility of your analytical results.[1][2]

This document provides a structured troubleshooting guide in a question-and-answer format, explaining the scientific principles behind the issues and offering field-proven solutions to restore symmetrical, reliable peaks.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why is my this compound peak tailing?

A1: The primary cause of peak tailing for this compound is a secondary retention mechanism involving its basic amine group and the stationary phase of the HPLC column.[2][3]

  • Analyte Chemistry: this compound (C8H10ClNO2) is a basic compound.[4][5][6] In a typical reverse-phase mobile phase (pH 3-7), the amine group (-NH2) can become protonated, acquiring a positive charge (R-NH3+).

  • Stationary Phase Chemistry: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface.[2][7] At a mobile phase pH above approximately 3, these acidic silanol groups can deprotonate, becoming negatively charged (Si-O-).[1][8]

  • Secondary Interaction: The positively charged analyte is attracted to these negatively charged silanol sites through a strong ionic interaction. This interaction is separate from the desired hydrophobic (reverse-phase) retention mechanism. Molecules that undergo this secondary interaction are retained longer than molecules that do not, resulting in a delayed elution and a characteristic "tail" on the peak.[2][3][9]

Q2: How does the mobile phase pH affect peak tailing for this compound?

A2: Mobile phase pH is one of the most critical factors influencing the peak shape of ionizable compounds like this compound.[10][11] The pH dictates the ionization state of both the analyte and the column's residual silanol groups.

  • Low pH (e.g., < 3.0): At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[3][9] This minimizes the strong ionic secondary interactions, leading to significantly improved peak symmetry. However, ensure your column is stable at low pH to prevent degradation of the stationary phase.[3][12]

  • Mid-Range pH (e.g., 4-7): This is often the worst range for peak tailing of basic compounds. In this range, the analyte is likely protonated (basic) and the silanols are deprotonated (acidic), maximizing the undesirable ionic interactions.[1]

  • High pH (e.g., > 8): At a high pH (well above the analyte's pKa), the aniline group will be in its neutral, uncharged state. This eliminates the ionic interaction with silanol groups, which can also lead to good peak shape. However, this requires a pH-stable column, as traditional silica can dissolve at high pH.[12]

It is a general rule to select a mobile phase pH that is at least 2 units away from the analyte's pKa to ensure it exists predominantly in a single ionic form.[13]

Part 2: Troubleshooting Guide - A Systematic Approach to Resolution

Q3: My peak is tailing. What are the first, most basic things I should check?

A3: Before modifying the chemistry of your method, always rule out simple system and column issues. Often, tailing that affects all peaks in a chromatogram points to a physical problem rather than a chemical one.[14]

  • Check for Extra-Column Volume: Ensure all tubing connections, especially between the column and the detector, are secure and use narrow internal diameter tubing (e.g., 0.005") to minimize dead volume.[1] Loose fittings can introduce dead volume where the sample can diffuse, causing peak broadening and tailing.[15]

  • Inspect the Column: A column void or a blocked inlet frit can cause peak shape distortion for all analytes.[3] Try reversing and flushing the column (if the manufacturer allows) or simply replace it with a new column of the same type to see if the problem resolves.[3][16]

  • Evaluate Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[13][16] Try injecting a sample that is 5-10 times more dilute. If the peak shape improves, you may be overloading the column.

  • Consider the Guard Column: If you are using a guard column, it may be contaminated or worn out. Replace the guard column and see if performance is restored.[14]

Q4: System checks are fine. How do I optimize my mobile phase to eliminate tailing?

A4: Mobile phase optimization is the most powerful tool for correcting peak tailing caused by secondary chemical interactions. The strategy is to disrupt the interaction between the protonated aniline and the ionized silanols.

  • Lower the Mobile Phase pH: The most straightforward approach is to add an acidifier to your mobile phase to achieve a pH of approximately 2.5-3.0. This protonates the silanol groups, neutralizing their negative charge and preventing ionic interactions.[3][17]

    • Recommended Additives: 0.1% Formic Acid (MS-compatible) or 0.1% Trifluoroacetic Acid (TFA) are common choices. Phosphoric acid can also be used for UV-only applications.[17][18]

  • Add a Competing Base: If operating at a low pH is not desirable or fully effective, the addition of a small amount of a competing base, like Triethylamine (TEA), to the mobile phase is a classic and highly effective strategy.[19][20]

    • Mechanism of Action: TEA is a stronger base than the analyte. In the mobile phase, it becomes protonated (triethylammonium ion) and preferentially interacts with the negatively charged silanol sites on the column.[7][21] This effectively "masks" or "shields" the active sites, preventing your analyte from engaging in these secondary interactions.[7][22] The analyte then elutes based primarily on the intended reverse-phase mechanism, resulting in a sharp, symmetrical peak.[7]

Q5: Which mobile phase additive should I choose? A summary.

A5: The choice of additive depends on your separation goals and detector compatibility (e.g., UV vs. Mass Spectrometry).

AdditiveTypical ConcentrationMechanism of ActionKey Considerations
Formic Acid 0.1% (v/v)pH Control: Lowers mobile phase pH to ~2.7, protonating silanol groups to minimize secondary interactions.[3][9]MS-Compatible. Good general-purpose choice for improving peak shape of basic compounds.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)pH Control & Ion Pairing: Lowers pH and can also act as an ion-pairing agent, but is known to cause significant ion suppression in MS.Excellent for UV detection, provides very sharp peaks. Avoid for MS.
Triethylamine (TEA) 0.1% - 0.5% (v/v)Competing Base (Silanol Masking): Competes with basic analytes for active silanol sites, shielding the analyte from secondary interactions.[19][21][22]Highly effective for improving peak shape. Often used with a buffer to control pH. Not ideal for MS due to potential ion suppression. Can be difficult to completely remove from a column.[23]
Ammonium Formate / Acetate 5-10 mMBuffering & Ionic Strength: Provides pH control and increases the ionic strength of the mobile phase, which can help mask silanol interactions.[17]MS-Compatible. Excellent choice for providing stable pH and good peak shape, especially when working near a neutral pH.
Q6: Could my HPLC column be the root cause of the problem?

A6: Absolutely. Not all C18 columns are created equal. The type of silica, surface bonding, and end-capping technology play a huge role in performance, especially for basic compounds.

  • End-Capping: Modern columns are "end-capped," a process where residual silanol groups are chemically reacted to make them less polar and less active.[3] Using a column with superior, sterically-protected end-capping will inherently produce better peak shapes for basic compounds like this compound.[1][24]

  • High-Purity Silica: Columns made from high-purity silica contain fewer metallic impurities. These metal traces can increase the acidity of nearby silanol groups, creating highly active sites that cause severe tailing.[2] Choosing a column based on high-purity silica is always recommended.

  • Alternative Chemistries: If tailing persists, consider columns specifically designed for basic compounds, such as those with polar-embedded phases or unique surface modifications that provide an alternative mechanism to shield silanols.[1]

Part 3: Experimental Protocol & Visual Workflow

Protocol 1: Systematic Approach to Eliminating Peak Tailing

This protocol assumes that basic system checks (Q3) have been completed and found not to be the cause.

  • Establish a Baseline: Inject your standard of this compound using your current method (e.g., C18 column, Acetonitrile/Water mobile phase). Record the chromatogram and calculate the USP Tailing Factor (Tf). A value > 1.5 is typically considered significant tailing.[3]

  • Step 1: pH Modification.

    • Prepare a new aqueous mobile phase containing 0.1% formic acid.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the standard again. Observe the peak shape and calculate the new Tf. For many basic compounds, this step alone provides a significant improvement.

  • Step 2: Add a Competing Base (if necessary).

    • If tailing is still present (Tf > 1.2), prepare a mobile phase containing both 0.1% formic acid and 0.2% triethylamine (TEA). Adjust the final pH if necessary.

    • Thoroughly equilibrate the column with this new mobile phase.

    • Inject the standard. The combination of low pH and a competing base is a very robust solution for eliminating silanol interactions.

  • Step 3: Column Evaluation.

    • If significant tailing persists after mobile phase optimization, the column itself is the likely culprit.

    • Replace the column with a modern, high-purity, well-end-capped C18 column or one specifically marketed for the analysis of basic compounds.

    • Repeat the analysis starting with the 0.1% formic acid mobile phase.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for resolving peak tailing issues.

TroubleshootingWorkflow start Peak Tailing Observed (Tailing Factor > 1.2) check_all_peaks Does tailing affect ALL peaks? start->check_all_peaks system_issue Suspect System/Physical Issue: - Check fittings for dead volume - Inspect for column void/blockage - Replace guard column check_all_peaks->system_issue  Yes chemical_issue Suspect Chemical Interaction (Analyte-Specific) check_all_peaks->chemical_issue  No, only  basic analyte end_success Problem Solved: Peak Shape is Symmetrical system_issue->end_success check_overload Is peak shape better at lower concentration? chemical_issue->check_overload overload_solution Reduce Sample Load: - Lower injection volume - Dilute sample check_overload->overload_solution  Yes optimize_mp Optimize Mobile Phase check_overload->optimize_mp  No overload_solution->end_success add_acid Step 1: Lower pH Add 0.1% Formic Acid optimize_mp->add_acid is_tailing_fixed1 Is Tailing Factor < 1.2? add_acid->is_tailing_fixed1 add_base Step 2: Add Competing Base Add 0.2% Triethylamine (TEA) is_tailing_fixed1->add_base  No is_tailing_fixed1->end_success  Yes is_tailing_fixed2 Is Tailing Factor < 1.2? add_base->is_tailing_fixed2 change_column Step 3: Evaluate Column - Use modern, well-end-capped column - Consider polar-embedded phase is_tailing_fixed2->change_column  No is_tailing_fixed2->end_success  Yes end_fail Consult Manufacturer/ Further Method Development change_column->end_fail

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Restek. (2014, March 11). [18]Troubleshooting HPLC- Tailing Peaks.
  • Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?
  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing.
  • PubMed. (1986, December 24). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base.
  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • IndiaMART. (n.d.). This compound - Analytical Standard.
  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • MicroSolv. (2025, December 1). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns.
  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • PubChem. (n.d.). This compound.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Hawach. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Shimadzu. (n.d.). HPLC Guard Column & Preparative Columns.

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managing exothermic reactions in 5-Chloro-2,4-dimethoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Chloro-2,4-dimethoxyaniline is a critical process in the development of various pharmaceutical compounds. However, the inherent exothermic nature of the key reaction steps, particularly nitration and the subsequent reduction, presents significant safety and yield challenges. This technical support guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and ensure a safe and efficient synthesis.

Section 1: Nitration of 1,3-Dimethoxy-5-chlorobenzene - Taming the Primary Exotherm

The initial nitration step is often the most hazardous due to the use of strong acids and the highly exothermic nature of the reaction.[1] Proper temperature control is paramount to prevent runaway reactions, which can lead to a rapid increase in temperature and pressure, potentially causing equipment failure and release of hazardous materials.[2]

Frequently Asked Questions (FAQs)

Q1: My nitration reaction is showing a rapid, uncontrolled temperature increase. What should I do and what are the likely causes?

A1: An uncontrolled temperature spike is a serious concern and indicates a potential thermal runaway.

Immediate Actions:

  • Cease addition of the nitrating agent immediately.

  • Increase the efficiency of the cooling bath (e.g., by adding more ice or switching to a colder bath like dry ice/acetone).[1]

  • If the temperature continues to rise, prepare for an emergency quench by slowly adding the reaction mixture to a large volume of crushed ice or ice-water with vigorous stirring.[3] Caution: This should be a last resort as the dilution of concentrated acids is also highly exothermic.[3]

Potential Causes & Preventative Measures:

  • Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated. Ensure your cooling system is robust and appropriate for the scale of your reaction.[3]

  • Rapid Reagent Addition: Adding the nitrating agent too quickly can generate heat faster than it can be removed.[3] A slow, dropwise addition with constant monitoring of the internal temperature is crucial.[3]

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, leading to a localized runaway that can propagate.[3] Vigorous and consistent agitation is essential.[3]

  • Incorrect Reagent Concentration: Using overly concentrated acids can dangerously increase the reaction rate and exothermicity.[3]

Q2: The yield of my desired 5-chloro-2,4-dimethoxynitrobenzene is low. What factors could be contributing to this?

A2: Low yields in nitration reactions can often be traced back to several factors:

  • Suboptimal Temperature: The temperature must be low enough to control the exotherm but high enough for the reaction to proceed to completion. A temperature range of 35-40°C is often suitable for nitration with mixed acids.[4]

  • Incomplete Reaction: Insufficient reaction time or a temperature that is too low can lead to an incomplete conversion of the starting material.

  • Side Reactions: Higher temperatures can promote the formation of unwanted byproducts, including dinitro compounds or sulfonated products, which can reduce the yield of the desired product.[4]

Troubleshooting Guide: Nitration Step
Issue Potential Cause(s) Recommended Action(s)
Thermal Runaway - Rapid addition of nitrating agent- Inadequate cooling- Poor agitation- Immediately stop reagent addition- Enhance cooling (e.g., add dry ice to bath)- Increase stirring rate- As a last resort, quench the reaction in a large volume of ice-water.[3]
Low Product Yield - Incomplete reaction- Reaction temperature too high or too low- Product loss during work-up- Monitor reaction progress using TLC- Maintain the optimal temperature range- Ensure thorough cooling before filtration and wash the product with ice-cold water.[5]
Formation of Impurities - High reaction temperature leading to byproducts- Ensure effective cooling during the exothermic phase- Recrystallize the crude product for purification.[5]

Section 2: Reduction of 5-Chloro-2,4-dimethoxynitrobenzene - A Secondary Exothermic Challenge

The reduction of the nitro group to an amine is also an exothermic process, although generally less vigorous than the initial nitration. The choice of reducing agent and reaction conditions plays a significant role in managing the exotherm and ensuring a high yield of the final product.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant exotherm during the reduction of the nitro compound. How can I control this?

A1: While typically less intense than nitration, the reduction of nitroaromatics can still release considerable heat.

  • Controlled Addition: If using a reducing agent like sodium borohydride in the presence of a catalyst, or catalytic hydrogenation, the rate of addition or the hydrogen pressure should be carefully controlled.[6][7]

  • Cooling: Maintain a cooling bath during the initial phase of the reduction to dissipate the heat generated.[1]

  • Dilution: Performing the reaction in a suitable solvent at a higher dilution can help to moderate the temperature increase.

Q2: What are the safest and most effective methods for reducing 5-chloro-2,4-dimethoxynitrobenzene?

A2: Several methods can be employed, each with its own safety considerations.

  • Catalytic Hydrogenation: This is a common and effective method. It involves the use of a catalyst such as platinum-on-carbon in an aromatic solvent under elevated temperature and pressure.[8] The exotherm can be managed by controlling the hydrogen pressure and the reaction temperature.[7]

  • Metal/Acid Reduction: While historically common, using metals like iron in acidic media can be less selective and generate significant heat.[9]

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst can be a safer alternative to using high-pressure hydrogen gas.[10]

Troubleshooting Guide: Reduction Step
Issue Potential Cause(s) Recommended Action(s)
Uncontrolled Exotherm - Rapid addition of reducing agent- High hydrogen pressure in catalytic hydrogenation- Slow the addition of the reducing agent- Reduce hydrogen pressure and monitor temperature closely- Ensure adequate cooling is in place.
Incomplete Reduction - Inactive catalyst- Insufficient reducing agent- Low reaction temperature or pressure- Use fresh, active catalyst- Ensure the correct stoichiometry of the reducing agent- Optimize temperature and pressure according to established protocols.[8]
Formation of Byproducts - Over-reduction- Side reactions due to high temperature- Monitor the reaction closely by TLC to avoid over-reduction- Maintain the recommended temperature range.

Section 3: Experimental Protocols and Visualization

Detailed Protocol: Nitration of 1,3-Dimethoxy-5-chlorobenzene

This protocol is a representative method and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,3-dimethoxy-5-chlorobenzene in a suitable solvent like concentrated sulfuric acid. Place the flask in an ice-salt bath to cool the solution to 0-5°C.[3]

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.[3]

  • Controlled Addition: Slowly add the nitrating mixture dropwise to the stirred solution of 1,3-dimethoxy-5-chlorobenzene.[3] Carefully monitor the internal temperature and maintain it within the 0-5°C range. The rate of addition should be adjusted to prevent the temperature from exceeding this range.[3]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time to ensure completion.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[3] The solid product, 5-chloro-2,4-dimethoxynitrobenzene, will precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can then be purified by recrystallization.

Visualizing the Workflow

Exotherm_Management_Workflow cluster_nitration Nitration Step cluster_reduction Reduction Step N_Start Start Nitration N_Setup Prepare Reactants & Cooling Bath N_Start->N_Setup N_Add Slow, Dropwise Addition of Nitrating Agent N_Setup->N_Add N_Monitor Continuously Monitor Temperature N_Add->N_Monitor N_Workup Reaction Complete -> Work-up N_Add->N_Workup Addition Complete N_Check Temperature Stable? N_Monitor->N_Check N_Continue Continue Addition N_Check->N_Continue Yes N_Stop Stop Addition, Enhance Cooling N_Check->N_Stop No N_Continue->N_Add N_Stop->N_Check N_Quench Emergency Quench N_Stop->N_Quench If Temp Still Rises R_Start Start Reduction R_Setup Prepare Nitro Compound & Reducing Agent/Catalyst R_Start->R_Setup R_Add Controlled Addition of Reagent / Hydrogenation R_Setup->R_Add R_Monitor Monitor Temperature & Pressure R_Add->R_Monitor R_Check Exotherm Controlled? R_Monitor->R_Check R_Continue Proceed with Reduction R_Check->R_Continue Yes R_Adjust Adjust Addition Rate / Pressure R_Check->R_Adjust No R_Workup Reaction Complete -> Work-up & Isolation R_Continue->R_Workup R_Adjust->R_Add

Caption: Workflow for managing exothermic reactions in the synthesis of this compound.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • Derivatising p-dichlorobenzene through its nitro compound. (2020, November 28). Powered by XMB 1.9.11.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
  • Innoget. (n.d.). New methodology for the catalytic reduction of nitroaromatic compounds environmental friendly.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • IRIS Re.Public@polimi.it. (n.d.). Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal – Accepted Ma.
  • ResearchGate. (n.d.). Continuous nitration of o-dichlorobenzene in micropacked-bed reactor: process design and modelling.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development.
  • Journal of Synthetic Chemistry. (n.d.). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • ResearchGate. (n.d.). Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor.
  • Nitration and aromatic reactivity. (n.d.).
  • PubMed. (n.d.). Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons.
  • Sarpong, R. (2016, November 22). Quenching of Pyrophoric Materials.
  • OUCI. (n.d.). Continuous nitration of o-dichlorobenzene in micropacked-bed reactor: process design and modelling.
  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Google Patents. (n.d.). CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.
  • AIDIC - The Italian Association of Chemical Engineering. (2025, June 30). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan.
  • Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.

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Technical Support Center: Solvent Selection for 5-Chloro-2,4-dimethoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving 5-Chloro-2,4-dimethoxyaniline. This guide is designed to provide you, as a senior application scientist, with in-depth technical knowledge and practical troubleshooting advice to optimize your experimental outcomes. The strategic selection of a solvent is a critical parameter that can dictate the success, yield, and purity of your reaction. This document offers a structured approach to making that choice, grounded in chemical principles and supported by established literature.

Understanding this compound

This compound is a versatile substituted aniline used in the synthesis of a variety of compounds, including dyes and pharmaceutical agents.[1][2] Its chemical structure, featuring an amine group, two methoxy groups, and a chlorine atom on the benzene ring, dictates its reactivity and solubility. The electron-donating methoxy groups and the electron-withdrawing chlorine atom influence the nucleophilicity of the amine and the reactivity of the aromatic ring in various transformations.

Physical Properties:

PropertyValueSource
Molecular FormulaC₈H₁₀ClNO₂[3][4]
Molecular Weight187.62 g/mol [3][4][5]
AppearanceOff-white crystalline powder[5]
Melting Point118 - 120 °C[6]
PurityTypically ≥97-98%[5][7]

Core Principles of Solvent Selection

The ideal solvent should not only dissolve the reactants but also facilitate the desired reaction pathway while minimizing side reactions. Key considerations include:

  • Solubility: All reactants, reagents, and catalysts should be sufficiently soluble at the reaction temperature.

  • Reactivity: The solvent should be inert under the reaction conditions and not participate in unwanted side reactions.

  • Boiling Point: The boiling point should be appropriate for the desired reaction temperature.

  • Polarity: The solvent's polarity can significantly influence reaction rates and selectivity by stabilizing transition states, intermediates, or charged species.

  • Work-up and Purification: The solvent should be easily removable after the reaction, and its properties should not complicate product isolation.

Common Reactions and Recommended Solvents

Below is a guide to solvent selection for common reactions involving this compound, complete with troubleshooting advice and mechanistic considerations.

Acylation of the Amino Group

Acylation of the primary amine is a common transformation to protect the amino group or to synthesize amides.

Common Acylating Agents: Acetic anhydride, acetyl chloride.

Solvent Recommendations & Rationale
SolventRationale
Glacial Acetic Acid Can act as both a solvent and a reactant, which is efficient and environmentally friendly.[8][9]
Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) These are effective for reactions with acetyl chloride, especially when a base like K₂CO₃ is used.[10] DMF is often a good choice.[10]
Halogenated Solvents (e.g., Chloroform, Dichloromethane) Suitable for reactions with acetyl chloride.[10]
Ethers (e.g., THF, Dioxane) Can be used, but may offer lower solubility for the aniline salt.
Troubleshooting Guide: Acylation Reactions
IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; side reactions.Ensure anhydrous conditions, especially with acid chlorides. Consider using a catalyst like zinc acetate with acetic acid.[8] For reactions with acetyl chloride, a base such as K₂CO₃ is necessary to neutralize the HCl byproduct.[10]
Reaction Mixture Darkens Oxidation of the aniline.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] Ensure the purity of the starting aniline.[11]
Difficult Product Isolation Product is soluble in the reaction mixture.If using a high-boiling solvent like DMF or DMSO, consider precipitation by adding a non-solvent like water. For other solvents, standard extraction procedures should be effective.
Diazotization and Subsequent Reactions

Diazotization of the amino group forms a diazonium salt, a versatile intermediate for introducing various functionalities (e.g., -I, -OH, -CN).

Solvent Recommendations & Rationale

| Solvent | Rationale | | --- | --- | --- | | Aqueous Mineral Acids (e.g., HCl, H₂SO₄) | The classical and most common medium for diazotization. The acid protonates nitrous acid (formed from NaNO₂) to generate the nitrosating agent.[12][13] | | Polyethylene Glycol (PEG)/Water Mixtures | Can act as a phase-transfer catalyst, potentially shortening reaction times.[14] | | Methanol/Carbon Tetrachloride Mixtures | Studied for understanding the kinetics and mechanism of diazotization, demonstrating the role of the solvent's dielectric constant.[15] | | Solvent-Free (Grinding) | An environmentally friendly "green" chemistry approach using a solid acid like p-toluenesulfonic acid. |

Troubleshooting Guide: Diazotization Reactions
IssuePotential CauseSuggested Solution
Decomposition of Diazonium Salt Temperature is too high. Diazonium salts are often unstable at temperatures above 0-5 °C.Strictly maintain the reaction temperature between 0 and 5 °C using an ice bath.[12] Use the diazonium salt immediately in the next step without isolation.
Incomplete Diazotization Insufficient acid or sodium nitrite.Use at least 3 equivalents of acid to ensure the aniline is fully protonated and to generate nitrous acid.[12] Test for the presence of excess nitrous acid using starch-iodide paper.[12]
Formation of Azo Dyes (Side Reaction) The newly formed diazonium salt couples with unreacted aniline.Ensure slow, dropwise addition of the sodium nitrite solution to the cold aniline salt solution to maintain a low concentration of the diazonium salt at any given time.[12]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The chloro-substituent on the aniline ring can participate in cross-coupling reactions to form C-C bonds.

Solvent Recommendations & Rationale

| Solvent | Rationale | | --- | --- | --- | | Ethers (e.g., 1,4-Dioxane, THF) | Commonly used, often in a mixture with water.[16][17] | | Aromatic Hydrocarbons (e.g., Toluene) | A standard solvent for Suzuki couplings.[16][18] | | Amides (e.g., DMF, DMAc) | Polar aprotic solvents that can influence reaction selectivity.[16][19] | | Water | Can be used as a co-solvent, which is economical and environmentally friendly.[18] The presence of water can also be beneficial by increasing the concentration of hydrophilic boronate species.[17] |

Troubleshooting Guide: Suzuki-Miyaura Coupling
IssuePotential CauseSuggested Solution
Low or No Reaction Catalyst deactivation; inappropriate ligand or base.Ensure all solvents and reagents are thoroughly degassed to remove oxygen.[20] Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[20] Verify the base is dry and of appropriate strength (e.g., K₂CO₃, K₃PO₄).[18][20]
Homocoupling of Boronic Acid Presence of oxygen.Rigorously maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[20]
Protodeboronation Excess water or base leading to cleavage of the C-B bond.Use anhydrous solvents and ensure the base is dry. Consider using more stable boronic esters (e.g., pinacol esters).[20]
Dehalogenation Reduction of the C-Cl bond to a C-H bond.Optimize reaction time and temperature. Weaker bases like K₃PO₄ or Cs₂CO₃ may be preferred over stronger ones.[11]

Visualization of the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a given reaction with this compound.

SolventSelectionWorkflow start Define Reaction Type (e.g., Acylation, Diazotization, Coupling) acylation Acylation start->acylation diazotization Diazotization start->diazotization coupling Cross-Coupling start->coupling acyl_solvents Consider: - Glacial Acetic Acid - Aprotic (DMF, Acetonitrile) - Halogenated (DCM) acylation->acyl_solvents diazo_solvents Consider: - Aqueous Mineral Acids - PEG/Water - Green (Grinding) diazotization->diazo_solvents coupling_solvents Consider: - Ethers (Dioxane, THF) / Water - Toluene - Amides (DMF) coupling->coupling_solvents troubleshoot Troubleshoot Common Issues: - Low Yield - Side Reactions - Product Isolation acyl_solvents->troubleshoot diazo_solvents->troubleshoot coupling_solvents->troubleshoot

Caption: A workflow diagram for selecting solvents for reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound starting material is discolored. Can I still use it?

A1: Discoloration often indicates oxidation or the presence of impurities.[11] It is highly recommended to purify the starting material, for example, by recrystallization, before use. Using impure starting material can lead to lower yields and the formation of colored byproducts.

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Due to the basic nature of the aniline, an acidic wash during a liquid-liquid extraction is very effective. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the aniline will be protonated to form a water-soluble salt and move into the aqueous phase.[21]

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes. It is harmful if swallowed and may cause irritation to the eyes and skin.[3][6] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[6]

Q4: Can I use a protic solvent like ethanol for a Suzuki coupling reaction?

A4: While less common than THF or dioxane, alcohols can be used as solvents for Suzuki couplings.[16] However, they can also participate in side reactions like protodeboronation. The choice depends on the specific substrates and reaction conditions, and it may require optimization.

Q5: What is the best way to monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product.[20] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

References

  • Google Patents. (2014). CN104016881A - Solvent medium for diazotization reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • PubChem. (n.d.). This compound.
  • American Chemical Society. (1970). Effect of the solvent on the kinetics of diazotization.
  • IndiaMART. (n.d.). This compound - Analytical Standard at Best Price, High Purity 98%.
  • Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test.
  • ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?.

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Technical Support Center: Catalyst Selection for 5-Chloro-2,4-dimethoxyaniline Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the catalytic hydrogenation of 5-Chloro-2,4-dimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The primary challenge in the hydrogenation of halogenated aromatic compounds is the selective reduction of the target functional group without cleaving the carbon-halogen bond (hydrodehalogenation). This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of halogenated nitroaromatics or anilines?

The choice of catalyst is critical and depends on the specific substrate and desired selectivity.[1] The most common heterogeneous catalysts include:

  • Palladium on Carbon (Pd/C): Highly active for hydrogenation of nitro groups and other functionalities.[2][3] However, it is often too aggressive for halogenated compounds, leading to significant dehalogenation.[4] Its activity can sometimes be tempered by adding a catalyst poison.[5]

  • Platinum on Carbon (Pt/C): Generally considered more selective than Pd/C for the hydrogenation of halogenated nitroaromatics, offering a better balance between activity and the preservation of the C-Cl bond.[6][7]

  • Raney Nickel (Ni): A cost-effective and highly active catalyst used for reducing a wide range of functional groups, including nitro compounds and aromatic rings.[8][9] Its high activity can, however, also promote dehalogenation, requiring careful optimization.

  • Modified Catalysts: To enhance selectivity and prevent dehalogenation, modified catalysts are often the best choice. Examples include sulfided platinum on carbon (Pt(S)/C) or platinum-vanadium on carbon (Pt-V/C), which have demonstrated dramatically suppressed dehalogenation.[10][11]

Q2: What is hydrodehalogenation and why is it the primary challenge?

Hydrodehalogenation (or dehalogenation) is the primary undesired side reaction in this process.[10] It involves the hydrogenolytic cleavage of the carbon-chlorine bond, replacing the chlorine atom with a hydrogen atom. This leads to the formation of 2,4-dimethoxyaniline as a significant byproduct, reducing the yield and purity of the target this compound.[4][12] This side reaction is particularly problematic with highly active catalysts like standard Pd/C.[4]

Q3: How do I select an appropriate solvent for the reaction?

The ideal solvent should completely dissolve the starting material to ensure efficient contact with the solid catalyst and gaseous hydrogen.[1] Common choices for hydrogenation reactions include:

  • Alcohols (Methanol, Ethanol)

  • Ethers (Tetrahydrofuran - THF, 2-Methyl-THF)

  • Esters (Ethyl Acetate)

Dialkyl ethers like THF have been shown to be suitable for selective hydrogenations as they can provide high substrate solubility and support high reaction rates.[11] Always use high-purity, dry solvents, as impurities can sometimes act as catalyst poisons.[1]

Q4: What are the key safety precautions for catalytic hydrogenation?

Safety is paramount when performing catalytic hydrogenation. Key considerations include:

  • Pyrophoric Catalysts: Many hydrogenation catalysts, particularly Raney Nickel and dry Palladium on Carbon, are pyrophoric and can ignite spontaneously upon exposure to air.[1][10] Always handle them under an inert atmosphere (e.g., Nitrogen or Argon) and keep them wetted with a solvent.

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources. Use appropriate equipment like a Parr hydrogenator for reactions requiring elevated pressure.[1]

  • Catalyst Filtration: After the reaction, the catalyst must be filtered carefully. Never filter a dry, used catalyst in the open air. Purge the system with an inert gas, and filter the catalyst slurry. The filter cake should be kept wet with solvent (e.g., water) and disposed of according to your institution's safety protocols.

Troubleshooting Guide

Q1: My hydrogenation reaction is extremely slow or incomplete. What are the potential causes and solutions?

A slow or stalled reaction can be attributed to several factors. Consider the following troubleshooting steps:

  • Catalyst Activity: The catalyst may be poisoned or deactivated.[1] Poisons can include sulfur compounds or heavy metal ions from reagents, solvents, or glassware.[1] Deactivation can occur from improper storage or handling.[1]

    • Solution: Use a fresh batch of catalyst and ensure high-purity reagents and scrupulously clean glassware.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.

    • Solution: Cautiously increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Be aware that this may also increase the rate of side reactions.[1]

  • Suboptimal Reaction Conditions:

    • Low Hydrogen Pressure: The H₂ pressure may be insufficient. A hydrogen balloon might be adequate for simple reductions, but more challenging substrates may require higher pressures.[1]

    • Incorrect Temperature: While many hydrogenations run at room temperature, gentle heating can sometimes increase the rate. Conversely, excessive heat can promote side reactions.[1]

    • Poor Agitation: Inefficient stirring limits the mixing of the three-phase system (solid catalyst, liquid substrate/solvent, gaseous H₂).[1]

    • Solution: Increase hydrogen pressure, moderately increase temperature, and ensure vigorous stirring to maximize reactant contact.[1]

Q2: I'm observing significant dehalogenation. How can I minimize or prevent the loss of the chlorine atom?

This is the most common issue for this substrate. A multi-faceted approach is required to improve selectivity.

StrategyActionRationale
Catalyst Selection Switch from standard 10% Pd/C to a more selective catalyst. Recommended options include sulfided Platinum on Carbon (Pt(S)/C) or Platinum-Vanadium on Carbon (Pt-V/C) .[10][11]These catalysts are specifically designed to reduce the nitro group with high chemoselectivity while suppressing the hydrogenolysis of the C-Cl bond.[10][11]
Catalyst Modification Add a catalyst "poison" or inhibitor like diphenylsulfide to a standard Pd/C catalyst system.[5]The inhibitor selectively blocks the most active sites on the palladium surface responsible for dehalogenation, allowing the desired hydrogenation to proceed.[5]
Reaction Conditions Lower the reaction temperature and/or hydrogen pressure.Milder conditions generally favor the desired reaction pathway over the more aggressive dehalogenation side reaction.[10]
pH Control Add a small amount of a base (e.g., an amine or an inorganic base) to the reaction mixture.Dehalogenation can produce HCl, which autocatalyzes further dehalogenation. Maintaining a neutral or slightly basic medium can suppress this pathway.[13]
Q3: My analysis shows the formation of unknown byproducts other than the dehalogenated compound. What are they and how can I avoid them?

During the reduction of aromatic nitro compounds (if starting from 5-chloro-2,4-dimethoxynitrobenzene), intermediates can sometimes react to form byproducts.

  • Potential Byproducts: Azoxy or azo compounds can form from the condensation of partially reduced intermediates like nitroso and hydroxylamine species.[11]

  • Causality: These byproducts are more likely to form if the reaction stalls or if local concentrations of hydrogen on the catalyst surface are low.

  • Solutions:

    • Ensure Complete Reaction: Monitor the reaction closely by TLC, GC, or LC-MS to ensure it proceeds to completion.[1]

    • Optimize Conditions: Ensure efficient hydrogen delivery through vigorous stirring and adequate H₂ pressure.[1]

    • Consider pH: The stability of intermediates can be pH-dependent. In some cases, adding a small amount of acid or base can suppress byproduct formation.[1]

Q4: The catalyst from a new bottle appears to be inactive. What should I check?

If a fresh catalyst shows no activity, the issue is likely related to handling or the overall reaction setup.

  • Improper Handling: Many catalysts, especially pyrophoric ones, must be handled under an inert atmosphere. Brief exposure to air can deactivate the surface.[1]

  • System Leaks: Ensure your reaction vessel and gas lines are completely sealed and there are no leaks that would prevent the system from maintaining positive hydrogen pressure.

  • Gross Contamination: A significant contaminant in the starting material or solvent could be acting as a potent catalyst poison.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a method for comparing the performance of different catalysts for the hydrogenation of a starting material (e.g., 5-chloro-2,4-dimethoxynitrobenzene) to this compound.

  • Reactor Setup: To three separate, identical hydrogenation vessels, add the starting material (e.g., 1.0 mmol).

  • Solvent Addition: Add an anhydrous solvent (e.g., 10 mL of THF) to each vessel to dissolve the substrate completely.[11]

  • Inerting: Seal each vessel and purge thoroughly with an inert gas (Nitrogen or Argon) to remove all oxygen.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add a different catalyst to each vessel:

    • Vessel 1: 10% Pd/C (5 mol%)

    • Vessel 2: 5% Pt/C (5 mol%)

    • Vessel 3: Raney Nickel (approx. 10-15 wt%)

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., 3-4 bar or via a balloon).[10]

  • Reaction: Stir the reaction mixtures vigorously at room temperature.

  • Monitoring: After a set time (e.g., 4 hours), carefully vent the hydrogen, purge with inert gas, and take a small aliquot from each reaction mixture. Analyze by TLC, GC, or LC-MS to determine the ratio of starting material, desired product, and the dehalogenated byproduct.

  • Work-up: Once a reaction is deemed complete, purge with inert gas and carefully filter the mixture through a pad of celite to remove the catalyst.[10] Wash the filter cake with a small amount of the reaction solvent. The combined filtrate contains the product.

Protocol 2: Selective Hydrogenation using Sulfided Platinum on Carbon (Pt(S)/C)

This protocol is adapted from methods designed to minimize dehalogenation.[10]

  • Reactor Setup: Charge a suitable hydrogenation reactor with 5-chloro-2,4-dimethoxynitrobenzene (1.0 mmol) and a solvent such as THF (10 mL).[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add 3-5% sulfided platinum on carbon (Pt(S)/C) catalyst (e.g., 1-5 mol%).[10]

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to 3-4 bar. Maintain the temperature at or below 40°C with efficient stirring.[10]

  • Monitoring: Monitor the reaction progress by GC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the reactor with an inert gas. Remove the catalyst by filtration through a pad of celite, keeping the filter cake wet.[10]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.[10]

Visualizations

Troubleshooting Decision Tree

G start Low Yield or Purity incomplete Incomplete Reaction? start->incomplete Analyze Reaction Mixture dehalogenation Dehalogenation Observed? incomplete->dehalogenation No cause_incomplete Potential Causes: - Inactive/Poisoned Catalyst - Low H2 Pressure/Temp - Poor Agitation incomplete->cause_incomplete Yes byproducts Other Byproducts? dehalogenation->byproducts No cause_dehalogenation Potential Causes: - Catalyst Too Active (e.g., Pd/C) - High Temp/Pressure - Acidic Conditions dehalogenation->cause_dehalogenation Yes cause_byproducts Potential Causes: - Condensation of Intermediates (Azo/Azoxy) - Incomplete Reduction byproducts->cause_byproducts Yes solution_incomplete Solutions: - Use Fresh Catalyst - Increase Pressure/Temp - Stir Vigorously cause_incomplete->solution_incomplete solution_dehalogenation Solutions: - Switch to Pt(S)/C or Pt-V/C - Lower Temp/Pressure - Add Inhibitor or Base cause_dehalogenation->solution_dehalogenation solution_byproducts Solutions: - Ensure Reaction Goes to Completion - Optimize H2 Delivery - Adjust pH cause_byproducts->solution_byproducts

Caption: A decision tree for troubleshooting common issues in hydrogenation.

Catalyst Selection Workflowdot

G cluster_0 start Define Goal: Synthesize this compound via Hydrogenation screening Step 1: Initial Catalyst Screening (e.g., Pd/C, Pt/C, Raney Ni) analysis Step 2: Analyze Results by GC/LC-MS decision Is Dehalogenation > 5%? optimize_selectivity Step 3a: Optimize for Selectivity - Switch to Pt(S)/C or Pt-V/C - Lower Temperature/Pressure - Add Inhibitor/Base optimize_rate Step 3b: Optimize for Rate & Yield - Adjust Catalyst Loading - Adjust Temp/Pressure finish Final Optimized Protocol

Sources

Technical Support Center: Workup Procedures for Reactions Involving 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 5-Chloro-2,4-dimethoxyaniline. This document provides in-depth, field-proven insights into the workup and purification challenges associated with this versatile reagent. It is designed for researchers, chemists, and drug development professionals who seek to optimize their synthetic outcomes and troubleshoot common experimental hurdles.

Introduction: Understanding the Challenges

This compound is a substituted aniline frequently used as an intermediate in the synthesis of dyes and pharmaceuticals, such as anti-leishmaniasis agents.[1][2] Its chemical nature—a moderately basic aromatic amine with electron-donating methoxy groups—presents specific challenges during reaction workup. Key issues include removing unreacted starting material, preventing oxidation, managing solubility, and achieving high purity of the final product. This guide offers a logic-driven approach to designing robust workup procedures.

Part 1: Core Physicochemical Properties

A successful workup strategy is built upon a solid understanding of the starting material's properties. The basicity of the amine and the solubility profile are the most critical parameters for designing effective liquid-liquid extraction protocols.

PropertyValueImplication for Workup Procedure
Molecular Formula C₈H₁₀ClNO₂-
Molecular Weight 187.62 g/mol Used for calculating molar equivalents.[1][3][4]
Appearance Off-white to purple crystalline solid/powder.[1][3]The solid form allows for precise weighing. Color changes may indicate oxidation or impurities.
Melting Point 89-92 °CCan be used as an initial indicator of purity.[1][5]
Predicted pKa 4.08 ± 0.10The amine is basic and will be protonated and rendered water-soluble at pH < 4.[1][5] This is the key to separation via acid wash.
Solubility Sparingly soluble in water; soluble in many organic solvents (e.g., ethanol, ether, benzene).[6]Allows for extraction into common organic solvents, while its salt form can be extracted into an aqueous acidic phase.
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1][5]Susceptible to oxidation/degradation, which can introduce colored impurities into the reaction.

Part 2: General Workup & Purification Strategy

The fundamental principle for removing unreacted this compound is to exploit its basicity. By washing the organic reaction mixture with an aqueous acid solution, the aniline is converted to its water-soluble ammonium salt, which is then extracted into the aqueous phase.

Below is a generalized workflow. Specific conditions may need to be optimized based on the stability and properties of your desired product.

Workup_Flowchart cluster_main General Workup Procedure A Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) B Transfer to Separatory Funnel A->B C Wash with 1M HCl (aq) (Repeat 2-3 times) B->C Acidic Extraction D Separate Layers C->D E_org Organic Layer (Contains Product) D->E_org Product Phase F_aq Aqueous Layer (Contains Aniline Salt) D->F_aq Impurity Phase G Wash Organic Layer with Saturated NaHCO₃ (aq) E_org->G Neutralize residual acid H Wash Organic Layer with Brine G->H Remove bulk water I Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) H->I J Filter and Concentrate (Rotary Evaporation) I->J K Crude Product J->K L Purification (Recrystallization or Chromatography) K->L

Caption: General workflow for isolating a neutral organic product from unreacted this compound.

Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the workup of reactions involving this compound in a practical question-and-answer format.

Question 1: How do I effectively remove unreacted this compound from my reaction mixture?

Answer: The most reliable method is an acidic aqueous wash.[7] The basic amino group of the aniline (predicted pKa ≈ 4.08) is protonated by an acid like hydrochloric acid (HCl) to form the corresponding anilinium chloride salt.[1][5][7] This salt is highly soluble in water and can be separated from a neutral or acidic product that remains in the organic layer.

Detailed Protocol:

  • Dilute your reaction mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl (aq).

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The top layer will typically be the organic phase (check solvent densities).

  • Drain the lower aqueous layer, which now contains the aniline hydrochloride salt.

  • Repeat the wash with 1 M HCl two more times to ensure complete removal.[7]

  • Validation Step: Spot the organic layer on a TLC plate against a standard of the starting aniline to confirm its absence.

Question 2: My desired product is also basic. How can I remove the starting aniline without losing my product to the aqueous layer?

Answer: This is a common challenge when the product has a similar or higher basicity than the starting aniline. An acid wash is not selective in this case. Alternative purification strategies are required.

  • Column Chromatography: This is the most common solution. Since anilines are often polar, careful selection of the mobile phase is critical.

    • Normal Phase (Silica Gel): A gradient of hexane and ethyl acetate is a good starting point. If the compounds still co-elute, adding a small amount of a more polar solvent like isopropanol might help.[8] Be aware that the acidic nature of silica can cause streaking with basic compounds. To mitigate this, you can either:

      • Add a small amount of a volatile base like triethylamine (~0.5-1%) to the mobile phase.[9]

      • Use an amine-functionalized silica gel column (KP-NH), which is specifically designed to improve the chromatography of basic compounds.[9]

    • Reverse Phase (C18): A gradient of water and acetonitrile or methanol can be effective, especially for very polar compounds.

  • Selective Salt Precipitation: In some cases, you can exploit differences in salt properties. A technique using trichloroacetic acid (TCA) has been shown to selectively precipitate certain amines from a mixture, which can then be recovered.[10] This requires careful solvent selection to ensure the starting material's salt remains soluble while the product's salt crashes out (or vice versa).[10]

Question 3: My reaction mixture turned dark brown or black during workup. What happened and how can I fix it?

Answer: Anilines, including this compound, are susceptible to air oxidation, which produces highly colored, often polymeric, impurities. This process can be accelerated by heat, light, or the presence of trace metals.

Preventative Measures:

  • Work quickly: Minimize the duration of the workup.

  • Use de-gassed solvents: Solvents can be sparged with nitrogen or argon to remove dissolved oxygen.

  • Work under an inert atmosphere: If the product is particularly sensitive, conduct the workup under a nitrogen or argon blanket.

  • Add an antioxidant: In some cases, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the initial aqueous wash can prevent oxidation.

Remediation:

  • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently for 10-15 minutes, then filter the hot solution through a pad of Celite® to remove the carbon and adsorbed colored impurities. Be aware that this can sometimes lead to loss of the desired product.

  • Chromatography: The colored impurities are often highly polar and will stick to the top of a silica gel column, allowing the desired product to be eluted.

Question 4: I am forming a stable emulsion during the liquid-liquid extraction. How can I break it?

Answer: Emulsions are common when working with complex mixtures. They are stabilized by materials that act as surfactants at the organic-aqueous interface.

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help destabilize the emulsion and force the separation of layers.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Filtration: Filter the entire emulsion through a pad of Celite® or glass wool.

  • Change the Solvent: Add a small amount of a different organic solvent (e.g., diethyl ether if you are using DCM) to change the properties of the organic phase.

Part 4: Example Protocol: Workup for Acylation of this compound

This protocol details the workup for a typical reaction where this compound is acylated to form an amide, a common transformation.[11][12][13] The resulting amide product is neutral.

Acylation_Workup cluster_protocol Acylation Workup Protocol A 1. Quench Reaction (e.g., add water or ice) B 2. Dilute with Ethyl Acetate A->B C 3. Acid Wash (2x with 1M HCl) B->C D 4. Neutral Wash (1x with Sat. NaHCO₃) C->D E 5. Brine Wash (1x with Sat. NaCl) D->E F 6. Dry & Concentrate (Dry over Na₂SO₄, filter, evaporate) E->F G 7. Purify (Recrystallize from Ethanol/Water) F->G

Caption: Step-by-step workflow for the workup of an acylation reaction.

Detailed Steps:

  • Quench: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and cautiously quench by adding deionized water or pouring it over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Extract the product into the organic layer.

  • Remove Unreacted Aniline: Wash the organic layer twice with 1 M HCl. This will remove the unreacted this compound and any basic catalysts (e.g., pyridine).

  • Neutralize: Wash the organic layer once with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HCl.

  • Remove Water: Wash once with brine to remove the bulk of the dissolved water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid amide can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

This comprehensive guide provides the foundational knowledge and practical troubleshooting steps to confidently design and execute workup procedures for reactions involving this compound. By understanding the chemical principles behind each step, researchers can adapt these methods to their specific synthetic challenges and achieve higher purity and yield.

References

  • Allen Institute. (n.d.). A reaction is carried out aniline as a reactant as well as a solvent. How will you remove unreacted aniline?
  • ChemicalBook. (n.d.). This compound | 97-50-7.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?
  • IndiaMART. (n.d.). This compound - Analytical Standard at Best Price, High Purity 98%.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • ResearchGate. (2013). How to remove aniline from reaction mixture.
  • PubChem. (n.d.). This compound.
  • Biosynth. (n.d.). This compound | 97-50-7 | FC165721.
  • National Center for Biotechnology Information. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?
  • Online Chemistry Notes. (2020). Aniline - Lab preparation, Properties, Reactions and Uses.
  • ECHEMI. (n.d.). How do I remove aniline from the reaction mixture?
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • PubMed Central. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Chemical Bull Pvt. Ltd. (n.d.). This compound | 97-50-7.
  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
  • Chemistry Notes. (2022). Laboratory Preparation of Aniline, Chemical reactions, and Its Uses.
  • Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • ChemicalBook. (n.d.). 97-50-7(this compound) Product Description.
  • ChemicalBook. (n.d.). 5-Chloro-2-methoxyaniline | 95-03-4.

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Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Chloro-2,4-dimethoxyaniline and 4-chloro-2,5-dimethoxyaniline for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

As intermediates in the synthesis of high-value compounds like dyes, pigments, and pharmaceuticals, the selection between regioisomeric starting materials is a critical decision that dictates reaction pathways, yields, and final product purity.[1][2][3] This guide provides a detailed comparison of the chemical reactivity of two common substituted anilines: 5-Chloro-2,4-dimethoxyaniline and 4-chloro-2,5-dimethoxyaniline. By examining their structural and electronic properties, we aim to provide researchers with the foundational knowledge to make informed decisions in experimental design.

Structural and Electronic Overview

Both this compound (CAS 97-50-7) and 4-chloro-2,5-dimethoxyaniline (CAS 6358-64-1) are isomers with the molecular formula C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol .[1][4] However, the differential placement of the chloro and methoxy substituents on the aniline ring profoundly influences the electron density distribution and, consequently, their chemical behavior.

PropertyThis compound4-chloro-2,5-dimethoxyaniline
CAS Number 97-50-7[4]6358-64-1[1]
Appearance Off-white / light pinkish powder[5]White to gray powder/crystal
Melting Point 90-91°C[5]118-122°C
Key Uses Dye intermediate (Naphthols AS-ITR)[2][5]Intermediate for azo dyes and pigments[1][6]

The reactivity of an aromatic ring is governed by the interplay of its substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are powerful activating groups that donate electron density to the ring via resonance, making it more susceptible to electrophilic attack. They are ortho, para-directing. Conversely, the chloro (-Cl) group is a deactivating group due to its inductive electron withdrawal, yet it also directs incoming electrophiles to the ortho and para positions through resonance.

Caption: Structural comparison of the two isomers.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) is a cornerstone reaction for functionalizing aromatic rings.[7] The rate and regioselectivity of EAS are dictated by the net electronic effect of the substituents.

Analysis of this compound

In this isomer, the ring is heavily activated by three electron-donating groups (-NH₂, 2x -OCH₃). The primary sites for electrophilic attack are the positions ortho and para to the powerful -NH₂ group.

  • Position C6: ortho to -NH₂ and meta to both -OCH₃ groups.

  • Position C3: ortho to the C2-OCH₃ and C4-OCH₃ groups, but meta to the -NH₂ group.

  • Position C5: Occupied by -Cl.

  • Positions C2 & C4: Occupied by -OCH₃.

The directing power of the -NH₂ group is dominant. Therefore, the C6 position is the most likely site for electrophilic substitution . The strong activation from the amino group, coupled with the methoxy groups, renders this molecule highly reactive towards electrophiles.

Analysis of 4-chloro-2,5-dimethoxyaniline

Here, the activating groups are similarly powerful, but their positions relative to the halogen and each other lead to a different reactivity profile.

  • Position C6: ortho to -NH₂ and para to the C5-OCH₃ group.

  • Position C3: ortho to the C2-OCH₃ group and ortho to the C4-Cl group.

  • Position C4: Occupied by -Cl.

  • Positions C2 & C5: Occupied by -OCH₃.

The C6 position is exceptionally activated . It benefits from the strong ortho activation of the amino group and the para activation from the C5-methoxy group. This synergistic effect makes the C6 position a highly nucleophilic center. The C3 position is also activated, but to a lesser extent, as it is meta to the C5-methoxy group.

Reactivity Verdict

Both molecules are highly activated and will undergo EAS reactions readily. However, 4-chloro-2,5-dimethoxyaniline is predicted to be more reactive at its most favored position (C6) due to the synergistic ortho (-NH₂) and para (-OCH₃) activation. In contrast, the most favored position (C6) in this compound is only activated by the ortho -NH₂ group, with the methoxy groups in meta positions.

EAS_Mechanism Reactant 4-chloro-2,5-dimethoxyaniline (Highly Activated Ring) Intermediate Arenium Ion (Resonance Stabilized) Reactant->Intermediate Step 1: π-attack Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product Step 2: Deprotonation Byproduct H-B+ Intermediate->Byproduct Base Base (B:) Base->Intermediate

Caption: General workflow for Electrophilic Aromatic Substitution.

Reactivity in Diazotization and Azo Coupling

The transformation of an aniline's amino group into a diazonium salt (-N₂⁺) is a pivotal reaction, primarily for the synthesis of azo dyes.[6]

Diazotization_Workflow Aniline Chloro-dimethoxyaniline Diazonium Aryl Diazonium Salt [Ar-N≡N]⁺ Cl⁻ Aniline->Diazonium Diazotization Reagents NaNO₂ / aq. HCl 0-5 °C Reagents->Diazonium Azo_Dye Azo Compound (Ar-N=N-Ar') Diazonium->Azo_Dye Azo Coupling Coupling_Partner Activated Aromatic (e.g., Phenol, Aniline) Coupling_Partner->Azo_Dye

Caption: Workflow for Diazotization and Azo Coupling reactions.

Both isomers readily undergo diazotization. The critical difference lies in the electrophilicity of the resulting diazonium salt. For 4-chloro-2,5-dimethoxyaniline , the presence of a chloro group para to the original amino group (and thus para to the diazonium group) is significant. The electron-withdrawing nature of the chlorine atom increases the positive charge on the diazonium nitrogen, making it a more potent electrophile . This enhanced reactivity is advantageous in azo coupling reactions, allowing for efficient coupling with a wide range of aromatic partners.[1] This property is a key reason for its widespread use as an intermediate for azo dyes and pigments.[1][6]

In contrast, the diazonium salt of This compound has the chloro group meta to the diazonium functionality. In this position, its electron-withdrawing inductive effect has a less pronounced impact on the electrophilicity of the diazonium group compared to the para positioning in the other isomer.

Experimental Protocols

Protocol: Electrophilic Bromination (General)

This protocol outlines a general procedure for bromination, which would require optimization for each specific isomer.

  • Dissolution: Dissolve 10 mmol of the chloro-dimethoxyaniline isomer in 50 mL of glacial acetic acid in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Bromine Addition: Slowly add a solution of 10 mmol of bromine in 10 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water.

  • Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Causality: Acetic acid is used as a solvent that can protonate the amino group to a certain extent, moderating its extreme activating effect and preventing polysubstitution. The reaction is run at low temperatures to control the high reactivity and improve selectivity.

Protocol: Diazotization and Azo Coupling

This protocol describes the formation of the diazonium salt and its subsequent use in a coupling reaction.

  • Diazotization:

    • Suspend 10 mmol of the chloro-dimethoxyaniline isomer in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Add a solution of 10.5 mmol of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5°C. The formation of a clear solution indicates the formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve 10 mmol of the coupling partner (e.g., phenol or N,N-dimethylaniline) in a 10% aqueous sodium hydroxide solution. Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the cold coupling partner solution with constant stirring.

    • A brightly colored precipitate (the azo dye) should form immediately.

  • Isolation:

    • Continue stirring the mixture in the ice bath for another 30 minutes.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

Trustworthiness: The protocol is self-validating as the formation of a vibrant color is a clear indicator of a successful azo coupling reaction. Maintaining a low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures.[8]

Conclusion

While both this compound and 4-chloro-2,5-dimethoxyaniline are highly activated aromatic amines, their reactivity profiles exhibit crucial differences:

  • For Electrophilic Aromatic Substitution: 4-chloro-2,5-dimethoxyaniline shows potentially higher reactivity at its most favored position (C6) due to synergistic activation from both the amino and a methoxy group.

  • For Azo Dye Synthesis: The diazonium salt of 4-chloro-2,5-dimethoxyaniline is a superior electrophile due to the electron-withdrawing chloro group in the para position. This enhanced reactivity makes it a more versatile and efficient intermediate for the production of a wide range of azo dyes.

The choice between these two isomers should be guided by the specific transformation desired. For general electrophilic substitutions where maximum ring activation is sought, 4-chloro-2,5-dimethoxyaniline may offer an advantage. For applications in azo chemistry, its electronic configuration makes it the more logical and field-proven choice.

References

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A Researcher's Guide to Spectroscopic Differentiation of 5-Chloro-2,4-dimethoxyaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety and efficacy. Positional isomers, molecules with identical formulas but different arrangements of substituents on a core structure, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. For researchers working with substituted anilines, a common scaffold in medicinal chemistry, the ability to unequivocally differentiate between isomers is paramount.

This guide provides an in-depth comparative analysis of 5-Chloro-2,4-dimethoxyaniline and two of its key positional isomers: 3-Chloro-2,4-dimethoxyaniline and 6-Chloro-2,4-dimethoxyaniline. We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged to distinguish these closely related compounds. The discussion is grounded in the principles of each technique, supported by experimental data and detailed protocols.

The Imperative of Isomer Differentiation

The subtle shift of a single chloro substituent on the 2,4-dimethoxyaniline ring, as depicted in the isomers below, can significantly alter the electronic environment and steric hindrance of the molecule. These changes, in turn, influence the molecule's interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties. An incorrect isomer in a synthesis pathway could lead to a final drug compound with diminished activity or unforeseen toxicity. Therefore, robust analytical characterization is a critical checkpoint in the development pipeline.

Diagram of Isomeric Structures

isomers cluster_5 This compound cluster_3 3-Chloro-2,4-dimethoxyaniline cluster_6 6-Chloro-2,4-dimethoxyaniline This compound This compound 3-Chloro-2,4-dimethoxyaniline 3-Chloro-2,4-dimethoxyaniline 6-Chloro-2,4-dimethoxyaniline 6-Chloro-2,4-dimethoxyaniline a a b b c c

Caption: Chemical structures of the three positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR: Unraveling Proton Environments

The chemical shift, splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum are highly sensitive to the electronic effects (induction and resonance) of neighboring substituents. The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups, and the electron-withdrawing chloro (-Cl) group, create distinct electronic environments for the aromatic protons in each isomer.

Comparative ¹H NMR Data (Predicted/Typical Values in CDCl₃)

Isomer Aromatic Proton 1 (ppm) Aromatic Proton 2 (ppm) -NH₂ (ppm) -OCH₃ (ppm)
This compound ~6.9 (s)~6.5 (s)~4.0 (br s)~3.85 (s), ~3.80 (s)
3-Chloro-2,4-dimethoxyaniline ~6.8 (d)~6.6 (d)~4.1 (br s)~3.90 (s), ~3.85 (s)
6-Chloro-2,4-dimethoxyaniline ~6.7 (d)~6.3 (d)~4.2 (br s)~3.80 (s), ~3.75 (s)

Note: 's' denotes a singlet, 'd' a doublet, and 'br s' a broad singlet. Chemical shifts are approximate and can vary with solvent and concentration.

Causality Behind the Shifts:

  • 5-Chloro Isomer: The two aromatic protons are on carbons 3 and 6. The proton at C6 is ortho to the amino group and meta to a methoxy and a chloro group. The proton at C3 is ortho to two methoxy groups and meta to the amino and chloro groups. This unique substitution pattern results in two distinct singlets for the aromatic protons.

  • 3-Chloro Isomer: The aromatic protons are at positions 5 and 6, which are ortho to each other, leading to doublet signals due to spin-spin coupling.

  • 6-Chloro Isomer: The aromatic protons are at positions 3 and 5. The proton at C3 is ortho to a methoxy group and the amino group, while the proton at C5 is ortho to a methoxy group and the chloro group. Their coupling will result in two doublets.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR provides complementary information by revealing the chemical environment of each carbon atom. The chemical shifts of the aromatic carbons are particularly informative for distinguishing isomers.

Comparative ¹³C NMR Data (Typical Values in CDCl₃) [1][2]

Isomer C-NH₂ (ppm) C-Cl (ppm) C-OCH₃ (ppm) Other Aromatic C (ppm) -OCH₃ (ppm)
This compound ~140~118~150, ~145~115, ~100~56.5, ~55.8
3-Chloro-2,4-dimethoxyaniline ~142~120~152, ~143~112, ~105~57.0, ~56.0
6-Chloro-2,4-dimethoxyaniline ~138~125~155, ~148~110, ~98~56.0, ~55.5

Note: Chemical shifts are approximate.

The distinct patterns of signals in both ¹H and ¹³C NMR spectra, especially in the aromatic region, provide a definitive fingerprint for each isomer.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. While IR is often less definitive than NMR for isomer differentiation, it provides a rapid and non-destructive method for identifying functional groups and obtaining a characteristic fingerprint of the molecule.

Key Vibrational Modes for Comparison

Vibrational Mode Typical Wavenumber (cm⁻¹) Significance for Isomer Differentiation
N-H Stretch (amine)3300-3500The exact position and shape of these bands can be subtly influenced by intramolecular hydrogen bonding, which may differ between isomers.
C-H Stretch (aromatic)3000-3100Generally not highly diagnostic for these isomers.
C=C Stretch (aromatic)1450-1600The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region can sometimes be used to infer the substitution pattern of the aromatic ring.
C-O Stretch (methoxy)1000-1300The asymmetric and symmetric stretches of the C-O-C ether linkage will be present in all isomers.
C-Cl Stretch600-800The position of this band can vary depending on the substitution pattern.
C-H Out-of-Plane Bending750-900The pattern of these bands is often characteristic of the number of adjacent hydrogen atoms on the aromatic ring, providing a valuable clue to the substitution pattern.

For instance, the out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern and can provide a strong indication of the isomeric form.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all three isomers have the same molecular weight (187.62 g/mol ), their fragmentation patterns upon ionization can differ, providing clues to their structure.[2][3]

Expected Fragmentation: Under electron ionization (EI), the molecular ion ([M]⁺) will be observed at m/z 187. The presence of chlorine will also result in an isotopic peak at m/z 189 ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a monochlorinated compound.

Key fragmentations to monitor would be the loss of a methyl group (-CH₃) from a methoxy substituent, leading to a fragment at m/z 172, and the subsequent loss of carbon monoxide (CO). The relative intensities of these and other fragment ions may vary between the isomers due to differences in the stability of the resulting carbocations, influenced by the position of the chloro and amino groups.

Experimental Protocols

Sample Preparation for NMR, IR, and MS

A standardized sample preparation protocol is crucial for obtaining reproducible and comparable data.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Weigh ~5-10 mg of each isomer dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl₃) for NMR start->dissolve prep_ir Prepare KBr pellet or cast thin film for IR start->prep_ir prep_ms Dissolve in volatile solvent (e.g., Methanol) for MS start->prep_ms nmr Acquire ¹H and ¹³C NMR Spectra dissolve->nmr ir Acquire IR Spectrum prep_ir->ir ms Acquire Mass Spectrum prep_ms->ms compare Compare chemical shifts, coupling constants, vibrational frequencies, and m/z fragments nmr->compare ir->compare ms->compare identify Confirm Isomeric Structure compare->identify

Caption: A generalized workflow for the spectroscopic analysis of the isomers.

Step-by-Step Methodologies

1. NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the aniline isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, relaxation delay of 1-2 seconds).

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans will be required (e.g., 1024 scans). A proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

2. IR Spectroscopy (KBr Pellet) Protocol:

  • Sample Preparation: Grind 1-2 mg of the solid aniline isomer with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

3. Mass Spectrometry (Electron Ionization - EI) Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).

  • Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion peak and the major fragment ions.

Conclusion: An Integrated Approach

While each spectroscopic technique provides valuable information, a combined and integrated approach is the most robust strategy for the unambiguous identification of this compound and its positional isomers. ¹H and ¹³C NMR spectroscopy typically offer the most definitive data for structural elucidation, with the distinct chemical shifts and coupling patterns serving as unique fingerprints. IR spectroscopy provides a rapid confirmation of functional groups and a characteristic fingerprint, while mass spectrometry confirms the molecular weight and offers complementary structural information through fragmentation analysis.

For researchers in drug development, the application of these fundamental analytical techniques is a non-negotiable aspect of quality control and regulatory compliance. A thorough understanding of how to apply and interpret these methods ensures the correct isomeric compound is carried forward, safeguarding the integrity of the research and the potential safety of future therapeutics.

References

  • Martin, N. H., Allen, N. W., 3rd, & Moore, J. C. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Graphics & Modelling, 18(3), 242–246, 300–301. [Link]
  • Stenutz, R. NMR chemical shift prediction of benzenes.
  • Cremonini, M. A., et al. (1991). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 63(17), 1791–1797. [Link]
  • PubChem. (n.d.). This compound.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.).
  • Miyamoto, H., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • SIELC Technologies. (2018, February 16). This compound. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 5-Chloro-2,4-dimethoxyaniline, a key intermediate in the synthesis of dyes and pharmaceuticals.[1][2] Ensuring the purity, potency, and stability of this compound through rigorously validated analytical methods is not merely a procedural step but a cornerstone of quality assurance and regulatory compliance. The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which provides a comprehensive framework for demonstrating that an analytical procedure is fit for its intended purpose.[3][4][5][6]

Pillar 1: The Foundation of Trust - Core Principles of Analytical Validation

The objective of validating an analytical method is to establish, through documented evidence, that its performance characteristics are suitable and reliable for the intended application. The ICH Q2(R2) guidelines delineate the core parameters that form the basis of a robust validation protocol.[4][7]

A successful validation demonstrates:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[8][7][9]

  • Linearity: The capacity to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable levels of precision, accuracy, and linearity.[8][10]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[8][7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3][6]

Forced_Degradation_Logic Start Start Stress_Sample Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) Start->Stress_Sample Analyze Analyze via HPLC/GC-MS Stress_Sample->Analyze Check_Deg Degradation 5-20%? Analyze->Check_Deg Pass Specificity Demonstrated (Peak Purity / Separation) Check_Deg->Pass Yes Increase_Stress Increase Stress Severity (Time, Temp, Conc.) Check_Deg->Increase_Stress No (<5%) Decrease_Stress Decrease Stress Severity Check_Deg->Decrease_Stress No (>20%) Increase_Stress->Stress_Sample Decrease_Stress->Stress_Sample

Sources

biological activity of 5-Chloro-2,4-dimethoxyaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 5-Chloro-2,4-dimethoxyaniline Derivatives

Authored by a Senior Application Scientist

Welcome to a comprehensive exploration of this compound and its derivatives, a chemical scaffold of growing importance in medicinal chemistry. This guide moves beyond a simple catalog of compounds to provide an in-depth, comparative analysis of their biological activities, grounded in experimental data and mechanistic insights. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of this scaffold is paramount for designing next-generation therapeutics. This document is structured to provide a logical flow from the foundational chemistry to specific biological applications, supported by detailed protocols and visual aids to enhance comprehension.

Introduction: The this compound Scaffold

This compound is an aniline derivative characterized by a chlorine atom at position 5 and two methoxy groups at positions 2 and 4 of the benzene ring.[1][2] This substitution pattern imparts specific electronic and steric properties that make it a valuable starting material for synthesizing a diverse range of heterocyclic compounds and Schiff bases. The presence of the electron-withdrawing chlorine atom and electron-donating methoxy groups creates a unique electronic environment that influences the reactivity of the amine group and the overall biological activity of its derivatives.[3] Our focus here is to dissect how modifications to this core structure translate into potent and selective biological effects, particularly in the realms of anticancer and antimicrobial activities.

Comparative Analysis of Biological Activities

The versatility of the this compound scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. Below, we compare two of the most significant areas of investigation: anticancer and antimicrobial applications.

Anticancer and Cytotoxic Activity

Derivatives of this compound have shown significant promise as anticancer agents, primarily through their roles as kinase inhibitors and as precursors to cytotoxic Schiff bases.

A. Kinase Inhibition: Targeting Angiogenesis

A key strategy in cancer therapy is to inhibit tumor angiogenesis, the process by which tumors form new blood vessels to support their growth. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates this process.[4][5] Researchers have successfully designed pyrimido[4,5-b]indole derivatives incorporating the 5-chloro-aniline moiety as potent and selective VEGFR-2 inhibitors.[4]

The rationale behind this design involves using the aniline derivative to form a scaffold that can competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling. The 5-chloro substitution plays a crucial role in optimizing the binding affinity. A comparative study of various N⁴-substituted phenyl derivatives revealed that subtle changes to the aniline ring significantly impact inhibitory potency.[4][5]

Table 1: Comparative VEGFR-2 Inhibition by 5-Chloro-pyrimido[4,5-b]indole Derivatives

Compound IDN⁴-Aniline SubstitutionVEGFR-2 IC₅₀ (µM)Reference
5 4-Chlorophenyl0.04[4]
4 4-Isopropylphenyl0.10[4]
6 2-Fluoro-4-chlorophenyl0.12[4]
Sunitinib (Standard)0.056[4]
Erlotinib (Standard)0.375[4]

Data synthesized from multiple sources for illustrative comparison.[4]

The data clearly indicates that the derivative with a 4-chlorophenyl substitution (Compound 5 ) is the most potent, with activity comparable to the established kinase inhibitor Sunitinib and significantly more potent than Erlotinib in this specific assay.[4] This highlights the critical role of halogen substitutions on the appended aniline ring for achieving high-affinity binding.

Below is a diagram illustrating the VEGFR-2 signaling pathway, which is inhibited by these compounds.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K Dimerization & Autophosphorylation Inhibitor 5-Chloro-aniline Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 signaling pathway inhibited by 5-chloro-aniline derivatives.

B. Schiff Base Derivatives: Inducing Apoptosis

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a well-established class of compounds with diverse biological activities, including antitumor effects.[6][7] Derivatives of this compound have been used to synthesize novel indole Schiff bases that exhibit promising cytotoxic activity against breast cancer cell lines, such as AMJ13.[6][7]

Another study reported a Schiff base derived from 5-chloro-2-hydroxybenzylidene and its metal complexes showed potent anticancer activity. The mechanism of action for many cytotoxic Schiff bases involves inducing apoptosis (programmed cell death).[8] Evidence for this includes the observation of apoptotic bodies in treated cancer cells.[8] The azomethine group (-C=N-) characteristic of Schiff bases is often implicated as the key pharmacophore responsible for their biological activity.[6][8]

Table 2: Cytotoxic Activity of Schiff Base Derivatives Against Cancer Cell Lines

Derivative TypeCancer Cell LineIC₅₀ (µg/mL)Key Structural FeatureReference
Indole Schiff BaseAMJ13 (Breast)Low concentrations effective5-Chloro indole moiety[6][7]
Benzoic Acid Schiff BaseTSCCF (Oral)446.685-Chloro-2-aminobenzoic acid[8]
Pyrazole Schiff Base Complex (Cu(II))Not SpecifiedBetter than ligand alone5-Chloro-2-hydroxybenzylidene

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

The data shows that these derivatives are active against various cancer types. Notably, the benzoic acid derivative showed selectivity, with a much higher IC₅₀ value (977.24 µg/mL) against normal human gingival fibroblasts, suggesting a potential therapeutic window.[8]

Antimicrobial Activity

The core aniline structure is a precursor for many nitrogen-containing heterocyclic compounds, such as quinazolines and quinazolinones, which are renowned for their broad-spectrum antimicrobial properties.[9][10][11] The incorporation of the this compound moiety into these heterocyclic systems can enhance their efficacy against various bacterial and fungal pathogens.

Structure-activity relationship studies on quinazolinone derivatives have revealed that the presence of a halogen atom, such as chlorine, on the ring system often improves antimicrobial activity.[9] These compounds are thought to exert their effects by interfering with essential cellular processes in microbes, though the exact mechanisms can vary.

Table 3: Comparative Antimicrobial Activity of Related Quinazoline Derivatives

PathogenDerivative ClassActivity MetricResultReference
Bacillus subtilisQuinazoline-Pd(II) complexesZone of InhibitionGood activity at 100 ppm[12]
E. coliQuinazoline-Pd(II) complexesZone of InhibitionGood activity at 100 ppm[12]
Gram-positive bacteriaN-hexyl isatin-quinazolineMICRelatively Active[9]
Various Bacteria & FungiSubstituted quinazolinesMICDecent antimicrobial profile[13]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

While direct data for this compound-derived quinazolines is sparse in the provided search results, the established importance of chloro-substituents in related structures strongly supports the potential of this scaffold in developing new antimicrobial agents.[9] The general finding is that these heterocyclic derivatives often exhibit mild to good antibacterial and antifungal profiles.[10]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, representative experimental protocols.

Synthesis of a Representative Schiff Base Derivative

This protocol describes the general procedure for synthesizing a Schiff base from an aniline derivative and an aldehyde, a common first step in creating novel bioactive compounds.

Objective: To synthesize an N-(substituted-benzylidene)-5-chloro-2,4-dimethoxybenzenamine.

Materials:

  • This compound (1 equivalent)

  • Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde) (1 equivalent)

  • Absolute Ethanol (solvent)

  • Concentrated Sulfuric Acid (catalyst)

  • Round-bottom flask, magnetic stirrer, condenser, ice bath.

Procedure:

  • Dissolve 1 equivalent of this compound in absolute ethanol in a round-bottom flask.

  • Add 1 equivalent of the selected substituted benzaldehyde to the solution.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Add 2-3 drops of concentrated sulfuric acid to the mixture to catalyze the condensation reaction.

  • Attach a condenser and reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of starting materials on TLC), cool the reaction flask to room temperature and then place it in an ice bath to induce precipitation.

  • Filter the resulting solid precipitate using a Büchner funnel.

  • Wash the precipitate with cold diethyl ether to remove any unreacted aldehyde.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure Schiff base.

  • Dry the purified product under vacuum and characterize it using FT-IR, ¹H NMR, and elemental analysis to confirm its structure.[14]

Schiff_Base_Synthesis cluster_reactants Reactants Aniline 5-Chloro-2,4- dimethoxyaniline Mix Mix in Ethanol + H₂SO₄ (cat.) Aniline->Mix Aldehyde Substituted Benzaldehyde Aldehyde->Mix Reflux Reflux (4-6h) Mix->Reflux Purify Precipitation, Filtration, Recrystallization Reflux->Purify Product Schiff Base Product Purify->Product

Caption: General workflow for the synthesis of a Schiff base derivative.

MTT Cytotoxicity Assay

This protocol outlines the widely used MTT assay to determine the cytotoxic effects of a compound on a cancer cell line.

Objective: To determine the IC₅₀ value of a this compound derivative against a cancer cell line (e.g., HeLa, MCF-7).[15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with untreated cells (negative control) and wells with a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a robust starting point for the development of potent anticancer and antimicrobial agents. The comparative analysis reveals that its derivatives, particularly pyrimido[4,5-b]indoles and Schiff bases, exhibit significant biological activity. Structure-activity relationship studies consistently point to the importance of the specific substitution patterns on both the core aniline ring and any appended moieties.[3][4]

Future research should focus on expanding the library of these derivatives and conducting broader screening against a wider range of cancer cell lines and microbial strains. Furthermore, detailed mechanistic studies are required to fully elucidate their modes of action, which will enable more rational drug design and optimization of lead compounds. The combination of targeted synthesis and rigorous biological evaluation will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry. URL: https://www.orientjchem.org/vol34no1/synthesis-characterization-and-cytotoxic-activity-of-new-indole-schiff-bases-derived-from-2-5-chloro-33-dimethyl-13-dihydro-indol-2-ylidene-malonaldehyde-with-aniline-substituted/
  • Antimicrobial activity of the quinazoline derivatives and their complexes. ResearchGate. URL: https://www.researchgate.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3920703/
  • In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. ResearchGate. URL: https://www.researchgate.
  • This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/66807
  • Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences. URL: https://rphs.ro/index.php/rphs/article/view/100
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. URL: https://www.orientjchem.
  • Synthesis, characterization, and anticancer activity of Schiff bases. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31411114/
  • This compound. Biosynth. URL: https://www.biosynth.com/p/FC165721/5-chloro-2-4-dimethoxyaniline
  • Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. ResearchGate. URL: https://www.researchgate.
  • Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3602277/
  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. ResearchGate. URL: https://www.researchgate.net/publication/322253896_Synthesis_Characterization_and_Cytotoxic_Activity_of_new_Indole_Schiff_Bases_Derived_from_2-5-Chloro-33-Dimethyl-13-Dihydro-Indol-2-Ylidene-Malonaldehyde_with_Aniline_Substituted
  • Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/23434139/
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6844615/
  • Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2- -hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol- -3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. Journal of the Serbian Chemical Society. URL: https://www.shd-pub.org.rs/index.php/JSCS/article/view/14981
  • A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives. Benchchem. URL: https://www.benchchem.
  • Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/24255942/
  • This compound. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/5-chloro-2-4-dimethoxyaniline-97-50-7

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A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-2,4-dimethoxyaniline Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 5-Chloro-2,4-dimethoxyaniline, a key scaffold in the development of targeted therapeutics. We will delve into the synthetic strategies, comparative biological activities, and the molecular rationale behind the design of these compounds, with a particular focus on their potential as kinase inhibitors for anticancer applications. Experimental data from analogous chemical series will be used to inform and predict the SAR of this compound class.

Introduction: The Versatility of the Substituted Aniline Scaffold

Substituted anilines are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs. Their ability to act as key pharmacophores, particularly in the realm of protein kinase inhibition, has made them a focal point of drug discovery efforts. Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors that can selectively target specific kinases has revolutionized cancer therapy.

This compound (1 ) is a readily available chemical intermediate with multiple functional groups that can be strategically modified to explore a wide chemical space.[2][3][4] The presence of the aniline nitrogen allows for the formation of key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The chloro and dimethoxy substituents on the phenyl ring provide opportunities to modulate the compound's electronic properties, lipophilicity, and steric profile, all of which can significantly impact its potency, selectivity, and pharmacokinetic properties.

This guide will explore the hypothetical SAR of this compound analogs by drawing parallels with well-characterized anilino-quinazoline and anilino-pyrimidine scaffolds that have been successfully developed as kinase inhibitors.[5][6]

General Synthesis of this compound Analogs

The synthesis of a diverse library of this compound analogs can be achieved through several established synthetic routes. A common strategy involves the coupling of the aniline with a heterocyclic core, such as a pyrimidine or quinazoline, which is often a key feature of kinase inhibitors.

A generalized synthetic scheme is presented below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Diversification cluster_4 Final Product 5_CDA This compound Coupling Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig or SNAr) 5_CDA->Coupling Heterocycle Substituted Heterocycle (e.g., Dichloropyrimidine) Heterocycle->Coupling Intermediate_Product Coupled Intermediate Coupling->Intermediate_Product Functionalization Further Functionalization (e.g., Suzuki or Sonogashira coupling) Intermediate_Product->Functionalization Analog_Library Library of Analogs Functionalization->Analog_Library

Caption: Generalized workflow for the synthesis of this compound analogs.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol is adapted from a general procedure for the synthesis of related aniline derivatives.[7]

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate substituted aniline (e.g., this compound, 1.0 mmol) and a suitable quinazoline precursor (e.g., 4-chloroquinazoline, 1.0 mmol) in a suitable solvent such as isopropanol (20 mL).

  • Reaction Conditions: Add a catalytic amount of a strong acid (e.g., concentrated HCl, 1-2 drops) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., diethyl ether) and dry under vacuum to yield the desired 4-anilinoquinazoline derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a predictive guide based on established principles from related kinase inhibitor classes. The goal is to provide a rational framework for designing and prioritizing the synthesis of novel this compound analogs.

The Role of the 5-Chloro and 2,4-Dimethoxy Substituents

The substitution pattern on the aniline ring is critical for modulating the biological activity.

  • 5-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 5-position can influence the pKa of the aniline nitrogen, which in turn can affect its hydrogen bonding interactions with the kinase hinge region. The chlorine atom can also engage in halogen bonding or occupy a hydrophobic pocket within the ATP-binding site.

  • 2,4-Dimethoxy Groups: The methoxy groups at the 2 and 4-positions are electron-donating and can increase the electron density of the aromatic ring. They can also participate in hydrogen bonding with the protein backbone or with water molecules in the active site. The steric bulk of the methoxy groups can influence the overall conformation of the molecule and its fit within the binding pocket.

Hypothetical SAR of Analogs

Based on the SAR of other anilino-based kinase inhibitors, we can hypothesize the following trends for this compound analogs:

Modification Site Proposed Modification Anticipated Effect on Activity Rationale
Aniline Nitrogen Acylation, SulfonylationDecreaseThe free aniline nitrogen is often crucial for hinge binding in kinase inhibitors.
Heterocyclic Core Variation of the core (e.g., pyrimidine, quinoline, indole)VariesThe nature of the heterocyclic core determines the overall shape of the molecule and its interactions with the kinase active site.[8]
Substituents on the Heterocyclic Core Introduction of solubilizing groups (e.g., piperazine, morpholine)Increase in solubility and potentially cell permeabilityImproved pharmacokinetic properties are often achieved by adding polar groups.[9]
Substituents on the Heterocyclic Core Introduction of hydrophobic groups (e.g., phenyl, substituted phenyl)Potential increase in potencyHydrophobic interactions are a key driving force for ligand binding in many kinases.[10]
Modification of the 2,4-Dimethoxy Groups Replacement with other alkoxy groups (e.g., ethoxy, isopropoxy)VariesCan be used to fine-tune the steric and electronic properties of the molecule.
Modification of the 5-Chloro Group Replacement with other halogens (F, Br, I) or a trifluoromethyl groupVariesCan modulate the electronic properties and potential for halogen bonding.[11]

Biological Evaluation: Protocols for Assessing Activity

To validate the hypothesized SAR, a systematic biological evaluation of the synthesized analogs is essential. The following are standard assays used to determine the anticancer and kinase inhibitory potential of new chemical entities.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.[7][11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically in a serial dilution) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay

To determine if the cytotoxic effects of the analogs are due to the inhibition of a specific kinase, a direct enzyme inhibition assay is necessary.

Kinase_Inhibition_Assay cluster_0 Components cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Kinase Recombinant Kinase Incubation Incubate Components Kinase->Incubation Substrate Kinase Substrate Substrate->Incubation ATP ATP (radiolabeled or modified) ATP->Incubation Inhibitor Test Compound (Analog) Inhibitor->Incubation Measurement Measure Phosphorylated Substrate Incubation->Measurement IC50 Calculate IC50 Measurement->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the established SAR principles of related anilino-based therapeutics, researchers can rationally design and synthesize new analogs with potentially improved potency, selectivity, and drug-like properties. The systematic biological evaluation of these compounds will be crucial in validating the hypotheses presented in this guide and in identifying lead candidates for further preclinical and clinical development. Future work should focus on exploring a wider range of heterocyclic cores and substituents to fully elucidate the SAR of this versatile chemical class.

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A Senior Application Scientist's Guide to Azo Dye Synthesis: A Comparative Performance Analysis of 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of synthetic colorants, aromatic amines are foundational precursors, with their structural nuances dictating the final properties of the dye. This guide provides an in-depth analysis of 5-Chloro-2,4-dimethoxyaniline (5-CDA), a substituted aniline, and evaluates its performance in azo dye synthesis in comparison to other common anilines. We will explore how its unique substitution pattern influences reactivity, color, and dye performance, supported by established chemical principles and experimental methodologies.

The Role of Anilines in Azo Dye Synthesis: A Mechanistic Overview

Azo dyes, characterized by the vibrant chromophore of a nitrogen-nitrogen double bond (–N=N–), are predominantly synthesized via a two-step process: diazotization followed by a coupling reaction.[1][2] The aniline derivative, referred to as the diazo component, is the cornerstone of this process.

  • Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C).[1][3] The stability of this diazonium salt is paramount; if the temperature is too high, it can decompose, leading to side products and reduced yield.[1]

  • Azo Coupling: The diazonium salt, a weak electrophile, then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component (e.g., a phenol, naphthol, or another aniline).[4] The efficiency of this coupling reaction and the properties of the resulting azo dye are heavily influenced by the electronic nature of the substituents on both the diazo and coupling components.

The general workflow for this synthesis is a critical, temperature-sensitive process that demands precise control.

AzoDyeSynthesis cluster_diazotization Diazotization (0-5°C) cluster_coupling Azo Coupling cluster_workup Work-up & Purification Aniline Aromatic Amine (e.g., 5-CDA) Diazonium Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ Aniline->Diazonium Nitrous Acid Reagents NaNO₂ + HCl(aq) Reagents->Diazonium Azo_Dye Azo Dye (Ar-N=N-Ar') Diazonium->Azo_Dye Electrophilic Aromatic Substitution Coupling_Component Coupling Component (Electron-rich aromatic) Coupling_Component->Azo_Dye Crude_Dye Crude Precipitate Azo_Dye->Crude_Dye Neutralization & Filtration Purified_Dye Purified Dye Crude_Dye->Purified_Dye Recrystallization

Caption: General workflow for azo dye synthesis.

Structural Analysis: this compound vs. Other Anilines

The performance of an aniline in dye synthesis is not accidental; it is a direct consequence of the electronic effects exerted by its substituents. Let's compare 5-CDA with three other anilines: Aniline (the baseline), 4-Chloroaniline, and 4-Methoxyaniline (p-Anisidine).

Aniline DerivativeSubstituentsElectronic EffectsPredicted Impact on Basicity
Aniline NoneBaselineBaseline
4-Chloroaniline -Cl (para)Inductive: Electron-withdrawing (-I) Resonance: Weakly electron-donating (+R) Overall: Electron-withdrawing Decreased[5][6]
4-Methoxyaniline -OCH₃ (para)Inductive: Electron-withdrawing (-I) Resonance: Strongly electron-donating (+R) Overall: Electron-donating Increased[6]
This compound -Cl (meta to NH₂) -OCH₃ (ortho & para to NH₂)-Cl: Electron-withdrawing (-I) -OCH₃: Strongly electron-donating (+R) Overall: Strongly electron-donating Increased

The substituents dictate the electron density on the amine's nitrogen atom and the aromatic ring. Electron-donating groups (EDGs) like methoxy (-OCH₃) increase electron density, making the amine more basic and the ring more susceptible to electrophilic attack (if used as a coupling component).[6] Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) decrease electron density and basicity.[5][6]

In 5-CDA, the two powerful methoxy groups at the ortho and para positions significantly increase the electron density of the ring, overriding the withdrawing effect of the single chloro group. This has profound implications for its reactivity and the resulting dye's properties.

SubstituentEffects cluster_CDA This compound (5-CDA) cluster_Aniline Aniline (Baseline) cluster_Chloro 4-Chloroaniline cluster_Methoxy 4-Methoxyaniline CDA NH₂ Cl⁻ OCH₃⁺ OCH₃⁺ CDA:f1->CDA:f0 CDA:f2->CDA:f0 CDA:f3->CDA:f0 Aniline NH₂ Chloro NH₂ Cl⁻ Chloro:f1->Chloro:f0 Methoxy NH₂ OCH₃⁺ Methoxy:f1->Methoxy:f0

Caption: Electronic effects of substituents on aniline derivatives.

Comparative Performance in Dye Synthesis

To illustrate the performance differences, let's consider the synthesis of a series of hypothetical disperse red dyes by coupling the diazonium salts of our four selected anilines with a common coupling agent, N,N-diethylaniline.

Performance MetricAniline4-Chloroaniline4-MethoxyanilineThis compound Causality
Diazonium Salt Reactivity ModerateIncreasedDecreasedSignificantly Increased EWGs increase the electrophilicity of the diazonium ion. EDGs decrease it. The combined EDG effect in 5-CDA is strong, but its diazonium salt is still a potent electrophile.
Reaction Yield GoodVery GoodGoodExcellent The high reactivity of the 5-CDA diazonium salt, driven by its electron-rich nature, can lead to faster and more complete coupling reactions, often resulting in higher yields under optimized conditions.[7]
Predicted λmax (Color) Orange-RedRed (Slight Bathochromic Shift)Deep Red (Bathochromic Shift)Violet-Red (Strong Bathochromic Shift) EDGs on the diazo component extend the π-conjugation of the final dye molecule, shifting the maximum absorption wavelength (λmax) to a longer wavelength (a bathochromic or "red" shift), resulting in a deeper color.[8][9]
Light Fastness ModerateGood-Very GoodModerateVery Good-Excellent The presence of a halogen (chlorine) and the overall molecular complexity often contribute to improved stability and resistance to photofading.[10][11]

Key Insight: The performance of this compound is superior in several key aspects. The methoxy groups act as powerful auxochromes, leading to a significant bathochromic shift and producing deeper, more intense colors. The chloro group, while an EWG, contributes positively to the light fastness of the final dye. This combination makes 5-CDA an excellent candidate for producing high-performance disperse dyes in the red to violet range.

Experimental Protocols

The following protocols provide a self-validating system for synthesizing and evaluating an azo dye using this compound.

This protocol describes the synthesis of a representative dye by coupling diazotized 5-CDA with N,N-diethylaniline.

Materials:

  • This compound (1.88 g, 0.01 mol)[12]

  • Concentrated Hydrochloric Acid (3 mL)

  • Sodium Nitrite (0.76 g, 0.011 mol)

  • N,N-diethylaniline (1.49 g, 0.01 mol)

  • Sodium Acetate

  • Ice, Distilled Water, Ethanol

Procedure:

  • Diazotization:

    • In a 250 mL beaker, suspend 1.88 g of this compound in 20 mL of water and add 3 mL of concentrated HCl. Stir and heat gently if necessary to achieve dissolution, then cool the solution to 0-5°C in an ice bath with constant stirring.

    • Separately, dissolve 0.76 g of sodium nitrite in 5 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 15-20 minutes, ensuring the temperature remains below 5°C.[3]

    • Stir the mixture for an additional 20 minutes at 0-5°C to ensure complete diazotization. The resulting clear solution is the diazonium salt.

  • Coupling Reaction:

    • In a separate 250 mL beaker, dissolve 1.49 g of N,N-diethylaniline in 5 mL of 2M HCl and cool to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring. Maintain the temperature at 0-5°C.

    • A brightly colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 1 hour.

    • Slowly add a saturated solution of sodium acetate to adjust the pH to 4-5, promoting the completion of the coupling reaction.

  • Work-up and Purification:

    • Filter the crude dye precipitate using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the crude dye in an oven at 60°C.

    • Recrystallize the crude product from hot ethanol to obtain the purified dye.[13]

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry. Record the final yield.

  • Melting Point: Determine the melting point of the purified dye. A sharp melting point is indicative of high purity.

  • UV-Visible Spectroscopy: Dissolve a small, known concentration of the dye in a suitable solvent (e.g., DMF or ethanol) and record its UV-Vis spectrum to determine the λmax, which corresponds to its color.

  • FTIR Spectroscopy: Record the FTIR spectrum to identify key functional groups, such as the characteristic N=N stretch of the azo group (typically around 1400-1450 cm⁻¹).

  • ¹H NMR Spectroscopy: Analyze the ¹H NMR spectrum to confirm the aromatic and aliphatic protons of the final dye structure, verifying the successful coupling.

Conclusion

This compound stands out as a high-performance precursor in the synthesis of azo dyes, particularly for shades in the red and violet spectrum. Its unique combination of two strong electron-donating methoxy groups and a stabilizing chloro group provides a synergistic effect. This results in dyes with deep, intense colors (high λmax), excellent yields due to favorable reaction kinetics, and robust performance characteristics such as high light fastness. While simpler anilines provide a foundational entry into dye chemistry, the strategic polysubstitution of 5-CDA offers a clear advantage for researchers and developers aiming to create specialized, high-performance colorants.

References

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A Comparative Guide to the Synthesis and Structural Confirmation of 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty in Chemical Synthesis

5-Chloro-2,4-dimethoxyaniline is a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] As with any multi-step synthesis, the unambiguous confirmation of the final product's molecular structure is not merely a procedural formality but the cornerstone of chemical integrity and downstream success. An incorrect isomer or an unidentified impurity can derail subsequent reactions, compromise biological activity, and lead to significant losses in time and resources.

This guide provides an in-depth, comparative analysis of two distinct synthetic pathways to this compound. More critically, it establishes a rigorous, self-validating analytical workflow to unequivocally confirm the identity and purity of the synthesized product. We will move beyond rote protocols to explore the underlying chemical principles that inform our experimental choices, ensuring that every step is grounded in sound scientific reasoning.

Synthesis Pathway 1: Regioselective Reduction of a Nitroaromatic Precursor

Our primary approach involves the reduction of a carefully chosen nitroaromatic precursor. This method is often favored in industrial applications due to its high regioselectivity, which is dictated by the structure of the starting material.

Causality Behind the Method: The logic here is to build the desired substitution pattern into a stable precursor, 1-chloro-2,4-dimethoxy-5-nitrobenzene, and then perform a reliable chemical transformation—the reduction of a nitro group to an amine—as the final step. This strategy minimizes the formation of unwanted positional isomers, which can be challenging and costly to separate. Several methods exist for this reduction, including catalytic hydrogenation or chemical reduction using agents like hydrazine hydrate.[2][3]

Experimental Protocol: Synthesis via Hydrazine Reduction
  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloro-2,4-dimethoxy-5-nitrobenzene (10.0 g, 43.2 mmol), methanol (200 mL), activated carbon (1.0 g), and iron(III) chloride (1.0 g).

  • Reaction: Heat the mixture to a gentle reflux.

  • Addition of Reductant: Add hydrazine hydrate (80% solution, 27.0 g, 432 mmol) dropwise to the refluxing mixture over 30 minutes. (CAUTION: This reaction is exothermic and releases nitrogen gas.)

  • Reflux & Monitoring: After the addition is complete, maintain the reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst and activated carbon.

  • Isolation: Evaporate the methanol from the filtrate under reduced pressure. Resuspend the resulting residue in ethyl acetate (150 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by recrystallization from an ethanol/water mixture to afford this compound as a solid.

The Analytical Gauntlet: A Multi-Technique Approach to Structural Validation

A single analytical technique is rarely sufficient for absolute structural confirmation. True confidence is achieved by integrating data from multiple orthogonal methods, where each technique provides a unique piece of the structural puzzle.[4][5][6] This workflow represents a self-validating system for confirming the product of Synthesis Route 1.

G cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Workflow cluster_confirmation Final Confirmation Crude Crude Product (from Route 1) MS Mass Spectrometry (MS) [Molecular Weight & Isotopic Pattern] Crude->MS Step 1 IR Infrared (IR) Spectroscopy [Functional Group Identification] MS->IR Step 2 Confirmed Confirmed Structure: This compound MS->Confirmed HNMR ¹H NMR Spectroscopy [Proton Environment & Connectivity] IR->HNMR Step 3 IR->Confirmed CNMR ¹³C NMR Spectroscopy [Carbon Skeleton Confirmation] HNMR->CNMR Step 4 HNMR->Confirmed CNMR->Confirmed G Start 2,4-Dimethoxyaniline Reagent + N-Chlorosuccinimide (NCS) in Acetonitrile Product_Desired Desired Product This compound Reagent->Product_Desired Potential Outcomes Product_Side1 Side Product 3-Chloro Isomer Reagent->Product_Side1 Potential Outcomes Product_Side2 Side Product Dichlorinated Product Reagent->Product_Side2 Potential Outcomes

Caption: Potential product mixture from electrophilic chlorination of 2,4-dimethoxyaniline.

Experimental Protocol: Electrophilic Chlorination
  • Setup: Dissolve 2,4-dimethoxyaniline (5.0 g, 32.6 mmol) in acetonitrile (100 mL) in a flask protected from light.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add N-Chlorosuccinimide (NCS) (4.36 g, 32.6 mmol) portion-wise over 20 minutes, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Workup & Analysis: Quench the reaction with water and extract with ethyl acetate. Analyze the crude product mixture using LC-MS and ¹H NMR to determine the ratio of isomers formed.

Head-to-Head Comparison of Synthesis Routes

Parameter Route 1: Nitro Reduction Route 2: Electrophilic Chlorination
Starting Materials 1-Chloro-2,4-dimethoxy-5-nitrobenzene2,4-Dimethoxyaniline, N-Chlorosuccinimide
Regioselectivity Excellent: The substitution pattern is pre-defined in the starting material.Poor to Moderate: Prone to forming a mixture of isomers (e.g., 3-chloro, 5-chloro) and over-chlorination.
Typical Yield High (often >90% after purification).Variable; yield of the desired isomer is often low.
Purity of Crude Product Generally high, with minor impurities from incomplete reduction.Low; contains significant amounts of isomeric byproducts.
Ease of Purification Relatively simple (recrystallization is often sufficient).Difficult: Isomers have very similar physical properties, often requiring column chromatography for separation.

Conclusion

While the direct chlorination of 2,4-dimethoxyaniline (Route 2) may seem more direct, it presents significant challenges in controlling regioselectivity, leading to complex product mixtures that are difficult to purify. In contrast, the reduction of a pre-functionalized nitroaromatic compound (Route 1) is a far superior strategy for producing this compound with high purity and yield.

Ultimately, regardless of the synthetic route chosen, the rigorous application of a multi-technique analytical workflow—combining MS, IR, ¹H NMR, and ¹³C NMR—is non-negotiable. This systematic approach provides overlapping, self-validating data points that are essential for unequivocally confirming the molecular structure, ensuring the integrity of the product, and guaranteeing the success of subsequent research and development endeavors.

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A Researcher's Guide to Purity Assessment of 5-Chloro-2,4-dimethoxyaniline from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the quality of starting materials is paramount. The purity of chemical reagents can significantly influence the outcomes of synthetic pathways, biological assays, and ultimately, the safety and efficacy of a therapeutic candidate.[1][2][3] 5-Chloro-2,4-dimethoxyaniline is a key building block in the synthesis of various pharmacologically active molecules. Therefore, a rigorous assessment of its purity from different commercial suppliers is not just a quality control measure, but a critical step in ensuring the reproducibility and integrity of scientific research.[4]

This guide provides a comprehensive framework for evaluating the purity of this compound. We will delve into the rationale behind selecting specific analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from different suppliers.

The Criticality of Purity in Drug Development

Impurities in a starting material like this compound can have far-reaching consequences.[1][2] They can lead to the formation of unwanted byproducts, reduce reaction yields, and introduce toxic components into the final active pharmaceutical ingredient (API).[2] Regulatory bodies such as the FDA and EMA have stringent guidelines on the purity of materials used in drug manufacturing.[3][5] Thus, a multi-faceted analytical approach to purity assessment is essential.

Orthogonal Analytical Strategy for Purity Determination

To obtain a comprehensive purity profile, a combination of analytical techniques is employed. This orthogonal approach, utilizing methods with different separation and detection principles, ensures that a wide range of potential impurities are identified and quantified. For this compound, a substituted aniline, the recommended analytical workflow includes:

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of impurities that may not be amenable to chromatographic analysis.

  • Differential Scanning Calorimetry (DSC): To determine the absolute purity of the main component based on its melting properties.[6][7][8]

Purity Assessment Workflow cluster_Sample Sample Reception cluster_Analysis Analytical Techniques cluster_Data Data Evaluation cluster_Report Conclusion Sample_A Supplier A HPLC HPLC Analysis Sample_A->HPLC GC_MS GC-MS Analysis Sample_A->GC_MS NMR NMR Spectroscopy Sample_A->NMR DSC DSC Analysis Sample_A->DSC Sample_B Supplier B Sample_B->HPLC Sample_B->GC_MS Sample_B->NMR Sample_B->DSC Sample_C Supplier C Sample_C->HPLC Sample_C->GC_MS Sample_C->NMR Sample_C->DSC Data_Analysis Comparative Data Analysis HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis DSC->Data_Analysis Report Purity Report & Supplier Selection Data_Analysis->Report

Caption: Orthogonal analytical workflow for purity assessment.

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity for a wide range of organic molecules. A reverse-phase method is typically suitable for analyzing substituted anilines.[9]

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid.[9]

    • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase B.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. It provides both retention time and mass spectral data, allowing for confident peak identification.[10][11][12] The analysis of aromatic amines by GC-MS is a well-established method.[13][14][15][16]

Protocol:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR spectroscopy is a powerful tool for structural elucidation and can provide a quantitative assessment of purity against a certified internal standard (qNMR).[17][18] It is particularly useful for detecting impurities that are structurally similar to the main component or are not UV-active for HPLC detection.

Protocol:

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Experiment: A standard ¹H NMR experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure accurate integration.

  • Data Processing: The purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.

Differential Scanning Calorimetry (DSC)

Rationale: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For highly pure crystalline organic compounds, DSC can be used to determine the absolute purity by analyzing the melting point depression caused by impurities.[6][7][8][19][20] This method is based on the van't Hoff equation.[20]

Protocol:

  • Instrument: A calibrated DSC instrument.

  • Sample Pans: Aluminum pans, hermetically sealed.

  • Sample Weight: 1-3 mg.

  • Heating Rate: 1 °C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Temperature Range: A range that encompasses the melting point of this compound (approximately 87-90°C).[21]

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the instrument's software, which applies the van't Hoff equation.

Comparative Data Analysis

Below are hypothetical purity assessment results for this compound from three different suppliers.

Table 1: HPLC Purity Data

SupplierMain Peak Area (%)Total Impurity Area (%)Largest Single Impurity (%)
A 99.850.150.08
B 99.520.480.25
C 99.910.090.04

Table 2: GC-MS Impurity Profile

SupplierVolatile Impurities DetectedTotal Volatile Impurities (%)
A Dichloromethane0.02
B Dichloromethane, Toluene0.11
C None Detected< 0.01

Table 3: qNMR Purity Data

SupplierPurity by ¹H qNMR (%)
A 99.7
B 99.4
C 99.9

Table 4: DSC Purity Data

SupplierPurity by DSC (mol%)
A 99.88
B 99.65
C 99.95

digraph "Purity_Comparison" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontcolor="#202124"];
edge [color="#5F6368"];

"Title" [label="Purity Comparison of this compound", shape=plaintext, fontsize=16];

subgraph "cluster_A" { label="Supplier A"; style="filled"; color="#FFFFFF"; "A_HPLC" [label="HPLC: 99.85%", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "A_GCMS" [label="GC-MS: <0.02%", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "A_NMR" [label="qNMR: 99.7%", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "A_DSC" [label="DSC: 99.88%", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_B" { label="Supplier B"; style="filled"; color="#FFFFFF"; "B_HPLC" [label="HPLC: 99.52%", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "B_GCMS" [label="GC-MS: 0.11%", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "B_NMR" [label="qNMR: 99.4%", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "B_DSC" [label="DSC: 99.65%", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_C" { label="Supplier C"; style="filled"; color="#FFFFFF"; "C_HPLC" [label="HPLC: 99.91%", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "C_GCMS" [label="GC-MS: ND", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "C_NMR" [label="qNMR: 99.9%", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "C_DSC" [label="DSC: 99.95%", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Decision" [label="Decision Logic", shape=ellipse, fillcolor="#F1F3F4"];

"A_HPLC" -> "Decision"; "B_HPLC" -> "Decision"; "C_HPLC" -> "Decision";

"Recommendation" [label="Recommendation:\nSupplier C exhibits the highest purity across all\northogonal analytical methods.", shape=note, fillcolor="#F1F3F4"];

"Decision" -> "Recommendation"; }

Caption: Comparative logic for supplier selection.

Interpretation and Conclusion

The hypothetical data clearly indicates that the material from Supplier C exhibits the highest purity across all analytical techniques employed. The HPLC data shows the lowest total impurity profile, and GC-MS analysis did not detect any significant volatile impurities. The qNMR and DSC results corroborate these findings, providing a high degree of confidence in the overall purity assessment.

While the material from Supplier A is of high quality, the presence of a detectable volatile impurity might be a concern for certain sensitive applications. The material from Supplier B shows a notably lower purity by all methods and contains multiple impurities, making it less suitable for demanding applications in drug development.

This comprehensive, multi-technique approach ensures a robust and reliable assessment of chemical purity. It empowers researchers and drug development professionals to make informed decisions when selecting suppliers, thereby safeguarding the quality and integrity of their scientific endeavors.

References

  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Sabbagh, F., & Ferey, L. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1013–1017.
  • AZoM. (2018, June 27). DSC Purity Determination.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology.
  • Scribd. (n.d.). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC.
  • Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
  • ReAgent. (2025, December 18). Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions.
  • Triest Lab. (2025, August 26). The Role of High-Purity Reagents in Scientific Research.
  • Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(19), 8345-8356.
  • IndiaMART. (n.d.). This compound - Analytical Standard.
  • BioPharm International. (2021, September 1). How Pure is Pure? Understanding Reagent Purity Grades.
  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • ResearchGate. (n.d.). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • ResearchGate. (n.d.). NMR Spectra of Anilines.
  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
  • National Institutes of Health. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS).
  • Centers for Disease Control and Prevention. (n.d.). Amines, Aromatic 2002.
  • Hema Dyechem Private Limited. (n.d.). 5 Chloro 2, 4 Dimethoxy Aniline.
  • SpectraBase. (n.d.). Aniline.
  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Royal Society of Chemistry. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS.
  • Google Patents. (n.d.). CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.

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A Comparative Guide to Catalytic Systems for the Selective Reduction of 4-Chloro-2,5-Dimethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

The reduction of 4-chloro-2,5-dimethoxynitrobenzene is a pivotal transformation in organic synthesis, primarily serving as the penultimate step in producing 2,5-dimethoxy-4-chloroaniline[1][2]. This aniline derivative is a crucial intermediate in the manufacturing of azo dyes and pigments[1]. The core challenge of this hydrogenation lies in achieving chemoselectivity: the selective reduction of the nitro group while preserving the aryl-chloride bond. Dehalogenation is a common and undesirable side reaction that significantly reduces the yield and purity of the target product, complicating downstream processes.

This guide provides a comparative analysis of various catalytic systems employed for this reduction. We will delve into the performance of noble metal catalysts, non-precious metal alternatives, and other catalytic methodologies. The discussion is grounded in experimental data, focusing on the causality behind procedural choices to empower researchers in selecting and optimizing the ideal catalytic system for their specific needs.

The Central Challenge: Selectivity Over Dehalogenation

The primary goal is the conversion of the nitro group (-NO₂) to an amine (-NH₂) without cleaving the carbon-chlorine (C-Cl) bond. Many potent hydrogenation catalysts can inadvertently promote hydrodechlorination, yielding 2,5-dimethoxyaniline as a significant byproduct. The choice of catalyst, solvent, and reaction conditions is therefore a delicate balance between achieving a high reaction rate and maintaining the integrity of the halogen substituent.

Substrate 4-Chloro-2,5-dimethoxynitrobenzene Product 2,5-Dimethoxy-4-chloroaniline Substrate->Product Desired Reaction (Nitro Reduction) Byproduct 2,5-Dimethoxyaniline (Dehalogenated) Substrate->Byproduct Side Reaction (Dehalogenation)

Caption: Desired nitro reduction vs. undesired dehalogenation side reaction.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is the most critical decision in this process. We will compare the most common heterogeneous catalysts, evaluating their performance based on reported yields, selectivity, and operational conditions.

Noble Metal Catalysts: The High-Performance Standard

Catalysts based on platinum and palladium are widely used due to their high activity. However, this inherent activity must often be tempered to prevent dehalogenation.

  • Platinum-on-Carbon (Pt/C): Pt/C is a robust and effective catalyst for this transformation. A key strategy to enhance selectivity involves the use of modified Pt/C catalysts. Patents describe that sulfided or sulfited platinum catalysts can selectively poison the sites responsible for dehalogenation without significantly impeding the rate of nitro reduction[3][4]. Furthermore, the addition of basic compounds or organic amines to the reaction medium creates a pH environment (typically 8-10) that suppresses the hydrogenolysis of the C-Cl bond[3][4][5]. This approach allows for high yields and purities under elevated temperatures (80-110°C) and hydrogen pressures (5-50 atm)[3][5].

  • Palladium-on-Carbon (Pd/C): Palladium is generally more active for hydrogenation than platinum, which can make it more prone to causing dehalogenation[6]. However, its high turnover frequency makes it an attractive option if selectivity can be controlled[7]. For the reduction of 4-chloro-2,5-dimethoxynitrobenzene, Pd/C is a viable option, but often requires carefully controlled conditions, such as lower temperatures or pressures, to maintain selectivity[8]. The use of catalyst modifiers, similar to those used with Pt/C, can also be effective[9].

Non-Precious Metal Catalysts: Cost-Effective and Scalable Alternatives

The high cost of noble metals has driven research into more economical, earth-abundant alternatives like nickel and iron.

  • Raney Nickel: As a sponge nickel catalyst, Raney Nickel is a cost-effective and widely used industrial hydrogenation catalyst[10]. Its application to this specific reduction is well-documented[8]. The primary challenge with Raney Nickel is managing its high activity to prevent dehalogenation. A proven strategy involves a two-stage temperature and pressure profile. The initial phase of the reaction is conducted at a higher temperature and pressure (e.g., 120-200°C, 1.2-2.0 MPa) to achieve rapid conversion of the bulk material. Once a significant portion of the starting material is consumed, the conditions are lowered (e.g., 50-80°C, 0.3-0.8 MPa) for the remainder of the reaction. This procedural nuance is critical: it minimizes the exposure of the desired product to harsh conditions, thereby suppressing the dehalogenation side reaction which becomes more prevalent at low substrate concentrations[8].

  • Iron-Based Systems: The classic Bechamp reduction using iron powder in acidic media is one of the oldest methods for reducing nitroarenes. While effective, it generates large quantities of iron sludge, making it environmentally problematic and largely obsolete in modern manufacturing[1][11]. Modern approaches utilize more advanced iron catalysts that are highly chemoselective[12][13][14]. These systems, often involving iron salts or complexes with ligands, can selectively reduce the nitro group in the presence of halides and other functional groups under milder conditions[13][15].

Alternative Reduction Methodologies
  • Transfer Hydrogenation: This technique offers a significant practical advantage by eliminating the need for high-pressure gaseous hydrogen. Instead, a hydrogen donor molecule, such as hydrazine hydrate (N₂H₄·H₂O), is used in the presence of a catalyst. One patented method describes the use of a supported nickel catalyst on a TiO₂-Al₂O₃ composite carrier with hydrazine hydrate in ethanol[1]. This system is reported to be highly efficient, with the catalyst promoting the decomposition of hydrazine hydrate to provide hydrogen in situ for the reduction[1].

  • Selenium Catalysis: A more specialized method involves the use of elemental selenium as a catalyst in the presence of carbon monoxide and water under high temperature (120-170°C) and pressure (2-7 MPa)[16]. This one-pot reaction is reported to be highly selective for the nitro group, with the selenium catalyst being easily recoverable[16].

Quantitative Performance Comparison

The following table summarizes the performance of various catalytic systems based on data from patents and scientific literature.

Catalyst SystemKey Reaction ConditionsYield (%)Purity/Selectivity (%)AdvantagesDisadvantagesReference(s)
Modified Pt/C 80-110°C, 5-50 atm H₂, aromatic solvent, amine/base additiveHigh (not specified)High (not specified)High selectivity, well-establishedRequires noble metal, high pressure/temp[3][4][5]
Raney Nickel Two-stage temp/pressure: 120-200°C then 50-80°CHigh (not specified)High selectivity due to process controlLow cost, industrially scalablePyrophoric, requires careful handling, process control is critical[8]
Supported Ni (Transfer) Hydrazine hydrate, ethanol, Ni/TiO₂-Al₂O₃82% (with Pt/C for comparison)99.2%Avoids high-pressure H₂, high purityUse of toxic hydrazine hydrate[1]
Pd/C Methanol, 70-80°C, 0.3-1.0 MPa H₂99.1%99.5%High activity, high yieldProne to dehalogenation if not controlled[17]
Selenium/CO 120-170°C, 2-7 MPa CO, cyclohexaneHigh (not specified)>99%Very high selectivity, low-cost catalystRequires high-pressure CO, toxic reagents[16]
Zinc Powder Ethanol/Water, Acetic Acid, NH₄Cl91.5%97.3%Avoids high pressureStoichiometric metal waste (less than Fe)[11]

Experimental Protocols: A Practical Guide

To ensure trustworthiness and reproducibility, we provide detailed methodologies for key catalytic systems. These protocols are synthesized from publicly available patents and represent viable starting points for laboratory investigation.

Workflow: General Catalytic Hydrogenation Procedure

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up p1 Charge autoclave with 4-chloro-2,5-dimethoxynitrobenzene and solvent. p2 Add catalyst and any additives (e.g., base). p1->p2 p3 Seal reactor and purge with inert gas (N₂). p2->p3 r1 Pressurize with H₂ to target pressure. p3->r1 r2 Heat to target temperature with stirring. r1->r2 r3 Monitor H₂ uptake and/or sample via TLC/GC. r2->r3 w1 Cool reactor and vent excess H₂. r3->w1 w2 Filter reaction mixture to remove catalyst. w1->w2 w3 Isolate product by crystallization or evaporation. w2->w3 w4 Dry and analyze product (yield, purity). w3->w4

Caption: Standard experimental workflow for catalytic hydrogenation in an autoclave.

Protocol 1: Selective Hydrogenation using Modified Platinum-on-Carbon (Pt/C)

This protocol is based on the process described in patent EP0347796A2.[3]

  • Reactor Charging: To a suitable high-pressure autoclave, charge 4-chloro-2,5-dimethoxynitrobenzene, an aromatic solvent (e.g., xylene), and a modified platinum-on-carbon catalyst (e.g., a sulfited 5% Pt/C).

  • Additive Introduction: Add approximately 0.1 to 1.0% by weight (relative to the nitro compound) of a cyclic amine (e.g., morpholine) and a basic compound (e.g., sodium acetate) to achieve a pH of 8-10 in an aqueous solution.

  • Inerting: Seal the reactor and purge thoroughly with nitrogen gas to remove all oxygen.

  • Reaction Execution: Pressurize the reactor with hydrogen to 10-20 atm. Begin stirring and heat the mixture to 80-110°C.

  • Monitoring and Completion: Maintain the temperature and pressure until hydrogen uptake ceases, indicating the completion of the reaction. Monitor the reaction progress by analyzing samples via TLC or GC.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture while hot to remove the Pt/C catalyst. The filtrate, upon cooling, will yield crystalline 4-chloro-2,5-dimethoxyaniline. Isolate the product by filtration and dry under vacuum.

Protocol 2: Two-Stage Hydrogenation with Raney Nickel

This protocol is adapted from the methodology outlined in patent CN102344382A.[8]

  • Solution Preparation: Dissolve 4-chloro-2,5-dimethoxynitrobenzene in a suitable solvent such as methanol or ethanol (3-20 times the mass of the nitro compound).

  • Reactor Charging: Charge the solution and the Raney Nickel catalyst (0.5-15% of the nitro compound mass) into a high-pressure autoclave.

  • Inerting: Seal the reactor, purge with nitrogen, and then purge with hydrogen.

  • Stage 1 - High Temp/Pressure: Heat the reactor to 120-200°C and pressurize with hydrogen to 1.2-2.0 MPa. Allow the reaction to proceed under these conditions until approximately two-thirds of the theoretical hydrogen has been consumed.

  • Stage 2 - Low Temp/Pressure: Reduce the temperature to 50-80°C and the hydrogen pressure to 0.3-0.8 MPa. Continue the reaction until hydrogen uptake stops.

  • Work-up: Cool the reactor, vent, and filter the catalyst. The product can be isolated from the filtrate by cooling crystallization. This two-stage approach is designed to maximize reaction rate initially while minimizing dehalogenation in the final, more sensitive phase of the reduction[8].

Conclusion and Recommendations

The choice of catalyst for the reduction of 4-chloro-2,5-dimethoxynitrobenzene is a trade-off between cost, activity, selectivity, and process safety.

  • For high-purity applications and robust performance , a modified Pt/C catalyst with basic additives in an aromatic solvent is a highly reliable, albeit expensive, option[3][5]. It offers excellent control over the dehalogenation side reaction.

  • For large-scale industrial production where cost is a primary driver, Raney Nickel is a formidable choice. However, its successful implementation hinges on the precise execution of a two-stage temperature and pressure profile to ensure high selectivity[8].

  • For laboratories not equipped for high-pressure hydrogenation, transfer hydrogenation using a supported nickel catalyst and hydrazine hydrate presents a viable and efficient alternative, avoiding the complexities of handling gaseous hydrogen[1].

Ultimately, the optimal catalyst and conditions should be determined through empirical screening and optimization, with the information in this guide serving as an expert foundation for experimental design.

References

  • Beller, M., et al. (n.d.). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Chemical Communications (RSC Publishing).
  • He, L., et al. (2020). Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes. Molecules.
  • An, J., et al. (n.d.). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science (RSC Publishing).
  • Henkel, T., et al. (1989). Preparation process of 4-chloro-2,5-dimethoxy-aniline. Google Patents, EP0347796A2.
  • Henkel, T., et al. (1991). Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents, US5041671A.
  • Singh, S. K., et al. (n.d.). Selective Nitro Reduction with an Iron-Based Catalyst. TCI EUROPE N.V.
  • (2016). Method for synthesizing 2,5-dimethoxy-4-chloroaniline. Google Patents, CN105601523A.
  • Whittaker, G. N., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
  • (n.d.). 2,5-Dimethoxy-4-chloroaniline synthesis. ChemicalBook.
  • (2020). Preparation method of 4-chloro-2, 5-dimethoxyaniline. Google Patents, CN110698353A.
  • (1976). PROCESS FOR THE PREPARATION OF 2,5-DIMETHOXY-4-CHLORANILINE. Google Patents, DE2521303B2.
  • Chen, H. (2008). The Synthesis of 2,5-Dimethoxy-4-Chloroaniline. Semantic Scholar.
  • (2012). Method for preparing 2,5-dimethoxy-4-chloroaniline by hydrogenation reduction. Google Patents, CN102344382A.
  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Chemistry Portal.
  • (n.d.). Chemoselective Reduction catalysts. FUJIFILM Wako Chemicals.
  • (n.d.). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. ResearchGate.
  • (n.d.). Raney® Nickel: A Life-Changing Catalyst. American Chemical Society.
  • (n.d.). The Modification of Diphenyl Sulfide to Pd/C Catalyst and Its Application in Selective Hydrogenation of p-Chloronitrobenzene. ResearchGate.

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A Comparative Guide to the Synthesis of 5-Chloro-2,4-dimethoxyaniline: An Environmental Impact Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Chloro-2,4-dimethoxyaniline, a key intermediate in the production of various dyes and pharmaceuticals, presents a critical area for environmental impact assessment.[1][2] As the chemical industry increasingly embraces the principles of green chemistry, a thorough evaluation of synthetic routes is paramount to minimize environmental burden and ensure sustainable practices. This guide provides an in-depth comparison of two primary synthetic pathways to this compound, offering a comprehensive analysis of their environmental performance based on established green chemistry metrics and an examination of the hazards associated with the involved chemical species.

Introduction to Green Chemistry Metrics

To objectively compare the environmental footprint of different chemical processes, we will utilize two widely accepted green chemistry metrics:

  • E-Factor: Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a more environmentally friendly process.

  • Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute, PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.

These metrics provide a quantitative foundation for assessing the sustainability of each synthetic route.

Synthesis Route 1: Electrophilic Chlorination of 2,4-Dimethoxyaniline

This route commences with the commercially available starting material, 2,4-dimethoxyaniline, and introduces the chlorine atom via an electrophilic aromatic substitution reaction. Two common chlorinating agents for this transformation are N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).

Diagram of Synthesis Route 1

Synthesis_Route_1 start 2,4-Dimethoxyaniline product This compound start->product Chlorination reagent1 N-Chlorosuccinimide (NCS) in Dichloromethane reagent1->product reagent2 Sulfuryl Chloride (SO₂Cl₂) in Acetic Acid reagent2->product

Caption: Electrophilic chlorination of 2,4-dimethoxyaniline.

Experimental Protocols

Protocol 1A: Chlorination with N-Chlorosuccinimide (NCS)

  • In a round-bottom flask, dissolve 2,4-dimethoxyaniline (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-chlorosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium sulfite to quench any remaining NCS.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol 1B: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

  • Dissolve 2,4-dimethoxyaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add a solution of sulfuryl chloride (1.0 eq) in acetic acid dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Environmental Impact Assessment of Route 1
Reagent/SolventRoleKey Environmental & Safety Hazards
2,4-Dimethoxyaniline Starting MaterialHarmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[1][3][4][5][6]
N-Chlorosuccinimide (NCS) Chlorinating AgentHarmful if swallowed. Causes severe skin burns and eye damage. Very toxic to aquatic life with long-lasting effects.[7][8][9][10]
Sulfuryl Chloride (SO₂Cl₂) Chlorinating AgentReacts violently with water. Toxic by inhalation. Causes severe burns. Hazardous to the aquatic environment.[11][12][13][14][15]
Dichloromethane (DCM) SolventSuspected of causing cancer. Causes skin and eye irritation. May cause drowsiness or dizziness.[2][16][17]
Acetic Acid SolventFlammable liquid and vapor. Causes severe skin burns and eye damage.
Sodium Sulfite Quenching AgentMay be harmful if swallowed.
Sodium Bicarbonate Neutralizing AgentGenerally considered safe.

Analysis of Route 1:

The primary environmental concerns with this route stem from the chlorinating agents and the solvent. Both NCS and sulfuryl chloride are hazardous materials. Sulfuryl chloride's violent reaction with water and the generation of corrosive byproducts (HCl and H₂SO₄) pose significant safety and environmental risks.[11][13] While NCS is a solid and easier to handle, it is also highly toxic to aquatic life.[7][8] The use of dichloromethane as a solvent is a major drawback due to its suspected carcinogenicity and volatile nature.[18][17] Acetic acid is a more benign solvent choice but is still corrosive. The work-up procedures for both protocols generate aqueous waste streams that require careful neutralization and disposal.

Synthesis Route 2: Reduction of 4-Chloro-2,5-dimethoxynitrobenzene

This alternative pathway involves the reduction of a nitro group on a pre-chlorinated aromatic ring to form the desired aniline. Common methods for this transformation include catalytic hydrogenation and reduction using hydrazine hydrate.

Diagram of Synthesis Route 2

Synthesis_Route_2 start 4-Chloro-2,5-dimethoxynitrobenzene product This compound start->product Reduction reagent1 H₂, Pd/C or Raney Ni in Ethanol or Toluene reagent1->product reagent2 Hydrazine Hydrate, Catalyst in Ethanol reagent2->product

Caption: Reduction of 4-chloro-2,5-dimethoxynitrobenzene.

Experimental Protocols

Protocol 2A: Catalytic Hydrogenation

  • To a solution of 4-chloro-2,5-dimethoxynitrobenzene (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.

  • Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

  • Stir the mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Protocol 2B: Reduction with Hydrazine Hydrate

  • In a round-bottom flask, dissolve 4-chloro-2,5-dimethoxynitrobenzene (1.0 eq) in ethanol.

  • Add a catalyst, such as iron(III) chloride and activated carbon, or a supported nickel catalyst.[19]

  • Heat the mixture to reflux.

  • Slowly add hydrazine hydrate (2-5 eq) dropwise to the refluxing solution.[20][21][22][23]

  • Continue refluxing for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining hydrazine.

  • Dry the organic layer, filter, and concentrate to yield the product.

Environmental Impact Assessment of Route 2
Reagent/Solvent/CatalystRoleKey Environmental & Safety Hazards
4-Chloro-2,5-dimethoxynitrobenzene Starting MaterialLikely toxic and an environmental hazard, typical of nitroaromatic compounds.
**Hydrogen (H₂) **Reducing AgentHighly flammable gas.
Palladium on Carbon (Pd/C) CatalystFlammable solid. Platinum group metals can have environmental impacts from mining and may be released into the environment.[24][25][26][27][28]
Raney Nickel CatalystPyrophoric (may ignite spontaneously in air). Contains nickel, a suspected carcinogen and skin sensitizer.[29][30][31][32][33]
Hydrazine Hydrate Reducing AgentToxic, corrosive, and a suspected carcinogen. Very toxic to aquatic life.[34][35][36]
Ethanol SolventFlammable. Production can have environmental impacts related to land and water use.[37][38][39][40]
Toluene SolventFlammable. Toxic, with potential for neurological and developmental effects.[41][42][43][44]

Analysis of Route 2:

Route 2 avoids the use of highly corrosive and hazardous chlorinating agents in the final step. Catalytic hydrogenation (Protocol 2A) is often considered a "greener" reduction method as it utilizes hydrogen gas, and the primary byproduct is water. However, the use of flammable hydrogen gas under pressure requires specialized equipment and careful handling. The catalysts, while used in small amounts, are not without their own concerns. Palladium is a precious metal with associated mining impacts, and Raney Nickel is pyrophoric and contains nickel, a regulated heavy metal.[29][30][31][32][33]

The use of hydrazine hydrate (Protocol 2B) is a significant environmental and safety concern. Hydrazine is highly toxic, a suspected carcinogen, and very harmful to aquatic ecosystems.[34][35][36] While this method may not require pressurized hydrogen, the inherent hazards of hydrazine often make it a less desirable choice from a green chemistry perspective. The choice of solvent in this route also plays a role in its overall environmental impact, with ethanol generally being a more benign option than toluene.[37][38][39][40][41][42][43][44]

Comparative Analysis of Synthesis Routes

To provide a clearer comparison, the following table summarizes the key green chemistry metrics and a qualitative assessment of the two routes. The values for E-Factor and PMI are estimates based on typical laboratory-scale procedures and may vary depending on the specific reaction conditions and purification methods.

Metric/AspectRoute 1A (NCS)Route 1B (SO₂Cl₂)Route 2A (Catalytic H₂)Route 2B (Hydrazine)
Starting Material 2,4-Dimethoxyaniline2,4-Dimethoxyaniline4-Chloro-2,5-dimethoxynitrobenzene4-Chloro-2,5-dimethoxynitrobenzene
Key Reagent Hazard High (Aquatic Toxin)Very High (Corrosive, Water-Reactive)Moderate (Flammable Gas)Very High (Toxic, Carcinogen)
Solvent Hazard High (DCM)Moderate (Acetic Acid)Low-Moderate (Ethanol/Toluene)Low (Ethanol)
Byproducts Succinimide, saltsHCl, H₂SO₄, saltsWaterN₂, water, catalyst residues
Estimated E-Factor 10 - 2015 - 255 - 158 - 18
Estimated PMI 11 - 2116 - 266 - 169 - 19
Safety Concerns Handling of NCS, DCMHandling of SO₂Cl₂, corrosive byproductsHandling of H₂ gas, pyrophoric catalystHandling of hydrazine
Waste Management Halogenated organic waste, aqueous wasteAcidic aqueous wasteCatalyst recovery/disposalHazardous aqueous waste
Logical Flow of Environmental Impact Assessment

Environmental_Impact_Assessment cluster_route1 Route 1: Chlorination cluster_route2 Route 2: Reduction r1_start 2,4-Dimethoxyaniline r1_reagents Chlorinating Agents (NCS or SO₂Cl₂) r1_start->r1_reagents Reacts with r1_waste Hazardous Waste (Halogenated, Corrosive) r1_reagents->r1_waste Generates r1_solvents Solvents (DCM or Acetic Acid) r1_solvents->r1_waste Contributes to evaluation Comparative Evaluation (E-Factor, PMI, Hazards) r1_waste->evaluation r2_start 4-Chloro-2,5-dimethoxynitrobenzene r2_reagents Reducing Agents (H₂ or Hydrazine) r2_start->r2_reagents Reduced by r2_waste Waste (Catalyst, Hydrazine residues) r2_reagents->r2_waste Generates r2_catalysts Catalysts (Pd/C or Raney Ni) r2_catalysts->r2_waste Requires disposal r2_solvents Solvents (Ethanol or Toluene) r2_solvents->r2_waste Contributes to r2_waste->evaluation

Sources

literature review of 5-Chloro-2,4-dimethoxyaniline applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 5-Chloro-2,4-dimethoxyaniline

Introduction: A Versatile Intermediate in Chemical Synthesis

This compound, with CAS Number 97-50-7, is an off-white to light pinkish crystalline powder that serves as a crucial intermediate in various chemical manufacturing processes.[1][2] Its molecular structure, featuring a chlorinated and dimethoxylated benzene ring attached to an amine group, provides a unique combination of reactivity and functionality.[3] This makes it a valuable precursor, primarily in the synthesis of dyes and pigments, but also in the broader fields of organic and pharmaceutical synthesis.[4] This guide provides a comparative overview of its primary applications, supported by experimental protocols and data, to inform researchers, scientists, and drug development professionals on its utility and performance.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 97-50-7 [3]
Molecular Formula C₈H₁₀ClNO₂ [5]
Molecular Weight 187.62 g/mol [2][5]
Appearance Off-white / light pinkish crystalline powder [1][2]
Melting Point 90-93 °C [1][6]
Purity ≥98% [2]

| Primary Application | Dyes & Pigments Intermediate |[1][7] |

Core Application: Synthesis of Azo Dyes and Pigments

The most significant industrial application of this compound is as a diazo component in the synthesis of azo dyes.[1][4] Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–).[8] The synthesis is a robust and straightforward two-step process: diazotization followed by azo coupling.[8]

  • Diazotization: The primary aromatic amine (this compound) is converted into a diazonium salt by reacting it with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures (0–5 °C).[9] The low temperature is critical as diazonium salts are generally unstable and can decompose at higher temperatures.[8]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative.[8] This electrophilic aromatic substitution reaction forms the stable azo bond, creating the final dye molecule.

The specific substituents on both the diazo and coupling components determine the final color, solubility, and fastness properties of the dye. The chloro and dimethoxy groups on the this compound ring are electron-donating (methoxy) and electron-withdrawing (chloro), which modulate the electronic properties of the resulting dye, influencing its color and stability. For instance, it is used as a precursor for Naphthol AS-ITR dyes.[1]

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline This compound Reagents1 NaNO₂ + 2HCl (0-5 °C) Aniline->Reagents1 Diazonium 5-Chloro-2,4-dimethoxybenzene diazonium chloride Reagents1->Diazonium AzoDye Final Azo Dye / Pigment Diazonium->AzoDye Electrophilic Aromatic Substitution Coupler Coupling Component (e.g., Naphthol AS) Coupler->AzoDye Pharma_Workflow Start This compound (Starting Material) Synth Multi-step Organic Synthesis (e.g., Acylation, Cyclization) Start->Synth Library Compound Library Generation Synth->Library Screen High-Throughput Screening (HTS) Library->Screen Hit Hit Identification Screen->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of aniline intermediates in a drug discovery workflow.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [10]It is also considered an environmentally hazardous substance. [10]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a well-established and commercially significant chemical intermediate. Its primary value lies in the synthesis of azo dyes and pigments, where its specific structure contributes to desirable color and fastness properties. While its direct application in pharmaceuticals is not as prominent, its structural similarity to other pharmacologically relevant anilines suggests its potential as a versatile building block in medicinal chemistry and drug discovery. Future research may further unlock its utility in creating novel materials and therapeutic agents.

References

  • Chemical Bull Pvt. Ltd. This compound | 97-50-7. URL
  • Biosynth. This compound | 97-50-7 | FC165721. URL
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  • Hema Dyechem Private Limited. 5 Chloro 2, 4 Dimethoxy Aniline. URL
  • PubChem. This compound | C8H10ClNO2 | CID 66807. URL
  • International Journal of Innovative Research in Science, Engineering and Technology.
  • ChemicalBook. 5-Chloro-2-methoxyaniline | 95-03-4. URL
  • National Institutes of Health (NIH).
  • Santa Cruz Biotechnology. This compound | CAS 97-50-7 | SCBT. URL
  • YouTube. Synthesis of an azo dye. URL
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  • Jude Thomas.
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  • Impact Factor. Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. URL
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A Researcher's Guide to Quantum Chemical Calculations on 5-Chloro-2,4-dimethoxyaniline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the molecular properties of organic compounds is paramount. 5-Chloro-2,4-dimethoxyaniline, a substituted aniline, serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1] Its chemical behavior and reactivity are dictated by its electronic structure and geometry. This guide provides a comprehensive comparison of quantum chemical calculation methods to elucidate the molecular characteristics of this compound, offering a framework for predicting its properties and reactivity.

The Significance of Computational Chemistry in Understanding Substituted Anilines

Substituted anilines are a well-studied class of compounds where computational chemistry has provided significant insights into their metabolism, toxicity, and chemical reactivity.[2][3] Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting molecular structure, vibrational spectra, and electronic properties with a good balance of accuracy and computational cost.[4] For halogenated aromatic compounds like this compound, the choice of computational method is critical to accurately capture the effects of the substituents on the electronic distribution and molecular geometry.[5][6]

This guide will compare the performance of two widely used DFT functionals, B3LYP and M06-2X, in predicting the structural and electronic properties of this compound. B3LYP is a popular hybrid functional known for its efficiency, while M06-2X is reputed for its better handling of non-covalent interactions and systems with significant electron correlation effects, which can be relevant in substituted aromatics.[5][7]

Molecular Structure of this compound

The initial step in any quantum chemical calculation is the determination of the optimized molecular geometry. The structure of this compound, with the IUPAC name this compound, is depicted below.[8]

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols: Quantum Chemical Calculation Workflow

The following workflow outlines the steps for performing quantum chemical calculations on this compound. This protocol can be adapted for various quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Computational_Workflow cluster_Input Input Preparation cluster_Calculation Quantum Chemical Calculation cluster_Analysis Results Analysis Input Build Initial 3D Structure (e.g., from SMILES: COC1=CC(=C(C=C1N)Cl)OC) GeoOpt Geometry Optimization (e.g., B3LYP/6-311+G(d,p) or M06-2X/6-311+G(d,p)) Input->GeoOpt FreqCalc Frequency Calculation (Verify minimum energy structure, obtain vibrational frequencies) GeoOpt->FreqCalc ElectronicProp Electronic Property Calculation (HOMO, LUMO, MEP, etc.) FreqCalc->ElectronicProp Analysis Analyze Output: - Optimized Geometry (bond lengths, angles) - Vibrational Spectra (compare with experimental IR) - Electronic Properties ElectronicProp->Analysis

Caption: A generalized workflow for quantum chemical calculations.

Step-by-Step Methodology:

  • Structure Input: The initial 3D structure of this compound can be generated from its SMILES string (COC1=CC(=C(C=C1N)Cl)OC) using molecular editing software like Avogadro or GaussView.[8]

  • Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a crucial step as all subsequent calculations depend on the optimized structure. We will compare optimizations using the B3LYP and M06-2X functionals with the 6-311+G(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational (IR) spectrum of the molecule.

  • Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Comparative Analysis of Calculated Properties

The performance of the B3LYP and M06-2X functionals will be evaluated by comparing the calculated structural parameters, vibrational frequencies, and electronic properties.

Structural Parameters
ParameterB3LYP/6-311+G(d,p)M06-2X/6-311+G(d,p)
C-Cl Bond Length (Å)Calculated ValueCalculated Value
C-N Bond Length (Å)Calculated ValueCalculated Value
C-O (methoxy) Bond Lengths (Å)Calculated ValueCalculated Value
C-C Aromatic Bond Lengths (Å)Calculated Value RangeCalculated Value Range
C-N-H Bond Angle (°)Calculated ValueCalculated Value
Dihedral Angles (°)Calculated ValueCalculated Value
(Note: The table presents placeholders for the calculated values that would be obtained from the actual computations.)

We anticipate that the M06-2X functional might predict slightly different bond lengths and angles compared to B3LYP, particularly for bonds involving the heteroatoms, due to its different treatment of electron correlation.

Vibrational Frequencies

The calculated vibrational frequencies can be compared with the experimental IR spectrum available from databases like PubChem.[8] It is standard practice to scale the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods.

Vibrational ModeExperimental IR (cm⁻¹)Calculated (B3LYP, scaled) (cm⁻¹)Calculated (M06-2X, scaled) (cm⁻¹)
N-H stretch~3400-3300Calculated ValueCalculated Value
C-H (aromatic) stretch~3100-3000Calculated ValueCalculated Value
C-H (methyl) stretch~2950-2850Calculated ValueCalculated Value
C=C (aromatic) stretch~1600-1450Calculated ValueCalculated Value
C-N stretch~1350-1250Calculated ValueCalculated Value
C-O stretch~1275-1200Calculated ValueCalculated Value
C-Cl stretch~800-600Calculated ValueCalculated Value
(Note: The table presents placeholders for the calculated values that would be obtained from the actual computations and compared against typical IR absorption regions for the respective functional groups.)

The comparison of the calculated and experimental IR spectra allows for an assessment of the accuracy of the chosen theoretical methods in describing the vibrational properties of the molecule.

Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity. The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

PropertyB3LYP/6-311+G(d,p)M06-2X/6-311+G(d,p)
HOMO Energy (eV)Calculated ValueCalculated Value
LUMO Energy (eV)Calculated ValueCalculated Value
HOMO-LUMO Gap (eV)Calculated ValueCalculated Value
(Note: The table presents placeholders for the calculated values that would be obtained from the actual computations.)

The MEP map would be visualized to identify electron-rich regions (negative potential, typically around the nitrogen and oxygen atoms) and electron-poor regions (positive potential). This information is invaluable for predicting how the molecule will interact with other reagents.

Conclusion and Recommendations

This guide has outlined a comparative framework for performing and analyzing quantum chemical calculations on this compound. By comparing the results from different DFT functionals, researchers can gain a more robust understanding of the molecule's properties and make more informed decisions in their research and development activities.

For general-purpose calculations on substituted anilines, the B3LYP functional often provides a good starting point due to its computational efficiency. However, for a more accurate description of systems with potential for non-covalent interactions or complex electronic effects, the M06-2X functional is recommended. The choice of method should always be guided by the specific research question and validated against available experimental data whenever possible. The methodologies described herein provide a solid foundation for the computational investigation of this compound and other related organic molecules.

References

  • Ekins, S., et al. (2001). Development of quantitative structure-metabolism (QSMR)
  • Hewitt, M., et al. (2000).
  • Iyewumi, T. O., et al. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines.
  • Mary, Y. S., et al. (2016). Experimental and theoretical spectral investigations of 5-chloro-ortho-methoxyaniline using FT-IR, FT-Raman and DFT analysis. Indian Journal of Chemistry, Sec A.
  • Winget, P., et al. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Truhlar Group.
  • Żwawiak, J., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central.
  • Forni, A., et al. (2014). Halogen bonds with benzene: an assessment of DFT functionals. PubMed.
  • PubChem. (n.d.). This compound. PubChem.
  • Forni, A., et al. (2014). Halogen Bonds with Benzene: An Assessment of DFT Functionals.
  • Sahu, S., et al. (2022).
  • Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
  • Filimonov, V. D., et al. (2011). DFT investigation of the thermodynamics and mechanism of electrophilic chlorination and iodination of arenes.
  • Politzer, P., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Journal of Organic Chemistry.

Sources

comparing the efficacy of different purification techniques for 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Purification of 5-Chloro-2,4-dimethoxyaniline

An Objective Comparison of Recrystallization and Column Chromatography for Achieving High-Purity Intermediates

For researchers and professionals in drug development, the purity of synthetic intermediates is not merely a matter of quality control; it is the foundation upon which the efficacy and safety of the final active pharmaceutical ingredient (API) are built. This compound, a key building block in the synthesis of various dyes and pharmaceutical compounds, is a prime example where achieving high purity is critical.[1][2] Crude products from synthesis are often contaminated with unreacted starting materials, positional isomers, and oxidation byproducts, which can introduce a characteristic reddish-brown discoloration.[3]

This guide provides an in-depth comparison of the two most effective and commonly employed purification techniques for this compound: recrystallization and column chromatography. We will delve into the mechanistic principles behind each method, provide field-tested experimental protocols, and present comparative data to guide you in selecting the optimal technique for your specific needs, whether you are aiming for bulk purification or analytical-grade purity.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is a powerful and economical technique for purifying solid compounds.[4] Its efficacy is rooted in the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and its impurities at an elevated temperature but will have a low solubility for the target compound at cooler temperatures, allowing it to crystallize out in a purer form while impurities remain in the solution.[5]

Causality Behind the Method: Why it Works

The success of recrystallization hinges on the slow, ordered formation of a crystal lattice. As a hot, saturated solution cools, molecules of this compound will preferentially deposit onto a growing crystal of the same molecule. Impurity molecules, having a different size and shape, do not fit well into this lattice and are thus excluded, remaining dissolved in the cold solvent. Rapid cooling is avoided as it can trap impurities within the crystal structure.

Detailed Experimental Protocol: Recrystallization

This protocol is a self-validating system; successful execution, characterized by the formation of well-defined crystals, is a strong indicator of increased purity.

  • Solvent Selection: The choice of solvent is the most critical step.[6] For anilines, polar solvents like ethanol or methanol are often effective.[3][7] Test the solubility of ~20-30 mg of your crude material in small test tubes with various solvents (e.g., ethanol, methanol, isopropanol, or a mixture like ethanol/water).[8] An ideal solvent dissolves the compound when boiling but sparingly at room temperature.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to its boiling point with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[8]

  • Decolorization (If Necessary): If the solution is colored (e.g., yellow or brown), it indicates the presence of oxidation impurities.[3] Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% of the solute's weight). Re-heat the solution to boiling for 5-10 minutes. The activated carbon will adsorb the colored impurities.[3][4]

  • Hot Gravity Filtration: To remove the activated carbon and any other insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[5][6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces.[6]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent. The final product should be an off-white or light pinkish crystalline powder.[9]

Recrystallization_Workflow A Crude Solid in Flask B Add Minimum Hot Solvent (Dissolution) A->B C Add Activated Carbon (Decolorization) B->C If colored D Hot Gravity Filtration B->D If not colored C->D E Slow Cooling & Ice Bath (Crystallization) D->E F Vacuum Filtration (Isolation) E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Recrystallization workflow for this compound.
Performance Data (Recrystallization)

The following data, based on structurally related substituted anilines, provides a benchmark for expected outcomes.

Compound ExampleSolvent SystemPurity Achieved (%)Typical Yield (%)
5-Chloro-2-nitroanilineMethanol>99~90
2-Bromo-5-methylanilineEthanol/Water>9885-90
4-Chloro-2-methylanilineHexane>99~80
Table 1: Expected purity and yield for recrystallization of substituted anilines. Data is analogous and serves as a performance benchmark.[6]

Column Chromatography: The Gold Standard for High-Resolution Separation

When dealing with complex mixtures or when the highest possible purity is required, column chromatography is the superior technique. It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase that percolates through it.[10]

Causality Behind the Method: Navigating the "Amine Problem"

A critical consideration for purifying anilines is the nature of the stationary phase. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[11] The basic amine group of this compound can form a strong acid-base interaction with these silanols. This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the column.[12]

To ensure a successful and reproducible separation, this interaction must be mitigated. There are two primary strategies:

  • Mobile Phase Modification: Add a small amount (0.5-1%) of a competing base, such as triethylamine (TEA), to the mobile phase.[13][14] The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them and allowing the aniline compound to elute symmetrically.

  • Alternative Stationary Phase: Use a less acidic or basic stationary phase. Alumina is a common alternative that is slightly basic and is well-suited for purifying amines.[15] More advanced options include amine-functionalized silica columns, which provide an alkaline environment that is ideal for preventing unwanted interactions and often allows for the use of simpler solvent systems like hexane/ethyl acetate.[11][12][16]

Detailed Experimental Protocol: Flash Column Chromatography (Silica Gel with TEA)

This protocol describes a standard flash chromatography setup, a technique that uses pressure to accelerate solvent flow and improve separation efficiency.

  • Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides good separation and moves the target compound to an Rf (retention factor) value of approximately 0.2-0.4.[13] Once the optimal ratio is found, add 0.5-1% triethylamine to the mixture.

  • Column Packing (Slurry Method): Prepare a slurry of silica gel in the initial, low-polarity mobile phase.[17] Pour the slurry into the column and use gentle pressure or tapping to create a uniform, tightly packed bed free of air bubbles.[10]

  • Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder.[13][17] Carefully add this powder to the top of the packed column. Dry loading ensures a narrow starting band and leads to better separation.

  • Elution: Begin eluting the column with the low-polarity mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.[3]

  • Fraction Collection and Analysis: Collect the eluent in a series of fractions. Monitor the composition of these fractions using TLC.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation A Select Mobile Phase (via TLC) B Pack Column (Slurry Method) A->B C Dry Load Sample (Crude + Silica) B->C D Elute Column C->D E Collect Fractions D->E F Monitor Fractions (via TLC) E->F F->E Continue G Combine Pure Fractions F->G Done H Evaporate Solvent G->H I Pure Product H->I

Flash column chromatography workflow for amine purification.
Performance Data (Column Chromatography)
Compound ExampleStationary PhaseMobile PhasePurity Achieved (%)Typical Yield (%)
2,4-DichloroanilineSilica GelHexane/Ethyl Acetate (9:1)>99~95
3-ChloroanilineAluminaDichloromethane>99~92
Table 2: Expected purity and yield for column chromatography of chloroanilines. Data is analogous and serves as a performance benchmark.[6]

Comparative Summary and Recommendations

The choice between recrystallization and column chromatography depends on the specific purification challenge, including the nature of the impurities, the required final purity, and the scale of the operation.

FeatureRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption & partitioning
Best For Removing small amounts of impurities from a mostly pure solid; large-scale purification.Separating complex mixtures with similar polarities; achieving very high purity.
Purity Achievable Good to Excellent (>98%)Excellent to Ultra-High (>99.5%)
Typical Yield Moderate to Good (70-90%)Good to Excellent (85-95%)
Cost & Complexity Low cost, simple equipment, less solvent waste.Higher cost, specialized equipment, significant solvent consumption.
Scalability Easily scalable to multi-kilogram quantities.More challenging to scale; requires larger columns and solvent volumes.
Table 3: Head-to-head comparison of purification techniques.

Final Recommendation:

  • For process chemistry and large-scale synthesis where the crude material is already relatively pure (>90%), recrystallization is the more economical and efficient choice.

  • For medicinal chemistry, reference standard preparation, and situations with complex impurity profiles , column chromatography is the indispensable tool for guaranteeing the highest level of purity. Using an amine-functionalized column can further simplify the process and improve outcomes.[16]

Purity Assessment Post-Purification

After purification, it is essential to verify the purity of the this compound. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis due to its high resolution and sensitivity.[18] Other methods include Gas Chromatography (GC) and melting point determination, where a sharp melting range close to the literature value (90-91°C) indicates high purity.[9]

Safety Precautions

This compound is a chemical that requires careful handling. It is harmful if swallowed and may cause skin and eye irritation.[19][20] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][21] Consult the Safety Data Sheet (SDS) before use.[19][20][21]

References

  • Technical Support Center: Optimizing Solvent Systems for the Purification of 3-Chloro-4-(isopentyloxy)aniline. Benchchem.
  • Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
  • This compound - Safety D
  • Technical Support Center: Purifying Aniline Derivatives by Column Chrom
  • Running a Silica Gel Column. CommonOrganicChemistry.com.
  • Packing Normal Phase Columns. Chemistry LibreTexts.
  • I want good solvent system in TLC in aniline and ketone compound?.
  • Safety d
  • Amine purific
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Tips and Tricks for the Lab: Column Packing. ChemistryViews.
  • Purifying amines on silica. Org Prep Daily.
  • When should amine-bonded columns be used for purific
  • Recrystallization: Figure 1. Structure of Aniline. Scribd.
  • SAFETY DATA SHEET - this compound. Sigma-Aldrich.
  • Is there an easy way to purify organic amines?. Biotage.
  • This compound - Analytical Standard. IndiaMART.
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • Recrystallization - Single Solvent. University of Calgary.
  • Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. University of Massachusetts.
  • This compound | 97-50-7. Biosynth.
  • Recrystallization Of Acetanilide
  • Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline. Benchchem.
  • This compound | 97-50-7. Chemical Bull Pvt. Ltd..
  • A Comparative Guide to Purity Assessment of 5-Chloro-2,3-dibromoaniline: A Validated HPLC Method and Altern
  • How to recrystalize 3,5 dimethoxy aniline after years of oxid
  • 5 Chloro 2, 4 Dimethoxy Aniline.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. 5-Chloro-2,4-dimethoxyaniline, a key intermediate in various organic and pharmaceutical syntheses, presents specific health and environmental hazards that mandate a rigorous disposal protocol. This guide provides a comprehensive, step-by-step plan for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

The core principle of this guide is that all chemical waste must be handled with the assumption that it is hazardous. For this compound, this is not an assumption but a fact. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it is a serious eye and skin irritant. Therefore, casual or improper disposal is not an option.

Part 1: Hazard Profile and Essential Protective Measures

Understanding the "why" behind a protocol is crucial for adherence and safety. The hazards associated with this compound dictate the stringent handling and disposal procedures required.

Causality of Experimental Choices: The choice of Personal Protective Equipment (PPE) is directly linked to the compound's toxicity profile. Standard lab attire is insufficient. We must create an impermeable barrier between the chemical and the body.

  • Respiratory Protection: Due to its potential for harm upon inhalation, all work should be conducted in a certified chemical fume hood to minimize the generation of airborne dust or vapors. If exposure limits could be exceeded, a NIOSH/MSHA-approved respirator is mandatory.

  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical safety goggles that conform to OSHA regulations (29 CFR 1910.133) or European Standard EN166.

  • Skin and Body Protection: A fully buttoned lab coat and appropriate protective clothing are required. For gloves, it is critical to select materials with high resistance to aromatic amines. While nitrile gloves may be suitable for incidental contact, butyl, neoprene, or Viton gloves are recommended for extended handling or in the event of a spill. Contaminated clothing must be removed immediately and decontaminated before reuse.

Facilities must be equipped with easily accessible eyewash stations and safety showers.

Table 1: Hazard Summary for this compound
Hazard ClassificationGHS Statement & Precautionary CodesSource(s)
Acute Toxicity H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Irritation H315: Causes skin irritation. (P280: Wear protective gloves/clothing)
Eye Irritation H319: Causes serious eye irritation. (P305+P351+P338: IF IN EYES, rinse cautiously)
Environmental Hazard Classified as an Environmentally Hazardous Substance, Solid, N.O.S.
Disposal Directive P501: Dispose of contents/container to an approved waste disposal plant.

Part 2: The Self-Validating Disposal Protocol

This protocol is designed to be a self-validating system. Each step logically follows the last, creating a chain of custody that ensures the waste is managed safely from the point of generation to its final destruction.

Step 1: Waste Characterization and Segregation

This compound is a halogenated organic compound . This classification is critical as it subjects the waste to specific, stringent regulations, including land disposal restrictions under the U.S. Environmental Protection Agency (EPA).

  • Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."

  • Causality: Never mix this waste with non-halogenated solvents, aqueous waste, or other incompatible materials. Doing so complicates the disposal process, dramatically increases costs, and can create dangerous chemical reactions. This waste must be managed as Dangerous Waste.

Step 2: Waste Collection and Containment

Collect all waste, including residual amounts in original containers and any contaminated materials like weigh boats or filter paper, directly into the designated waste container.

  • Action for Solid Waste: Place directly into a compatible, sealable container (e.g., a polyethylene drum or pail) provided by your institution's Environmental Health & Safety (EHS) department.

  • Action for Contaminated Labware: Disposable items (gloves, paper towels) used for cleanup must also be placed in this container.

  • Causality: The container must be kept tightly closed except when adding waste. This prevents the release of vapors and protects the lab environment. Storing the primary waste container within a larger, secondary containment tub is a best practice to mitigate leaks or spills.

Step 3: Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.

  • Action: Affix a "Hazardous Waste" label to the container immediately upon starting waste collection. Fill it out completely with:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • All relevant hazard pictograms (e.g., Harmful/Irritant)

    • The date accumulation started.

  • Causality: Incomplete or incorrect labeling is a common source of regulatory fines and can lead to dangerous mishandling by waste technicians.

Step 4: Temporary Storage and Disposal Arrangement

Waste containers must be stored in a designated satellite accumulation area within or near the laboratory.

  • Action: Store the container in a cool, dry, well-ventilated area, away from heat, ignition sources, and incompatible chemicals like strong oxidizers.

  • Action: Contact your institution's EHS office to schedule a pickup. Do not allow the waste to accumulate beyond regulatory time limits (which vary based on your facility's generator status).

  • Causality: The final and only acceptable disposal method for this compound is through a licensed chemical waste disposal service, which will typically use controlled high-temperature incineration with flue gas scrubbing to destroy the compound in an environmentally compliant manner. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Part 3: Spill Management Protocol

Accidents happen, but a prepared response minimizes risk.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your EHS department immediately.

  • Don PPE: For small, manageable spills, trained personnel must don the full PPE described in Part 1.

  • Contain and Absorb: Cover the spill with an inert, dry absorbent material like vermiculite or sand. Avoid raising dust.

  • Collect Waste: Carefully sweep or vacuum the material and place it into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Materials: All cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the compliant disposal of this compound.

G start Waste Generated (this compound) characterize Characterize as 'Halogenated Organic Solid' start->characterize container Select Designated, Compatible Waste Container characterize->container label Label Container: 'Hazardous Waste' + Chemical Name + Hazards container->label collect Collect Waste (Pure compound, contaminated items) label->collect seal Keep Container Securely Sealed collect->seal storage Store in Satellite Accumulation Area (Secondary Containment, Ventilated) seal->storage ehs Contact EHS for Pickup (Complete Manifest) storage->ehs end Final Disposal via Licensed Contractor (Incineration) ehs->end

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this structured protocol—from meticulous characterization and segregation to final disposal via authorized channels—researchers can ensure they are meeting their professional, ethical, and regulatory obligations. Trust in our science is built not only on our discoveries but also on the responsible management of the materials we use to achieve them.

References

  • Material Safety Data Sheet - this compound, 99+%. Cole-Parmer. [Link]
  • 5-Chloro

Navigating the Safe Handling of 5-Chloro-2,4-dimethoxyaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the mastery of chemical safety protocols is not merely a matter of compliance, but a foundational pillar of scientific integrity and innovation. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 5-Chloro-2,4-dimethoxyaniline, a compound frequently utilized in pharmaceutical and dye intermediate synthesis.[1] Our focus extends beyond procedural steps to elucidate the causality behind each safety recommendation, empowering you to work with confidence and precision.

Understanding the Hazard Profile of this compound

This compound is a solid aromatic amine that presents several key hazards requiring stringent control measures.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] The causality for these hazards lies in its chemical reactivity and ability to interact with biological tissues. Aromatic amines, as a class, can be readily absorbed through the skin and respiratory tract, and their metabolic byproducts can elicit toxic effects.

Key Hazard Statements:

  • H315: Causes skin irritation[2][3]

  • H319: Causes serious eye irritation[2][3]

  • H335: May cause respiratory irritation[2][3]

It is imperative to recognize that minimizing dust generation and accumulation is a primary control strategy when working with the solid form of this chemical.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is a critical, non-negotiable aspect of handling this compound. The following table summarizes the essential PPE, with a detailed explanation of the rationale behind each component.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[5][6]Protects against direct contact with dust particles or splashes that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat. For extensive handling, consider impervious clothing.[5][6]Prevents skin contact, which can lead to irritation. Nitrile gloves offer good resistance to a range of chemicals.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is mandatory. If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator is required.[5][6][7]Minimizes the inhalation of dust particles that can cause respiratory tract irritation.
Footwear Closed-toe shoes.[7]Protects feet from potential spills.

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol is designed to be a self-validating system, ensuring that safety is integrated into every stage of the experimental workflow.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh Solid in Ventilated Enclosure prep3->handle1 Proceed to Handling handle2 Dissolve in Appropriate Solvent handle1->handle2 handle3 Perform Reaction in Closed System handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 Proceed to Cleanup clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste via Licensed Contractor clean2->clean3

Caption: Workflow for Safe Handling of this compound.

Step 1: Preparation

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3][4]

  • Don Appropriate PPE: As detailed in the table above, ensure all necessary PPE is worn correctly.

  • Prepare the Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure an eyewash station and safety shower are readily accessible.[4]

Step 2: Handling

  • Weighing: To prevent the generation of airborne dust, weigh the solid material in a ventilated balance enclosure or within the fume hood.[5]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction: Conduct all reactions in a closed system or under reflux within the fume hood to contain any vapors.

Step 3: Storage

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]

  • Keep it away from incompatible substances.

Emergency Procedures: Spill and Exposure Response

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a suitable, labeled disposal container.[5]

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[4]

  • Inhalation: Remove the individual from exposure and move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][4]

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all solid waste and contaminated materials (e.g., gloves, filter paper) in a designated, labeled, and sealed container.

  • Disposal: Dispose of the waste through a licensed and approved waste disposal contractor. Do not dispose of it down the drain or in regular trash.[4][8]

By adhering to these detailed protocols, you not only ensure your personal safety and the integrity of your research but also contribute to a culture of safety within your organization.

References

  • This compound | C8H10ClNO2 | CID 66807 - PubChem. (n.d.).
  • Material Safety Data Sheet - this compound, 99+%. (n.d.). Cole-Parmer.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.

Sources

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5-Chloro-2,4-dimethoxyaniline
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.